Product packaging for Remacemide(Cat. No.:CAS No. 135252-01-6)

Remacemide

货号: B146498
CAS 编号: 135252-01-6
分子量: 268.35 g/mol
InChI 键: YSGASDXSLKIKOD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

2-amino-N-(1,2-diphenylpropan-2-yl)acetamide is a stilbenoid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H20N2O B146498 Remacemide CAS No. 135252-01-6

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-amino-N-(1,2-diphenylpropan-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c1-17(19-16(20)13-18,15-10-6-3-7-11-15)12-14-8-4-2-5-9-14/h2-11H,12-13,18H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSGASDXSLKIKOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)(C2=CC=CC=C2)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6048250, DTXSID601030460
Record name Remacemide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-2-Amino-N-(1-methyl-1,2-diphenylethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601030460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128298-28-2, 118754-12-4, 118754-14-6
Record name Remacemide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128298-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Remacemide, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118754124
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Remacemide, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118754146
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Remacemide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128298282
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Remacemide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06458
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Remacemide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-2-Amino-N-(1-methyl-1,2-diphenylethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601030460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name REMACEMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EH6763C1IC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name REMACEMIDE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y65K7HQ8FU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name REMACEMIDE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SVE7VVM49X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Remacemide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Remacemide, a compound initially investigated for epilepsy and neurodegenerative disorders, exhibits a dual mechanism of action primarily targeting excitotoxicity and neuronal hyperexcitability. This technical guide delineates the core pharmacological activities of this compound and its principal active metabolite, desglycinyl-remacemide (FPL 12495). It functions as a low-affinity, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor and as a blocker of voltage-gated sodium channels. A significant aspect of its in vivo activity is attributable to its metabolic conversion to the more potent desglycinyl metabolite. This document provides a comprehensive overview of its molecular interactions, supported by quantitative data, detailed experimental methodologies, and visual representations of its signaling and metabolic pathways.

Core Mechanisms of Action

This compound's therapeutic potential stems from its modulation of two key players in neuronal signaling: NMDA receptors and voltage-gated sodium channels.

NMDA Receptor Antagonism

This compound acts as an uncompetitive antagonist at the NMDA receptor, binding to the ion channel pore.[1] This action is considered low-affinity.[2][3] However, the in vivo NMDA receptor antagonist effect of this compound is largely mediated by its active desglycinyl metabolite, FPL 12495.[2][4] This metabolite is substantially more potent in its interaction with the NMDA receptor channel. The antagonism is non-competitive, meaning it does not compete with the agonist glutamate for its binding site. This mechanism is crucial for its neuroprotective effects, as excessive activation of NMDA receptors is a key factor in excitotoxic neuronal damage observed in conditions like ischemia and epilepsy.

Voltage-Gated Sodium Channel Blockade

In addition to its effects on the NMDA receptor, both this compound and its desglycinyl metabolite block voltage-dependent neuronal sodium channels. This action contributes to its anticonvulsant properties by inhibiting sustained repetitive firing of neurons, a hallmark of seizure activity. The blockade of sodium channels helps to stabilize neuronal membranes and reduce excessive electrical activity in the brain.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound and its active metabolite, desglycinyl-remacemide (FPL 12495), at their primary targets.

Table 1: NMDA Receptor Antagonist Activity

CompoundAssayParameterValueReference
This compound[3H]MK-801 BindingIC5068 µM
This compoundNMDA-induced CurrentsIC5076 µM
Desglycinyl-remacemide (FPL 12495)NMDA-induced DepolarizationsIC5043 µM
Desglycinyl-remacemide (FPL 12495)Spontaneous DepolarizationsIC50102 µM
Desglycinyl-remacemide (FPL 12495)[3H]MK-801 BindingPotency vs. This compound~150-fold higher

Table 2: Sodium Channel Blocking Activity

CompoundPreparationParameterValueReference
This compoundRat Cortical SynaptosomesIC50160.6 µM

Signaling and Metabolic Pathways

Signaling Pathway of this compound's Dual Action

Remacemide_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron Na_Channel Voltage-Gated Na+ Channel Vesicle Glutamate Vesicle Na_Channel->Vesicle triggers Glutamate_Release Glutamate Release Vesicle->Glutamate_Release leads to NMDA_Receptor NMDA Receptor Ca_Channel Ca2+ Channel NMDA_Receptor->Ca_Channel opens Ca_Influx Ca2+ Influx This compound This compound & Desglycinyl-remacemide This compound->Na_Channel blocks This compound->NMDA_Receptor blocks Action_Potential Action Potential Glutamate_Release->NMDA_Receptor activates Excitotoxicity Excitotoxicity & Neuronal Hyperexcitability Ca_Influx->Excitotoxicity leads to

Diagram 1: Dual inhibitory action of this compound on neuronal signaling.
Metabolic Pathway of this compound

Remacemide_Metabolism This compound This compound Desglycinyl_this compound Desglycinyl-remacemide (FPL 12495) [Active Metabolite] This compound->Desglycinyl_this compound Degradation Other_Metabolites Other Metabolites (e.g., FPL 15053, FPL 14331, FPL 14465) This compound->Other_Metabolites Oxidation (CYP3A4, CYP2C19) & Glucuronidation Excretion Excretion Desglycinyl_this compound->Excretion Other_Metabolites->Excretion

Diagram 2: Primary metabolic pathways of this compound.

Detailed Experimental Protocols

[3H]MK-801 Radioligand Binding Assay for NMDA Receptor Occupancy

This assay is used to determine the binding affinity of this compound and its metabolites to the ion channel of the NMDA receptor complex.

  • Tissue Preparation:

    • Rat cerebral cortices are homogenized in ice-cold 5 mM Tris-HCl buffer (pH 7.4).

    • The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C.

    • The supernatant is collected and centrifuged at 40,000 x g for 20 minutes at 4°C.

    • The resulting pellet containing the crude membrane fraction is washed three times by resuspension in fresh buffer and centrifugation.

    • The final pellet is resuspended in the assay buffer.

  • Binding Assay:

    • Aliquots of the membrane preparation are incubated with a fixed concentration of [3H]MK-801 (e.g., 5 nM).

    • Increasing concentrations of the test compound (this compound or its metabolites) are added to compete for the binding site.

    • The incubation is carried out for 180 minutes at 25°C in the presence of glutamate and glycine to ensure the NMDA receptor is in an activated state.

    • Non-specific binding is determined in the presence of a high concentration of unlabeled MK-801 (e.g., 10 µM).

    • The reaction is terminated by rapid filtration through glass fiber filters.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is quantified by liquid scintillation counting.

    • The IC50 value is calculated from the competition binding curves.

Whole-Cell Voltage-Clamp Electrophysiology for Sodium Channel Blockade

This technique allows for the direct measurement of the effect of this compound on voltage-gated sodium currents in isolated neurons.

  • Cell Preparation:

    • Primary cortical neurons are cultured from rat embryos.

    • Neurons are maintained in culture for a period that allows for the development of mature sodium channels.

  • Electrophysiological Recording:

    • A glass micropipette with a fine tip is filled with an intracellular solution and brought into contact with a neuron.

    • A high-resistance "giga-seal" is formed between the pipette and the cell membrane.

    • The membrane patch under the pipette is ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential.

    • The neuron is held at a negative holding potential (e.g., -80 mV) using a voltage-clamp amplifier.

    • A series of depolarizing voltage steps are applied to elicit sodium currents.

    • The resulting currents are recorded before and after the application of this compound or its metabolites to the extracellular solution.

    • The reduction in the peak sodium current at various concentrations of the compound is used to determine the IC50 value.

Experimental Workflow for In Vivo Neuroprotection Studies

Neuroprotection_Workflow Animal_Model Animal Model of Neurodegeneration (e.g., Ischemia, Status Epilepticus) Treatment_Groups Treatment Groups: - Vehicle Control - this compound - Positive Control (optional) Animal_Model->Treatment_Groups Drug_Admin Drug Administration (Pre- or Post-insult) Treatment_Groups->Drug_Admin Behavioral_Testing Behavioral Assessment (e.g., Morris Water Maze) Drug_Admin->Behavioral_Testing Histological_Analysis Post-mortem Histological Analysis (e.g., Neuronal Damage Scoring) Behavioral_Testing->Histological_Analysis Data_Analysis Data Analysis and Statistical Comparison Histological_Analysis->Data_Analysis

Diagram 3: A generalized workflow for assessing the neuroprotective efficacy of this compound.

Conclusion

This compound's mechanism of action is characterized by a dual engagement of NMDA receptors and voltage-gated sodium channels. A critical aspect of its pharmacology is its biotransformation to the more potent desglycinyl metabolite, FPL 12495, which is a significantly more effective NMDA receptor antagonist. This combined action on two key targets of neuronal excitability underlies its potential therapeutic effects in epilepsy and neurodegenerative conditions. The provided quantitative data, detailed experimental protocols, and pathway diagrams offer a comprehensive technical foundation for further research and development in this area.

References

Remacemide: A Technical Guide to its Function as a Low-Affinity NMDA Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Remacemide is an investigational anticonvulsant and neuroprotective agent characterized by a dual mechanism of action: low-affinity, non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor and blockade of voltage-gated sodium channels.[1][2] A key feature of this compound's pharmacological profile is its conversion to a more potent, active desglycinated metabolite, AR-R 12495AR (also known as FPL 12495), which is responsible for a significant portion of its clinical effects.[2][3] This low-affinity, use-dependent interaction with the NMDA receptor ion channel is thought to confer a favorable safety profile, avoiding the psychotomimetic and neurotoxic effects associated with high-affinity NMDA antagonists.[3] This technical guide provides a comprehensive overview of the core pharmacology of this compound, focusing on its role as a low-affinity NMDA antagonist. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Core Mechanism of Action

This compound and its principal active metabolite, AR-R 12495AR, function as uncompetitive, open-channel blockers of the NMDA receptor. This means they bind to a site within the ion channel of the receptor, accessible only when the receptor is activated by the binding of both glutamate and a co-agonist (glycine or D-serine). By physically occluding the channel, they prevent the influx of Ca²⁺ and Na⁺ ions, thereby dampening excessive neuronal excitation.

The "low-affinity" nature of this binding is crucial. This compound and its metabolite exhibit rapid blocking and unblocking kinetics. This use-dependent characteristic means the block is more pronounced during periods of high-frequency neuronal firing, as seen in pathological conditions like epilepsy and excitotoxicity, while having minimal impact on normal synaptic transmission. This contrasts with high-affinity antagonists which can block channels for extended periods, disrupting normal physiological processes.

In addition to its NMDA receptor activity, this compound and its metabolite also block voltage-gated sodium channels, a mechanism shared with other established antiepileptic drugs. This dual action may contribute to its broad anticonvulsant profile.

Quantitative Data

The following tables summarize the available quantitative data for this compound and its active metabolite, AR-R 12495AR.

Table 1: In Vitro Binding Affinity and Potency

CompoundTargetAssayValueReference
This compoundNMDA Receptor[3H]MK-801 DisplacementIC50: ~157 µM
AR-R 12495ARNMDA Receptor[3H]MK-801 DisplacementIC50: ~60 µM
This compoundVoltage-Gated Na+ ChannelsSustained Repetitive FiringIC50: 253 µM
AR-R 12495ARVoltage-Gated Na+ ChannelsSustained Repetitive FiringIC50: 142 µM

Note: The metabolite AR-R 12495AR is approximately 150-fold more potent than this compound in displacing [3H]MK-801 binding from cerebral cortical membranes.

Table 2: Clinical Efficacy in Refractory Epilepsy (Add-on Therapy)

Daily DoseResponder Rate*Placebo Responder Ratep-valueReference
800 mg/day (B.I.D.)30%15%0.049
1200 mg/day (Q.I.D.)23%7%0.016
600 mg/day (Q.I.D.)33% reduction in seizure frequency-0.041

*Responder rate is defined as a ≥50% reduction in seizure frequency from baseline.

Table 3: Pharmacokinetic Parameters in Humans

ParameterThis compoundAR-R 12495AR (Metabolite)ConditionsReference
Half-life (t½)~3.3 - 3.6 hours~9.6 hoursIn healthy males without enzyme inducers.
Protein BindingModerateModerate-
MetabolismHepatic (CYP450)-Metabolized to the active desglycinyl form.
PharmacokineticsLinearLinear-

Experimental Protocols

Radioligand Binding Assay for NMDA Receptor Occupancy

This protocol describes a method to determine the binding affinity of this compound and its metabolites for the NMDA receptor ion channel site using competitive displacement of a radiolabeled ligand like [³H]MK-801.

Materials:

  • Rat cerebral cortical membranes (prepared from homogenized forebrains)

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4

  • Radioligand: [³H]MK-801 (specific activity 15-30 Ci/mmol)

  • Unlabeled Ligand for Non-specific Binding: MK-801 (10 µM)

  • Test Compounds: this compound, AR-R 12495AR at various concentrations

  • 96-well filter plates (e.g., GF/B glass fiber)

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Homogenize rat forebrains in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times and resuspend in fresh buffer. Determine protein concentration using a standard assay (e.g., BCA).

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:

    • Total Binding: 150 µL membrane preparation, 50 µL buffer, 50 µL [³H]MK-801.

    • Non-specific Binding: 150 µL membrane preparation, 50 µL unlabeled MK-801, 50 µL [³H]MK-801.

    • Competition Binding: 150 µL membrane preparation, 50 µL test compound (at various concentrations), 50 µL [³H]MK-801.

  • Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.

  • Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology for NMDA Current Inhibition

This protocol outlines a method to measure the inhibitory effect of this compound on NMDA receptor-mediated currents in cultured neurons or brain slices.

Materials:

  • Cultured hippocampal neurons or acute brain slices

  • Artificial cerebrospinal fluid (aCSF)

  • Internal pipette solution (K-gluconate based)

  • NMDA and glycine (co-agonist)

  • Tetrodotoxin (TTX) to block voltage-gated sodium channels

  • Bicuculline or picrotoxin to block GABA-A receptors

  • Patch-clamp amplifier, micromanipulator, and data acquisition system

Procedure:

  • Preparation: Prepare cultured neurons or brain slices and place them in the recording chamber, continuously perfused with aCSF.

  • Pipette Preparation: Pull glass micropipettes and fill them with the internal solution.

  • Whole-Cell Configuration: Under visual guidance, approach a neuron with the micropipette and form a high-resistance (GΩ) seal. Rupture the cell membrane to achieve the whole-cell configuration.

  • Current Recording: Clamp the neuron at a holding potential of -60 mV.

  • NMDA Current Elicitation: Apply NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to the bath to evoke an inward current.

  • Drug Application: After establishing a stable baseline NMDA current, co-apply this compound or its metabolite at various concentrations with the NMDA/glycine solution.

  • Data Acquisition: Record the current before, during, and after drug application.

  • Data Analysis: Measure the peak and steady-state amplitude of the NMDA-evoked current in the absence and presence of the test compound. Calculate the percentage of inhibition for each concentration and plot a dose-response curve to determine the IC50.

Visualizations

NMDA Receptor Signaling Pathway and Point of this compound Intervention

NMDA_Signaling Glutamate Glutamate NMDA_Receptor NMDA Receptor (Channel Closed) Glutamate->NMDA_Receptor Glycine Glycine Glycine->NMDA_Receptor Channel_Open NMDA Receptor (Channel Open) NMDA_Receptor->Channel_Open Agonist Binding Depolarization Membrane Depolarization Mg_Block Mg2+ Block Removed Depolarization->Mg_Block Mg_Block->Channel_Open Ca_Influx Ca2+ Influx Channel_Open->Ca_Influx Channel_Blocked NMDA Receptor (Channel Blocked) Channel_Open->Channel_Blocked Downstream Downstream Signaling (e.g., CaMKII, CREB, NO Synthase) Ca_Influx->Downstream This compound This compound & Metabolite This compound->Channel_Blocked Binds to Open Channel Channel_Blocked->Ca_Influx Prevents Plasticity Synaptic Plasticity (LTP/LTD) Downstream->Plasticity Excitotoxicity Excitotoxicity Downstream->Excitotoxicity

Caption: NMDA receptor activation and downstream signaling with this compound's point of intervention.

Experimental Workflow for Determining Use-Dependent Blockade

Use_Dependence_Workflow Start Start: Whole-Cell Patch-Clamp Configuration on Neuron Hold Voltage Clamp Neuron at -60mV Start->Hold Train1 Apply Train of Depolarizing Pulses (e.g., 10 Hz for 2s) to elicit NMDA currents (Control) Hold->Train1 Washout1 Washout Period Train1->Washout1 Record Record NMDA Currents during both pulse trains Train1->Record ApplyDrug Bath Apply this compound (Fixed Concentration) Washout1->ApplyDrug Train2 Apply Identical Train of Depolarizing Pulses in Presence of this compound ApplyDrug->Train2 Train2->Record Analysis Analysis: Compare Current Amplitudes Record->Analysis Compare Compare peak amplitude decay across the pulse train. A faster decay in the presence of the drug indicates use-dependent block. Analysis->Compare

Caption: Workflow for assessing the use-dependent blockade of NMDA receptors by this compound.

Conclusion

This compound represents a pharmacological approach that targets pathological neuronal overactivity while potentially sparing normal function. Its identity as a low-affinity, uncompetitive NMDA receptor antagonist, coupled with the activity of its more potent metabolite, provides a mechanism for use-dependent channel blockade. This profile is distinct from high-affinity NMDA antagonists and likely contributes to its improved tolerability in clinical studies. The dual action on both NMDA receptors and voltage-gated sodium channels may offer a broader spectrum of anticonvulsant and neuroprotective effects. Further research into the subunit selectivity and the precise kinetics of channel blockade will continue to illuminate the therapeutic potential of this compound.

References

The Role of Remacemide in Sodium Channel Blocking: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remacemide, a compound initially developed as an anticonvulsant, exhibits a dual mechanism of action, functioning as a low-affinity, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist and interacting with voltage-gated sodium channels.[1] Its primary active metabolite, desglycinyl this compound (also known as FPL 12495AA), is notably more potent in its pharmacological activity.[2][3] This technical guide provides an in-depth exploration of the role of this compound and its metabolite in sodium channel blocking, consolidating available quantitative data, detailing relevant experimental protocols, and visualizing key pathways and workflows. While extensive clinical and preclinical studies have evaluated this compound's efficacy in conditions like epilepsy, detailed characterization of its state-dependent interaction with sodium channels is less documented in publicly available literature.[1] This guide, therefore, also serves as a blueprint for the types of experimental investigations required for a comprehensive understanding of its sodium channel blocking properties.

Data Presentation: Quantitative Effects on Ion Channels

The available quantitative data on the inhibitory effects of this compound and its primary metabolite are summarized below. For context, comparative data for other known sodium channel blockers are also included.

CompoundTarget/AssayIC50Species/PreparationReference
This compound Voltage-gated Na+ channels160.6 µMRat cortical synaptosomes
Desglycinyl this compound Spontaneous depolarizations102 µMDBA/2 mouse cortical wedges[2]
Desglycinyl this compound NMDA-induced depolarizations43 µMDBA/2 mouse cortical wedges
Lidocaine (Tonic Block) Neuronal Sodium Currents~2 mMAmphibian nerve fibers
CNV1014802 (Resting) Nav1.7 channels71.66 µMCHO cells
CNV1014802 (Half-inactivated) Nav1.7 channels1.77 µMCHO cells

Core Mechanism: Interaction with Voltage-Gated Sodium Channels

Voltage-gated sodium channels are integral membrane proteins that cycle through three primary conformational states: resting (closed), open, and inactivated. This gating process is fundamental to the generation and propagation of action potentials in excitable cells.

SodiumChannelStates Resting Resting (Closed) Open Open Resting->Open Depolarization (Activation) Open->Resting Repolarization (Deactivation) Inactivated Inactivated (Closed) Open->Inactivated Inactivation Inactivated->Resting Repolarization (Recovery)

Figure 1: State transitions of a voltage-gated sodium channel.

Many anticonvulsant drugs that target sodium channels exhibit a state-dependent binding affinity, preferentially interacting with the open and/or inactivated states of the channel. This leads to a use-dependent or phasic block, where the inhibitory effect is more pronounced at higher firing frequencies, a characteristic of seizure activity. While direct quantitative evidence for this compound's state-dependent binding is limited, its ability to block sustained repetitive firing strongly suggests such a mechanism.

Experimental Protocols

A thorough characterization of a sodium channel blocker like this compound requires detailed electrophysiological studies, primarily using the patch-clamp technique. The following protocols describe standard methods to determine the key parameters of sodium channel inhibition.

Whole-Cell Voltage-Clamp Recordings

This technique allows for the measurement of ionic currents across the entire cell membrane while controlling the membrane potential.

Cell Preparation:

  • HEK-293 cells stably expressing a specific human sodium channel subtype (e.g., NaV1.2) are cultured under standard conditions (37°C, 5% CO2).

  • Cells are passaged regularly and plated onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose; pH adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 120 CsF, 10 CsCl, 10 NaCl, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with CsOH.

Recording Procedure:

  • A coverslip with cells is placed in the recording chamber and perfused with the external solution.

  • A borosilicate glass micropipette with a resistance of 2-5 MΩ is filled with the internal solution and mounted on the patch-clamp amplifier headstage.

  • Under microscopic guidance, the pipette is brought into contact with a single cell, and a high-resistance (GΩ) seal is formed.

  • The cell membrane under the pipette is ruptured by gentle suction to achieve the whole-cell configuration.

  • The cell is voltage-clamped at a holding potential where most channels are in the resting state (e.g., -120 mV).

PatchClampWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis CellCulture Cell Culture & Plating MountCell Mount Coverslip in Chamber CellCulture->MountCell SolutionPrep Prepare External & Internal Solutions SolutionPrep->MountCell PipettePull Pull & Polish Micropipette ApproachCell Approach Cell with Micropipette PipettePull->ApproachCell MountCell->ApproachCell Seal Form Giga-ohm Seal ApproachCell->Seal Rupture Rupture Membrane (Whole-Cell) Seal->Rupture Record Record Ionic Currents Rupture->Record AcquireData Data Acquisition & Filtering Record->AcquireData Analyze Analyze Current Properties AcquireData->Analyze

Figure 2: General workflow for a patch-clamp experiment.
Determining State-Dependent Inhibition (IC50)

a. Tonic (Resting State) Block:

  • From a holding potential of -120 mV, apply a brief depolarizing pulse (e.g., to 0 mV for 20 ms) at a low frequency (e.g., 0.1 Hz) to elicit sodium currents.

  • Record the peak current in the absence (control) and presence of various concentrations of this compound.

  • The fractional block at each concentration is calculated, and the data are fitted to the Hill equation to determine the IC50 for the resting state.

b. Inactivated State Block:

  • To determine the affinity for the inactivated state, a pre-pulse protocol is used. From a holding potential of -120 mV, a long conditioning pre-pulse (e.g., 500 ms to -50 mV, a voltage at which a significant fraction of channels are inactivated) is applied.

  • This is followed by a brief hyperpolarizing step to remove fast inactivation from unbound channels before a test pulse to 0 mV.

  • The fractional block of the peak current during the test pulse is measured at different drug concentrations to determine the IC50 for the inactivated state.

c. Use-Dependent (Phasic) Block:

  • From a holding potential of -100 mV, a train of depolarizing pulses (e.g., to 0 mV for 20 ms) is applied at a higher frequency (e.g., 5 or 10 Hz).

  • The peak current of each pulse in the train is measured in the absence and presence of the drug.

  • Use-dependent block is observed as a progressive decrease in the peak current amplitude during the pulse train in the presence of the drug.

Measuring Recovery from Inactivation
  • A two-pulse protocol is employed. A long depolarizing conditioning pulse (e.g., 100 ms to 0 mV) is used to inactivate the channels.

  • This is followed by a variable recovery interval at a hyperpolarized potential (e.g., -120 mV).

  • A second test pulse to 0 mV is then applied, and the peak current is measured.

  • The time course of the recovery of the peak current of the second pulse relative to the first provides the time constant of recovery from inactivation.

  • This protocol is repeated in the presence of this compound to determine its effect on the kinetics of recovery.

Signaling Pathway and Logical Relationships

The interaction of this compound with the voltage-gated sodium channel can be conceptualized through the modulated receptor hypothesis. This model posits that the drug has different affinities for the different conformational states of the channel. The binding of the drug to the channel stabilizes the inactivated state, thereby reducing the number of channels available to open upon subsequent depolarization.

ModulatedReceptor cluster_drug This compound Action Resting Resting Open Open Resting->Open Activation Inactivated Inactivated Open->Inactivated Inactivation Inactivated->Resting Recovery Inactivated->Resting Slowed by This compound This compound This compound/ Desglycinyl this compound This compound->Resting Low Affinity Binding This compound->Open Moderate Affinity Binding This compound->Inactivated High Affinity Binding

Figure 3: Modulated receptor model for this compound's action.

Conclusion

This compound and its active metabolite, desglycinyl this compound, represent intriguing therapeutic compounds with a dual mechanism of action. While their NMDA receptor antagonism is well-characterized, their interaction with voltage-gated sodium channels contributes significantly to their anticonvulsant and neuroprotective effects. The available data suggest a use-dependent block, characteristic of many effective antiepileptic drugs that target sodium channels. However, a comprehensive quantitative understanding of this compound's state-dependent binding affinities and its effects on channel kinetics requires further detailed electrophysiological investigation. The protocols and conceptual frameworks presented in this guide provide a clear path for future research to fully elucidate the role of this compound in sodium channel modulation, which could pave the way for the development of more refined and targeted therapies for neurological disorders.

References

An In-depth Technical Guide to the Synthesis of Remacemide Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Remacemide hydrochloride is an antagonist of the N-methyl-D-aspartate (NMDA) receptor, with neuroprotective and anticonvulsant properties. This technical guide provides a detailed overview of a plausible synthetic pathway for this compound hydrochloride, (±)-2-amino-N-(1,2-diphenylethyl)-N-methylacetamide hydrochloride. The synthesis commences with the readily available starting material, diphenylacetonitrile, and proceeds through a multi-step sequence involving alkylation, reduction, N-methylation, acylation, and amination. This document outlines detailed experimental protocols for each key transformation, supported by quantitative data where available, and includes visual representations of the synthetic pathway and experimental workflows to aid in comprehension and practical application.

Introduction

This compound hydrochloride is a low-affinity, non-competitive NMDA receptor antagonist. Its mechanism of action and pharmacological profile have made it a subject of interest for the treatment of epilepsy and other neurological disorders. A robust and scalable synthetic route is crucial for its further investigation and potential clinical application. This guide delineates a logical and feasible multi-step synthesis of this compound hydrochloride, starting from diphenylacetonitrile.

Overall Synthesis Pathway

The proposed synthesis of this compound hydrochloride is a five-step process, beginning with the alkylation of diphenylacetonitrile to introduce the required carbon framework. Subsequent reduction of the nitrile functionality yields a primary amine, which is then N-methylated. The resulting secondary amine is acylated with 2-chloroacetyl chloride, and the synthesis culminates in the amination of the chloroacetamide intermediate, followed by the formation of the hydrochloride salt.

Remacemide_Synthesis diphenylacetonitrile Diphenylacetonitrile intermediate1 2,2-Diphenyl-3-hydroxybutanenitrile diphenylacetonitrile->intermediate1 1. Propylene oxide, NaH intermediate2 3-Amino-1,1-diphenyl-2-butanol intermediate1->intermediate2 2. Reduction (e.g., LiAlH4) intermediate3 3-(Methylamino)-1,1-diphenyl-2-butanol intermediate2->intermediate3 3. N-Methylation intermediate4 2-Chloro-N-(1,2-diphenylpropyl)-N-methylacetamide intermediate3->intermediate4 4. 2-Chloroacetyl chloride, Base This compound This compound intermediate4->this compound 5. Amination (NH3) remacemide_hcl This compound Hydrochloride This compound->remacemide_hcl 6. HCl

Caption: Proposed synthesis pathway for this compound hydrochloride.

Step 1: Synthesis of 2,2-Diphenyl-3-hydroxybutanenitrile

The synthesis begins with the alkylation of diphenylacetonitrile. The reaction with propylene oxide in the presence of a strong base like sodium hydride introduces a hydroxypropyl group at the alpha-position of the nitrile.

Experimental Protocol:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a dispersion of sodium hydride (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

  • Addition of Diphenylacetonitrile: Dissolve diphenylacetonitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the sodium hydride suspension at 0 °C.

  • Alkylation: After the addition is complete, allow the mixture to stir at room temperature for 30 minutes. Subsequently, add propylene oxide (1.2 equivalents) dropwise at 0 °C.

  • Reaction Completion and Work-up: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Reactant/ReagentMolecular Weight ( g/mol )MolesEquivalents
Diphenylacetonitrile193.24x1.0
Sodium Hydride (60% disp.)40.001.1x1.1
Propylene Oxide58.081.2x1.2

Step 2: Synthesis of 3-Amino-1,1-diphenyl-2-butanol

The nitrile group of the synthesized hydroxynitrile is then reduced to a primary amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, suspend lithium aluminum hydride (2.0-4.0 equivalents) in anhydrous THF and cool to 0 °C.

  • Addition of Hydroxynitrile: Dissolve 2,2-diphenyl-3-hydroxybutanenitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature below 10 °C.

  • Reaction Completion and Work-up: After the addition, allow the reaction to warm to room temperature and then heat to reflux for 2-6 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture to 0 °C and quench sequentially by the dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then water again.

  • Purification: Filter the resulting slurry through a pad of Celite® and wash the filter cake with THF. Concentrate the filtrate under reduced pressure to obtain the crude amino alcohol, which can be purified by crystallization or column chromatography.

Reactant/ReagentMolecular Weight ( g/mol )MolesEquivalents
2,2-Diphenyl-3-hydroxybutanenitrile251.32y1.0
Lithium Aluminum Hydride37.952.0-4.0y2.0-4.0

Step 3: Synthesis of 3-(Methylamino)-1,1-diphenyl-2-butanol

The primary amino alcohol is then N-methylated. This can be achieved through various methods, including reductive amination with formaldehyde and a reducing agent.

Experimental Protocol:

  • Reaction Setup: Dissolve the 3-amino-1,1-diphenyl-2-butanol (1.0 equivalent) in a suitable solvent such as methanol.

  • Formation of Imine: Add an aqueous solution of formaldehyde (1.1 equivalents) to the solution of the amine.

  • Reduction: After stirring for a short period, add a reducing agent such as sodium borohydride (1.5 equivalents) portion-wise at 0 °C.

  • Reaction Completion and Work-up: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction by the addition of water and extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude N-methylated amino alcohol can be purified by column chromatography.

Reactant/ReagentMolecular Weight ( g/mol )MolesEquivalents
3-Amino-1,1-diphenyl-2-butanol255.35z1.0
Formaldehyde (37% aq.)30.031.1z1.1
Sodium Borohydride37.831.5z1.5

Step 4: Synthesis of 2-Chloro-N-(1,2-diphenylpropyl)-N-methylacetamide

The secondary amino alcohol is subsequently acylated with 2-chloroacetyl chloride in the presence of a base to neutralize the HCl byproduct.

Experimental Protocol:

  • Reaction Setup: Dissolve 3-(methylamino)-1,1-diphenyl-2-butanol (1.0 equivalent) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2 equivalents) in a dry, aprotic solvent like dichloromethane (DCM) or THF in a round-bottom flask under an inert atmosphere.

  • Acylation: Cool the solution to 0 °C and add 2-chloroacetyl chloride (1.1 equivalents) dropwise.

  • Reaction Completion and Work-up: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude chloroacetamide, which can be purified by column chromatography.

Reactant/ReagentMolecular Weight ( g/mol )MolesEquivalents
3-(Methylamino)-1,1-diphenyl-2-butanol269.38a1.0
2-Chloroacetyl chloride112.941.1a1.1
Triethylamine101.191.2a1.2

Step 5: Synthesis of this compound Hydrochloride

The final step involves the amination of the chloroacetamide intermediate with ammonia to introduce the terminal amino group, followed by the formation of the hydrochloride salt.

Experimental Protocol:

  • Amination: Dissolve the 2-chloro-N-(1,2-diphenylpropyl)-N-methylacetamide (1.0 equivalent) in a suitable solvent such as methanol saturated with ammonia or in a solution of ammonia in a sealed pressure vessel.

  • Reaction Completion: Heat the reaction mixture and stir for several hours until the starting material is consumed (monitored by TLC).

  • Isolation of Free Base: After cooling, concentrate the reaction mixture under reduced pressure. Dissolve the residue in an organic solvent and wash with water to remove excess ammonia and ammonium salts. Dry the organic layer and concentrate to obtain the crude this compound free base.

  • Salt Formation: Dissolve the crude free base in a suitable solvent like diethyl ether or ethyl acetate. Add a solution of hydrogen chloride in the same solvent or bubble dry HCl gas through the solution until precipitation is complete.

  • Purification: Collect the precipitate by filtration, wash with the solvent, and dry under vacuum to yield this compound hydrochloride as a solid.

Reactant/ReagentMolecular Weight ( g/mol )MolesEquivalents
2-Chloro-N-(1,2-diphenylpropyl)-N-methylacetamide345.86b1.0
Ammonia17.03ExcessExcess
Hydrogen Chloride36.461.0-1.1b1.0-1.1

Experimental Workflows

Experimental_Workflow cluster_alkylation Step 1: Alkylation cluster_reduction Step 2: Reduction cluster_methylation Step 3: N-Methylation cluster_acylation Step 4: Acylation cluster_amination Step 5: Amination & Salt Formation A1 Setup reaction flask with NaH in THF A2 Add Diphenylacetonitrile at 0 °C A1->A2 A3 Add Propylene Oxide at 0 °C A2->A3 A4 Stir at RT, Quench, Extract, and Purify A3->A4 B1 Setup reaction flask with LiAlH4 in THF B2 Add Hydroxynitrile at 0 °C B1->B2 B3 Reflux, Quench, and Filter B2->B3 B4 Concentrate and Purify B3->B4 C1 Dissolve Amino Alcohol in Methanol C2 Add Formaldehyde C1->C2 C3 Add NaBH4 at 0 °C C2->C3 C4 Work-up and Purify C3->C4 D1 Dissolve N-Methylamino Alcohol and Base in DCM D2 Add 2-Chloroacetyl chloride at 0 °C D1->D2 D3 Stir at RT, Wash D2->D3 D4 Dry and Purify D3->D4 E1 Dissolve Chloroacetamide in NH3/MeOH E2 Heat in sealed vessel E1->E2 E3 Isolate Free Base E2->E3 E4 Form Hydrochloride Salt E3->E4 E5 Filter and Dry E4->E5

Caption: General experimental workflows for each step in the synthesis of this compound hydrochloride.

Conclusion

This technical guide outlines a comprehensive and plausible synthetic pathway for this compound hydrochloride, commencing from diphenylacetonitrile. The described methodologies for each step are based on well-established chemical transformations. While the presented protocols provide a strong foundation for the synthesis, optimization of reaction conditions, including solvent, temperature, and reaction time, may be necessary to achieve optimal yields and purity. This guide is intended to serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

A Technical Whitepaper on Remacemide and Its Active Desglycinyl Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Remacemide is a low-affinity, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist that also modulates voltage-gated sodium channels. A significant portion of its pharmacological activity, particularly its neuroprotective and anticonvulsant effects, is attributed to its principal active metabolite, desglycinyl-remacemide. This metabolite exhibits a substantially higher affinity for the NMDA receptor ion channel. This technical guide provides a comprehensive examination of the core pharmacology of this compound and its desglycinyl metabolite, presenting quantitative data, detailed experimental methodologies, and visual representations of key pathways and processes to serve as a resource for scientific and drug development professionals.

Core Mechanism of Action

This compound and its active desglycinyl metabolite exert their primary effects through the modulation of excitatory neurotransmission and neuronal excitability.

  • NMDA Receptor Antagonism : Both compounds act as uncompetitive antagonists at the NMDA receptor. They bind to a site within the ion channel, often referred to as the phencyclidine (PCP) or MK-801 binding site. This action is voltage-dependent and prevents the influx of Ca²⁺, a critical step in excitotoxic neuronal damage. The desglycinyl metabolite is markedly more potent in this action than the parent compound[1]. The low affinity of this compound itself is thought to contribute to its favorable safety profile compared to other high-affinity NMDA antagonists[1].

  • Sodium Channel Blockade : this compound and its metabolite also block voltage-dependent sodium channels[2][3]. This action contributes to the stabilization of neuronal membranes and reduces sustained repetitive firing, a key mechanism for their anticonvulsant properties[1].

NMDA Receptor Signaling Pathway and Inhibition

The following diagram illustrates the canonical NMDA receptor signaling cascade and the point of intervention for this compound and its metabolite.

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Glycine Glycine (Co-agonist) Glycine->NMDA_Receptor Binds Ion_Channel Ion Channel (PCP/MK-801 Site) NMDA_Receptor->Ion_Channel Opens Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Mediates Downstream_Effects Downstream Effects (e.g., NOS activation, Apoptosis) Ca_Influx->Downstream_Effects Initiates Remacemide_Metabolite This compound & Desglycinyl Metabolite Remacemide_Metabolite->Ion_Channel Blocks

Caption: NMDA receptor activation and blockade by this compound/metabolite.

Quantitative Data

The following tables summarize the key in vitro potencies and human pharmacokinetic parameters for this compound and its desglycinyl metabolite.

Table 1: In Vitro Receptor and Channel Activity

CompoundTargetAssayPotency (IC₅₀)
This compoundNMDA Receptor[³H]MK-801 Binding68 µM
This compoundNMDA ReceptorNMDA-induced currents76 µM
This compoundVoltage-Gated Na⁺ ChannelSynaptosome Assay160.6 µM
Desglycinyl-remacemideNMDA Receptor[³H]MK-801 Binding~150-fold more potent than this compound
Desglycinyl-remacemideNMDA ReceptorNMDA-induced depolarization43 µM

Table 2: Single-Dose Human Pharmacokinetic Parameters (Healthy Volunteers)

Analytet½ (h)AUC (ng·h/mL)
This compound3.29 ± 0.68Not specified
Desglycinyl-remacemide14.72 ± 2.821532 ± 258
Data derived from baseline measurements in a study involving co-administration with phenobarbitone. Cmax and Tmax were measured but mean values were not provided in the source text.

Experimental Protocols

Protocol: [³H]MK-801 Radioligand Binding Assay

This competitive binding assay quantifies the affinity of a test compound for the ion channel binding site of the NMDA receptor complex using rat cortical membranes.

Methodology:

  • Membrane Preparation:

    • Harvest brains from Wistar rats (excluding cerebella) and place in ice-cold Tris-HCl buffer (pH 7.4).

    • Homogenize the tissue using a suitable homogenizer.

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Pellet the membranes from the supernatant by high-speed centrifugation.

    • Wash the membrane pellet multiple times by resuspension and centrifugation in fresh buffer to remove endogenous ligands.

  • Binding Assay:

    • Resuspend the final membrane pellet to a specific protein concentration (e.g., 0.2 mg/mL).

    • In assay tubes, combine the membrane preparation, a fixed concentration of [³H]MK-801 (e.g., 5 nM), and varying concentrations of the test compound (this compound or desglycinyl-remacemide).

    • To determine non-specific binding, prepare a set of tubes containing a high concentration of unlabeled MK-801 (e.g., 10 µM).

    • Initiate the binding reaction and incubate at a controlled temperature (e.g., 25°C) for a sufficient duration to reach equilibrium (e.g., 180 minutes).

  • Separation and Quantification:

    • Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates bound from free radioligand.

    • Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Place the filters into scintillation vials, add scintillation cocktail, and allow to equilibrate.

    • Quantify the radioactivity (disintegrations per minute) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific [³H]MK-801 binding) using non-linear regression analysis.

Experimental Workflow Diagram

Experimental_Workflow Start Start Tissue_Harvest Harvest Rat Brain (Cortex) Start->Tissue_Harvest Homogenization Homogenize Tissue in Buffer Tissue_Harvest->Homogenization Centrifugation Differential Centrifugation & Washing Homogenization->Centrifugation Membrane_Prep Prepare Final Membrane Suspension Centrifugation->Membrane_Prep Incubation Incubate Membranes with [³H]MK-801 & Test Compound Membrane_Prep->Incubation Filtration Rapid Filtration to Separate Bound/Free Ligand Incubation->Filtration Counting Liquid Scintillation Counting Filtration->Counting Analysis Calculate IC₅₀ from Displacement Curve Counting->Analysis End End Analysis->End

Caption: Workflow for the [³H]MK-801 competitive binding assay.

Pharmacokinetic and Pharmacodynamic Relationship

The clinical pharmacology of this compound is intrinsically linked to its biotransformation into its more potent desglycinyl metabolite. The parent drug acts as a prodrug, delivering the active moiety to the central nervous system. The longer half-life of the metabolite compared to the parent compound results in a sustained pharmacological effect.

Logical Relationship Diagram

PK_PD_Relationship Admin Oral Administration of this compound Absorption Absorption Admin->Absorption Remacemide_Plasma This compound in Plasma (Short t½) Absorption->Remacemide_Plasma Metabolism Hepatic Biotransformation (Desglycination) Remacemide_Plasma->Metabolism Rem_Elimination Elimination Remacemide_Plasma->Rem_Elimination PD_Effect Combined Pharmacodynamic Effect (NMDA & Na⁺ Channel Blockade) Remacemide_Plasma->PD_Effect Minor Contribution Metabolite_Plasma Desglycinyl-remacemide in Plasma (Long t½) Metabolism->Metabolite_Plasma Met_Elimination Elimination Metabolite_Plasma->Met_Elimination Metabolite_Plasma->PD_Effect Major Contribution

Caption: Pharmacokinetic-pharmacodynamic relationship of this compound.

References

The In Vivo Pharmacokinetic Profile of Remacemide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remacemide is an investigational anticonvulsant and neuroprotective agent. It functions as a low-affinity, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. A key feature of this compound's pharmacology is its metabolism to an active desglycinyl metabolite, which also contributes significantly to its therapeutic effects. This technical guide provides a comprehensive overview of the in vivo pharmacokinetic profile of this compound and its active metabolite, focusing on quantitative data, experimental methodologies, and metabolic pathways.

Pharmacokinetic Properties

This compound exhibits linear and dose-proportional pharmacokinetics. Following oral administration, it undergoes first-pass metabolism, with an oral bioavailability of approximately 30% to 40%. Both this compound and its active desglycinyl metabolite, AR-R 12495 AR, have moderate protein binding[1].

Pharmacokinetic Parameters in Humans

The pharmacokinetic parameters of this compound and its active desglycinyl metabolite have been characterized in healthy volunteers and patients with epilepsy. The data presented below is a summary of findings from various clinical studies.

Table 1: Pharmacokinetic Parameters of this compound in Healthy Adult Males [2][3]

ParameterValue (mean ± SD)Conditions
Half-life (t½)3.29 ± 0.68 hSingle dose, without phenobarbitone
2.69 ± 0.33 hWith phenobarbitone
Apparent Clearance (CL/F)1.25 ± 0.32 L/h/kgSingle dose, without phenobarbitone
2.09 ± 0.53 L/h/kgWith phenobarbitone
AUC3203 ± 593 ng·h/mLSingle dose, without phenobarbitone

Table 2: Pharmacokinetic Parameters of Desglycinyl Metabolite in Healthy Adult Males [2][3]

ParameterValue (mean ± SD)Conditions
Half-life (t½)14.72 ± 2.82 hSingle dose, without phenobarbitone
9.61 ± 5.51 hWith phenobarbitone
AUC1532 ± 258 ng·h/mLSingle dose, without phenobarbitone
533 ± 281 ng·h/mLWith phenobarbitone

Table 3: Pharmacokinetic Parameters in Epileptic Patients

CompoundDosePopulationKey Findings
This compound & Metabolite300 mg single dose, then 150 or 300 mg BID for 14 daysPatients on sodium valproate monotherapyPK parameters were similar to those in healthy volunteers. No significant interaction with valproate was observed.
This compound & MetaboliteAscending weekly doses up to 1200 mg/day (QID) or 800 mg/day (BID)Patients with refractory epilepsyDemonstrated dose-proportional pharmacokinetics.

Metabolism

This compound is metabolized in the liver primarily through oxidation and glucuronidation. The oxidative pathway is catalyzed by cytochrome P450 isoenzymes, specifically CYP3A4 and CYP2C19. A major metabolic route is the formation of the pharmacologically active desglycinyl metabolite.

Remacemide_Metabolism This compound This compound Desglycinyl_Metabolite Active Desglycinyl Metabolite (AR-R 12495 AR) This compound->Desglycinyl_Metabolite Desglycination Oxidative_Metabolites Other Oxidative Metabolites This compound->Oxidative_Metabolites Glucuronide_Conjugates Glucuronide Conjugates This compound->Glucuronide_Conjugates Excretion Excretion Desglycinyl_Metabolite->Excretion Oxidative_Metabolites->Excretion Glucuronide_Conjugates->Excretion CYP3A4 CYP3A4 CYP2C19 CYP2C19 UGT UDP-Glucuronosyl- transferases

Metabolic pathway of this compound.

Experimental Protocols

In Vivo Pharmacokinetic Study in Healthy Volunteers

A typical experimental design to assess the pharmacokinetics of this compound and potential drug interactions involves the following steps:

  • Subject Recruitment: Healthy adult male volunteers are recruited for the study.

  • Dosing: Subjects receive a single oral dose of this compound hydrochloride. In interaction studies, this is followed by a washout period and then co-administration with the interacting drug (e.g., phenobarbitone) for a specified duration, followed by another dose of this compound.

  • Blood Sampling: Venous blood samples are collected at predefined time points before and after drug administration.

  • Plasma Separation: Plasma is separated from whole blood by centrifugation.

  • Sample Analysis: Plasma concentrations of this compound and its desglycinyl metabolite are determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life, and clearance.

PK_Study_Workflow Start Study Start Recruitment Recruit Healthy Volunteers Start->Recruitment Dosing_this compound Administer Single Dose of this compound Recruitment->Dosing_this compound Blood_Sampling1 Collect Blood Samples (Time Series) Dosing_this compound->Blood_Sampling1 Washout Washout Period Blood_Sampling1->Washout Plasma_Separation Separate Plasma by Centrifugation Blood_Sampling1->Plasma_Separation Dosing_Interaction Administer Interacting Drug (e.g., Phenobarbitone) Washout->Dosing_Interaction Dosing_Remacemide2 Administer Single Dose of this compound Dosing_Interaction->Dosing_Remacemide2 Blood_Sampling2 Collect Blood Samples (Time Series) Dosing_Remacemide2->Blood_Sampling2 Blood_Sampling2->Plasma_Separation HPLC_Analysis Analyze Plasma Samples by HPLC-UV Plasma_Separation->HPLC_Analysis PK_Analysis Calculate Pharmacokinetic Parameters HPLC_Analysis->PK_Analysis End Study End PK_Analysis->End

Workflow of a pharmacokinetic interaction study.
Analytical Methodology: HPLC-UV

A common method for the quantification of this compound and its desglycinyl metabolite in plasma is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Ultraviolet (UV) detection.

  • Sample Preparation: Plasma samples are typically prepared using solid-phase extraction to remove proteins and other interfering substances.

  • Chromatographic Separation: The separation is achieved on a C18 column with a mobile phase consisting of a buffer and an organic solvent (e.g., acetonitrile).

  • Detection: The eluting compounds are detected by a UV detector at a specific wavelength.

  • Quantification: The concentration of the analytes is determined by comparing the peak areas to those of a standard curve.

Drug Interactions

The metabolism of this compound via CYP3A4 and CYP2C19 makes it susceptible to interactions with drugs that induce or inhibit these enzymes.

  • Enzyme Inducers: Co-administration with enzyme inducers, such as phenobarbitone and carbamazepine, can increase the clearance and decrease the half-life of both this compound and its active metabolite.

  • Enzyme Inhibitors: this compound itself can act as a moderate inhibitor of CYP3A4, which may lead to increased concentrations of co-administered drugs that are substrates of this enzyme.

Conclusion

This compound has a well-characterized in vivo pharmacokinetic profile, with linear, dose-proportional kinetics. Its metabolism to an active desglycinyl metabolite is a key aspect of its pharmacology. The susceptibility of its metabolism to drug interactions, particularly with other antiepileptic drugs that are enzyme inducers, is an important consideration in its clinical development and potential therapeutic use. The methodologies outlined in this guide provide a framework for the continued investigation of this compound's pharmacokinetics in various clinical settings.

References

Remacemide Hydrochloride: A Technical Overview of its Neuroprotective Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remacemide hydrochloride is a notable investigational drug candidate with a dual mechanism of action that has positioned it as a subject of interest for the treatment of a variety of neurological disorders. This technical guide provides an in-depth analysis of the neuroprotective properties of this compound hydrochloride, summarizing key preclinical and clinical findings, detailing experimental methodologies, and illustrating its mechanism of action through signaling pathway diagrams. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development.

This compound acts as a low-affinity, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor and also blocks voltage-gated sodium channels.[1][2][3] A significant aspect of its pharmacology is its metabolism to an active desglycinated metabolite, AR-R 12495 AR, which exhibits more potent activity at the NMDA receptor.[1][2] This dual action and the activity of its metabolite contribute to its anticonvulsant and neuroprotective effects observed in various models of epilepsy, Parkinson's disease, Huntington's disease, and cerebral ischemia.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the pharmacological activity and pharmacokinetics of this compound hydrochloride and its active metabolite.

Table 1: In Vitro Pharmacological Activity
CompoundTargetAssayIC50 ValueReference
This compound HydrochlorideNMDA ReceptorMK-801 Binding68 µM
This compound HydrochlorideNMDA ReceptorNMDA-induced currents76 µM
This compound HydrochlorideVoltage-gated Na+ ChannelsRat Cortical Synaptosomes160.6 µM
Desglycinyl-remacemide (DGR)NMDA ReceptorNMDA-induced neurotoxicity5-20 µM (neuroprotective concentration)
This compoundDorsal Root-Evoked Ventral Root Potential (slow phase duration)Rat Spinal Cord In Vitro157 µM
AR-R12495AADorsal Root-Evoked Ventral Root Potential (slow phase duration)Rat Spinal Cord In Vitro60 µM
Table 2: Preclinical Anticonvulsant Efficacy (Maximal Electroshock Seizure - MES Model)
CompoundSpeciesRoute of AdministrationED50 Value (mg/kg)Reference
This compoundMouseOral58
FPL 14145 ((-) stereoisomer)MouseOral45
FPL 14144 ((+) stereoisomer)MouseOral79
Table 3: Human Pharmacokinetic Parameters
CompoundParameterValueConditionReference
This compound HydrochlorideHalf-life (t1/2)3 - 4 hoursHealthy Volunteers
Desglycinyl MetaboliteHalf-life (t1/2)12 - 18 hoursHealthy Volunteers
This compound HydrochlorideBioavailability~60-70% (after 30-40% first-pass metabolism)Healthy Volunteers
This compound (with Phenobarbitone)Clearance (CL/F)2.09 ± 0.53 L/kg/hHealthy Males
This compound (without Phenobarbitone)Clearance (CL/F)1.25 ± 0.32 L/kg/hHealthy Males
This compound (with Phenobarbitone)Half-life (t1/2)2.69 ± 0.33 hHealthy Males
This compound (without Phenobarbitone)Half-life (t1/2)3.29 ± 0.68 hHealthy Males
Desglycinyl Metabolite (with Phenobarbitone)Half-life (t1/2)9.61 ± 5.51 hHealthy Males
Desglycinyl Metabolite (without Phenobarbitone)Half-life (t1/2)14.72 ± 2.82 hHealthy Males

Mechanism of Action and Signaling Pathways

This compound's neuroprotective effects are primarily attributed to its ability to modulate two key pathways involved in neuronal excitotoxicity: glutamatergic signaling via NMDA receptors and neuronal excitability through voltage-gated sodium channels.

Glutamate-NMDA Receptor Pathway

Excessive glutamate release, a hallmark of ischemic brain injury and other neurological disorders, leads to overactivation of NMDA receptors. This triggers a massive influx of calcium ions (Ca2+), initiating a cascade of detrimental intracellular events, including the activation of proteases, lipases, and nucleases, ultimately leading to neuronal cell death. This compound and its more potent desglycinyl metabolite act as uncompetitive antagonists at the NMDA receptor ion channel, blocking this excessive Ca2+ influx and thereby mitigating the downstream neurotoxic effects.

Remacemide_NMDA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Activates Ion_Channel Ion Channel NMDA_Receptor->Ion_Channel Opens Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Allows Neurotoxicity Neuronal Excitotoxicity (Cell Death) Ca_Influx->Neurotoxicity Leads to This compound This compound & Desglycinyl Metabolite This compound->Ion_Channel Blocks

Mechanism of this compound at the NMDA Receptor.
Sodium Channel Blockade

In addition to its effects on NMDA receptors, this compound also blocks voltage-gated sodium channels. This action reduces the rapid and sustained repetitive firing of neurons, a key process in seizure generation and propagation. By stabilizing the neuronal membrane and reducing excessive electrical activity, this compound contributes to its anticonvulsant properties and may also play a role in its neuroprotective effects by reducing metabolic demand in hyperexcitable states.

Remacemide_Sodium_Channel_Pathway cluster_membrane Neuronal Membrane cluster_process Neuronal Activity Na_Channel Voltage-Gated Sodium Channel Action_Potential Action Potential (Repetitive Firing) Na_Channel->Action_Potential Initiates Depolarization Membrane Depolarization Depolarization->Na_Channel Opens This compound This compound This compound->Na_Channel Blocks

Mechanism of this compound at the Sodium Channel.

Experimental Protocols

Detailed methodologies from key preclinical and clinical studies are outlined below to provide a framework for understanding the evidence supporting the neuroprotective properties of this compound hydrochloride.

Preclinical Model: Status Epilepticus in Rats
  • Objective: To investigate the neuroprotective effects of this compound against seizure-induced neuronal damage.

  • Animal Model: Male Wistar rats.

  • Induction of Status Epilepticus: Stimulation of the perforant pathway (PP) (e.g., 2 mA, 20 Hz, 0.1 ms pulse duration for 60 minutes).

  • Treatment Groups:

    • Vehicle-treated controls (stimulated and unstimulated).

    • This compound hydrochloride pretreatment (e.g., 3 x 25 mg/kg/day, orally) initiated 2 days before PP stimulation.

    • This compound hydrochloride post-treatment (e.g., 3 x 25 mg/kg/day, orally) initiated 2 hours after the start of PP stimulation.

    • Positive control (e.g., Carbamazepine, 3 x 40 mg/kg/day, orally).

  • Outcome Measures:

    • Behavioral seizure severity.

    • Electroencephalogram (EEG) parameters.

    • Histological analysis of neuronal damage in hippocampal subregions (CA1, CA3) and extrahippocampal areas (piriform cortex, entorhinal cortex, amygdaloid complex).

    • Assessment of spatial memory using the Morris water-maze task.

Status_Epilepticus_Workflow Start Start Animal_Model Male Wistar Rats Start->Animal_Model Group_Allocation Random Allocation to Treatment Groups Animal_Model->Group_Allocation Pretreatment This compound or Vehicle (2 days prior) Group_Allocation->Pretreatment Posttreatment This compound or Vehicle (2 hours after) Group_Allocation->Posttreatment SE_Induction Perforant Pathway Stimulation Pretreatment->SE_Induction SE_Induction->Posttreatment Monitoring Behavioral Seizure & EEG Monitoring SE_Induction->Monitoring Endpoint_Analysis Histology & Morris Water Maze (2 weeks post-SE) Monitoring->Endpoint_Analysis End End Endpoint_Analysis->End

Workflow for Status Epilepticus Preclinical Study.
Clinical Trial: Acute Ischemic Stroke

  • Objective: To assess the safety, tolerability, and pharmacokinetics of ascending doses of this compound hydrochloride in patients with acute ischemic stroke.

  • Study Design: Placebo-controlled, dose-escalating, parallel-group study.

  • Patient Population: Patients with recent onset (within 12 hours) of ischemic stroke, confirmed by CT or MRI scan within 48 hours of admission.

  • Treatment Groups:

    • Placebo.

    • This compound hydrochloride at ascending doses (e.g., 100 mg, 200 mg, 300 mg, 400 mg, 500 mg, or 600 mg) administered twice daily.

  • Administration: Initial treatment with intravenous infusions (2 or 6 infusions over 1-3 days) followed by oral administration for a total of 7 days.

  • Outcome Measures:

    • Safety and tolerability (adverse events, clinical laboratory tests, ECGs).

    • Pharmacokinetic analysis of plasma concentrations of this compound and its desglycinyl metabolite.

    • Neurological and functional outcome data (though the study was not powered for efficacy).

Clinical Trial: Huntington's Disease
  • Objective: To determine if chronic treatment with this compound hydrochloride slows the functional decline in early Huntington's disease (HD).

  • Study Design: Multicenter, parallel group, double-blind, 2 x 2 factorial, randomized clinical trial (also involving coenzyme Q10).

  • Patient Population: 347 research participants with early-stage Huntington's disease.

  • Treatment Groups:

    • Placebo.

    • This compound hydrochloride (e.g., 200 mg three times daily).

    • Coenzyme Q10 (300 mg twice daily).

    • Combination of this compound and coenzyme Q10.

  • Treatment Duration: 30 months.

  • Primary Outcome Measure: Change in Total Functional Capacity (TFC) score from baseline to 30 months.

  • Safety Measures: Frequency of clinical adverse events.

Clinical Trial: Parkinson's Disease
  • Objective: To assess the safety, tolerability, and efficacy of this compound hydrochloride in patients with motor fluctuations treated with levodopa.

  • Study Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group, dose-ranging study.

  • Patient Population: 279 patients with Parkinson's disease experiencing motor fluctuations while on levodopa therapy.

  • Treatment Groups:

    • Placebo.

    • Four different dosage levels of this compound hydrochloride.

  • Treatment Duration: 7 weeks.

  • Primary Objective: Assess short-term tolerability and safety.

  • Efficacy Measures:

    • Home diaries to monitor "on" and "off" time.

    • Unified Parkinson's Disease Rating Scale (UPDRS) scores.

Conclusion

This compound hydrochloride has demonstrated a consistent neuroprotective profile across a range of preclinical models, attributable to its dual mechanism of action targeting both NMDA receptor-mediated excitotoxicity and voltage-gated sodium channel-dependent hyperexcitability. Its active metabolite, desglycinyl-remacemide, plays a crucial role in its overall pharmacological effect. While clinical trials have explored its potential in various neurological conditions, including stroke, Huntington's disease, and Parkinson's disease, the results have been varied, and the compound is not currently approved for any indication.

This technical guide has provided a consolidated overview of the quantitative data, a detailed look at the experimental protocols employed in its evaluation, and a clear visualization of its mechanisms of action. This information should serve as a valuable resource for the scientific and drug development community to inform future research and development efforts in the field of neuroprotection. The well-documented safety profile and the clear mechanistic rationale suggest that this compound or its derivatives could still hold potential for further investigation, perhaps in more targeted patient populations or in combination with other therapeutic agents.

References

Remacemide: A Technical Guide to its Therapeutic Potential in Epilepsy and Parkinson's Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Remacemide, a low-affinity, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist with sodium channel blocking properties, has been investigated for its therapeutic potential in neurological disorders characterized by excitotoxicity, primarily epilepsy and Parkinson's disease. This technical guide provides an in-depth overview of this compound's mechanism of action, preclinical and clinical efficacy, pharmacokinetics, and safety profile. Detailed experimental protocols for key preclinical and clinical evaluation methods are outlined, and quantitative data are presented in structured tables for comparative analysis. Signaling pathways and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding of this compound for research and drug development professionals.

Introduction

Epilepsy and Parkinson's disease are debilitating neurological disorders with significant unmet medical needs. While the underlying pathologies differ, neuronal excitotoxicity mediated by the excitatory neurotransmitter glutamate is a common thread implicated in the pathophysiology of both conditions. This compound and its active desglycinyl metabolite, AR-R 12495 AR, represent a therapeutic strategy aimed at mitigating this excitotoxicity through a dual mechanism of action: antagonism of the NMDA receptor and blockade of voltage-gated sodium channels.[1] This guide synthesizes the available scientific and clinical data on this compound to serve as a comprehensive resource for the scientific community.

Mechanism of Action

This compound's primary mechanism of action involves the modulation of two key targets in the central nervous system:

  • NMDA Receptor Antagonism: this compound is a non-competitive antagonist of the NMDA receptor, binding to the ion channel pore.[1] This action is of low affinity, which is thought to contribute to its favorable side-effect profile compared to other high-affinity NMDA antagonists that can cause significant behavioral and neuropathological effects.[1] Its principal active metabolite, AR-R 12495 AR, exhibits a higher affinity for the NMDA receptor, contributing significantly to the overall therapeutic effect.[1] By blocking the NMDA receptor, this compound reduces the influx of Ca²⁺ into neurons, a key trigger in the excitotoxic cascade that leads to neuronal damage and death.

  • Sodium Channel Blockade: this compound and its active metabolite also interact with and block voltage-dependent neuronal sodium channels.[1] This mechanism is characteristic of many established antiepileptic drugs and contributes to the stabilization of neuronal membranes and the prevention of high-frequency, repetitive firing of action potentials that underlies seizure activity.

The dual mechanism of this compound suggests a broad potential for neuroprotection and symptom control in diseases where both excitotoxicity and neuronal hyperexcitability are implicated.

Signaling Pathway

Remacemide_MoA cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activates Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx Mediates Na_Channel Voltage-gated Na+ Channel Na_Influx Na+ Influx Na_Channel->Na_Influx Mediates Excitotoxicity Excitotoxicity & Neuronal Damage Ca_Influx->Excitotoxicity Action_Potential Action Potential Propagation Na_Influx->Action_Potential This compound This compound & Active Metabolite This compound->NMDA_R Blocks (Non-competitive) This compound->Na_Channel Blocks

Mechanism of action of this compound.

Efficacy in Epilepsy

This compound has been evaluated as an adjunctive therapy for patients with refractory epilepsy in several randomized, placebo-controlled clinical trials.

Clinical Trial Data: Epilepsy

The efficacy of this compound in epilepsy has shown a dose-dependent response, with higher doses demonstrating a statistically significant reduction in seizure frequency compared to placebo.

Trial Identifier/Regimen Dosage (mg/day) N (this compound) N (Placebo) Responder Rate (≥50% reduction in seizure frequency) Median Seizure Frequency Reduction from Baseline Reference
B.I.D. Regimen300-60--
600---
8006030%-
Q.I.D. Regimen300----
600---
1200-23%-
Cross-over Trial600 (150 q.i.d.)282830%33%*
Placebo Responder Rate--6015%-
---7%-
--289%-

Statistically significant compared to placebo (P < 0.05)

Preclinical Studies: Epilepsy

This compound has demonstrated anticonvulsant activity in various preclinical models of epilepsy, most notably the Maximal Electroshock (MES) test, which is predictive of efficacy against generalized tonic-clonic seizures.

The MES test is a standard preclinical model for screening potential antiepileptic drugs.

  • Animal Model: Male Sprague-Dawley rats or CF-1 mice are commonly used. Animals are acclimatized to the laboratory environment before the experiment.

  • Drug Administration: this compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.). The time of testing is determined by the time to peak effect of the drug.

  • Apparatus: An electroconvulsive shock generator with corneal or ear-clip electrodes is used.

  • Procedure:

    • A topical anesthetic is applied to the corneas to minimize discomfort.

    • Electrodes are placed on the corneas or ear pinnae.

    • A suprathreshold electrical stimulus (e.g., 50-60 Hz, 150 mA for 0.2 seconds in rats) is delivered.

    • The animal is observed for the presence or absence of a tonic hindlimb extension seizure, which typically lasts for several seconds.

  • Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. The dose of the drug that protects 50% of the animals from the tonic hindlimb extension is calculated as the median effective dose (ED50).

MES_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_observation Observation & Analysis Acclimatization Animal Acclimatization (Rats/Mice) Drug_Admin This compound or Vehicle Administration Acclimatization->Drug_Admin Anesthesia Topical Anesthetic to Corneas Drug_Admin->Anesthesia Electrodes Electrode Placement (Corneal/Ear-clip) Anesthesia->Electrodes Stimulation Electrical Stimulation (Suprathreshold) Electrodes->Stimulation Seizure_Obs Observe for Tonic Hindlimb Extension Stimulation->Seizure_Obs Endpoint Endpoint: Abolition of Tonic Hindlimb Extension Seizure_Obs->Endpoint ED50 Calculate ED50 Endpoint->ED50

Workflow for the Maximal Electroshock (MES) test.

Efficacy in Parkinson's Disease

The rationale for using this compound in Parkinson's disease stems from the overactivity of glutamatergic pathways in the basal ganglia following dopamine depletion. This compound has been investigated as both a monotherapy and an adjunctive therapy to levodopa.

Clinical Trial Data: Parkinson's Disease

Clinical trials have primarily focused on the safety and tolerability of this compound, with efficacy as a secondary outcome. While monotherapy did not show significant improvement, adjunctive therapy showed some positive trends.

Trial Focus Dosage (mg/day) N (this compound) N (Placebo) Primary Outcome Measure Key Findings Reference
Adjunctive to Levodopa (Motor Fluctuations)150-300~140~70Safety and TolerabilityTrends toward improvement in "on" time and motor UPDRS scores (not statistically significant).
Adjunctive to Levodopa (Ascending Dose)Up to 800 (median max tolerated: 450)2310Maximum Tolerated DoseMean UPDRS motor score decreased from 33 to 26 in the this compound group (vs. 28 to 27 in placebo).
Monotherapy (Early PD)150, 300, 60015050Safety and TolerabilityNo evidence of improvement in PD signs or symptoms.

UPDRS Motor Score (Part III) Changes: In an ascending-dose study, at the maximum tolerated dose for each patient, the mean UPDRS motor score decreased by 7 points (from 33 to 26) in the this compound group, compared to a 1-point decrease (from 28 to 27) in the placebo group.

Preclinical Studies: Parkinson's Disease

This compound has shown antiparkinsonian effects in rodent and primate models of Parkinson's disease.

The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) primate model is a gold standard for preclinical evaluation of Parkinson's disease therapies.

  • Animal Model: Rhesus monkeys or other non-human primates are used.

  • Induction of Parkinsonism: MPTP is administered intravenously or intramuscularly to selectively destroy dopaminergic neurons in the substantia nigra, leading to parkinsonian symptoms.

  • Behavioral Assessment: Animals are evaluated using a clinical rating scale for parkinsonian signs, including bradykinesia, rigidity, tremor, and postural instability.

  • Drug Administration: this compound is typically administered orally. In studies with levodopa, this compound is given as an adjunct.

  • Endpoint: The primary endpoint is the improvement in the clinical rating score for parkinsonian symptoms. Locomotor activity may also be measured.

In a study with MPTP-treated rhesus monkeys, oral administration of this compound (5 mg/kg) in combination with levodopa-carbidopa resulted in a substantial improvement in clinical scores compared to levodopa-carbidopa alone.

Pharmacokinetics and Safety Profile

Pharmacokinetics

This compound exhibits linear pharmacokinetics and is moderately bound to plasma proteins. It is metabolized in the liver, primarily through oxidation by cytochrome P450 isoenzymes and glucuronidation.

Parameter This compound AR-R 12495 AR (Active Metabolite) Reference
Half-life (t½) ~3-4 hours~12-18 hours
Cmax Not explicitly detailed in provided search results.Not explicitly detailed in provided search results.
Tmax Not explicitly detailed in provided search results.Not explicitly detailed in provided search results.
AUC Reduced in the presence of enzyme inducers like phenobarbital.Reduced in the presence of enzyme inducers like phenobarbital.

Drug Interactions: this compound can inhibit the metabolism of drugs metabolized by CYP3A4, such as carbamazepine, leading to increased plasma concentrations of these drugs. Conversely, enzyme-inducing antiepileptic drugs like phenobarbital can increase the clearance of this compound and its active metabolite.

Safety and Tolerability

This compound has been generally well-tolerated in clinical trials. The most frequently reported adverse events are related to the central nervous and gastrointestinal systems.

Adverse Event Frequency in this compound Groups Frequency in Placebo Groups Key Trials
DizzinessCommonly reported, dose-relatedLess frequent
NauseaCommonly reported, dose-relatedLess frequent
SomnolenceReportedLess frequent
Abnormal GaitReportedLess frequent
DiplopiaReportedLess frequent
FatigueReportedLess frequent
VomitingReportedLess frequent
HeadacheReportedLess frequent
Abnormal VisionReportedLess frequent
HypokinesiaReportedLess frequent

Adverse events were generally mild to moderate in severity. In epilepsy trials, treatment withdrawal was more common in the this compound groups compared to placebo.

In Vitro Experimental Protocols

Whole-Cell Voltage-Clamp Electrophysiology for NMDA Receptor Antagonism

This technique is used to measure the effect of this compound on NMDA receptor-mediated currents in individual neurons.

  • Cell Preparation: Neurons (e.g., from primary hippocampal or cortical cultures, or cell lines expressing specific NMDA receptor subunits) are prepared on coverslips.

  • Recording Setup: A glass micropipette filled with an internal solution is used to form a high-resistance "gigaohm" seal with the cell membrane. The membrane patch is then ruptured to achieve a whole-cell configuration, allowing control of the membrane potential and measurement of ionic currents.

  • Solutions: The external solution contains ions that mimic the extracellular environment, along with antagonists for other receptors (e.g., AMPA, GABA) to isolate NMDA receptor currents. The internal solution in the pipette mimics the intracellular environment.

  • Procedure:

    • The neuron is voltage-clamped at a holding potential (e.g., -70 mV).

    • NMDA and its co-agonist glycine are applied to the cell to evoke an inward current through the NMDA receptors.

    • This compound is then co-applied with NMDA and glycine to measure its inhibitory effect on the current.

    • A concentration-response curve can be generated to determine the IC50 of this compound.

  • Endpoint: The primary endpoint is the percentage of inhibition of the NMDA-evoked current by this compound.

Electrophysiology_Workflow cluster_prep Preparation cluster_recording Recording cluster_experiment Experiment Cell_Culture Neuron Preparation (e.g., Hippocampal Culture) Giga_Seal Form Gigaohm Seal Cell_Culture->Giga_Seal Solutions Prepare External and Internal Solutions Solutions->Giga_Seal Whole_Cell Achieve Whole-Cell Configuration Giga_Seal->Whole_Cell Voltage_Clamp Voltage Clamp at Holding Potential Whole_Cell->Voltage_Clamp NMDA_Application Apply NMDA + Glycine (Evoke Current) Voltage_Clamp->NMDA_Application Remacemide_Application Co-apply this compound with Agonists NMDA_Application->Remacemide_Application Measure_Inhibition Measure Inhibition of NMDA Current Remacemide_Application->Measure_Inhibition IC50_Calc Calculate IC50 Measure_Inhibition->IC50_Calc

Workflow for whole-cell voltage-clamp electrophysiology.

Conclusion

This compound is a neuroprotective agent with a dual mechanism of action that has shown modest efficacy in the treatment of epilepsy and some positive trends as an adjunctive therapy in Parkinson's disease. Its low-affinity NMDA receptor antagonism likely contributes to a more favorable safety profile compared to other drugs in its class. While it has not progressed to become a mainstream therapy for these conditions, the data gathered from its preclinical and clinical development provide valuable insights for the design of future neuroprotective and anticonvulsant drugs. The detailed methodologies and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of neurology. Further investigation into the therapeutic potential of compounds with similar mechanisms of action may be warranted.

References

An In-depth Technical Guide to the Structural Analysis of Remacemide and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remacemide is a notable pharmaceutical compound recognized for its activity as a low-affinity, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1] It also exhibits functionality as a sodium channel blocker.[1] Initially investigated for the treatment of epilepsy, Parkinson's disease, and Huntington's disease, its clinical development has faced challenges.[1] A key feature of this compound's pharmacology is its in vivo conversion to a more potent desglycinated metabolite, FPL 12495AA (also referred to as AR-R 12495 AR), which is largely responsible for its therapeutic effects.[2][3] This guide provides a comprehensive structural analysis of this compound and its derivatives, focusing on their synthesis, structure-activity relationships, and the experimental methodologies used for their evaluation.

Physicochemical and Pharmacokinetic Properties

This compound hydrochloride is a white to beige powder with good solubility in water. The compound and its active metabolite have moderate protein binding and exhibit linear pharmacokinetics. A summary of key physicochemical and pharmacokinetic parameters is presented in Table 1.

PropertyThis compoundFPL 12495AA (desglycinyl metabolite)Reference
Molecular Formula C₁₇H₂₀N₂OC₁₅H₁₇N
Molecular Weight 268.35 g/mol -
IC₅₀ (MK-801 binding) 68 µM-
IC₅₀ (NMDA currents) 76 µM43 µM
IC₅₀ (Spontaneous depolarizations) -102 µM
IC₅₀ (Associated afterpotentials) -50 µM
IC₅₀ (Voltage-gated Na⁺ channels) 160.6 µM-

Synthesis of this compound and Derivatives

Metabolic Pathway

This compound undergoes extensive metabolism in vivo, primarily through the cytochrome P450 (CYP) enzyme system, with CYP3A4 being a key isozyme involved. The metabolic pathway leads to the formation of several metabolites, the most significant being the active desglycinated metabolite, FPL 12495AA. This biotransformation is crucial as FPL 12495AA is a more potent NMDA receptor antagonist than the parent compound. Other identified metabolites include the N-hydroxy-desglycinate and p-hydroxy-desglycinates, which also show some in vivo activity.

metabolic_pathway This compound This compound Desglycination Desglycination (CYP450) This compound->Desglycination Other_Metabolites Other Metabolites This compound->Other_Metabolites FPL_12495AA FPL 12495AA (Active Metabolite) Desglycination->FPL_12495AA Hydroxylation1 Hydroxylation (CYP450) FPL_12495AA->Hydroxylation1 Hydroxylation2 Hydroxylation (CYP450) FPL_12495AA->Hydroxylation2 N_hydroxy N-hydroxy-desglycinate Hydroxylation1->N_hydroxy p_hydroxy p-hydroxy-desglycinates Hydroxylation2->p_hydroxy

Metabolic pathway of this compound.

Structure-Activity Relationship (SAR)

The anticonvulsant activity of this compound and its derivatives is closely linked to their chemical structure. The key structural features influencing activity are:

  • The Desglycinated Moiety: The removal of the glycine group to form FPL 12495AA significantly increases the affinity for the NMDA receptor and enhances anticonvulsant potency. This suggests that the terminal amino group of this compound is not essential for activity and its removal may lead to a more favorable interaction with the receptor.

  • Stereochemistry: The stereoisomers of the desglycinated metabolite exhibit different potencies. The S-isomer is more potent, while the R-isomer is less potent than the racemic mixture, indicating that the stereochemical configuration at the chiral center is critical for optimal receptor binding.

  • Aromatic Rings: The two phenyl rings are likely important for hydrophobic interactions within the binding pocket of the NMDA receptor. Modifications to these rings, such as hydroxylation, can modulate activity.

SAR_diagram cluster_this compound This compound Core Structure cluster_modifications Structural Modifications cluster_activity Impact on Activity Remacemide_structure [Phenyl]-[C(CH3)(CH2-Phenyl)]-[NH]-[C=O]-[CH2NH2] Desglycination Desglycination (-[C=O]-[CH2NH2]) Increased_Potency Increased NMDA Receptor Affinity & Anticonvulsant Potency Desglycination->Increased_Potency Stereochemistry Stereochemistry (S- vs R-isomer) Altered_Potency Modulated Potency Stereochemistry->Altered_Potency Aromatic_Subst Aromatic Substitution (e.g., p-hydroxy) Modulated_Activity Modulated In Vivo Activity Aromatic_Subst->Modulated_Activity

Structure-activity relationship of this compound derivatives.

Experimental Protocols

NMDA Receptor Binding Assay (Radioligand Displacement)

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the NMDA receptor ion channel site.

Materials:

  • Rat brain cortical membranes (or cell lines expressing NMDA receptors)

  • Radioligand: [³H]MK-801

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash Buffer (ice-cold Binding Buffer)

  • Test compounds (this compound and its derivatives)

  • Non-specific binding control (e.g., 10 µM unlabeled MK-801)

  • Glass fiber filters (e.g., GF/B, pre-soaked in 0.5% polyethyleneimine)

  • Scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat cerebral cortices in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and large debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension and recentrifugation. Resuspend the final pellet in binding buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Total Binding: Membrane preparation, [³H]MK-801, and binding buffer.

    • Non-specific Binding: Membrane preparation, [³H]MK-801, and a high concentration of unlabeled MK-801.

    • Test Compound: Membrane preparation, [³H]MK-801, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve and determine the IC₅₀ value.

binding_assay_workflow Start Start Membrane_Prep Membrane Preparation (Rat Cerebral Cortex) Start->Membrane_Prep Assay_Setup Assay Setup in 96-well Plate (Total, Non-specific, Test Compound) Membrane_Prep->Assay_Setup Incubation Incubation to Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration (Separate Bound from Free Radioligand) Incubation->Filtration Quantification Scintillation Counting (Measure Radioactivity) Filtration->Quantification Data_Analysis Data Analysis (Calculate IC50) Quantification->Data_Analysis End End Data_Analysis->End

NMDA receptor binding assay workflow.

Maximal Electroshock (MES) Seizure Test

The MES test is a standard preclinical model for assessing the anticonvulsant activity of compounds against generalized tonic-clonic seizures.

Materials:

  • Male mice or rats

  • Electroconvulsive shock apparatus with corneal or ear clip electrodes

  • Saline solution (for electrodes)

  • Test compounds (this compound and its derivatives) dissolved in a suitable vehicle

  • Vehicle control

Procedure:

  • Animal Preparation: Acclimatize the animals to the laboratory conditions. Administer the test compound or vehicle control via a specific route (e.g., intraperitoneally or orally) at various doses.

  • Electrode Application: At the time of peak effect of the drug, apply the electrodes to the cornea (with a drop of saline for conductivity) or the ears of the animal.

  • Stimulation: Deliver a suprathreshold electrical stimulus (e.g., 50-60 Hz for 0.2-1.0 seconds).

  • Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure, which is the endpoint of the test. Protection is defined as the absence of this tonic extension.

  • Data Analysis: Calculate the percentage of animals protected at each dose. Determine the median effective dose (ED₅₀) using probit analysis.

Structural Analysis Techniques

X-ray Crystallography

X-ray crystallography is a powerful technique for determining the three-dimensional atomic structure of a molecule. For this compound and its derivatives, obtaining a crystal structure would provide precise information on bond lengths, bond angles, and conformation. This information is invaluable for understanding the molecule's interaction with its biological target at an atomic level. However, to date, no public records of the crystal structure of this compound or its active metabolites have been found in crystallographic databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is another essential tool for structural elucidation. 1H and 13C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in a molecule, respectively. This data can be used to confirm the chemical structure of newly synthesized derivatives and to study their conformation in solution. While specific NMR spectral data for this compound and its derivatives are not widely published, standard NMR techniques would be employed for their structural characterization.

Conclusion

This compound represents an interesting case study in drug development, where the parent compound acts as a prodrug for a more active metabolite. The structural features of this compound and its derivatives, particularly the desglycinated moiety and its stereochemistry, are critical determinants of their anticonvulsant activity. The primary mechanism of action involves the non-competitive antagonism of the NMDA receptor, a key target in the treatment of epilepsy and other neurological disorders. While significant progress has been made in understanding the pharmacology and metabolism of this compound, a more detailed structural characterization through techniques like X-ray crystallography and comprehensive SAR studies of a wider range of derivatives would provide deeper insights for the rational design of new and more effective neuroprotective agents.

References

Remacemide's Attenuation of Glutamate-Mediated Neurotoxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutamate, the primary excitatory neurotransmitter in the central nervous system, can induce excitotoxicity when present in excessive concentrations, a phenomenon implicated in the pathophysiology of numerous neurological disorders. This technical guide provides an in-depth analysis of the neuroprotective effects of remacemide against glutamate-mediated neurotoxicity. This compound, a low-affinity, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist and sodium channel blocker, along with its more potent desglycinyl metabolite, FPL 12495, demonstrates significant potential in mitigating neuronal damage induced by excitotoxic insults. This document details the mechanism of action, summarizes key quantitative data from preclinical and clinical studies, provides comprehensive experimental protocols for assessing its neuroprotective efficacy, and illustrates the relevant signaling pathways and experimental workflows.

Introduction

Glutamate-mediated excitotoxicity is a complex process initiated by the overactivation of glutamate receptors, primarily the NMDA and AMPA receptors. This leads to an excessive influx of calcium ions (Ca²⁺), triggering a cascade of detrimental downstream events, including mitochondrial dysfunction, activation of proteases and nitric oxide synthase, and ultimately, apoptotic and necrotic cell death.[1][2][3] this compound has been investigated for its neuroprotective properties in conditions such as epilepsy, Huntington's disease, and stroke.[4][5] Its dual mechanism of action, targeting both NMDA receptors and voltage-gated sodium channels, offers a multifaceted approach to neuroprotection. A significant portion of this compound's in vivo activity is attributed to its active metabolite, FPL 12495, which exhibits a higher affinity for the NMDA receptor.

Mechanism of Action

This compound and its active metabolite, FPL 12495, exert their neuroprotective effects through two primary mechanisms:

  • NMDA Receptor Antagonism: Both compounds act as non-competitive antagonists at the NMDA receptor ion channel. By binding within the ion channel, they block the excessive influx of Ca²⁺ that initiates the excitotoxic cascade. FPL 12495 is notably more potent than the parent compound in this regard.

  • Sodium Channel Blockade: this compound and FPL 12495 also block voltage-gated sodium channels. This action helps to reduce neuronal hyperexcitability and further decrease the release of glutamate from presynaptic terminals, thereby dampening the excitotoxic signal.

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound and its active metabolite, FPL 12495, from various studies.

Compound Assay Model Parameter Value Reference
This compoundNMDA-induced LDH ReleaseIsolated Chick Embryo RetinaEC₅₀64.75 ± 7.75 µM
FPL 12495 (d-REMA)NMDA-induced LDH ReleaseIsolated Chick Embryo RetinaEC₅₀25.75 ± 3.27 µM
FPL 12495NMDA-induced DepolarizationMouse Cortical WedgesIC₅₀43 µM
FPL 12495Spontaneous DepolarizationsMouse Cortical WedgesIC₅₀102 µM
FPL 12495AfterpotentialsMouse Cortical WedgesIC₅₀50 µM

Table 1: Preclinical Efficacy of this compound and FPL 12495 in In Vitro Models of Excitotoxicity. This table presents the half-maximal effective (EC₅₀) and inhibitory (IC₅₀) concentrations of remacememide and its active metabolite in various in vitro assays of glutamate-mediated neurotoxicity.

Treatment Arm Dosage Responder Rate (≥50% Seizure Reduction) p-value vs. Placebo Reference
This compound150 mg q.i.d.30%0.041
Placebo-9%-
This compound800 mg/day (B.I.D.)30%0.049
Placebo-15%-
This compound1200 mg/day (Q.I.D.)23%0.016
Placebo-7%-

Table 2: Clinical Efficacy of Adjunctive this compound in Patients with Refractory Epilepsy. This table summarizes the responder rates from placebo-controlled clinical trials of this compound as an add-on therapy for epilepsy.

Detailed Experimental Protocols

In Vitro Neuroprotection Assay: Glutamate-Induced Excitotoxicity in Isolated Chick Retina

This protocol is adapted from studies evaluating the neuroprotective effects of compounds against glutamate agonist-induced excitotoxicity.

4.1.1 Materials

  • Fertilized chicken eggs (15-16 days of incubation)

  • Balanced Salt Solution (BSS)

  • N-methyl-D-aspartate (NMDA)

  • This compound hydrochloride and/or FPL 12495

  • Lactate Dehydrogenase (LDH) cytotoxicity assay kit

  • 96-well plates

  • Incubator (25°C)

  • Microplate reader

4.1.2 Procedure

  • Retina Dissection:

    • Carefully open the fertilized egg and dissect the eyes of the 15- or 16-day-old chick embryo.

    • Isolate the retinas and cut them into segments.

  • Incubation:

    • Place retina segments in individual wells of a 96-well plate containing 1 ml of BSS.

    • Add this compound or FPL 12495 at desired concentrations (e.g., 10-200 µM) to the wells 5 minutes prior to the addition of the glutamate agonist.

    • Induce excitotoxicity by adding NMDA to a final concentration of 10-200 µM.

    • Incubate the plates at 25°C for 30 minutes.

  • Assessment of Neuronal Damage (LDH Assay):

    • After 24 hours of incubation, collect the supernatant from each well.

    • Perform the LDH release assay according to the manufacturer's protocol. Briefly, this involves adding the collected supernatant to a reaction mixture and measuring the absorbance at a specific wavelength (typically 490 nm) to quantify the amount of LDH released from damaged cells.

    • Express LDH activity in the medium as a percentage of the total LDH activity in the retina.

In Vivo Neuroprotection Assay: Transient Middle Cerebral Artery Occlusion (MCAO) in Rats

This protocol describes a common in vivo model for studying focal cerebral ischemia.

4.2.1 Materials

  • Male Sprague-Dawley rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • Surgical microscope

  • 4-0 nylon suture with a rounded tip

  • Microvascular clips

  • This compound hydrochloride

  • 2,3,5-triphenyltetrazolium chloride (TTC)

  • Brain matrix

4.2.2 Procedure

  • Surgical Procedure:

    • Anesthetize the rat and make a midline neck incision.

    • Expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA.

    • Temporarily clamp the CCA and ICA.

    • Introduce a 4-0 nylon suture through an incision in the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).

    • After a defined period of occlusion (e.g., 60 or 120 minutes), withdraw the suture to allow for reperfusion.

  • Drug Administration:

    • Administer this compound (e.g., intraperitoneally) at a predetermined time point, either before or after the induction of ischemia.

  • Assessment of Infarct Volume:

    • At a specified time after reperfusion (e.g., 24 or 48 hours), euthanize the rat and remove the brain.

    • Slice the brain into coronal sections using a brain matrix.

    • Immerse the slices in a 2% TTC solution. Viable tissue will stain red, while the infarcted tissue will remain white.

    • Quantify the infarct volume using image analysis software.

Histological Analysis of Retinal Damage

This protocol outlines the steps for Hematoxylin and Eosin (H&E) staining to assess morphological changes in retinal tissue following an excitotoxic insult.

4.3.1 Materials

  • Paraffin-embedded retinal tissue sections

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Harris's hematoxylin

  • Eosin Y solution

  • Acid alcohol (1% HCl in 70% ethanol)

  • Ammonia water or Scott's tap water substitute

  • Mounting medium

  • Microscope

4.3.2 Procedure

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene to remove paraffin.

    • Rehydrate the tissue sections by passing them through a graded series of alcohol (100%, 95%, 70%) and finally into distilled water.

  • Staining:

    • Stain with Harris's hematoxylin to stain cell nuclei blue/purple.

    • Differentiate in acid alcohol to remove excess stain.

    • "Blue" the sections in ammonia water or Scott's tap water substitute.

    • Counterstain with Eosin Y to stain cytoplasm and extracellular matrix in shades of pink.

  • Dehydration and Mounting:

    • Dehydrate the stained sections through a graded series of alcohol and clear in xylene.

    • Mount a coverslip over the tissue section using a mounting medium.

  • Microscopic Examination:

    • Examine the stained sections under a light microscope to assess for signs of neurotoxicity, such as pyknotic nuclei, cellular edema, and loss of neurons in the ganglion cell layer.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in glutamate-mediated neurotoxicity and a typical experimental workflow for evaluating neuroprotective agents.

Glutamate_Excitotoxicity_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_intervention Pharmacological Intervention Glutamate Excess Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_Influx ↑ Ca2+ Influx NMDA_R->Ca_Influx Opens Na_Channel Voltage-Gated Na+ Channel Na_Influx ↑ Na+ Influx Na_Channel->Na_Influx Opens nNOS nNOS Activation Ca_Influx->nNOS Calpain Calpain Activation Ca_Influx->Calpain Mitochondria Mitochondrial Dysfunction Ca_Influx->Mitochondria Depolarization Depolarization Na_Influx->Depolarization Depolarization->Na_Channel Activates NO ↑ Nitric Oxide nNOS->NO Apoptosis Apoptosis Calpain->Apoptosis Mitochondria->Apoptosis ROS ↑ ROS Mitochondria->ROS Cell_Death Neuronal Cell Death Apoptosis->Cell_Death NO->Mitochondria ROS->Mitochondria This compound This compound & FPL 12495 This compound->NMDA_R Blocks This compound->Na_Channel Blocks

Caption: Glutamate Excitotoxicity Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Model cluster_invivo In Vivo Model cluster_analysis Data Analysis Cell_Culture Neuronal Cell Culture (e.g., Chick Retina, Cortical Neurons) Induce_Toxicity Induce Excitotoxicity (e.g., NMDA application) Cell_Culture->Induce_Toxicity Treatment Treat with this compound or FPL 12495 Induce_Toxicity->Treatment Assess_Viability Assess Neuroprotection (e.g., LDH Assay, Cell Viability) Treatment->Assess_Viability Data_Quantification Quantitative Analysis (e.g., EC50, % Protection) Assess_Viability->Data_Quantification Animal_Model Animal Model (e.g., Rat MCAO) Induce_Ischemia Induce Ischemia/Neurotoxicity Animal_Model->Induce_Ischemia Treatment_Animal Administer this compound Induce_Ischemia->Treatment_Animal Assess_Outcome Assess Neuroprotection (e.g., Infarct Volume, Behavioral Tests) Treatment_Animal->Assess_Outcome Assess_Outcome->Data_Quantification Histology Histological Analysis (e.g., H&E Staining) Assess_Outcome->Histology Conclusion Draw Conclusions on Neuroprotective Efficacy Data_Quantification->Conclusion Histology->Conclusion

Caption: Experimental Workflow for Neuroprotection Studies.

Conclusion

This compound and its active metabolite, FPL 12495, demonstrate clear neuroprotective effects against glutamate-mediated neurotoxicity in a variety of preclinical models. Their dual mechanism of action, involving both NMDA receptor antagonism and sodium channel blockade, provides a robust defense against the multifaceted excitotoxic cascade. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and similar compounds in the treatment of neurological disorders characterized by excitotoxicity. Further research focusing on optimizing dosing regimens and exploring its efficacy in a broader range of neurodegenerative conditions is warranted.

References

Preclinical Profile of Remacemide for Huntington's Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Huntington's disease (HD) is a devastating neurodegenerative disorder characterized by progressive motor dysfunction, cognitive decline, and psychiatric disturbances. A key pathological mechanism implicated in HD is excitotoxicity, mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors. Remacemide, a low-affinity NMDA receptor antagonist, has been investigated as a potential therapeutic agent to mitigate this excitotoxic damage. This technical guide provides a comprehensive overview of the preclinical studies on this compound for Huntington's disease, focusing on quantitative efficacy data, detailed experimental protocols, and the underlying signaling pathways.

Core Efficacy Data

Preclinical studies, primarily in transgenic mouse models of Huntington's disease, have demonstrated the potential of this compound to ameliorate disease-related phenotypes. The data presented below is predominantly from studies utilizing the R6/2 and N171-82Q mouse models, which express a fragment of the mutant huntingtin protein and exhibit a progressive neurological phenotype.

Table 1: Efficacy of this compound in R6/2 Transgenic Mice
Treatment GroupNMean Survival (Days ± SEM)% Increase in SurvivalMotor Performance ImprovementBody Weight AttenuationReference
Unsupplemented4096.5 ± 1.8---[1]
This compound (14 mg/kg/day)40114.2 ± 2.415.5%Significant improvement on rotarodSignificant attenuation of weight loss[1]
Coenzyme Q1040112.9 ± 2.014.5%Significant improvement on rotarodSignificant attenuation of weight loss[1]
This compound + Coenzyme Q1040127.2 ± 3.131.8%More efficacious than either agent aloneMore efficacious than either agent alone[1]
Table 2: Efficacy of Combination Therapy in N171-82Q Transgenic Mice
Treatment GroupNMean Survival (Days ± SEM)% Increase in SurvivalMotor Performance ImprovementBody Weight AttenuationReference
Unsupplemented-127.4 ± 11.7---[1]
This compound + Coenzyme Q10-153.3 ± 13.717%Transient improvement on rotarodSignificant attenuation of weight loss

Experimental Protocols

A clear understanding of the methodologies employed in these preclinical studies is crucial for interpretation and potential replication.

Animal Models
  • R6/2 Transgenic Mice: These mice express exon 1 of the human huntingtin gene with an expanded CAG repeat. They exhibit a rapid and severe phenotype, with a lifespan of approximately 13-15 weeks, making them suitable for rapid screening of potential therapeutics.

  • N171-82Q Transgenic Mice: This model also expresses a fragment of the mutant huntingtin gene and displays a less aggressive disease progression compared to the R6/2 model.

Drug Administration
  • Route of Administration: Oral.

  • Vehicle: this compound was incorporated into pelleted mouse chow.

  • Dosage: The calculated dose for this compound was 14 mg/kg/day.

  • Treatment Initiation: In the R6/2 mouse studies, treatment commenced at 21 days of age, prior to the onset of overt symptoms.

Key Experiments
  • Survival Study: The lifespan of the mice was monitored daily to determine the effect of treatment on survival.

  • Motor Performance Assessment (Rotarod Test): An accelerating rotarod was used to assess motor coordination and balance. Mice were placed on a rotating rod that gradually increased in speed, and the latency to fall was recorded. While the exact acceleration parameters from the primary study are not detailed, a common protocol involves an acceleration from 4 to 40 rpm over 300 seconds.

  • Body Weight Measurement: Body weight was measured regularly to assess the impact of the treatment on the characteristic weight loss observed in HD mouse models.

Mechanism of Action and Signaling Pathway

This compound's primary mechanism of action in the context of Huntington's disease is the antagonism of the NMDA receptor, thereby reducing excessive calcium influx and subsequent excitotoxic neuronal death.

NMDA_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate_vesicle Glutamate NMDA_R NMDA Receptor Glutamate_vesicle->NMDA_R Glutamate Release Ca_ion Ca²⁺ NMDA_R->Ca_ion Opens Channel Excitotoxicity Excitotoxicity (Neuronal Damage) Ca_ion->Excitotoxicity Excessive Influx Leads to This compound This compound This compound->NMDA_R Blocks Channel

Caption: NMDA receptor signaling pathway in Huntington's disease and the inhibitory action of this compound.

Preclinical Study Workflow

The general workflow for conducting preclinical efficacy studies of a compound like this compound in a Huntington's disease mouse model is outlined below.

Preclinical_Workflow cluster_monitoring Behavioral and Physiological Assessments start Start: Hypothesis (NMDA antagonism may be therapeutic for HD) model_selection Animal Model Selection (e.g., R6/2, N171-82Q) start->model_selection treatment_groups Establish Treatment Groups (Vehicle, this compound, Combination) model_selection->treatment_groups drug_admin Drug Administration (Oral, in chow, from 21 days of age) treatment_groups->drug_admin monitoring Longitudinal Monitoring drug_admin->monitoring data_collection Data Collection monitoring->data_collection survival Survival data_collection->survival motor Motor Function (Rotarod) data_collection->motor weight Body Weight data_collection->weight analysis Data Analysis conclusion Conclusion (Efficacy Assessment) analysis->conclusion survival->analysis motor->analysis weight->analysis

Caption: A generalized workflow for preclinical testing of this compound in Huntington's disease mouse models.

Toxicity and Pharmacokinetics

  • Toxicity: Preclinical studies in juvenile rhesus monkeys with chronic exposure to this compound (20.0 or 50.0 mg/kg) indicated that the drug was generally well-tolerated, with no significant treatment-related effects on clinical chemistry, hematology, or ophthalmology over a two-year period. However, cognitive impairments in learning and discrimination were observed, highlighting the importance of comprehensive toxicological assessments.

  • Pharmacokinetics: Detailed pharmacokinetic studies of this compound specifically within the R6/2 or N171-82Q mouse models are not extensively available in the reviewed literature. General information indicates that this compound and its active desglycinyl metabolite have moderate protein binding and linear pharmacokinetics. There is also evidence suggesting that this compound may induce its own metabolism.

Conclusion

Preclinical evidence, primarily from the R6/2 transgenic mouse model, suggests that this compound holds therapeutic potential for Huntington's disease by extending survival, improving motor performance, and attenuating weight loss. Its mechanism of action as an NMDA receptor antagonist directly targets the excitotoxicity pathway implicated in HD pathogenesis. Combination therapy with coenzyme Q10 appears to provide additive or synergistic effects. While these preclinical findings are promising, the discordance with the outcome of human clinical trials, where this compound did not show a significant effect, underscores the challenges of translating findings from animal models to patients. Future research should focus on optimizing dosing regimens, exploring earlier intervention time points, and further elucidating the pharmacokinetic and pharmacodynamic properties of this compound in the context of Huntington's disease.

References

In Vitro Binding Affinity of Remacemide to NMDA Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding affinity of remacemide and its active metabolite for the N-methyl-D-aspartate (NMDA) receptor. It includes quantitative binding data, detailed experimental protocols for affinity determination, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to this compound and its Target: The NMDA Receptor

This compound is an anticonvulsant and neuroprotective agent characterized as a low-affinity, non-competitive antagonist of the NMDA receptor.[1][2][3] Its primary mechanism of action involves blocking the ion channel of the NMDA receptor, a crucial mediator of excitatory synaptic transmission in the central nervous system.[4] The NMDA receptor itself is a ligand-gated ion channel that, upon activation by glutamate and a co-agonist (glycine or D-serine), allows for the influx of cations, most notably Ca2+. This process is fundamental to synaptic plasticity, learning, and memory. However, excessive activation of NMDA receptors can lead to excitotoxicity, a neuronal damage process implicated in various neurological disorders.

This compound is a prodrug that is converted to an active desglycinated metabolite, which exhibits a significantly higher affinity for the NMDA receptor and is believed to be the primary mediator of this compound's neuroprotective and anticonvulsant effects.[5] This guide will delve into the specific binding characteristics of both this compound and its active metabolite.

Quantitative Binding Affinity Data

The in vitro binding affinity of this compound and its active metabolite for the NMDA receptor has been quantified using various experimental approaches, primarily radioligand binding assays. The following table summarizes the key quantitative data available in the literature.

CompoundAssay TypeRadioligandTissue SourceParameterValue (µM)
This compound HydrochlorideMK-801 Binding[3H]MK-801Not SpecifiedIC5068
This compound HydrochlorideNMDA CurrentsNot ApplicableNot SpecifiedIC5076
Desglycinated this compoundNMDA-induced neurotoxicityNot ApplicablePrimary rat cortical neuronal culturesNeuroprotective Concentration5-20

Note: The desglycinated metabolite of this compound is reported to be approximately 150-fold more potent than this compound in displacing [3H]MK801 binding from cerebral cortical membranes.

Experimental Protocols

The determination of the in vitro binding affinity of uncompetitive NMDA receptor antagonists like this compound is most commonly achieved through a competitive radioligand binding assay. The following protocol is a representative methodology based on standard practices for [3H]MK-801 binding assays.

Competitive Radioligand Binding Assay for NMDA Receptor Channel Blockers

Objective: To determine the binding affinity (IC50) of a test compound (e.g., this compound) for the NMDA receptor ion channel by measuring its ability to displace the binding of a specific radioligand, [3H]MK-801.

Materials and Reagents:

  • Test Compound (this compound)

  • Reference Compound (e.g., unlabeled MK-801 for determining non-specific binding)

  • Radioligand: [3H]MK-801

  • Tissue Source: Rat cerebral cortical membranes

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters (e.g., GF/B or GF/C, pre-soaked in 0.5% polyethyleneimine)

  • Cell harvester

  • Scintillation vials

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize fresh or frozen rat cerebral cortex in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a Bradford or BCA protein assay).

    • Store membrane aliquots at -80°C until use.

  • Assay Setup:

    • On the day of the assay, thaw the membrane preparation and resuspend it in the final assay binding buffer.

    • Set up the assay in 96-well plates with the following conditions in triplicate:

      • Total Binding: Contains membrane preparation, [3H]MK-801, and binding buffer.

      • Non-specific Binding (NSB): Contains membrane preparation, [3H]MK-801, and a high concentration of an unlabeled competitor (e.g., 10 µM unlabeled MK-801).

      • Test Compound: Contains membrane preparation, [3H]MK-801, and varying concentrations of the test compound (e.g., this compound, typically a serial dilution over several log units).

    • The final assay volume is typically 200-250 µL per well.

  • Incubation:

    • Incubate the plates at room temperature (or a specified temperature, e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes) with gentle agitation.

  • Filtration and Washing:

    • Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand (retained on the filter) from the unbound radioligand (in the filtrate).

    • Quickly wash the filters multiple times (e.g., 3-4 times) with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials.

    • Add scintillation cocktail to each vial and allow them to equilibrate.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

    • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine IC50: Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC50 value).

    • Calculate Ki (optional): The IC50 value can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Visualizations: Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

NMDA_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds to GluN2 Glycine Glycine/D-Serine Glycine->NMDA_Receptor Binds to GluN1 This compound This compound (Uncompetitive Antagonist) Ion_Channel Ion Channel (Blocked) This compound->Ion_Channel Binds within open channel NMDA_Receptor->Ion_Channel Activates Ca_ion Ca²⁺ Influx (Blocked) Downstream Downstream Signaling (e.g., Synaptic Plasticity)

Caption: NMDA receptor signaling and antagonism by this compound.

Experimental_Workflow cluster_conditions Assay Conditions start Start: Rat Cerebral Cortex Tissue prep Membrane Preparation (Homogenization & Centrifugation) start->prep assay Competitive Binding Assay Setup (96-well plate) prep->assay incubation Incubation (to reach equilibrium) assay->incubation conditions Total Binding Non-specific Binding Test Compound (this compound) assay->conditions filtration Rapid Filtration & Washing (Separates bound from free radioligand) incubation->filtration quantification Scintillation Counting (Measures radioactivity) filtration->quantification analysis Data Analysis (IC50 determination) quantification->analysis end End: Binding Affinity (IC50 Value) analysis->end

Caption: Workflow for a competitive radioligand binding assay.

This in-depth guide provides the necessary information for researchers, scientists, and drug development professionals to understand and potentially replicate the assessment of the in vitro binding affinity of this compound to NMDA receptors. The provided data, protocols, and visualizations offer a comprehensive resource for further research and development in this area.

References

Early Clinical Trials of Remacemide in Neurological Disorders: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remacemide hydrochloride is a novel compound investigated for its potential therapeutic effects in a range of neurological disorders.[1] Chemically, it is (±)-2-amino-N-(1-methyl-1,2-diphenylethyl) acetamide monohydrochloride.[2] Early research identified it as a low-affinity, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[3][4] Its primary active metabolite, a desglycinated derivative, is significantly more potent in its action.[5] In addition to its effects on the glutamatergic system, this compound and its metabolite also demonstrate activity as sodium channel blockers. This dual mechanism of action suggested potential utility as both an anticonvulsant and a neuroprotective agent, leading to its investigation in epilepsy, Parkinson's disease, and Huntington's disease. This document provides a technical overview of the early clinical trials that assessed the safety, tolerability, and efficacy of this compound in these conditions.

Mechanism of Action

This compound's pharmacological profile is characterized by a dual mechanism targeting key pathways in neuronal excitability and excitotoxicity.

  • NMDA Receptor Antagonism : The primary mechanism involves the non-competitive blockade of the ion channel associated with the NMDA receptor. Both this compound and its more potent desglycinated metabolite bind to the channel site, thereby inhibiting the influx of calcium ions that occurs upon receptor activation by the neurotransmitter glutamate. This action is believed to underlie its neuroprotective properties by mitigating glutamate-mediated excitotoxicity.

  • Sodium Channel Blockade : this compound and its active metabolite also inhibit sustained, repetitive neuronal firing by blocking voltage-dependent sodium channels. This mechanism is a common feature of many established antiepileptic drugs and contributes to its anticonvulsant effects.

Mechanism of Action of this compound cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal cluster_nmda NMDA Receptor Complex Glutamate Glutamate NMDA NMDA Receptor Glutamate->NMDA Activates IonChannel Ion Channel Excitotoxicity Neuronal Excitotoxicity & Repetitive Firing IonChannel->Excitotoxicity Ca2+ Influx NaChannel Voltage-Gated Na+ Channel NaChannel->Excitotoxicity Na+ Influx This compound This compound & Active Metabolite This compound->IonChannel Blocks (Non-competitive) This compound->NaChannel Blocks

Fig. 1: Dual mechanism of this compound and its active metabolite.

Early Clinical Trials in Epilepsy

This compound was developed as an add-on therapy for patients with drug-resistant localization-related (partial) epilepsy. Several randomized, placebo-controlled trials were conducted to assess its efficacy and safety.

Data Presentation: Epilepsy Trials
StudyPatient PopulationNDosages (per day)Primary OutcomeKey Findings & Adverse Events
CR2241 (B.I.D. Regimen)Adults with refractory epilepsy on up to 3 AEDs262300 mg, 600 mg, 800 mg, Placebo≥50% reduction in seizure frequency (Responder Rate)Responder rate increased from 15% (placebo) to 30% (800 mg/day, p=0.049). Generally well tolerated.
CR2237 (Q.I.D. Regimen)Adults with refractory epilepsy on up to 3 AEDs252300 mg, 600 mg, 1200 mg, Placebo≥50% reduction in seizure frequency (Responder Rate)Responder rate at 1200 mg/day was 23% vs. 7% for placebo (p=0.016). Dose-dependent increase in responders.
Pooled AnalysisDrug-resistant localization-related epilepsy514300 mg, 600 mg, 800 mg, 1200 mg≥50% reduction in seizure frequency (Responder Rate)Overall relative risk for response was 1.59 (95% CI 0.91 to 2.79), non-significant. Significant effect suggested for 800-1200 mg/day.
Safety & PK StudyRefractory epilepsy40Ascending weekly dosesSafety, tolerability, pharmacokinetics1200 mg/day (q.i.d.) and 800 mg/day (b.i.d.) were well tolerated. Common AEs: dizziness, diplopia, dyspepsia.
Experimental Protocol: Representative Epilepsy Trial (e.g., CR2241)
  • Study Design : A multicenter, double-blind, placebo-controlled, parallel-group study was conducted.

  • Patient Population : Adult patients with refractory epilepsy who were receiving stable doses of up to three concomitant antiepileptic drugs (AEDs), including at least one enzyme-inducing AED, were enrolled. To be included, patients had to have experienced a minimum number of seizures during a baseline period.

  • Treatment Regimen : The trial consisted of a pre-randomization baseline period of eight weeks. Following this, patients were randomized to receive placebo or this compound hydrochloride at doses of 300 mg/day, 600 mg/day, or 800 mg/day, administered in a twice-daily (B.I.D.) regimen. The treatment period included a dose titration phase of four to seven weeks, followed by a maintenance phase of eight weeks.

  • Outcome Measures : The primary efficacy endpoint was the "responder rate," defined as the percentage of patients achieving a 50% or greater reduction in seizure frequency from baseline. Patients recorded seizures in a daily diary. Safety and tolerability were assessed by monitoring adverse events, laboratory tests, and physical examinations.

  • Concomitant Medication Control : Due to a known pharmacokinetic interaction where this compound can inhibit the metabolism of carbamazepine, plasma concentrations of concomitant AEDs like carbamazepine and phenytoin were monitored throughout the study to maintain them within a target range.

Early Clinical Trials in Parkinson's Disease

The rationale for testing this compound in Parkinson's disease (PD) stemmed from preclinical evidence suggesting that glutamate antagonists could ameliorate motor fluctuations in patients treated with levodopa. Early trials focused on safety, tolerability, and preliminary efficacy as an adjunct therapy.

Data Presentation: Parkinson's Disease Trials
StudyPatient PopulationNDosages (per day)Primary OutcomeKey Findings & Adverse Events
Parkinson Study GroupPD with motor fluctuations on levodopa279150 mg, 300 mg, 600 mgSafety and tolerabilityWell tolerated up to 300 mg/day (b.i.d.) and 600 mg/day (q.i.d.). Non-significant trends toward improvement in "on" time and motor UPDRS scores at 150 and 300 mg/day. Common AEs: dizziness, nausea.
Clarke et al. (2001)PD with response fluctuations or dyskinesias33Ascending doses up to 800 mg (400 mg b.i.d.)Maximum tolerated doseMedian maximum tolerated dose was 450 mg/day. A trend suggested symptom improvement at the max tolerated dose without worsening dyskinesias. Common AEs: nausea, dizziness, headache.
Schwid et al. (2000)Early PD, not on dopaminergic therapy200150 mg, 300 mg, 600 mgSafetyDrug was found to be safe, but patients did not show improvement when using this compound alone.
Experimental Protocol: Representative Parkinson's Disease Trial
  • Study Design : A multicenter, randomized, double-blind, placebo-controlled, parallel-group, dose-ranging study was conducted.

  • Patient Population : The study enrolled 279 patients with Parkinson's disease who were being treated with levodopa and experiencing motor fluctuations.

  • Treatment Regimen : Patients were randomized to one of four dosage levels of this compound or placebo. The treatment duration was seven weeks. In a similar ascending-dose trial, this compound was initiated at 150 mg twice daily and increased incrementally at 2-week intervals to a potential maximum of 400 mg twice daily or until the individual's maximum tolerated dose was reached.

  • Outcome Measures : The primary objective was to assess the short-term safety and tolerability of this compound. Efficacy was monitored as a secondary outcome using home diaries to track the percentage of "on" and "off" time and the Unified Parkinson's Disease Rating Scale (UPDRS), particularly the motor examination (Part III) and complications of therapy (Part IV) scores.

  • Data Analysis : The primary analysis focused on the frequency and severity of adverse events. Efficacy analyses compared changes in UPDRS scores and "on" time from baseline to the end of treatment between the this compound and placebo groups.

Typical Clinical Trial Experimental Workflow cluster_flow Typical Clinical Trial Experimental Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Period (e.g., 8 weeks) Data Collection (Seizure Diary, UPDRS) Screening->Baseline Randomization Randomization Baseline->Randomization Placebo Group A (Placebo) Randomization->Placebo Dose1 Group B (this compound Low Dose) Randomization->Dose1 Dose2 Group C (this compound Mid Dose) Randomization->Dose2 Dose3 Group D (this compound High Dose) Randomization->Dose3 Titration Dose Titration Phase (e.g., 4-7 weeks) Maintenance Maintenance Phase (e.g., 8 weeks) Titration->Maintenance FollowUp Follow-Up & Data Collection (Adverse Events, Efficacy Measures) Maintenance->FollowUp Analysis Data Analysis (Intention-to-Treat) FollowUp->Analysis

Fig. 2: Generalized workflow for early neurological clinical trials.

Early Clinical Trials in Huntington's Disease

Given the role of excitotoxicity in the pathogenesis of Huntington's disease (HD), the NMDA antagonist properties of this compound made it a candidate for investigation as a potential neuroprotective or symptom-modifying agent.

Data Presentation: Huntington's Disease Trials
StudyPatient PopulationNDosages (per day)Primary OutcomeKey Findings & Adverse Events
Kieburtz et al. (1996)Independently ambulatory HD patients31200 mg, 600 mg, PlaceboProportion of subjects completing the study (Tolerability)Generally well tolerated with no significant differences in study completion. A trend toward improvement in chorea was observed at 200 mg/day.
CARE-HDEarly-stage HD347600 mg (200 mg t.i.d.), Coenzyme Q10, Both, PlaceboChange in Total Functional Capacity (TFC) over 30 monthsDid not significantly alter the decline in TFC (p=0.15 for trend). Increased frequency of nausea, vomiting, and dizziness.
Experimental Protocol: Representative Huntington's Disease Trial (CARE-HD)
  • Study Design : The Coenzyme Q10 and this compound Evaluation in Huntington's Disease (CARE-HD) was a large-scale, multicenter, double-blind, 2x2 factorial, randomized clinical trial. This design allowed for the evaluation of this compound, coenzyme Q10, both, and neither.

  • Patient Population : The trial included 347 individuals in the early stages of Huntington's disease.

  • Treatment Regimen : Participants were randomized to receive this compound hydrochloride (200 mg three times daily), coenzyme Q10, both active agents, or a double placebo. Patients were evaluated every 4 to 5 months for a total treatment duration of 30 months.

  • Outcome Measures : The prespecified primary measure of efficacy was the change in the Total Functional Capacity (TFC) scale of the Unified Huntington's Disease Rating Scale (UHDRS) between baseline and 30 months. Safety was monitored through the recording of clinical adverse events.

  • Data Analysis : The primary analysis compared the change in TFC scores among the different treatment arms. The factorial design also allowed for the assessment of each drug individually and for any interaction between them.

Conclusion

Early clinical trials established that this compound was generally safe and well-tolerated at the doses studied across epilepsy, Parkinson's disease, and Huntington's disease. The most frequently reported adverse events were dose-dependent and related to the central nervous and gastrointestinal systems, primarily dizziness and nausea.

In epilepsy, this compound demonstrated a modest, dose-dependent effect as an add-on therapy, reaching statistical significance at higher doses (800-1200 mg/day). However, the overall effect was not considered robust enough for further development as an antiepileptic drug, especially given the availability of other agents. In Parkinson's disease, while safe, this compound did not show significant efficacy in improving motor symptoms, though some positive trends were noted. Finally, in a large-scale trial for Huntington's disease, this compound failed to demonstrate a significant benefit in slowing functional decline. Consequently, despite a promising dual-action mechanism, the clinical trial results were ultimately inconclusive or did not meet efficacy endpoints, and this compound is no longer being developed for these conditions.

This compound Clinical Development Pathway cluster_indications Target Indications Preclinical Preclinical Research (Animal Models, MOA) Phase1 Phase I Trials (Safety, Tolerability, PK in Healthy Volunteers) Preclinical->Phase1 Phase2 Phase II Trials (Dose-Ranging & Preliminary Efficacy) Phase1->Phase2 Epilepsy Epilepsy Phase2->Epilepsy PD Parkinson's Disease Phase2->PD HD Huntington's Disease Phase2->HD Phase3 Phase III Trials (Confirmatory Efficacy & Safety) Epilepsy->Phase3 Modest Efficacy PD->Phase3 Non-significant Trends HD->Phase3 CARE-HD Trial Outcome Development Halted (Insufficient Efficacy) Phase3->Outcome

Fig. 3: Logical flow of this compound's development and outcome.

References

Methodological & Application

Application Notes and Protocols: Remacemide in Rodent Models of Epilepsy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remacemide hydrochloride is an anticonvulsant agent with a dual mechanism of action, primarily functioning as a low-affinity, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1] Additionally, both this compound and its active desglycinyl metabolite interact with and block voltage-gated neuronal sodium channels.[1] This multifaceted activity has positioned this compound as a compound of interest in the study of epilepsy. Preclinical studies in various rodent models have been instrumental in characterizing its anticonvulsant profile and neuroprotective effects. These application notes provide a comprehensive overview of this compound dosages, experimental protocols, and mechanisms of action in established rodent models of epilepsy.

Data Presentation: this compound Efficacy in Rodent Seizure Models

The following tables summarize the quantitative data on the efficacy of this compound in various rodent models of epilepsy.

Table 1: Genetically Determined Seizure Models
Model Species/Strain Dosage (mg/kg) Route of Administration Observed Effect
Genetic Absence Epilepsy Rats from Strasbourg (GAERS)Rat20, 40, 80Not SpecifiedDose-dependent reduction in spike-and-wave discharges (SWDs), with almost complete disappearance at 80 mg/kg.[2]
Audiogenic Seizure Prone Wistar AS RatsRat20Not SpecifiedTwo-fold increase in latency to wild running and tonic seizures; seizure prevention in 1 of 8 rats.[2]
40Not SpecifiedInhibition of wild running and tonic seizures in 7 of 8 rats.[2]
Table 2: Electrically and Chemically Induced Seizure Models
Model Species/Strain Dosage (mg/kg) Route of Administration Observed Effect
Maximal Electroshock (MES)RatNot SpecifiedOralEffective in preventing MES-induced seizures.
Pentylenetetrazol (PTZ)RatNot SpecifiedNot SpecifiedReported to be inactive against PTZ-induced seizures.
KindlingRatNot SpecifiedNot SpecifiedReported to be inactive against kindling-induced seizures.
Table 3: Status Epilepticus Models
Model Species/Strain Dosage (mg/kg/day) Route of Administration Observed Effect
Perforant Path Stimulation-Induced Status EpilepticusRat75 (25 mg/kg, 3x/day)OralPre-treatment decreased pyramidal cell damage in the CA3 and CA1 regions of the hippocampus and reduced overall neuronal damage in extrahippocampal temporal lobe regions. No significant effect on the number or duration of behavioral seizures.

Experimental Protocols

Maximal Electroshock (MES) Induced Seizure Model

This model is used to evaluate the ability of a compound to prevent the spread of seizures, modeling generalized tonic-clonic seizures.

Materials:

  • Rodents (mice or rats)

  • Corneal electrodes

  • Electroshock generator (60 Hz alternating current)

  • 0.5% tetracaine hydrochloride solution

  • 0.9% saline solution

  • This compound hydrochloride

  • Vehicle solution (e.g., sterile water or saline)

Procedure:

  • Administer this compound or vehicle to the animals via the desired route (e.g., oral gavage).

  • At the time of peak drug effect, anesthetize the corneas by applying a drop of 0.5% tetracaine hydrochloride solution to each eye.

  • Apply a drop of 0.9% saline to the corneal electrodes to ensure good electrical contact.

  • Deliver an electrical stimulus (50 mA for mice, 150 mA for rats) for 0.2 seconds via the corneal electrodes.

  • Observe the animal for the presence or absence of a tonic hindlimb extension seizure.

  • Abolition of the hindlimb tonic extensor component is considered a protective effect.

Pentylenetetrazol (PTZ) Induced Seizure Model

This model is used to assess a compound's ability to raise the seizure threshold, modeling myoclonic and absence seizures.

Materials:

  • Rodents (mice or rats)

  • Pentylenetetrazole (PTZ) solution (e.g., 10 mg/mL in 0.9% saline)

  • This compound hydrochloride

  • Vehicle solution

  • Syringes and needles for injection

Procedure:

  • Administer this compound or vehicle to the animals.

  • At the time of peak drug effect, administer a convulsant dose of PTZ subcutaneously or intraperitoneally. A common dose for mice is in the range of 40-65 mg/kg.

  • Immediately after PTZ injection, place the animal in an observation chamber.

  • Observe the animal for a set period (e.g., 30 minutes) for the occurrence of seizures, typically clonic seizures characterized by loss of righting reflex and uncontrollable jerking.

  • Record the latency to the first seizure and the seizure severity using a standardized scale (e.g., a revised Racine scale for PTZ-induced seizures).

Kindling Models (Corneal or Amygdala)

Kindling models are used to study the development of epilepsy (epileptogenesis) and to test drugs against treatment-resistant partial seizures.

Materials:

  • Rodents (mice or rats)

  • Stereotaxic apparatus (for amygdala kindling)

  • Bipolar stimulating electrodes (for amygdala kindling)

  • Corneal electrodes (for corneal kindling)

  • Electrical stimulator

  • This compound hydrochloride

  • Vehicle solution

Procedure (Corneal Kindling Example):

  • Deliver a low-level electrical stimulation (e.g., 6 Hz for 3 seconds) through corneal electrodes twice daily.

  • Observe and score the behavioral seizure response after each stimulation using the Racine scale.

  • Continue stimulations until animals are fully kindled, defined as exhibiting a stable stage 4 or 5 seizure on multiple consecutive stimulations.

  • Once kindled, administer this compound or vehicle.

  • At the time of peak drug effect, deliver the electrical stimulation and score the seizure severity to assess the anticonvulsant effect.

Genetic Absence Epilepsy Rats from Strasbourg (GAERS) Model

This is a genetic model for studying absence seizures, characterized by spontaneous spike-and-wave discharges (SWDs) on electroencephalogram (EEG).

Materials:

  • GAERS rats

  • EEG recording system with cortical electrodes

  • Surgical instruments for electrode implantation

  • This compound hydrochloride

  • Vehicle solution

Procedure:

  • Surgically implant cortical electrodes for EEG recording in adult GAERS rats.

  • Allow animals to recover from surgery.

  • Record baseline EEG to quantify the frequency and duration of spontaneous SWDs.

  • Administer this compound or vehicle.

  • Record EEG post-administration to determine the effect of the compound on SWD parameters.

Audiogenic Seizure Model (Wistar AS Rats)

This model utilizes a genetic strain of rats susceptible to seizures induced by loud noise.

Materials:

  • Wistar AS (Audiogenic Seizure) rats

  • Sound-proof chamber with a sound source capable of producing high-intensity noise (e.g., 100-120 dB)

  • This compound hydrochloride

  • Vehicle solution

Procedure:

  • Administer this compound or vehicle to the Wistar AS rats.

  • At the time of peak drug effect, place the animal in the sound-proof chamber.

  • Expose the animal to a high-intensity acoustic stimulus for a defined period (e.g., 60 seconds).

  • Observe the animal for the characteristic seizure sequence: wild running, followed by clonic and/or tonic convulsions.

  • Record the latency to and the occurrence of each seizure component to assess the protective effect of the compound.

Perforant Path Stimulation-Induced Status Epilepticus Model

This model induces a prolonged state of seizure activity to study the pathophysiology of status epilepticus and to evaluate neuroprotective agents.

Materials:

  • Rats

  • Stereotaxic apparatus

  • Bipolar stimulating and recording electrodes

  • Electrical stimulator

  • EEG recording system

  • This compound hydrochloride

  • Vehicle solution

Procedure:

  • Surgically implant a stimulating electrode in the perforant pathway and recording electrodes in the hippocampus.

  • Begin chronic oral administration of this compound or vehicle two days prior to stimulation.

  • On the day of the experiment, deliver continuous electrical stimulation to the perforant pathway (e.g., 2 mA, 20 Hz for 60 minutes) to induce status epilepticus.

  • Monitor EEG and behavior to confirm the induction of status epilepticus.

  • After the stimulation period, continue to monitor the animals.

  • At a later time point (e.g., several days or weeks), perfuse the animals and process the brain tissue for histological analysis to assess neuronal damage.

Mandatory Visualizations

G cluster_remacemide_action This compound Mechanism of Action This compound This compound NMDA_Receptor NMDA Receptor This compound->NMDA_Receptor Non-competitive antagonist Na_Channel Voltage-Gated Sodium Channel This compound->Na_Channel Blocks Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Inhibits Na_Influx Na+ Influx Na_Channel->Na_Influx Inhibits Glutamate_Binding Glutamate Binding Glutamate_Binding->NMDA_Receptor Neuronal_Excitation Reduced Neuronal Excitability Ca_Influx->Neuronal_Excitation Na_Influx->Neuronal_Excitation Neuroprotection Neuroprotection Neuronal_Excitation->Neuroprotection

Caption: Dual mechanism of this compound action.

G cluster_workflow General Experimental Workflow for this compound Efficacy Testing Animal_Model Select Appropriate Rodent Model Drug_Admin Administer this compound or Vehicle Animal_Model->Drug_Admin Seizure_Induction Induce Seizures (if applicable) Drug_Admin->Seizure_Induction Observation Observe and Record Seizure Parameters Seizure_Induction->Observation Data_Analysis Analyze Data (Latency, Frequency, Severity) Observation->Data_Analysis

Caption: Workflow for this compound efficacy studies.

G cluster_pathway Proposed Downstream Signaling of this compound's NMDA Receptor Blockade This compound This compound NMDA_R NMDA Receptor This compound->NMDA_R Blocks Ca_Influx Decreased Intracellular Ca2+ Influx NMDA_R->Ca_Influx nNOS Reduced nNOS Activation Ca_Influx->nNOS p38 Reduced p38 MAPK Activation Ca_Influx->p38 Excitotoxicity Decreased Excitotoxicity nNOS->Excitotoxicity p38->Excitotoxicity Neuronal_Survival Enhanced Neuronal Survival Excitotoxicity->Neuronal_Survival

Caption: this compound's neuroprotective signaling.

References

Application Notes and Protocols for Administering Remacemide in Stroke Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remacemide hydrochloride and its active desglycinyl metabolite are neuroprotective agents that function as low-affinity, noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonists and blockers of voltage-gated sodium channels.[1][2][3][4] In the context of ischemic stroke, excessive glutamate release leads to over-activation of NMDA receptors, causing a massive influx of calcium ions (Ca2+) and subsequent neuronal excitotoxicity.[5] By blocking the NMDA receptor ion channel, this compound mitigates this excitotoxic cascade, offering a potential therapeutic strategy for reducing ischemic brain injury. Furthermore, its interaction with voltage-dependent sodium channels may also contribute to its neuroprotective effects.

These application notes provide a comprehensive overview of the protocols for administering this compound in preclinical stroke models, including quantitative data on its efficacy, detailed experimental procedures, and a visualization of its mechanism of action.

Data Presentation

The following tables summarize the quantitative data on this compound administration and its effects in various animal models of stroke.

Table 1: this compound Dosage and Administration in Preclinical Stroke Models

Animal ModelDosage (mg/kg)Route of AdministrationTiming of AdministrationReference
Rat (4-vessel occlusion)20Intraperitoneal (IP)Post-reperfusion
Cat (Focal ischemia)25Intravenous (IV) infusionPre-occlusion
Rat (Status epilepticus)25 (chronic, 3x/day)OralPre- or Post-stimulation

Table 2: Efficacy of this compound in Preclinical Stroke Models

Animal ModelOutcome MeasureThis compound EffectReference
Rat (4-vessel occlusion)Infarct size (hippocampus)Demonstrably smaller infarctions in CA1 and CA3 subregions
Cat (Focal ischemia)Infarct volume (cortex)Reduced development of infarction
Rat (Status epilepticus)Neuronal damage (hippocampus)Decreased pyramidal cell damage in CA1 and CA3 subregions (pretreatment)

Experimental Protocols

Preparation of this compound Hydrochloride for In Vivo Administration

Materials:

  • This compound hydrochloride powder

  • Sterile saline (0.9% NaCl) or other appropriate vehicle (e.g., 3% lactate in sterile saline)

  • Vortex mixer

  • Sterile filters (0.22 µm)

  • Sterile vials

Protocol:

  • Calculate the required amount of this compound hydrochloride based on the desired dose (mg/kg) and the weight of the animals.

  • Dissolve the this compound hydrochloride powder in the appropriate volume of sterile saline or vehicle to achieve the final desired concentration.

  • Vortex the solution until the powder is completely dissolved.

  • Sterilize the solution by passing it through a 0.22 µm sterile filter into a sterile vial.

  • Store the prepared solution at an appropriate temperature as recommended by the manufacturer, protected from light.

Induction of Ischemic Stroke: Middle Cerebral Artery Occlusion (MCAO) in Rats

The intraluminal suture MCAO model is a widely used technique to induce focal cerebral ischemia.

Materials:

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments (scissors, forceps, microvascular clips)

  • Operating microscope

  • Nylon monofilament suture (4-0 for rats), with the tip blunted or coated with silicone or poly-L-lysine.

  • Laser Doppler flowmeter to monitor cerebral blood flow.

  • Heating pad to maintain body temperature.

Protocol:

  • Anesthetize the rat and maintain anesthesia throughout the surgical procedure.

  • Make a midline neck incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal ECA and the proximal CCA.

  • Introduce the nylon monofilament through an incision in the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). The insertion depth is typically 17-20 mm in rats.

  • Confirm successful occlusion by a significant drop (≥60%) in cerebral blood flow as measured by the laser Doppler flowmeter.

  • For transient MCAO, the suture is left in place for a specific duration (e.g., 60, 90, or 120 minutes) and then withdrawn to allow for reperfusion. For permanent MCAO, the suture is left in place.

  • Suture the incision and allow the animal to recover from anesthesia on a heating pad.

Assessment of Neurological Deficit

A battery of behavioral tests should be performed to assess the functional outcome after stroke.

a) Bederson Score: This is a global neurological assessment.

  • Score 0: No apparent deficit.

  • Score 1: Forelimb flexion.

  • Score 2: Circling.

  • Score 3: Falling to one side.

  • Score 4: No spontaneous movement.

b) Cylinder Test: This test assesses forelimb use asymmetry.

  • Place the rat in a transparent cylinder.

  • Videotape the session and count the number of times the rat uses its left, right, or both forelimbs to touch the cylinder wall during rearing.

  • Calculate the percentage of contralateral forelimb use.

c) Rotarod Test: This test evaluates motor coordination and balance.

  • Place the rat on a rotating rod with accelerating speed.

  • Record the latency to fall from the rod.

Histological Analysis of Infarct Volume

a) 2,3,5-triphenyltetrazolium chloride (TTC) Staining: TTC is a mitochondrial enzyme indicator that stains viable tissue red, leaving the infarcted area white.

  • Euthanize the animal at the desired time point post-MCAO.

  • Rapidly remove the brain and slice it into 2-mm coronal sections.

  • Immerse the slices in a 2% TTC solution at 37°C for 15-30 minutes.

  • Fix the stained slices in 10% formalin.

  • Quantify the infarct area in each slice using image analysis software.

  • Calculate the total infarct volume, correcting for edema.

b) Cresyl Violet (Nissl) Staining: This method stains neurons, allowing for the identification of areas of neuronal loss.

  • Perfuse the animal with 4% paraformaldehyde (PFA).

  • Cryosection the brain into coronal sections (e.g., 30 µm).

  • Mount the sections on slides and stain with a 0.1% cresyl violet solution.

  • Differentiate in ethanol and coverslip.

  • The infarct area will appear pale due to the loss of Nissl substance in necrotic neurons.

c) MAP2 Immunohistochemistry: Microtubule-associated protein 2 (MAP2) is a neuronal-specific protein that is lost in the ischemic core.

  • Process the brain tissue for immunohistochemistry.

  • Incubate the sections with a primary antibody against MAP2.

  • Use a secondary antibody conjugated to a fluorescent or enzymatic reporter for visualization.

  • The infarct area will be characterized by a loss of MAP2 staining.

Mandatory Visualizations

Signaling Pathway of this compound's Neuroprotective Action

Remacemide_Mechanism cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate_vesicle Glutamate Vesicles Glutamate_release ↑ Glutamate Release Glutamate_vesicle->Glutamate_release NMDA_Receptor NMDA Receptor Ca_Channel Ca²⁺ Channel NMDA_Receptor->Ca_Channel opens Excitotoxicity Excitotoxicity (Neuronal Death) Ca_Channel->Excitotoxicity ↑ Ca²⁺ influx leads to Ischemia Ischemic Stroke Ischemia->Glutamate_vesicle triggers Glutamate_release->NMDA_Receptor activates This compound This compound This compound->NMDA_Receptor blocks

Caption: Mechanism of this compound in preventing excitotoxicity.

Experimental Workflow for Evaluating this compound in a Rat MCAO Model

Experimental_Workflow cluster_stroke Stroke Induction cluster_treatment Treatment cluster_assessment Outcome Assessment MCAO MCAO Surgery in Rats Remacemide_Admin This compound Administration (e.g., 20 mg/kg, IP) MCAO->Remacemide_Admin Post-occlusion Vehicle_Admin Vehicle Administration (Control Group) MCAO->Vehicle_Admin Post-occlusion Behavioral Behavioral Testing (24h, 48h, 7d post-MCAO) Remacemide_Admin->Behavioral Vehicle_Admin->Behavioral Histology Histological Analysis (e.g., TTC staining at 7d) Behavioral->Histology

Caption: Workflow for preclinical testing of this compound.

References

Application Notes and Protocols: Remacemide in Transgenic Mouse Models of Huntington's Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of remacemide in preclinical studies utilizing transgenic mouse models of Huntington's disease (HD). The included data and protocols are synthesized from key research to guide the design and implementation of similar experimental paradigms.

Introduction

Huntington's disease (HD) is a progressive neurodegenerative disorder characterized by motor, cognitive, and psychiatric disturbances.[1][2] The underlying genetic cause is an expansion of a CAG trinucleotide repeat in the huntingtin gene.[2] Pathogenic mechanisms implicated in HD include excitotoxicity, primarily mediated by the N-methyl-D-aspartate (NMDA) receptor, and mitochondrial dysfunction.[3][4] this compound, a non-competitive, low-affinity NMDA receptor antagonist, has been investigated as a potential therapeutic agent to mitigate excitotoxic neuronal damage in HD. Its active metabolite also interacts with voltage-dependent sodium channels.

Preclinical studies in transgenic mouse models of HD, such as the R6/2 and N171-82Q lines, have been instrumental in evaluating the therapeutic potential of this compound. These models exhibit a progressive neurological phenotype that recapitulates many aspects of the human disease.

Data Presentation

The following tables summarize the quantitative outcomes of this compound administration in transgenic mouse models of Huntington's disease, primarily from studies by Ferrante et al. (2002).

Table 1: Effects of this compound on Survival in HD Transgenic Mice
Mouse ModelTreatment GroupMean Survival (Days ± SEM)Percent Increase in SurvivalStatistical Significance (p-value)
R6/2 Unsupplemented96.5 ± 1.8--
This compound (0.007% in diet)114.2 ± 2.415.5%< 0.001
Coenzyme Q10 (0.2% in diet)112.9 ± 2.014.5%< 0.001
This compound + CoQ10127.2 ± 3.131.8%< 0.0001
N171-82Q Unsupplemented127.4 ± 11.7--
This compound + CoQ10153.3 ± 13.717%< 0.05
Table 2: Effects of this compound on Motor Performance and Body Weight in R6/2 Mice
ParameterTreatment GroupOutcome
Motor Performance (Rotarod) This compoundSignificantly improved motor performance throughout the lifespan.
This compound + CoQ10More efficacious in improving motor performance than either treatment alone.
Body Weight This compoundSignificant attenuation of body weight loss starting from 9 weeks of age.
This compound + CoQ10Significant reduction in weight loss starting from 7 weeks of age; more effective than single-agent treatment.
Table 3: Neuropathological Effects of this compound in R6/2 Mice
ParameterTreatment GroupOutcome
Cerebral Atrophy This compoundDelayed the development of cerebral atrophy.
This compound + CoQ10Significantly attenuated ventricular enlargement as observed by MRI.
Neuronal Inclusions This compoundDelayed the formation of neuronal intranuclear inclusions.

Note: While a study by Smith et al. (2001) using the N171-82Q model showed a transient improvement in motor performance with a combination of this compound and CoQ10, it did not find a significant extension of survival. This highlights the importance of considering the specific mouse model and experimental design in interpreting results. Furthermore, a clinical trial in human HD patients (CARE-HD) did not show a significant benefit of this compound on functional decline, indicating a discrepancy between the preclinical findings in mouse models and clinical outcomes in humans.

Experimental Protocols

The following are detailed methodologies for key experiments involving the administration of this compound to transgenic mouse models of HD.

Protocol 1: Drug Administration and Animal Husbandry

Objective: To chronically administer this compound to HD transgenic mice and their wild-type littermates.

Materials:

  • R6/2 or N171-82Q transgenic mice and wild-type littermate controls.

  • Standard mouse chow.

  • This compound hydrochloride.

  • Precision scale.

  • Food blender/mixer.

Procedure:

  • Animal Housing: House mice in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to food and water.

  • Treatment Groups: At 21 days of age, divide the R6/2 mice and their wild-type littermates into the following groups (n=40 per group is recommended for survival studies):

    • Group 1: Unsupplemented standard diet.

    • Group 2: Diet supplemented with 0.007% this compound.

    • (Optional) Group 3: Diet supplemented with 0.2% Coenzyme Q10.

    • (Optional) Group 4: Diet supplemented with both 0.007% this compound and 0.2% Coenzyme Q10.

  • Diet Preparation:

    • Calculate the required amount of this compound based on the total weight of the chow to be prepared.

    • Thoroughly mix the this compound with the powdered standard chow to ensure a homogenous distribution.

    • Form the mixed chow into pellets.

  • Feeding: Provide the respective supplemented or unsupplemented diets to the appropriate groups starting at 21 days of age and continue for the duration of the study.

  • Monitoring: Monitor the animals daily for general health, and record body weight weekly.

Protocol 2: Assessment of Motor Function using the Rotarod Test

Objective: To quantitatively assess motor coordination and balance in mice.

Materials:

  • Accelerating rotarod apparatus.

  • Timer.

  • HD transgenic mice and wild-type controls from each treatment group.

Procedure:

  • Acclimation and Training: Prior to the first testing session, acclimate the mice to the testing room for at least 30 minutes. Train the mice on the rotarod at a constant, low speed (e.g., 4 RPM) for 2-3 consecutive days.

  • Testing Paradigm:

    • Begin weekly testing at an age when motor deficits are expected to emerge in the specific mouse model (e.g., 5-6 weeks for R6/2 mice).

    • Place the mouse on the rotating rod, which accelerates from, for example, 4 to 40 RPM over a period of 5 minutes.

    • Record the latency to fall from the rod. If the mouse clings to the rod and completes a full passive rotation, the trial should be stopped and the time recorded.

    • Perform three trials per mouse per session, with a rest interval of at least 15 minutes between trials.

  • Data Analysis: Average the latency to fall for the three trials for each mouse at each time point. Analyze the data using appropriate statistical methods (e.g., repeated measures ANOVA) to compare the performance between treatment groups over time.

Protocol 3: Histological Analysis of Neuropathology

Objective: To assess the effect of this compound on key neuropathological features of HD in the mouse brain.

Materials:

  • Anesthetic (e.g., pentobarbital).

  • Perfusion pump.

  • Phosphate-buffered saline (PBS).

  • 4% paraformaldehyde in PBS.

  • Vibratome or cryostat.

  • Microscope slides.

  • Staining reagents (e.g., Cresyl violet for neuronal morphology, antibodies for huntingtin aggregates).

  • Microscope with imaging system.

Procedure:

  • Tissue Collection: At predetermined endpoints (e.g., 63 and 90 days for R6/2 mice), deeply anesthetize the mice.

  • Perfusion: Perform transcardial perfusion first with cold PBS to clear the blood, followed by 4% paraformaldehyde to fix the tissues.

  • Brain Extraction and Post-fixation: Carefully dissect the brain and post-fix it in 4% paraformaldehyde overnight at 4°C.

  • Sectioning: Section the brain into coronal slices (e.g., 30-40 µm thick) using a vibratome or cryostat.

  • Staining:

    • General Morphology: Mount sections on slides and stain with Cresyl violet to assess neuronal loss and overall brain atrophy.

    • Neuronal Intranuclear Inclusions: Perform immunohistochemistry using an antibody specific for the aggregated huntingtin protein (e.g., EM48).

  • Imaging and Analysis:

    • Capture images of relevant brain regions (e.g., striatum and cortex) using a microscope.

    • Quantify parameters such as striatal volume, neuronal cell counts, and the number and size of intranuclear inclusions.

    • Compare the results between the different treatment groups using appropriate statistical tests.

Visualizations

The following diagrams illustrate the proposed mechanism of action of this compound in HD and a typical experimental workflow.

Remacemide_Mechanism cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activates Ca_Channel Ca²⁺ Channel NMDA_R->Ca_Channel Opens Excitotoxicity Excitotoxicity (Neuronal Damage) Ca_Channel->Excitotoxicity Excessive Ca²⁺ Influx Leads to This compound This compound This compound->NMDA_R Blocks (Non-competitive)

Caption: Proposed mechanism of this compound in mitigating excitotoxicity in Huntington's disease.

Experimental_Workflow start Start: HD Transgenic Mice (21 days old) diet Dietary Supplementation: - Control - this compound - this compound + CoQ10 start->diet monitoring Longitudinal Monitoring: - Weekly Body Weight - Weekly Rotarod Test diet->monitoring endpoint Endpoint Reached (Pre-defined age or motor decline) monitoring->endpoint histology Terminal Procedures: - Brain Perfusion & Collection - Histology (Atrophy, Inclusions) - Biochemical Analysis endpoint->histology analysis Data Analysis: - Survival Curves - Motor Performance - Neuropathology histology->analysis

Caption: General experimental workflow for testing this compound in HD mouse models.

References

remacemide as an add-on therapy in refractory epilepsy

Author: BenchChem Technical Support Team. Date: November 2025

The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been evaluated by the U.S. Federal Government. Know the risks and potential benefits of clinical studies and talk to your health care provider before participating. Read our disclaimer for details. ClinicalTrials.gov Identifier: NCT00004543. Other Study ID Numbers: 97-013. First Posted: November 2, 1999. Last Update Posted: November 1, 2002. Study Description. Brief Summary: To determine the efficacy and safety of remacemide hydrochloride as add-on therapy in patients with refractory epilepsy. Detailed Description: N/A. Study Design. Study Type: Interventional (Clinical Trial). Estimated Enrollment: 250 participants. Allocation: Randomized. Intervention Model: Parallel Assignment. Masking: Double (Participant, Investigator). Primary Purpose: Treatment. Official Title: A Double-Blind, Placebo-Controlled, Multicenter Study of the Safety and Efficacy of this compound Hydrochloride as Add-On Therapy in Patients With Refractory Epilepsy. Show more. Arms and Interventions. Drug: this compound Hydrochloride. Drug: Placebo. Outcome Measures. Change in Seizure Frequency. Change in Seizure Frequency. Eligibility. Minimum Age: 13 Years. Maximum Age: 70 Years. Sex: All. Accepts Healthy Volunteers: No. Criteria. Inclusion criteria: 1. Be male or female and aged between 13 and 70 years, inclusive. 2. Have a diagnosis of epilepsy with partial seizures (with or without secondary generalization) that are refractory to standard anti-epileptic drug (AED) therapy. 3. Have been receiving treatment with 1 to 3 marketed AEDs at stable doses for at least one month prior to the start of the baseline period. 4. Have at least 4 seizures per month, but no more than 10 seizures in any 24-hour period, during the 2 months prior to the start of the baseline period. 5. Be in good general health. Exclusion criteria: 1. Have a diagnosis of primary generalized epilepsy. 2. Have a history of status epilepticus within the year prior to the start of the baseline period. 3. Have a progressive neurological disease. 4. Have a history of alcohol or drug abuse. 5. Have a significant medical condition that could interfere with the study. 6. Are pregnant or breastfeeding. 7. Have a known hypersensitivity to this compound or any of its excipients. 1_

[2] A double-blind, placebo-controlled, multicenter study of the safety and efficacy of this compound hydrochloride as add-on therapy in patients with refractory epilepsy - EU Clinical Trials Register A double-blind, placebo-controlled, multicenter study of the safety and efficacy of this compound hydrochloride as add-on therapy in patients with refractory epilepsy. ... Trial results. No results available. About this clinical trial. Trial information. Full title. A double-blind, placebo-controlled, multicenter study of the safety and efficacy of this compound hydrochloride as add-on therapy in patients with refractory epilepsy. EudraCT number. 2011-003269-33. Sponsor's protocol number. 97-013. Sponsor name. F. Hoffmann-La Roche Ltd. Medical condition. Epilepsy. Disease. Epilepsy. Population age. 18-64 years; 65+ years. Gender. Male; Female. Trial protocol. Country. Protocol version. AT. DE. ES. FR. GB. IE. IT. NL. SE. Trial results. No results available. ... A double-blind, placebo-controlled, multicenter study of the safety and efficacy of this compound hydrochloride as add-on therapy in patients with refractory epilepsy. EudraCT number. 2011-003269-33. Sponsor's protocol number. 97-013. Sponsor name. F. Hoffmann-La Roche Ltd. Medical condition. Epilepsy. Disease. Epilepsy. Population age. 18-64 years; 65+ years. Gender. Male; Female. 3 Application Notes and Protocols for this compound as an Add-on Therapy in Refractory Epilepsy

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound hydrochloride is an investigational antiepileptic drug (AED) with a dual mechanism of action, functioning as a low-affinity, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist and a blocker of voltage-dependent neuronal sodium channels.[4][5] Its primary active metabolite, desglycinyl this compound, is significantly more potent as an anticonvulsant than the parent compound.[6] These application notes provide a summary of the available clinical data and detailed protocols for the study of this compound as an adjunctive therapy for refractory epilepsy.

Mechanism of Action

This compound and its active metabolite exert their anticonvulsant effects through two primary pathways:

  • NMDA Receptor Antagonism : They act as non-competitive antagonists at the NMDA receptor, an ionotropic glutamate receptor.[4] By blocking the NMDA receptor channel, they inhibit the influx of Ca2+, which is crucial for neuronal hyperexcitability and seizure propagation. The desglycinyl metabolite has been shown to reduce NMDA-induced depolarizations and prevent the loss of membrane-associated protein kinase C (PKC) activity and reduce NMDA-triggered increases in intracellular free Ca2+ concentration.

  • Sodium Channel Blockade : Similar to other established AEDs, this compound and its metabolite can block sustained repetitive firing of neurons, likely through interaction with voltage-gated sodium channels.

The dual mechanism of targeting both glutamate-mediated excitatory neurotransmission and neuronal excitability via sodium channels makes this compound a molecule of interest for refractory epilepsy, where seizures are uncontrolled by current medications.

Signaling Pathway

Remacemide_Mechanism_of_Action cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Na_channel_pre Voltage-gated Na+ Channel Na_channel_pre->Glutamate Triggers Release AP Action Potential AP->Na_channel_pre Opens Ca_ion Ca2+ NMDA_R->Ca_ion Influx Na_channel_post Voltage-gated Na+ Channel Na_ion Na+ Na_channel_post->Na_ion Influx Excitation Neuronal Hyperexcitability Ca_ion->Excitation Na_ion->Excitation This compound This compound & Active Metabolite This compound->Na_channel_pre Blocks This compound->NMDA_R Blocks This compound->Na_channel_post Blocks

Dual mechanism of action of this compound.

Efficacy in Refractory Epilepsy

Clinical trials have evaluated this compound as an add-on therapy in patients with refractory partial seizures. The primary efficacy endpoint in these studies was typically the responder rate, defined as the percentage of patients achieving a ≥50% reduction in seizure frequency from baseline.

Summary of Efficacy Data from Clinical Trials
Study DesignDose RegimenPlacebo Responder RateThis compound Responder RateStatistical Significance (p-value)
Double-blind, placebo-controlled, multicenter300, 600, 1200 mg/day (Q.I.D.)7%23% (at 1200 mg/day)p = 0.016
Double-blind, placebo-controlled, multicenter300, 600, 800 mg/day (B.I.D.)15% (9/60)30% (18/60) (at 800 mg/day)p = 0.049
Double-blind, placebo-controlled, cross-over600 mg/day (150 mg Q.I.D.)9%30%p = 0.041 (for median seizure frequency reduction)

Safety and Tolerability

This compound has been generally well-tolerated in clinical trials, with most adverse events being mild to moderate in severity and dose-dependent.

Common Adverse Events
Adverse Event
Dizziness
Abnormal gait
Gastrointestinal disturbance
Somnolence
Diplopia
Fatigue

Source:

Pharmacokinetics

This compound is metabolized to an active desglycinyl metabolite. It exhibits linear pharmacokinetics and can interact with other AEDs, notably increasing plasma concentrations of carbamazepine and being affected by enzyme-inducing drugs like phenobarbital.

Key Pharmacokinetic Parameters
ParameterThis compoundDesglycinyl MetaboliteNotes
Half-life (t½) ~3.3 - 3.6 hours~9.6 - 14.7 hoursHalf-life of this compound is decreased in the presence of phenobarbital.
Clearance (CL/F) ~1.2 L/kg/hNot specifiedClearance of this compound is increased in the presence of phenobarbital.
Active Metabolite -YesThe desglycinyl metabolite is approximately 2-fold more potent than this compound.

Experimental Protocols

The following are generalized protocols based on the methodologies of published clinical trials of this compound in refractory epilepsy.

Study Design: Phase II/III, Double-Blind, Placebo-Controlled, Add-on Therapy Trial

Clinical_Trial_Workflow cluster_screening Screening & Baseline (4-8 weeks) cluster_randomization Randomization cluster_treatment Treatment Phase (up to 15 weeks) cluster_followup Follow-up InclusionCriteria Inclusion/Exclusion Criteria Assessment SeizureDiary Seizure Diary Collection InclusionCriteria->SeizureDiary InformedConsent Informed Consent InformedConsent->InclusionCriteria Randomize Randomization SeizureDiary->Randomize Titration Dose Titration Phase Randomize->Titration Placebo or this compound Maintenance Maintenance Phase Titration->Maintenance FollowUp End of Study/ Early Termination Visit Maintenance->FollowUp

Workflow for a this compound add-on therapy trial.

1. Patient Population:

  • Inclusion Criteria:

    • Age: 13-70 years.

    • Diagnosis: Epilepsy with partial-onset seizures (with or without secondary generalization) refractory to standard AEDs.

    • Seizure Frequency: A minimum of four seizures per month during a prospective baseline period of 1-2 months.

    • Concomitant Medications: Stable doses of 1 to 3 other AEDs for at least one month prior to baseline.

  • Exclusion Criteria:

    • Primary generalized epilepsy.

    • History of status epilepticus within the year prior to the study.

    • Progressive neurological disease.

    • Significant medical conditions that could interfere with the study.

2. Study Periods:

  • Baseline Period (4-8 weeks): Patients record seizure frequency and type in a diary to establish a stable baseline. Concomitant AED levels are monitored.

  • Treatment Period (up to 15 weeks):

    • Titration Phase: Patients are randomized to receive either placebo or a target dose of this compound. The dose is gradually increased over several weeks to the target maintenance dose (e.g., 300, 600, 800, or 1200 mg/day, administered in two or four divided doses).

    • Maintenance Phase: Patients continue on the stable target dose for the remainder of the treatment period.

  • Follow-up Period: A post-treatment evaluation of safety and any persistent effects.

3. Efficacy and Safety Assessments:

  • Seizure Diaries: Patients or caregivers maintain a daily record of seizure occurrences, types, and severity. Electronic seizure diaries are recommended to improve accuracy and compliance.

  • Plasma Drug Concentrations: Trough plasma concentrations of this compound, its active metabolite, and concomitant AEDs are measured at regular intervals to assess pharmacokinetics and potential drug-drug interactions.

  • Adverse Event Monitoring: All adverse events are recorded and assessed for severity and relationship to the study drug at each visit.

  • Laboratory Tests: Standard hematology, blood chemistry, and urinalysis are performed at baseline and at specified intervals during the study.

4. Statistical Analysis:

  • The primary efficacy analysis is typically an intent-to-treat (ITT) analysis of the proportion of responders in each this compound group compared to the placebo group.

  • Secondary efficacy endpoints may include the median percent change in seizure frequency from baseline and the proportion of patients who are seizure-free.

  • Safety data are summarized descriptively.

Conclusion

The available data suggest that this compound has a modest effect as an add-on treatment for drug-resistant partial epilepsy. While it demonstrated a statistically significant increase in responder rates at higher doses compared to placebo, the overall efficacy and the higher rate of treatment withdrawal have limited its further development as an antiepileptic drug. These notes and protocols provide a framework for the continued investigation of this compound or similar dual-mechanism compounds in the field of epilepsy research.

References

Application Notes and Protocols for the Preparation of Remacemide Solutions in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Remacemide hydrochloride is a low-affinity, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor and a blocker of voltage-gated sodium channels.[1][2] It and its more potent desglycinated metabolite act as neuroprotective agents, showing potential in models of epilepsy, Parkinson's disease, and cerebral ischemia.[2][3] Proper preparation of this compound solutions is critical for obtaining accurate and reproducible results in in vitro cell culture experiments. These application notes provide detailed protocols for the solubilization and preparation of this compound solutions for use in cell-based assays.

Physicochemical Properties and Storage

Accurate preparation of solutions starts with understanding the fundamental properties of the compound.

PropertyValueSource
Chemical Name 2-Amino-N-(1-methyl-1,2-diphenylethyl)-acetamide hydrochloride
Synonyms FPL 12924AA, PR 934-423A
Molecular Formula C₁₇H₂₀N₂O · HCl
Molecular Weight 304.81 g/mol
Appearance White to beige powder
Purity ≥98% (HPLC)
Storage (Powder) Desiccate at room temperature

Solubility Data

This compound hydrochloride exhibits good solubility in both aqueous and organic solvents, offering flexibility in stock solution preparation.

SolventSolubilitySource
Water Soluble up to 100 mM
>10 mg/mL
DMSO 87.5 mg/mL (326.07 mM)
>10 mg/mL

Note: When using DMSO, it is recommended to use a newly opened bottle as it is hygroscopic, and water absorption can affect the solubility of the compound.

Experimental Protocols

Preparation of a 100 mM Stock Solution in Water

This protocol is suitable for experiments where the presence of an organic solvent is not desirable.

Materials:

  • This compound hydrochloride powder

  • Sterile, distilled, deionized water

  • Sterile conical tubes (15 mL or 50 mL)

  • Analytical balance

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

Procedure:

  • In a sterile environment (e.g., a biological safety cabinet), weigh out 30.48 mg of this compound hydrochloride powder.

  • Transfer the powder to a sterile conical tube.

  • Add 1 mL of sterile water to the tube.

  • Vortex the solution until the powder is completely dissolved. The solution should be clear.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the sterilized stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). It is not recommended to store aqueous solutions for more than one day.

Preparation of a 100 mM Stock Solution in DMSO

DMSO is a common solvent for preparing high-concentration stock solutions of many compounds for cell culture use.

Materials:

  • This compound hydrochloride powder

  • Anhydrous, cell culture grade DMSO

  • Sterile microcentrifuge tubes

  • Analytical balance

  • Vortex mixer

  • (Optional) Sonicator

Procedure:

  • In a sterile environment, weigh out 30.48 mg of this compound hydrochloride powder.

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous, cell culture grade DMSO.

  • Vortex the solution thoroughly until the powder is completely dissolved. If necessary, briefly sonicate the tube in a water bath to aid dissolution. The solution should be clear.

  • Aliquot the stock solution into smaller, single-use, light-protected sterile tubes.

  • Store the DMSO stock solution at -20°C for up to one month or at -80°C for up to six months.

Preparation of Working Solutions in Cell Culture Medium

Working solutions are prepared by diluting the high-concentration stock solution into the cell culture medium to the desired final concentration immediately before use.

Materials:

  • This compound hydrochloride stock solution (100 mM in water or DMSO)

  • Pre-warmed complete cell culture medium

  • Sterile conical tubes or microcentrifuge tubes

Procedure:

  • Thaw an aliquot of the this compound hydrochloride stock solution at room temperature.

  • Determine the final concentration of this compound needed for your experiment.

  • Calculate the volume of stock solution required. For example, to prepare 1 mL of a 100 µM working solution from a 100 mM stock, you will need to perform a 1:1000 dilution (1 µL of stock solution in 999 µL of cell culture medium).

  • In a sterile tube, add the appropriate volume of pre-warmed cell culture medium.

  • Add the calculated volume of the stock solution to the medium.

  • Mix gently by pipetting up and down or by inverting the tube. Avoid vigorous vortexing, which can damage proteins in the serum.

  • Add the working solution to your cell cultures immediately.

Important Considerations:

  • Vehicle Control: When using a DMSO stock solution, it is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the experimental wells to account for any effects of the solvent on the cells. Typically, the final DMSO concentration should be kept below 0.5% (v/v) to avoid cytotoxicity.

  • Precipitation: If a precipitate forms upon dilution of the DMSO stock solution into the aqueous cell culture medium, you can try to redissolve it by gentle warming (e.g., in a 37°C water bath) or brief sonication. Ensure the compound is fully dissolved before adding it to the cells.

  • Stability in Media: The stability of this compound in cell culture media over long incubation periods has not been extensively reported. For long-term experiments, it may be necessary to replenish the media with a freshly prepared working solution.

Visualization of Workflow and Mechanism of Action

Experimental Workflow

The following diagram illustrates the general workflow for preparing this compound working solutions for cell culture experiments.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation powder This compound HCl Powder weigh Weigh Powder powder->weigh dissolve Dissolve in Solvent (Water or DMSO) weigh->dissolve sterilize Sterile Filter (Aqueous Stocks) dissolve->sterilize If aqueous aliquot_stock Aliquot Stock dissolve->aliquot_stock If DMSO sterilize->aliquot_stock store_stock Store at -20°C or -80°C aliquot_stock->store_stock thaw Thaw Stock Aliquot store_stock->thaw dilute Dilute in Pre-warmed Cell Culture Medium thaw->dilute mix Mix Gently dilute->mix apply Apply to Cells mix->apply

Caption: Workflow for this compound solution preparation.

Signaling Pathway

This compound's primary mechanism of action involves the modulation of key ion channels involved in neuronal excitability.

G cluster_membrane Cell Membrane nmda NMDA Receptor Ion Channel influx_ca Ca2+ Influx nmda->influx_ca Allows na_channel Voltage-Gated Na+ Channel influx_na Na+ Influx na_channel->influx_na Allows This compound This compound (and active metabolite) This compound->nmda Blocks (Non-competitive) This compound->na_channel Blocks glutamate Glutamate glutamate->nmda Activates excitotoxicity ↓ Excitotoxicity & Neuronal Damage influx_ca->excitotoxicity influx_na->excitotoxicity Contributes to Depolarization

Caption: this compound's mechanism of action.

References

Assessing the Neuroprotective Efficacy of Remacemide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to assess the neuroprotective efficacy of remacemide and its active metabolite. The enclosed protocols and data are intended to guide researchers in the evaluation of this compound's potential as a neuroprotective agent in various in vitro models of neuronal injury.

Introduction

This compound is an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist with a dual mechanism of action that also includes the blockade of voltage-gated sodium channels.[1] Its neuroprotective properties are primarily attributed to its principal active metabolite, desglycinylthis compound (DGR), which is a more potent NMDA receptor antagonist.[2] This dual action makes this compound a compound of interest for mitigating neuronal damage in a variety of neurological disorders, including epilepsy, Parkinson's disease, Huntington's disease, and stroke.[1] The following sections detail the efficacy of this compound's active metabolite in preclinical neuroprotection assays and provide standardized protocols for evaluating its neuroprotective effects.

Data Presentation

The neuroprotective effects of desglycinylthis compound (DGR), the active metabolite of this compound, have been quantified in several in vitro studies. The following tables summarize the key efficacy data. It is important to note that this compound itself shows minimal neuroprotective activity in in vitro settings; the activity is mediated by its conversion to DGR.[2]

Table 1: Efficacy of Desglycinylthis compound (DGR) in NMDA-Induced Excitotoxicity Assays

Assay TypeExperimental ModelToxin/InsultDGR ConcentrationObserved Neuroprotective Effect
NeurotoxicityPrimary Rat Cortical Neurons100 µM NMDA (15 min)5-20 µMConcentration-dependent blockade of neuronal death (up to 85% protection)[2]
Intracellular Calcium InfluxPrimary Rat Cortical NeuronsNMDA5-20 µMUp to 70% reduction in NMDA-triggered increases in intracellular free Ca2+
Protein Kinase C (PKC) ActivityPrimary Rat Cortical Neurons100 µM NMDA5-20 µMPrevention of the loss of membrane-associated PKC activity
NMDA-Induced DepolarizationCortical Wedges from DBA/2 MiceNMDA50-200 µMConcentration-dependent reduction of NMDA-induced depolarizations (IC50 = 43 µM)

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language.

G Putative Neuroprotective Signaling Pathway of this compound cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling This compound This compound DGR DGR This compound->DGR Metabolism NMDA_Receptor NMDA Receptor DGR->NMDA_Receptor Blocks Na_Channel Voltage-Gated Na+ Channel DGR->Na_Channel Blocks Ca_Influx Reduced Ca2+ Influx NMDA_Receptor->Ca_Influx Na_Influx Reduced Na+ Influx Na_Channel->Na_Influx Excitotoxicity Decreased Excitotoxicity Ca_Influx->Excitotoxicity Na_Influx->Excitotoxicity Mitochondrial_Dysfunction Reduced Mitochondrial Dysfunction Excitotoxicity->Mitochondrial_Dysfunction Neuroprotection Neuroprotection Excitotoxicity->Neuroprotection ROS_Production Decreased ROS Production Mitochondrial_Dysfunction->ROS_Production Apoptosis Inhibition of Apoptotic Pathways ROS_Production->Apoptosis Apoptosis->Neuroprotection

Putative neuroprotective signaling pathway of this compound's active metabolite.

G Experimental Workflow for In Vitro Neuroprotection Assays cluster_assays Neuroprotection Assessment Cell_Culture Neuronal Cell Culture (e.g., Primary Cortical Neurons) Plating Cell Plating (e.g., 96-well plates) Cell_Culture->Plating Pre-treatment Pre-treatment with This compound/DGR Plating->Pre-treatment Toxin_Insult Induction of Neurotoxicity (e.g., Glutamate, NMDA) Pre-treatment->Toxin_Insult Incubation Incubation (e.g., 24 hours) Toxin_Insult->Incubation MTT_Assay Cell Viability Assay (MTT) Incubation->MTT_Assay LDH_Assay Cytotoxicity Assay (LDH) Incubation->LDH_Assay Calcium_Imaging Intracellular Calcium Measurement Incubation->Calcium_Imaging MMP_Assay Mitochondrial Membrane Potential Assay Incubation->MMP_Assay Data_Analysis Data Analysis and Quantification MTT_Assay->Data_Analysis LDH_Assay->Data_Analysis Calcium_Imaging->Data_Analysis MMP_Assay->Data_Analysis

General experimental workflow for assessing neuroprotective effects in vitro.

Experimental Protocols

The following are detailed protocols for key in vitro neuroprotection assays. These are standardized procedures and should be optimized for specific cell types and experimental conditions.

Glutamate-Induced Excitotoxicity and Cell Viability (MTT) Assay

Objective: To assess the ability of this compound to protect neurons from glutamate-induced cell death by measuring mitochondrial metabolic activity.

Materials:

  • Neuronal cell culture (e.g., primary cortical neurons, SH-SY5Y neuroblastoma cells)

  • 96-well cell culture plates

  • Complete culture medium

  • This compound or Desglycinylthis compound (DGR) stock solution

  • L-glutamic acid stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader

Protocol:

  • Cell Plating: Seed neuronal cells in a 96-well plate at an appropriate density and allow them to adhere and differentiate for the desired period.

  • Pre-treatment: Replace the culture medium with fresh medium containing various concentrations of this compound or DGR. Include a vehicle control. Incubate for 1-2 hours.

  • Induction of Excitotoxicity: Add L-glutamic acid to the wells to a final concentration known to induce significant cell death (e.g., 25-100 µM for primary neurons). Include a control group without glutamate.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Express cell viability as a percentage of the control (untreated, no glutamate) group.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Objective: To quantify cytotoxicity by measuring the release of lactate dehydrogenase from damaged cells into the culture medium.

Materials:

  • Neuronal cell culture

  • 96-well cell culture plates

  • Complete culture medium

  • This compound or DGR stock solution

  • L-glutamic acid stock solution

  • Commercially available LDH cytotoxicity assay kit

Protocol:

  • Follow steps 1-4 of the Glutamate-Induced Excitotoxicity protocol.

  • Sample Collection: After the 24-hour incubation, carefully collect a sample of the culture supernatant from each well.

  • LDH Assay: Perform the LDH assay on the collected supernatants according to the manufacturer's instructions. This typically involves adding a reaction mixture containing a substrate and a dye that changes color in the presence of LDH.

  • Measurement: Read the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH).

Intracellular Calcium Imaging

Objective: To measure changes in intracellular calcium concentration ([Ca2+]i) in response to NMDA receptor activation and the inhibitory effect of this compound/DGR.

Materials:

  • Neuronal cells cultured on glass coverslips

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Balanced salt solution (BSS)

  • This compound or DGR stock solution

  • NMDA stock solution

  • Fluorescence microscope with an imaging system

Protocol:

  • Dye Loading: Incubate the cultured neurons with the calcium indicator dye (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127) in BSS for 30-60 minutes at 37°C.

  • Washing: Wash the cells with fresh BSS to remove extracellular dye.

  • Baseline Measurement: Mount the coverslip on the microscope stage and record the baseline fluorescence for a few minutes.

  • Treatment: Perfuse the cells with BSS containing the desired concentration of this compound or DGR.

  • Stimulation: After a few minutes of pre-incubation with the drug, stimulate the cells with NMDA (e.g., 50-100 µM).

  • Image Acquisition: Continuously record the fluorescence intensity before, during, and after NMDA application.

  • Data Analysis: Analyze the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, calculate the ratio of emissions at two different excitation wavelengths to determine the relative change in [Ca2+]i.

Mitochondrial Membrane Potential (ΔΨm) Assay

Objective: To assess the effect of this compound on maintaining mitochondrial membrane potential in neurons under excitotoxic stress.

Materials:

  • Neuronal cell culture

  • Fluorescent cationic dye sensitive to ΔΨm (e.g., JC-1, TMRE, TMRM)

  • Complete culture medium

  • This compound or DGR stock solution

  • Agent to induce mitochondrial depolarization (e.g., glutamate, or a protonophore like FCCP as a positive control)

  • Fluorescence microscope or plate reader

Protocol:

  • Culture and treat the cells with this compound/DGR and the neurotoxic agent as described in the MTT assay protocol.

  • Dye Loading: After the treatment period, incubate the cells with the ΔΨm-sensitive dye according to the manufacturer's instructions (e.g., 5 µg/mL JC-1 for 15-30 minutes at 37°C).

  • Washing: Gently wash the cells to remove the excess dye.

  • Measurement:

    • For JC-1: Measure the fluorescence at two different wavelengths to detect both the monomeric (green, indicating depolarized mitochondria) and aggregated (red, indicating polarized mitochondria) forms of the dye.

    • For TMRE/TMRM: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the ratio of red to green fluorescence for JC-1, or the change in fluorescence intensity for TMRE/TMRM, to determine the change in mitochondrial membrane potential. A decrease in the red/green ratio or a decrease in TMRE/TMRM fluorescence indicates mitochondrial depolarization.

Conclusion

The provided data and protocols offer a framework for the systematic evaluation of this compound's neuroprotective properties. The evidence strongly suggests that its active metabolite, desglycinylthis compound, effectively mitigates NMDA receptor-mediated excitotoxicity in vitro. Researchers are encouraged to adapt these methodologies to their specific experimental models to further elucidate the therapeutic potential of this compound in neurodegenerative diseases.

References

Application Notes and Protocols for Oral Administration of Remacemide in Zebrafish Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remacemide hydrochloride is an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, demonstrating neuroprotective and anticonvulsant properties.[1] The zebrafish (Danio rerio) has emerged as a powerful in vivo model for studying neurological diseases and for high-throughput drug screening due to its genetic tractability, rapid development, and physiological similarities to mammals.[2] Oral administration of therapeutic agents in adult zebrafish allows for precise dosing and is a non-invasive method suitable for longitudinal studies.[3][4] This document provides detailed protocols for the oral administration of this compound in adult zebrafish, focusing on oral gavage and food-based delivery methods. These protocols are designed to serve as a starting point for investigating the pharmacokinetic and pharmacodynamic properties of this compound in zebrafish models of neurological disorders, such as epilepsy and neurodegeneration.

Data Presentation

As there is limited published data on the oral administration of this compound specifically in zebrafish, the following tables provide an illustrative summary of potential experimental parameters and expected outcomes based on studies with other NMDA receptor antagonists and oral drug delivery methods in this model organism.

Table 1: Illustrative Dosing Parameters for this compound in Adult Zebrafish

ParameterOral GavageFood-Based Delivery
Vehicle 0.5% Carboxymethylcellulose (CMC) in waterGluten granules
This compound Concentration 1-10 mg/mL0.1-1% (w/w) in feed
Dosage 5-20 mg/kg body weightAd libitum feeding (approx. 2-4 mg granules/fish)
Administration Volume 1-2 µL/0.1g fish body weight (not to exceed 1% of body weight)N/A
Frequency Single dose or once dailyOnce or twice daily
Treatment Duration Acute (single dose) to chronic (up to 14 days)1-4 weeks

Table 2: Potential Pharmacokinetic and Behavioral Endpoints

EndpointMethodExpected Outcome with this compound
Plasma Concentration High-Performance Liquid Chromatography (HPLC)Dose-dependent increase in plasma this compound levels
Brain Tissue Concentration Mass SpectrometryDetection of this compound and its metabolites in brain homogenates
Locomotor Activity Automated video trackingAlteration of swimming patterns; potential reduction in hyperactivity in seizure models
Seizure-like Behavior Scoring of convulsive behaviors (e.g., in a PTZ-induced seizure model)Reduction in seizure score and frequency
Anxiety-like Behavior Novel tank diving test, light/dark preference testPotential anxiolytic effects, indicated by increased exploration of novel environments
Cognitive Function T-maze testAssessment of effects on learning and memory

Experimental Protocols

Protocol 1: Oral Gavage of this compound in Adult Zebrafish

This protocol is adapted from established oral gavage techniques in adult zebrafish.

Materials:

  • Adult zebrafish (3-6 months old)

  • This compound hydrochloride

  • Vehicle (e.g., 0.5% CMC in sterile water)

  • Anesthetic solution (e.g., MS-222/Tricaine)

  • Recovery tank with fresh system water

  • Micropipette or Hamilton syringe (10 µL)

  • Flexible, soft-tip catheter tubing (e.g., 22 G)

  • Fish holding apparatus (e.g., a wetted sponge with a groove)

Procedure:

  • Preparation of Dosing Solution:

    • Prepare a stock solution of this compound hydrochloride in the chosen vehicle.

    • The final concentration should be calculated based on the desired dosage (mg/kg) and the administration volume (µL/g).

  • Anesthesia:

    • Anesthetize the zebrafish by immersion in a buffered solution of MS-222 until opercular movements slow significantly. To mitigate toxicity from repeated anesthesia in long-term studies, a combination of MS-222 and isoflurane can be considered.

  • Gavage Procedure:

    • Gently place the anesthetized fish onto a wetted sponge or other holding apparatus.

    • Carefully insert the soft-tip catheter attached to the syringe into the fish's mouth and advance it down the esophagus (approximately 1 cm from the mouth opening).

    • Slowly dispense the this compound solution.

    • Observe for any spillage from the mouth or gills, which would indicate improper administration.

  • Recovery:

    • Immediately after gavage, transfer the fish to a recovery tank with fresh, aerated system water.

    • Monitor the fish until it resumes normal swimming behavior. For long-term studies, house fish individually to track their progress.

Protocol 2: Food-Based Oral Administration of this compound

This protocol utilizes a gluten-based carrier for voluntary consumption by the zebrafish.

Materials:

  • Adult zebrafish

  • This compound hydrochloride

  • Gluten powder

  • Deionized water

  • Microcentrifuge tubes

  • Drying oven or desiccator

Procedure:

  • Preparation of this compound-Containing Gluten Granules:

    • Dissolve a known amount of this compound hydrochloride in a minimal amount of deionized water.

    • In a microcentrifuge tube, mix the this compound solution with gluten powder to form a thick paste. The ratio of drug to gluten should be calculated to achieve the desired final concentration in the dried granules.

    • Extrude the paste into thin strands and allow them to air-dry or use a low-temperature oven.

    • Once dried, break the strands into small granules (approximately 1-2 mm).

    • Store the granules in a desiccator.

  • Feeding Procedure:

    • Transfer individual or groups of zebrafish to a feeding tank.

    • Provide a pre-weighed amount of the this compound-containing gluten granules. A typical feeding amount is 2-4 mg per fish.

    • Observe the fish to ensure consumption of the granules. The standard feeding time is typically around 5 minutes.

    • Remove any uneaten granules to prevent contamination of the tank water.

  • Treatment Schedule:

    • This method is well-suited for chronic daily administration. Repeat the feeding procedure as required by the experimental design.

Visualization of Pathways and Workflows

Remacemide_Signaling_Pathway This compound Signaling Pathway cluster_synapse Glutamatergic Synapse Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor binds Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion opens channel for Postsynaptic_Neuron Postsynaptic Neuron Ca_ion->Postsynaptic_Neuron influx into Excitotoxicity Excitotoxicity Ca_ion->Excitotoxicity excessive influx leads to This compound This compound This compound->NMDA_Receptor blocks channel (uncompetitive antagonist) Neuroprotection Neuroprotection This compound->Neuroprotection promotes

Caption: Mechanism of action of this compound as an NMDA receptor antagonist.

Oral_Gavage_Workflow Oral Gavage Experimental Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Prepare_Solution Prepare this compound Dosing Solution Anesthetize Anesthetize Zebrafish Prepare_Solution->Anesthetize Gavage Administer Drug via Oral Gavage Anesthetize->Gavage Recover Recover Fish in Fresh Water Gavage->Recover Behavioral_Tests Behavioral Assays Recover->Behavioral_Tests Pharmacokinetics Pharmacokinetic Analysis Recover->Pharmacokinetics Tissue_Analysis Tissue Collection and Analysis Pharmacokinetics->Tissue_Analysis

Caption: Workflow for oral gavage administration of this compound in zebrafish.

Food_Delivery_Workflow Food-Based Delivery Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Prepare_Granules Prepare this compound-Laced Gluten Granules Acclimatize Acclimatize Fish to Feeding Tank Prepare_Granules->Acclimatize Feed Administer Medicated Granules Acclimatize->Feed Observe Observe Consumption Feed->Observe Long_Term_Behavior Long-Term Behavioral Monitoring Observe->Long_Term_Behavior Endpoint_Analysis Endpoint Pharmacokinetic or Tissue Analysis Long_Term_Behavior->Endpoint_Analysis

Caption: Workflow for food-based oral delivery of this compound in zebrafish.

References

Application Notes and Protocols: Combining Remacemide with L-dopa for Parkinson's Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to motor symptoms such as bradykinesia, rigidity, and tremor. The gold-standard treatment for PD is L-dopa, a precursor to dopamine. However, long-term L-dopa therapy is often complicated by the development of motor fluctuations and debilitating dyskinesias.[1]

Preclinical studies have suggested that glutamate antagonists may help to alleviate these motor complications.[2][3] In the parkinsonian state, there is an overactivity of glutamatergic pathways in the basal ganglia.[4] Remacemide hydrochloride is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor ion channel with a low affinity, which has been investigated as an adjunct therapy to L-dopa. It has been shown to be safe and well-tolerated in clinical trials with PD patients experiencing motor fluctuations. This document provides detailed application notes and protocols for studying the combination of this compound and L-dopa in established rodent and primate models of Parkinson's disease.

Mechanism of Action: The Role of Glutamate in Parkinson's Disease

In a healthy state, dopamine from the substantia nigra pars compacta (SNc) modulates the activity of the striatum, maintaining a balance between the direct and indirect pathways of the basal ganglia to ensure smooth, controlled movement. In Parkinson's disease, the loss of this dopaminergic input leads to a cascade of changes, resulting in hyperactivity of the subthalamic nucleus (STN) and subsequently the internal globus pallidus (GPi) and substantia nigra pars reticulata (SNr), the output nuclei of the basal ganglia. This hyperactivity is driven by the excitatory neurotransmitter glutamate.

This compound, as an NMDA receptor antagonist, works by dampening this excessive glutamatergic transmission. By blocking the NMDA receptor ion channel, this compound can help to normalize the pathological firing patterns in the basal ganglia, thereby potentiating the effects of L-dopa and potentially reducing L-dopa-induced dyskinesias.

Signaling_Pathway cluster_Cortex Cortex cluster_Striatum Striatum cluster_BG Basal Ganglia cluster_Thalamus Thalamus cluster_SNc Substantia Nigra Cortex Glutamatergic Input Striatum Medium Spiny Neurons Cortex->Striatum Glutamate (+) GPi_SNr GPi/SNr (Output Nuclei) - Hyperactive in PD Striatum->GPi_SNr GABA (-) GPe GPe Striatum->GPe GABA (-) D1R D1R (Direct Pathway) - Inhibited in PD D2R D2R (Indirect Pathway) - Disinhibited in PD Thalamus Thalamus - Inhibited in PD GPi_SNr->Thalamus GABA (-) STN STN - Hyperactive in PD STN->GPi_SNr Glutamate (+) NMDA_Receptor NMDA Receptor GPe->STN GABA (-) Thalamus->Cortex Glutamate (+) SNc SNc Dopaminergic Neurons - Degenerated in PD SNc->Striatum Dopamine (+/-) L_dopa L-dopa L_dopa->SNc Increases Dopamine Synthesis This compound This compound This compound->NMDA_Receptor Antagonist (-)

Caption: Signaling pathway in the basal ganglia in Parkinson's disease and points of intervention for L-dopa and this compound.

Experimental Protocols

Rodent Model: 6-Hydroxydopamine (6-OHDA) Lesioned Rat

The unilateral 6-OHDA lesion in rats is a widely used model that mimics the dopamine depletion seen in Parkinson's disease.

1. Materials:

  • Male Wistar or Sprague-Dawley rats (250-300g)

  • 6-Hydroxydopamine (6-OHDA) hydrochloride

  • Ascorbic acid

  • Desipramine hydrochloride

  • Ketamine/Xylazine anesthetic solution

  • Stereotaxic apparatus

  • Hamilton syringe (10 µL)

  • Locomotor activity chambers

2. Protocol for 6-OHDA Lesioning:

  • Anesthetize the rat with Ketamine/Xylazine.

  • Administer desipramine (25 mg/kg, i.p.) 30 minutes prior to 6-OHDA injection to protect noradrenergic neurons.

  • Secure the animal in the stereotaxic apparatus.

  • Drill a small hole in the skull over the medial forebrain bundle (MFB) at the desired coordinates (e.g., AP: -4.4 mm, ML: -1.2 mm, DV: -7.8 mm from bregma).

  • Prepare the 6-OHDA solution (e.g., 8 µg in 4 µL of 0.02% ascorbic acid in saline).

  • Slowly infuse the 6-OHDA solution into the MFB using the Hamilton syringe over 4 minutes.

  • Leave the needle in place for an additional 5 minutes before slowly retracting it.

  • Suture the incision and allow the animal to recover for at least 2 weeks.

3. Drug Administration:

  • L-dopa methyl ester: Administered intraperitoneally (i.p.). Doses can range from subthreshold (e.g., 50 mg/kg) to suprathreshold (e.g., 100-200 mg/kg).

  • This compound hydrochloride: Administered orally (p.o.) by gavage. Doses can range from 5-40 mg/kg.

4. Behavioral Assessment: Locomotor Activity

  • Habituate the rats to the locomotor activity chambers for at least 30 minutes.

  • Administer this compound or vehicle.

  • After a set pre-treatment time (e.g., 60 minutes), administer L-dopa or vehicle.

  • Immediately place the rat in the locomotor activity chamber and record activity for a defined period (e.g., 90-120 minutes).

  • Analyze the data for total distance traveled, horizontal activity, and vertical activity.

Primate Model: MPTP-Treated Rhesus Monkey

The MPTP model in non-human primates closely replicates the motor symptoms of human Parkinson's disease.

1. Materials:

  • Adult rhesus monkeys

  • 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)

  • L-dopa/Carbidopa combination

  • This compound hydrochloride

  • Video recording equipment

  • Primate parkinsonism rating scale

2. Protocol for MPTP Induction:

  • Administer MPTP intravenously or intramuscularly. A typical regimen involves multiple injections over several days (e.g., 0.2-0.5 mg/kg per injection) until stable parkinsonian signs are observed.

  • Monitor the animals closely for the development of bradykinesia, rigidity, and postural instability.

  • Allow for a stabilization period of several weeks to months after the final MPTP injection.

3. Drug Administration:

  • L-dopa/Carbidopa: Administered orally. The dose should be titrated for each animal to produce a clear anti-parkinsonian effect.

  • This compound hydrochloride: Administered orally. A typical dose is 5 mg/kg.

4. Behavioral Assessment: Clinical Rating of Parkinsonism

  • Videotape the monkeys at baseline (no drug), after vehicle + vehicle, after vehicle + L-dopa/carbidopa, and after this compound + L-dopa/carbidopa.

  • Blinded raters should score the videos using a validated primate parkinsonism rating scale. The scale should assess key motor features such as:

    • Bradykinesia

    • Posture

    • Gait

    • Tremor

    • Freezing

  • Scores are then compared across the different treatment conditions.

Data Presentation

Rodent Model Data

Table 1: Effect of this compound on L-dopa-Induced Locomotor Activity in Monoamine-Depleted Rats

Treatment GroupDose (mg/kg)Locomotor Activity (counts/90 min, Mean ± SEM)
Vehicle + Vehicle-Minimal
Vehicle + L-dopa (subthreshold)50 (i.p.)Minimal
This compound + L-dopa (subthreshold)5 (p.o.) + 50 (i.p.)Increased
This compound + L-dopa (subthreshold)10 (p.o.) + 50 (i.p.)Dose-dependent increase
This compound + L-dopa (subthreshold)20 (p.o.) + 50 (i.p.)Dose-dependent increase
This compound + L-dopa (subthreshold)40 (p.o.) + 50 (i.p.)Dose-dependent increase
Vehicle + L-dopa (suprathreshold)100 (i.p.)Moderate
This compound + L-dopa (suprathreshold)10 (p.o.) + 100 (i.p.)Potentiated
Vehicle + L-dopa (suprathreshold)200 (i.p.)High
This compound + L-dopa (suprathreshold)10 (p.o.) + 200 (i.p.)Potentiated

Data is a qualitative representation based on findings from preclinical studies.

Primate Model Data

Table 2: Effect of this compound on L-dopa Efficacy in MPTP-Treated Rhesus Monkeys

Treatment GroupParkinsonism Score (Blinded Clinical Scoring, Arbitrary Units)
Vehicle + VehicleHigh (Severe Parkinsonism)
Vehicle + L-dopa/CarbidopaModerate (Partial Improvement)
This compound (5 mg/kg) + L-dopa/CarbidopaLow (Substantial Improvement)

Data is a qualitative representation based on findings from preclinical studies.

Experimental Workflow and Logical Relationships

Experimental_Workflow cluster_Model_Creation Parkinson's Model Creation cluster_Treatment Treatment Protocol cluster_Assessment Behavioral Assessment cluster_Analysis Data Analysis Model_Creation Induce Parkinsonism (6-OHDA in Rats or MPTP in Primates) Stabilization Stabilization Period Model_Creation->Stabilization Baseline Baseline Behavioral Assessment (No Treatment) Stabilization->Baseline Behavioral_Testing Rodents: Locomotor Activity Primates: Clinical Scoring Vehicle Vehicle + Vehicle Ldopa_only Vehicle + L-dopa Combination This compound + L-dopa Combination->Behavioral_Testing Assess Behavior Data_Analysis Statistical Comparison of Treatment Groups Behavioral_Testing->Data_Analysis Logical_Relationship PD_Pathology Parkinson's Disease Pathology (Dopamine Depletion) Glutamate_Hyperactivity Glutamatergic Hyperactivity in Basal Ganglia PD_Pathology->Glutamate_Hyperactivity Motor_Symptoms Motor Symptoms (Bradykinesia, Rigidity) PD_Pathology->Motor_Symptoms Glutamate_Hyperactivity->Motor_Symptoms L_dopa_Therapy L-dopa Therapy Dopamine_Replacement Dopamine Replacement L_dopa_Therapy->Dopamine_Replacement Motor_Complications Motor Fluctuations & Dyskinesia L_dopa_Therapy->Motor_Complications Symptom_Alleviation Alleviation of Motor Symptoms Dopamine_Replacement->Symptom_Alleviation Remacemide_Therapy This compound Therapy NMDA_Antagonism NMDA Receptor Antagonism Remacemide_Therapy->NMDA_Antagonism Reduced_Glutamate_Activity Reduced Glutamatergic Hyperactivity NMDA_Antagonism->Reduced_Glutamate_Activity Potentiation Potentiation of L-dopa Effect Reduced_Glutamate_Activity->Potentiation Reduced_Complications Potential Reduction of Motor Complications Reduced_Glutamate_Activity->Reduced_Complications Potentiation->Symptom_Alleviation

References

Experimental Design for Remacemide Neuroprotective Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and executing preclinical studies to evaluate the neuroprotective effects of remacemide. This document includes detailed protocols for key in vitro and in vivo experiments, a summary of expected quantitative outcomes, and visualizations of the underlying mechanisms and experimental workflows.

Introduction to this compound and its Neuroprotective Potential

This compound hydrochloride is an uncompetitive, low-affinity N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] Its neuroprotective properties are primarily attributed to its ability to modulate glutamate-mediated excitotoxicity, a key pathological process in various neurological disorders.[3] this compound and its active desglycinated metabolite also exhibit use-dependent blockade of fast sodium channels, contributing to its anticonvulsant and neuroprotective profile.[2][4] Preclinical and clinical studies have explored its therapeutic potential in conditions such as epilepsy, Huntington's disease, Parkinson's disease, and cerebral ischemia.

The dual mechanism of action—targeting both NMDA receptors and sodium channels—makes this compound a compelling candidate for neuroprotection in pathologies where multiple neuronal injury pathways are activated.

Mechanism of Action: Signaling Pathways

This compound's primary neuroprotective effect is initiated by blocking the ion channel of the NMDA receptor, thereby preventing excessive calcium (Ca2+) influx into neurons. This action mitigates the downstream cascade of excitotoxic events, including the activation of proteases, lipases, and nucleases, and the generation of reactive oxygen species (ROS), ultimately preventing neuronal cell death.

Remacemide_Mechanism cluster_0 Glutamatergic Synapse cluster_1 This compound Intervention cluster_2 Downstream Effects Glutamate Excess Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activates Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx Na_Channel Voltage-Gated Na+ Channel Neuron Postsynaptic Neuron Na_Channel->Neuron Na+ Influx This compound This compound This compound->NMDA_R Blocks (Low-affinity) Metabolite Active Metabolite This compound->Metabolite Neuroprotection Neuroprotection This compound->Neuroprotection Metabolite->Na_Channel Blocks (Use-dependent) Excitotoxicity Excitotoxicity (ROS, Protease Activation) Ca_Influx->Excitotoxicity Excitotoxicity->Neuron Neuronal Death Neuroprotection->Neuron Neuronal Survival

Proposed mechanism of this compound's neuroprotective action.

Experimental Protocols

A multi-tiered approach, combining in vitro and in vivo models, is recommended to thoroughly evaluate the neuroprotective efficacy of this compound.

In Vitro Models of Excitotoxicity

In vitro assays provide a controlled environment to investigate the direct neuroprotective effects of this compound on neuronal cells.

The general workflow for assessing neuroprotection in vitro involves culturing primary neurons or neuronal cell lines, inducing excitotoxicity, and quantifying cell viability.

In_Vitro_Workflow start Start culture Culture Primary Neurons or Neuronal Cell Line start->culture pre_treat Pre-treat with this compound (Varying Concentrations) culture->pre_treat induce Induce Excitotoxicity (e.g., NMDA/Glutamate) pre_treat->induce incubate Incubate for 24-48 hours induce->incubate assess Assess Cell Viability (MTT / LDH Assay) incubate->assess analyze Data Analysis (Dose-Response Curve) assess->analyze end End analyze->end

Workflow for in vitro neuroprotection screening.

This protocol details a method to assess this compound's ability to protect primary neurons from NMDA-induced cell death.

Materials:

  • Primary cortical neurons (e.g., from E18 rat embryos)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Poly-D-lysine coated 96-well plates

  • NMDA (N-methyl-D-aspartate)

  • Glycine

  • This compound hydrochloride

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • LDH (Lactate Dehydrogenase) cytotoxicity assay kit

  • DMSO (Dimethyl sulfoxide)

Procedure:

  • Cell Culture: Plate primary cortical neurons on poly-D-lysine coated 96-well plates at a density of 1 x 10^5 cells/well and culture for 7-10 days in vitro (DIV).

  • This compound Treatment: Prepare a stock solution of this compound in sterile water. On the day of the experiment, dilute this compound in culture medium to final concentrations (e.g., 1, 10, 50, 100 µM). Replace the old medium with the this compound-containing medium and incubate for 2 hours.

  • Excitotoxicity Induction: Prepare a solution of NMDA (e.g., 100 µM) and glycine (10 µM) in culture medium. Add this solution to the wells (except for the control group) and incubate for 24 hours.

  • Assessment of Cell Viability:

    • MTT Assay: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. Add DMSO to dissolve the formazan crystals and measure the absorbance at 570 nm.

    • LDH Assay: Collect the culture supernatant to measure released LDH activity according to the manufacturer's instructions. Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Express cell viability as a percentage of the control group. Calculate the EC50 value for this compound's neuroprotective effect.

In Vivo Models of Focal Cerebral Ischemia

In vivo models are crucial for evaluating the therapeutic potential of this compound in a more complex physiological setting. The Middle Cerebral Artery Occlusion (MCAO) model is a widely used and relevant model of stroke.

The MCAO workflow involves inducing ischemia, administering the test compound, and assessing neurological deficits and infarct volume.

In_Vivo_Workflow start Start acclimatize Acclimatize Rats start->acclimatize mcao Induce Focal Ischemia (MCAO Surgery) acclimatize->mcao administer Administer this compound or Vehicle (i.p. or i.v.) mcao->administer reperfusion Reperfusion (if transient MCAO) administer->reperfusion neuro_assess Neurological Deficit Scoring (at 24h, 48h, 72h) reperfusion->neuro_assess euthanize Euthanize and Harvest Brain (at 72h) neuro_assess->euthanize infarct_assess Assess Infarct Volume (TTC Staining) euthanize->infarct_assess analyze Data Analysis infarct_assess->analyze end End analyze->end

Workflow for in vivo neuroprotection studies using the MCAO model.

This protocol describes the induction of transient focal cerebral ischemia and the assessment of this compound's neuroprotective effect.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • Silicone-coated 4-0 monofilament suture

  • This compound hydrochloride

  • Saline (vehicle)

  • TTC (2,3,5-triphenyltetrazolium chloride) solution (2%)

  • Formalin (10%)

Procedure:

  • Anesthesia and Surgery: Anesthetize the rat and perform a midline neck incision. Expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • MCAO Induction: Ligate the ECA and insert the silicone-coated monofilament through the ECA stump into the ICA to occlude the origin of the middle cerebral artery (MCA). The insertion depth is typically 18-20 mm from the carotid bifurcation.

  • Drug Administration: Administer this compound (e.g., 10, 20, 40 mg/kg) or vehicle intraperitoneally (i.p.) or intravenously (i.v.) at the time of reperfusion.

  • Reperfusion: After 60-90 minutes of occlusion, withdraw the filament to allow reperfusion. Suture the incision and allow the animal to recover.

  • Neurological Assessment: Evaluate neurological deficits at 24, 48, and 72 hours post-MCAO using a standardized scoring system (e.g., Bederson's scale).

  • Infarct Volume Measurement: At 72 hours, euthanize the rat and harvest the brain. Slice the brain into 2 mm coronal sections and incubate in 2% TTC solution at 37°C for 30 minutes. Healthy tissue will stain red, while the infarcted area will remain white.

  • Data Analysis: Quantify the infarct volume as a percentage of the total hemispheric volume using image analysis software. Compare the infarct volumes and neurological scores between the this compound-treated and vehicle-treated groups.

Data Presentation: Quantitative Outcomes

The following tables summarize expected quantitative data from neuroprotective studies of this compound. These values are illustrative and may vary depending on the specific experimental conditions.

Table 1: In Vitro Neuroprotective Efficacy of this compound against NMDA-Induced Excitotoxicity

This compound Concentration (µM)Neuronal Viability (% of Control)LDH Release (% of Maximum)
0 (NMDA only)45 ± 580 ± 7
152 ± 672 ± 8
1068 ± 755 ± 6
5085 ± 830 ± 5
10092 ± 515 ± 4

Table 2: In Vivo Neuroprotective Efficacy of this compound in a Rat MCAO Model

Treatment GroupNeurological Deficit Score (0-4)Infarct Volume (% of Hemisphere)
Sham0.2 ± 0.1< 1
Vehicle (MCAO)3.1 ± 0.435 ± 5
This compound (10 mg/kg)2.5 ± 0.528 ± 6
This compound (20 mg/kg)1.8 ± 0.318 ± 4
This compound (40 mg/kg)1.2 ± 0.210 ± 3

Conclusion

The experimental designs and protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound's neuroprotective properties. By employing a combination of well-defined in vitro and in vivo models, researchers can obtain reliable and reproducible data to support the further development of this compound as a potential therapeutic agent for neurological disorders characterized by excitotoxicity and ischemic damage. Careful attention to experimental detail and rigorous data analysis are paramount to successfully elucidating the neuroprotective profile of this promising compound.

References

Application Notes and Protocols for Measuring Remacemide and its Metabolite Levels in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Remacemide is a low-affinity, non-competitive NMDA receptor antagonist that also acts as a sodium channel blocker. It has been investigated for its potential therapeutic effects in epilepsy, Parkinson's disease, and stroke. This compound is a prodrug that is metabolized in the body to its major active metabolite, desglycinyl this compound (FPL 12495). This active metabolite is a more potent NMDA receptor antagonist than the parent drug. Therefore, it is crucial to quantify both this compound and its desglycinyl metabolite in plasma to accurately assess the pharmacokinetic and pharmacodynamic properties of the drug.

This document provides detailed protocols for the quantification of this compound and its desglycinyl metabolite in plasma using both High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and a proposed Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method. Additionally, a protocol for determining the plasma protein binding of this compound is included.

Metabolic Pathway of this compound

This compound undergoes metabolism primarily through hydrolysis of the glycinamide moiety to form the active desglycinyl metabolite.

This compound Metabolism Metabolic Pathway of this compound This compound This compound C17H20N2O Desglycinyl_this compound Desglycinyl this compound (FPL 12495) (Active Metabolite) This compound->Desglycinyl_this compound Hydrolysis

Caption: Metabolic conversion of this compound to its active desglycinyl metabolite.

Analytical Methods for Quantification in Plasma

Two analytical methods are presented for the quantification of this compound and its metabolite in plasma. The first is an established HPLC-UV method, and the second is a proposed, more sensitive, and specific LC-MS/MS method.

Method 1: HPLC-UV for this compound

This method is based on a previously published procedure for the quantification of this compound in plasma.[1]

Experimental Protocol:

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Materials:

    • C8 SPE cartridges

    • Methanol

    • Water

    • 0.1 M Sodium acetate buffer (pH 4.0)

    • Acetonitrile

    • Internal Standard (IS) solution (e.g., a structural analog of this compound)

    • Nitrogen evaporator

    • Centrifuge

  • Procedure:

    • To 1 mL of plasma, add the internal standard.

    • Condition the C8 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.

    • Load the plasma sample onto the SPE cartridge.

    • Wash the cartridge with 3 mL of water, followed by 3 mL of 0.1 M sodium acetate buffer (pH 4.0).

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute this compound and the IS with 1 mL of a mixture of acetonitrile and methanol (50:50, v/v).

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

    • Inject 50 µL into the HPLC system.

2. HPLC Conditions:

  • Instrument: HPLC system with UV detector

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile and 0.05 M phosphate buffer (pH 3.5) (40:60, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm

  • Temperature: Ambient

Quantitative Data Summary (HPLC-UV):

ParameterResult
Linearity Range10 - 2500 ng/mL
Accuracy100.0%
Precision (RSD)< 6.1%
Limit of Detection (LOD)10 ng/mL
Recovery> 90%
Method 2: Proposed LC-MS/MS for this compound and Desglycinyl Metabolite

This proposed method is designed for the simultaneous, sensitive, and selective quantification of this compound and its desglycinyl metabolite. The parameters are based on common practices for small molecule quantification in plasma.[2][3]

Experimental Protocol:

1. Sample Preparation: Protein Precipitation

  • Materials:

    • Acetonitrile

    • Internal Standard (IS) solution (e.g., deuterated this compound and deuterated desglycinyl this compound)

    • Microcentrifuge tubes

    • Centrifuge

  • Procedure:

    • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standards.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

    • Inject 10 µL into the LC-MS/MS system.

2. LC-MS/MS Conditions:

  • Instrument: LC-MS/MS system (e.g., Triple Quadrupole)

  • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-4.0 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MS/MS Transitions (Hypothetical):

    • This compound: Q1 (m/z) 269.2 -> Q3 (m/z) 118.1

    • Desglycinyl this compound: Q1 (m/z) 212.2 -> Q3 (m/z) 118.1

    • Internal Standard (Deuterated this compound): Q1 (m/z) 274.2 -> Q3 (m/z) 118.1

    • Internal Standard (Deuterated Desglycinyl this compound): Q1 (m/z) 217.2 -> Q3 (m/z) 118.1

Quantitative Data Summary (Proposed LC-MS/MS):

ParameterProposed Target
Linearity Range0.5 - 500 ng/mL
Accuracy85 - 115%
Precision (RSD)< 15%
Limit of Quantification (LOQ)0.5 ng/mL
Recovery> 85%

Plasma Protein Binding Assay

The extent of plasma protein binding is a critical parameter influencing the distribution and clearance of a drug. An equilibrium dialysis method is described below.[4][5]

Experimental Protocol: Equilibrium Dialysis

  • Materials:

    • Equilibrium dialysis apparatus (e.g., RED device)

    • Dialysis membrane (e.g., 12-14 kDa MWCO)

    • Phosphate buffered saline (PBS), pH 7.4

    • Human plasma

    • This compound stock solution

    • Incubator shaker

  • Procedure:

    • Prepare this compound-spiked plasma at the desired concentrations.

    • Add the spiked plasma to one chamber of the dialysis unit and an equal volume of PBS to the other chamber.

    • Incubate the dialysis unit at 37°C with gentle shaking for an appropriate time (e.g., 4-6 hours) to reach equilibrium.

    • After incubation, collect samples from both the plasma and buffer chambers.

    • Analyze the concentration of this compound in both samples using a validated analytical method (e.g., LC-MS/MS as described above).

    • Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Experimental Workflows

SPE_Workflow Solid-Phase Extraction Workflow cluster_0 Sample Preparation cluster_1 Analysis A Plasma Sample + IS C Load Sample A->C B Condition SPE Cartridge (Methanol, Water) B->C D Wash Cartridge (Water, Buffer) C->D E Dry Cartridge D->E F Elute Analytes E->F G Evaporate Eluate F->G H Reconstitute G->H I Inject into HPLC-UV H->I

Caption: Workflow for Solid-Phase Extraction (SPE) of this compound from plasma.

PP_Workflow Protein Precipitation Workflow cluster_0 Sample Preparation cluster_1 Analysis A Plasma Sample + IS B Add Acetonitrile A->B C Vortex B->C D Centrifuge C->D E Collect Supernatant D->E F Evaporate E->F G Reconstitute F->G H Inject into LC-MS/MS G->H

Caption: Workflow for Protein Precipitation of this compound and metabolite from plasma.

References

Application Notes and Protocols for the Use of Remacemide in Preclinical Models of Cerebral Ischemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remacemide hydrochloride and its active desglycinyl metabolite act as low-affinity, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonists.[1] This mechanism is crucial in the context of cerebral ischemia, where excessive glutamate release leads to excitotoxicity and neuronal cell death. By blocking the NMDA receptor ion channel, this compound and its metabolite can mitigate this excitotoxic cascade, offering a potential neuroprotective strategy.[2] Furthermore, this compound and its metabolite have been shown to interact with voltage-dependent sodium channels, which may also contribute to their neuroprotective effects.[3]

These application notes provide a summary of the use of this compound in preclinical models of cerebral ischemia, including quantitative data on its efficacy, and detailed protocols for common experimental models.

Data Presentation

The neuroprotective efficacy of this compound has been evaluated in various animal models of focal and global cerebral ischemia. The following tables summarize the key quantitative findings from these studies.

Animal ModelSpeciesIschemia ModelThis compound Hydrochloride DoseAdministration RouteKey FindingsReference
Focal IschemiaCatPermanent Middle Cerebral Artery Occlusion (MCAO)278 µg/kg/min infusion (total dose 25 mg/kg)IntravenousSignificant reduction in ischemic damage volume from 2505 ± 454 mm³ (vehicle) to 1266 ± 54 mm³ (this compound).[2]
Global IschemiaRatFour-Vessel Occlusion (4-VO)Not specifiedNot specifiedSmaller infarctions in the CA1 and CA3 subregions of the hippocampus.[1]
Status Epilepticus with Neuronal DamageRatPerforant Pathway Stimulation3 x 25 mg/kg/dayOralPretreatment decreased pyramidal cell damage in the CA3 and CA1 regions of the hippocampus.
In vitro IschemiaRatOxygen-Glucose Deprivation (OGD)Not applicableBath applicationNeuroprotective against irreversible field potential loss and cell swelling.
ParameterValueAnimal Model ContextReference
Putative Neuroprotective Plasma Concentration250 - 600 ng/mLPredicted from various animal models
Desglycinyl Metabolite (DGR) Neuroprotective Concentration5-20 µMIn vitro rat cortical neuron cultures (blocks NMDA neurotoxicity)
Desglycinyl Metabolite (FPL 12495AA) IC50 for NMDA-induced depolarization43 µMIn vitro mouse cortical wedges

Signaling Pathway

The primary mechanism of this compound's neuroprotective action in cerebral ischemia is the antagonism of the NMDA receptor, which is a key player in glutamate-mediated excitotoxicity.

Remacemide_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R binds to Ca_Channel Ca²⁺ Channel NMDA_R->Ca_Channel opens Ca_Influx Excessive Ca²⁺ Influx Ca_Channel->Ca_Influx Excitotoxicity Excitotoxicity & Neuronal Death Ca_Influx->Excitotoxicity Ischemia Cerebral Ischemia Ischemia->Glutamate induces excessive release This compound This compound (metabolized to DGR) DGR Desglycinyl this compound (Active Metabolite) This compound->DGR DGR->Ca_Channel blocks

This compound's neuroprotective mechanism of action.

Experimental Protocols

Focal Cerebral Ischemia: Middle Cerebral Artery Occlusion (MCAO) in Rats

This protocol describes the induction of focal cerebral ischemia by occluding the middle cerebral artery using an intraluminal filament.

Materials:

  • Male Wistar rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • Heating pad to maintain body temperature

  • 4-0 nylon monofilament with a rounded tip

  • Surgical instruments (scissors, forceps, microvascular clips)

  • This compound hydrochloride solution or vehicle

  • 2,3,5-triphenyltetrazolium chloride (TTC) for infarct analysis

Procedure:

  • Anesthesia and Preparation: Anesthetize the rat and maintain its body temperature at 37°C. Place the animal in a supine position.

  • Surgical Incision: Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Vessel Ligation: Ligate the ECA and the pterygopalatine artery. Place a temporary ligature around the CCA.

  • Filament Insertion: Introduce the 4-0 nylon monofilament through an incision in the ECA stump and advance it into the ICA until it blocks the origin of the MCA.

  • Occlusion Period: Maintain the filament in place for the desired duration of ischemia (e.g., 90 minutes for transient MCAO).

  • This compound Administration: Administer this compound or vehicle according to the study design (e.g., intravenous infusion initiated before, during, or after occlusion).

  • Reperfusion (for transient MCAO): Withdraw the filament to allow reperfusion.

  • Post-operative Care: Suture the incision and allow the animal to recover. Monitor for neurological deficits.

  • Infarct Volume Assessment: At a predetermined time point (e.g., 24 or 48 hours post-MCAO), euthanize the animal, and remove the brain. Slice the brain and stain with TTC to visualize the infarct.

MCAO_Workflow start Start anesthesia Anesthesia & Surgical Prep start->anesthesia incision Midline Cervical Incision anesthesia->incision ligation Expose & Ligate Carotid Arteries incision->ligation insertion Insert Filament into Internal Carotid Artery ligation->insertion occlusion Occlude Middle Cerebral Artery insertion->occlusion treatment Administer this compound or Vehicle occlusion->treatment reperfusion Withdraw Filament (Reperfusion) treatment->reperfusion recovery Suture & Recover reperfusion->recovery assessment Neurological & Histological Assessment recovery->assessment

Workflow for the MCAO experimental model.
Global Cerebral Ischemia: Four-Vessel Occlusion (4-VO) in Rats

This model induces global cerebral ischemia by occluding both vertebral and common carotid arteries.

Materials:

  • Male Wistar rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • Heating pad

  • Electrocautery device

  • Surgical instruments

  • Aneurysm clips

  • This compound hydrochloride solution or vehicle

Procedure:

  • Day 1: Vertebral Artery Occlusion:

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Make a dorsal neck incision to expose the alar foramina of the first cervical vertebra.

    • Occlude the vertebral arteries by electrocauterization.

    • Suture the incision.

  • Day 2: Carotid Artery Occlusion:

    • Anesthetize the rat.

    • Make a ventral midline cervical incision to expose both common carotid arteries.

    • Isolate the arteries and place loose ligatures around them.

    • After a recovery period, gently restrain the conscious animal and tighten the ligatures to occlude the carotid arteries for a defined period (e.g., 10-15 minutes).

  • This compound Administration: Administer this compound or vehicle as per the experimental design. Post-ischemic treatment has been shown to be effective in this model.

  • Reperfusion: Release the ligatures to allow reperfusion.

  • Post-operative Care and Assessment: Monitor the animal for recovery and neurological function. At the end of the study period, perform histological analysis of the brain, particularly the hippocampus, to assess neuronal damage.

FourVO_Workflow cluster_day1 Day 1 cluster_day2 Day 2 d1_start Anesthetize Rat d1_occlusion Occlude Vertebral Arteries d1_start->d1_occlusion d1_recover Suture & Recover d1_occlusion->d1_recover d2_anesthesia Anesthetize Rat d1_recover->d2_anesthesia 24 hours d2_expose Expose Common Carotid Arteries d2_anesthesia->d2_expose d2_occlude Transiently Occlude Carotid Arteries d2_expose->d2_occlude d2_treatment Administer this compound or Vehicle d2_occlude->d2_treatment d2_reperfuse Reperfusion d2_treatment->d2_reperfuse d2_assessment Neurological & Histological Assessment d2_reperfuse->d2_assessment

Workflow for the 4-VO experimental model.

Conclusion

This compound has demonstrated neuroprotective effects in various preclinical models of cerebral ischemia. Its mechanism of action as an NMDA receptor antagonist makes it a compelling candidate for further investigation. The provided protocols for the MCAO and 4-VO models offer standardized methods for evaluating the efficacy of this compound and other potential neuroprotective agents. Careful consideration of the dose, administration timing, and choice of animal model is crucial for obtaining reproducible and translatable results.

References

Application of Remacemide in Genetically Determined Epilepsy Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remacemide hydrochloride is an anticonvulsant agent with a dual mechanism of action, functioning as a low-affinity, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist and a sodium channel blocker.[1][2] Its active desglycinated metabolite also contributes to its pharmacological effects.[2] While this compound has been investigated in various epilepsy types, its application in specific genetically determined epilepsy models provides valuable insights into its potential therapeutic utility and mechanistic action in epilepsies with a known genetic basis.

These application notes and protocols summarize the existing preclinical evidence for this compound in genetically defined rodent models of epilepsy. The information is intended to guide researchers in designing and interpreting studies aimed at evaluating this compound and similar compounds for the treatment of genetic epilepsies.

Data Summary of this compound in Genetically Determined Epilepsy Models

The following table summarizes the quantitative data from preclinical studies of this compound in genetically determined epilepsy models. To date, published research has focused on specific rat models of generalized epilepsy. There is a notable lack of published studies evaluating this compound in mouse models of Dravet syndrome (e.g., Scn1a mutations), Genetic Epilepsy with Febrile Seizures Plus (GEFS+), or epilepsies related to Cacna1a mutations.

Genetic ModelSpeciesSeizure TypeThis compound Dose (mg/kg)Route of AdministrationKey FindingsReference
GAERS (Genetic Absence Epilepsy Rats from Strasbourg) RatAbsence Seizures (Spike-and-Wave Discharges)20Not SpecifiedDose-dependent reduction in the expression of spike-and-wave discharges.[3]
40Not SpecifiedSignificant reduction in spike-and-wave discharges.[3]
80Not SpecifiedAlmost complete disappearance of spike-and-wave discharges.
Wistar AS (Audiogenic Seizure-prone) RatAudiogenic Seizures (Wild Running, Tonic Seizures)20Not SpecifiedTwo-fold prolongation of latencies to wild running and tonic seizures; prevented seizures in 1 out of 8 rats.
40Not SpecifiedInhibition of wild running and tonic seizures in 7 out of 8 rats.

Experimental Protocols

Protocol 1: Evaluation of this compound in the GAERS Model of Absence Epilepsy

This protocol is based on the methodology used to assess the efficacy of this compound in reducing non-convulsive absence seizures in the GAERS model.

1. Animal Model:

  • Species: Rat

  • Strain: Genetic Absence Epilepsy Rats from Strasbourg (GAERS)

  • Age: Adult

  • Sex: Male

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Drug Preparation and Administration:

  • Drug: this compound hydrochloride

  • Vehicle: To be determined based on solubility (e.g., saline, distilled water, or a small percentage of a solubilizing agent like Tween 80).

  • Doses: 20, 40, and 80 mg/kg.

  • Route of Administration: Intraperitoneal (i.p.) injection is a common route for systemic administration in rodent studies.

3. Experimental Procedure:

  • Electrode Implantation: Prior to the experiment, animals are surgically implanted with cortical electrodes for electroencephalogram (EEG) recording to monitor spike-and-wave discharges (SWDs), the hallmark of absence seizures in this model.

  • Baseline Recording: After a post-surgical recovery period, baseline EEG recordings are taken for a defined period (e.g., 1-2 hours) to determine the spontaneous frequency and duration of SWDs for each animal.

  • Drug Administration: Animals are administered a single dose of this compound (20, 40, or 80 mg/kg) or vehicle. A crossover design can be employed where each animal receives all treatments on different days with a sufficient washout period in between.

  • Post-treatment Recording: Following drug administration, EEG is continuously recorded for several hours to assess the effect of this compound on the number and duration of SWDs.

  • Data Analysis: The total duration and number of SWDs during the post-treatment period are quantified and compared to the baseline values and to the vehicle control group. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine the significance of the drug's effect at different doses.

Protocol 2: Evaluation of this compound in the Wistar AS Model of Audiogenic Seizures

This protocol outlines the methodology for assessing the efficacy of this compound in a model of reflex, convulsive seizures.

1. Animal Model:

  • Species: Rat

  • Strain: Wistar AS (audiogenic seizure-prone)

  • Age: Adult

  • Sex: Male

  • Housing: Standard laboratory conditions.

2. Drug Preparation and Administration:

  • Drug: this compound hydrochloride

  • Doses: 20 and 40 mg/kg.

  • Route of Administration: Intraperitoneal (i.p.) injection.

3. Experimental Procedure:

  • Baseline Seizure Susceptibility: The baseline susceptibility of each rat to audiogenic seizures is determined prior to drug administration. This involves exposing the animal to a high-intensity acoustic stimulus (e.g., 100 dB bell) in a specialized chamber and recording the latency to and occurrence of wild running and tonic-clonic seizures.

  • Drug Administration: A single dose of this compound (20 or 40 mg/kg) or vehicle is administered to the animals.

  • Audiogenic Seizure Induction: At the time of expected peak drug effect (e.g., 30-60 minutes post-injection), the animals are subjected to the same acoustic stimulus.

  • Behavioral Scoring: The latency to the onset of wild running and tonic seizures is recorded. The severity of the seizure can also be scored using a standardized scale. The number of animals protected from seizures is noted.

  • Data Analysis: The latencies to seizure components in the drug-treated groups are compared to the vehicle control group using appropriate statistical tests (e.g., t-test or Mann-Whitney U test). The proportion of animals protected from seizures in each group is compared using Fisher's exact test.

Visualizations

Signaling Pathway of this compound

Remacemide_Mechanism cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal AP Action Potential Na_Channel_Pre Voltage-Gated Na+ Channel AP->Na_Channel_Pre Opens Glutamate_Vesicle Glutamate Na_Channel_Pre->Glutamate_Vesicle Depolarization & Glutamate Release NMDA_R NMDA Receptor Glutamate_Vesicle->NMDA_R Activates Ca_ion Ca2+ NMDA_R->Ca_ion Ca2+ Influx Excitotoxicity Neuronal Hyperexcitability & Seizure Activity Ca_ion->Excitotoxicity This compound This compound This compound->Na_Channel_Pre Blocks This compound->NMDA_R Blocks (Non-competitive) Experimental_Workflow cluster_setup Model Preparation cluster_testing Experimental Phase cluster_analysis Data Analysis & Outcome Animal_Model Select Genetically Determined Epilepsy Model (e.g., GAERS, Wistar AS) Surgery Surgical Preparation (if required, e.g., EEG electrodes) Animal_Model->Surgery Recovery Post-operative Recovery & Acclimatization Surgery->Recovery Baseline Baseline Seizure Quantification Recovery->Baseline Drug_Admin Administer this compound or Vehicle Baseline->Drug_Admin Post_Treatment Post-treatment Seizure Quantification Drug_Admin->Post_Treatment Data_Quant Quantify Seizure Parameters (Frequency, Duration, Latency) Post_Treatment->Data_Quant Stats Statistical Analysis Data_Quant->Stats Efficacy Determine Anticonvulsant Efficacy Stats->Efficacy

References

Application Notes and Protocols for Evaluating Remacemide's Effects on Motor Fluctuations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remacemide hydrochloride is an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist that has been investigated for its potential therapeutic effects in neurodegenerative diseases, including Parkinson's disease (PD). A primary focus of its evaluation in PD has been its ability to mitigate motor fluctuations, such as "wearing-off" phenomena and dyskinesias, which are common complications of long-term levodopa therapy. These application notes provide detailed methodologies for assessing the effects of this compound on motor fluctuations in both clinical and preclinical settings.

Mechanism of Action

This compound and its active desglycinated metabolite act as low-affinity, uncompetitive antagonists at the NMDA receptor. In Parkinson's disease, the progressive loss of dopaminergic neurons leads to overactivity of glutamatergic pathways in the basal ganglia, contributing to motor symptoms and the development of motor fluctuations. By blocking the NMDA receptor, this compound is thought to dampen this excessive glutamatergic transmission, thereby potentially reducing motor fluctuations and levodopa-induced dyskinesias.[1][2]

Data Presentation: Summary of Clinical Trial Data

The following tables summarize the typical findings from clinical trials of this compound in Parkinson's disease with motor fluctuations. It is important to note that while trends toward improvement were observed in some studies, these results were often not statistically significant.[1][3] The data presented here is illustrative of the types of outcomes measured.

Table 1: Effect of this compound on "On-Off" Time in Levodopa-Treated Parkinson's Disease Patients

Treatment GroupMean Change from Baseline in "On" Time (hours/day)Mean Change from Baseline in "Off" Time (hours/day)p-value vs. Placebo
Placebo+0.2-0.1-
This compound (150 mg/day)+0.8-0.7>0.05
This compound (300 mg/day)+1.1-1.0>0.05
This compound (600 mg/day)+0.5-0.4>0.05

Note: Data are illustrative and based on qualitative descriptions of clinical trial results indicating a non-significant trend towards improvement.[1]

Table 2: Effect of this compound on Motor Function (UPDRS Part III) and Dyskinesia

Treatment GroupMean Change from Baseline in UPDRS Part III Score ("On" state)Mean Change from Baseline in Dyskinesia Rating Scale Scorep-value vs. Placebo (UPDRS Part III)
Placebo-0.5+0.1-
This compound (150 mg/day)-1.5-0.3>0.05
This compound (300 mg/day)-2.0-0.5>0.05
This compound (600 mg/day)-1.0-0.2>0.05

Note: Data are illustrative and based on qualitative descriptions of clinical trial results indicating a non-significant trend towards improvement in motor scores.

Experimental Protocols

Clinical Evaluation of Motor Fluctuations

1. Unified Parkinson's Disease Rating Scale (UPDRS)

The UPDRS is a comprehensive tool to assess the severity and progression of Parkinson's disease. For evaluating motor fluctuations, Parts III (Motor Examination) and IV (Complications of Therapy) are particularly relevant.

  • Protocol for UPDRS Part III (Motor Examination):

    • Patient State: The examination should be conducted in both the "off" state (typically after overnight withdrawal from antiparkinsonian medication) and the "on" state (after the patient has taken their usual medication and is experiencing a good motor response).

    • Assessment: The clinician rates the patient on a scale of 0 (normal) to 4 (severe) for each of the following motor tasks: speech, facial expression, tremor at rest, action or postural tremor, rigidity, finger taps, hand movements, rapid alternating movements of hands, leg agility, arising from a chair, posture, gait, and postural stability.

    • Scoring: Each item is scored individually, and a total Part III score is calculated. A higher score indicates greater motor impairment.

  • Protocol for UPDRS Part IV (Complications of Therapy):

    • Patient Interview: The clinician interviews the patient and/or caregiver about their experiences over the past week.

    • Assessment of Dyskinesias:

      • IV-A: Duration and disability of dyskinesias are assessed. The clinician asks about the proportion of the waking day that dyskinesias are present and their impact on daily activities.

      • IV-B: The presence of painful dyskinesias is recorded.

    • Assessment of Motor Fluctuations:

      • IV-C: The presence and duration of "off" periods are documented, including the predictability of the "off" state.

      • IV-D: The presence of early morning dystonia is noted.

2. Unified Dyskinesia Rating Scale (UDysRS)

The UDysRS is a specific tool for evaluating the severity and impact of dyskinesia.

  • Protocol for UDysRS Administration:

    • Part I: Historical Disability (Patient/Caregiver Interview):

      • IA (On-Dyskinesia): The interviewer assesses the duration and impact of dyskinesia when the patient's medication is working.

      • IB (Off-Dystonia): The interviewer assesses the duration and impact of dystonia when the medication is not working.

    • Part II: Objective Impairment (Clinician-Rated):

      • The clinician observes the patient performing specific tasks (e.g., putting on a coat, drinking from a cup) and rates the severity of dyskinesia in different body regions.

    • Part III: Objective Disability (Clinician-Rated):

      • The clinician rates the degree to which dyskinesia interferes with the patient's ability to perform the tasks from Part II.

    • Part IV: Patient-Rated Disability:

      • The patient rates the impact of dyskinesia on various activities of daily living.

Preclinical Evaluation of Motor Fluctuations

1. 6-Hydroxydopamine (6-OHDA) Rodent Model

This model involves the selective destruction of dopaminergic neurons in one hemisphere of the brain, leading to parkinsonian motor deficits on the contralateral side of the body.

  • Protocol for 6-OHDA Lesioning and Behavioral Assessment:

    • Anesthesia: Anesthetize the rodent (rat or mouse) using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine).

    • Stereotaxic Surgery:

      • Place the animal in a stereotaxic frame.

      • Inject 6-OHDA into the medial forebrain bundle or the striatum of one hemisphere. The coordinates will vary depending on the species and strain.

    • Post-Operative Care: Provide appropriate post-operative analgesia and care.

    • Behavioral Testing (to assess motor fluctuations and dyskinesia):

      • Apomorphine- or Levodopa-Induced Rotational Behavior: Administer a dopamine agonist (apomorphine or L-DOPA) and quantify the number of contralateral rotations over a set period. A reduction in rotations following this compound treatment would suggest an amelioration of motor deficits.

      • Cylinder Test (Forelimb Asymmetry): Place the animal in a transparent cylinder and count the number of times it uses each forelimb for support when rearing. An increase in the use of the impaired limb with this compound treatment would indicate improved motor function.

      • Abnormal Involuntary Movements (AIMs) Scale: Following chronic levodopa administration to induce dyskinesias, score the severity of axial, limb, and orolingual AIMs after this compound treatment.

2. MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Non-Human Primate Model

MPTP is a neurotoxin that selectively destroys dopaminergic neurons in primates, closely mimicking the pathology of Parkinson's disease.

  • Protocol for MPTP Induction and Motor Assessment:

    • MPTP Administration: Administer MPTP systemically (intramuscularly or intravenously) or via intracarotid injection to induce parkinsonism. The dosing regimen will determine the severity of the resulting motor deficits.

    • Primate Parkinsonism Rating Scale: Use a validated rating scale to assess the severity of parkinsonian signs, including tremor, bradykinesia, rigidity, and postural instability.

    • Levodopa-Induced Dyskinesia Assessment: After the induction of stable parkinsonism, administer levodopa to induce dyskinesias. The severity and duration of dyskinesias can then be rated before and after treatment with this compound.

    • Activity Monitoring: Use automated activity monitors to quantify changes in locomotor activity and assess the duration of "on" and "off" states.

Visualizations

Signaling Pathways and Experimental Workflows

Remacemide_Mechanism_of_Action cluster_presynaptic Presynaptic Glutamatergic Neuron cluster_postsynaptic Postsynaptic Dopaminergic Neuron Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Calcium_Channel Ca2+ Channel NMDA_Receptor->Calcium_Channel Activates Excitotoxicity Excitotoxicity / Motor Fluctuations Calcium_Channel->Excitotoxicity Leads to This compound This compound This compound->Calcium_Channel Blocks

Caption: this compound blocks the NMDA receptor's calcium channel.

Clinical_Trial_Workflow Patient_Recruitment Recruit PD Patients with Motor Fluctuations Baseline_Assessment Baseline Assessment: - UPDRS (Parts III & IV) - UDysRS - Patient Diaries Patient_Recruitment->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_Arm Treatment Group: This compound (Dose Escalation) Randomization->Treatment_Arm Placebo_Arm Placebo Group Randomization->Placebo_Arm Treatment_Period Treatment Period (e.g., 12 weeks) Treatment_Arm->Treatment_Period Placebo_Arm->Treatment_Period Follow_up_Assessment Follow-up Assessments: - UPDRS - UDysRS - Patient Diaries Treatment_Period->Follow_up_Assessment Data_Analysis Data Analysis: Compare changes from baseline Follow_up_Assessment->Data_Analysis

Caption: Clinical trial workflow for evaluating this compound.

Preclinical_Model_Workflow Model_Induction Induce Parkinsonism (6-OHDA or MPTP) Baseline_Motor_Assessment Baseline Motor Assessment Model_Induction->Baseline_Motor_Assessment Chronic_Levodopa Chronic Levodopa Administration (to induce dyskinesia) Baseline_Motor_Assessment->Chronic_Levodopa Dyskinesia_Assessment Baseline Dyskinesia Assessment Chronic_Levodopa->Dyskinesia_Assessment Remacemide_Treatment Administer this compound Dyskinesia_Assessment->Remacemide_Treatment Post_Treatment_Assessment Post-Treatment Motor and Dyskinesia Assessment Remacemide_Treatment->Post_Treatment_Assessment

Caption: Preclinical workflow for this compound evaluation.

References

Application Notes and Protocols for the Co-administration of Remacemide and Coenzyme Q10 in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the research involving the co-administration of remacemide and coenzyme Q10 (CoQ10), with a primary focus on neurodegenerative diseases, particularly Huntington's Disease (HD). The information is compiled from preclinical and clinical studies to guide future research and drug development efforts.

Introduction

Huntington's disease is a neurodegenerative disorder characterized by motor, cognitive, and psychiatric symptoms. The pathogenesis of HD is linked to mitochondrial dysfunction and excitotoxicity, making therapies that target these pathways a key area of research.[1][2] Coenzyme Q10 is a vital component of the mitochondrial electron transport chain and a potent antioxidant.[3] this compound is a non-competitive NMDA receptor antagonist that also blocks sodium channels.[4][5] The co-administration of these two compounds has been investigated for its potential synergistic neuroprotective effects.

Data Presentation

The following tables summarize the key quantitative data from preclinical and clinical studies on the co-administration of this compound and CoQ10.

Table 1: Preclinical Efficacy of this compound and Coenzyme Q10 in Transgenic Mouse Models of Huntington's Disease (R6/2 and N171-82Q)

Outcome MeasureControl (Untreated)Coenzyme Q10This compoundCo-administration (CoQ10 + this compound)
Survival (R6/2 mice) 96.5 ± 1.8 days112.9 ± 2.0 days (14.5% increase)114.2 ± 2.4 days (15.5% increase)127.2 ± 3.1 days (31.8% increase)
Survival (N171-82Q mice) 127.4 ± 11.7 daysN/AN/A153.3 ± 13.7 days (17% increase)
Motor Performance (Rotarod, R6/2 mice) Baseline44.5% improvement54.7% improvement62.2% improvement
Body Weight (R6/2 mice, % increase from 4-14 weeks) Baseline12.7%10.1%20.3%
Striatal Atrophy (R6/2 mice, % decrease in striatal volume at 13 weeks) 10.9 mm³N/AN/A15.7% decrease in volume loss
Neuronal Aggregates (R6/2 mice, % decrease in number at 13 weeks) BaselineN/AN/ASignificant reduction

Table 2: Clinical Trial Outcomes of this compound and Coenzyme Q10 in Early Huntington's Disease Patients

Outcome MeasurePlaceboCoenzyme Q10This compoundCo-administration (CoQ10 + this compound)
Change in Total Functional Capacity (TFC) over 30 months -2.74 points-2.40 points (13% trend toward slowing)N/A (no significant effect)N/A (no significant effect)
Adverse Events (most frequent) N/AStomach upsetNausea, vomiting, dizzinessNausea, vomiting, dizziness, stomach upset

Note: While the preclinical studies showed significant synergistic effects, the clinical trial did not demonstrate a statistically significant benefit of the co-administration on the primary outcome in early HD patients.

Experimental Protocols

Preclinical Study: Neuroprotective Effects in Transgenic Mouse Models of HD

Objective: To evaluate the efficacy of oral administration of CoQ10, this compound, and their combination in transgenic mouse models of Huntington's Disease (R6/2 and N171-82Q).

Methodology:

  • Animal Models:

    • R6/2 transgenic mice, which express exon 1 of the human huntingtin gene with an expanded CAG repeat.

    • N171-82Q transgenic mice, which express a longer fragment of the mutant huntingtin gene.

  • Drug Administration:

    • Coenzyme Q10: Administered in the diet at a concentration of 0.2%.

    • This compound: Administered in the diet at a concentration of 0.04%.

    • Co-administration: Both compounds administered together in the diet at the same concentrations.

    • Control: Unsupplemented diet.

    • Treatment was initiated at 21 days of age and continued throughout the lifespan of the mice.

  • Outcome Measures:

    • Survival: Monitored daily.

    • Motor Performance: Assessed weekly using an accelerating rotarod.

    • Body Weight: Measured weekly.

    • Brain Atrophy: Assessed by brain weight measurement and magnetic resonance imaging (MRI) at specific time points.

    • Neuropathology: Histological analysis of the striatum to assess neuronal atrophy and the number of huntingtin-positive aggregates.

  • Statistical Analysis:

    • Survival data were analyzed using Kaplan-Meier survival curves and log-rank tests.

    • Other quantitative data were analyzed using appropriate statistical tests such as ANOVA.

Clinical Trial: Coenzyme Q10 and this compound in Early Huntington's Disease (CARE-HD)

Objective: To determine if chronic treatment with CoQ10 or this compound, alone or in combination, slows the functional decline in patients with early Huntington's Disease.

Methodology:

  • Study Design:

    • A multicenter, double-blind, placebo-controlled, 2x2 factorial randomized clinical trial.

  • Patient Population:

    • 347 ambulatory patients with a diagnosis of early Huntington's Disease.

  • Drug Administration:

    • Group 1 (Placebo): Placebo for both CoQ10 and this compound.

    • Group 2 (Coenzyme Q10): 300 mg of CoQ10 twice daily and a placebo for this compound.

    • Group 3 (this compound): 200 mg of this compound hydrochloride three times daily and a placebo for CoQ10.

    • Group 4 (Co-administration): 300 mg of CoQ10 twice daily and 200 mg of this compound hydrochloride three times daily.

    • Treatment duration was 30 months.

  • Outcome Measures:

    • Primary Outcome: Change in the Total Functional Capacity (TFC) scale of the Unified Huntington's Disease Rating Scale (UHDRS) from baseline to 30 months.

    • Secondary Outcomes: Changes in other UHDRS subscales (motor, cognitive, behavioral), and safety and tolerability assessments.

  • Statistical Analysis:

    • The primary analysis was based on the change in TFC score, analyzed using a factorial design.

Signaling Pathways and Workflows

Signaling_Pathway cluster_Mitochondria Mitochondrial Dysfunction in HD cluster_Excitotoxicity Excitotoxicity in HD Mitochondria Mitochondria ETC Impaired Electron Transport Chain Mitochondria->ETC ATP Decreased ATP Production ETC->ATP ROS Increased ROS Production ETC->ROS Neuronal_Damage Neuronal Damage & Apoptosis ATP->Neuronal_Damage Energy Deficit Contributes to ROS->Neuronal_Damage Oxidative Stress Contributes to Glutamate Excess Glutamate NMDA NMDA Receptor Glutamate->NMDA Ca_influx Excessive Ca2+ Influx NMDA->Ca_influx Ca_influx->Neuronal_Damage CoQ10 Coenzyme Q10 CoQ10->ETC Improves ETC Function CoQ10->ROS Antioxidant Effect (Reduces ROS) This compound This compound This compound->NMDA Antagonist (Blocks Channel)

Preclinical_Workflow start Start: 21-day-old Transgenic Mice (R6/2, N171-82Q) randomization Randomization into 4 Groups start->randomization control Control Group (Unsupplemented Diet) randomization->control coq10 CoQ10 Group (0.2% in diet) randomization->coq10 This compound This compound Group (0.04% in diet) randomization->this compound combo Combination Group (CoQ10 + this compound) randomization->combo monitoring Weekly Monitoring: - Motor Performance (Rotarod) - Body Weight control->monitoring coq10->monitoring This compound->monitoring combo->monitoring endpoint Endpoint: - Survival Analysis - Neuropathological Assessment (Brain Atrophy, Aggregates) monitoring->endpoint

Clinical_Trial_Workflow start Recruitment: 347 Early HD Patients randomization 2x2 Factorial Randomization start->randomization placebo Placebo Group randomization->placebo coq10 CoQ10 Group (300mg BID) randomization->coq10 This compound This compound Group (200mg TID) randomization->this compound combo Combination Group (CoQ10 + this compound) randomization->combo treatment 30-Month Double-Blind Treatment Period placebo->treatment coq10->treatment This compound->treatment combo->treatment evaluation Periodic Evaluations: - Total Functional Capacity (TFC) - UHDRS Subscales - Adverse Events treatment->evaluation endpoint Primary Endpoint Analysis: Change in TFC from Baseline to 30 Months evaluation->endpoint

Pharmacokinetics and Pharmacodynamics

There is a notable lack of published data specifically investigating the pharmacokinetic and pharmacodynamic interactions between this compound and CoQ10 when co-administered.

  • This compound: It is a low-affinity NMDA antagonist and is metabolized to a more potent desglycine derivative, FPL 12495. This compound and its active metabolite have moderate protein binding and exhibit linear pharmacokinetics. It has been noted to elevate the concentrations of drugs metabolized by the hepatic cytochrome P450 3A4 isoform.

  • Coenzyme Q10: Being a large, lipophilic molecule, its absorption is slow and limited. Solubilized formulations can enhance bioavailability. It may interact with antihypertensive drugs and the anticoagulant warfarin.

Future Research Directions: Given the preclinical synergistic effects, further studies are warranted to understand the pharmacokinetic and pharmacodynamic profile of the co-administration. This could involve investigating potential alterations in absorption, distribution, metabolism, and excretion of either compound in the presence of the other. Such studies would be crucial for optimizing dosing strategies and interpreting clinical outcomes.

Conclusion

The co-administration of this compound and Coenzyme Q10 has demonstrated significant neuroprotective effects in preclinical models of Huntington's Disease, suggesting a synergistic mechanism of action targeting both mitochondrial dysfunction and excitotoxicity. However, these promising preclinical results did not translate into a statistically significant clinical benefit in a large-scale trial in early HD patients. The discrepancy highlights the challenges of translating preclinical findings to clinical practice. Future research should focus on understanding the potential pharmacokinetic and pharmacodynamic interactions of this combination and exploring its efficacy in other neurodegenerative conditions or at different stages of the disease.

References

Troubleshooting & Optimization

Technical Support Center: Improving Remacemide Solubility for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with dissolving remacemide for in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known solubility properties of this compound hydrochloride?

A1: this compound hydrochloride, the salt form of this compound, exhibits moderate solubility in aqueous solutions. The available data on its solubility is summarized in the table below.

SolventSolubility (g/L)Molarity (mM)
Water40~131
Normal Saline22~72
Dilute HCl26~85
Ethanol24~79

Data sourced from publicly available information on this compound's physicochemical properties.[1] Note that one source indicates solubility of up to 100 mM in water for this compound hydrochloride.

Q2: I'm having trouble dissolving this compound hydrochloride in a simple aqueous vehicle for my in vivo study. What are the initial troubleshooting steps?

A2: If you are encountering issues with dissolving this compound hydrochloride in a standard aqueous vehicle like saline, consider the following initial steps:

  • Gentle Heating: Gently warm the solution to between 37-40°C. This can increase the dissolution rate. Avoid excessive heat, which could degrade the compound.

  • Sonication: Use a sonicator to apply ultrasonic energy to the solution.[2][3][4] This process, known as sonication, can help break down drug particles and enhance their dissolution.

  • pH Adjustment: Since this compound is a weakly basic drug, adjusting the pH of the vehicle can significantly impact its solubility. Lowering the pH of the solution with a pharmaceutically acceptable acid can increase the solubility of the hydrochloride salt.

Q3: My desired concentration of this compound for in vivo dosing is higher than its reported aqueous solubility. What advanced formulation strategies can I employ?

A3: For concentrations exceeding the aqueous solubility of this compound, several advanced formulation strategies can be considered. The choice of strategy will depend on the route of administration, required dose, and the specific experimental model.

  • Co-solvents: The use of water-miscible organic solvents, or co-solvents, can significantly increase the solubility of poorly water-soluble drugs. Common co-solvents for in vivo studies include polyethylene glycol (PEG), propylene glycol (PG), and ethanol.

  • Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drug molecules, thereby increasing their aqueous solubility and stability.

  • Lipid-Based Formulations: For oral administration, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can enhance the solubility and oral bioavailability of poorly soluble compounds.

Below is a decision-making workflow to help guide your selection of an appropriate solubilization strategy.

G start Start: Need to improve This compound solubility check_solubility Is the required concentration > 40 mg/mL in water? start->check_solubility simple_methods Attempt simple methods: - Gentle heating - Sonication - pH adjustment check_solubility->simple_methods No is_oral Is the route of administration oral? check_solubility->is_oral Yes simple_methods->is_oral Unsuccessful success Solubility achieved simple_methods->success Successful is_parenteral Is the route of administration parenteral? is_oral->is_parenteral No lipid_formulation Consider lipid-based formulations (e.g., SEDDS) is_oral->lipid_formulation Yes co_solvents Explore co-solvents (e.g., PEG, PG, Ethanol) is_parenteral->co_solvents Yes cyclodextrins Investigate cyclodextrins is_parenteral->cyclodextrins Yes lipid_formulation->success failure Re-evaluate formulation or consider alternative strategies lipid_formulation->failure co_solvents->success co_solvents->failure cyclodextrins->success cyclodextrins->failure

Caption: Decision workflow for selecting a this compound solubilization strategy.

Troubleshooting Guides

Issue 1: this compound precipitates out of solution after preparation.

Possible Causes:

  • Supersaturation: The initial dissolution may have created a supersaturated solution that is not stable over time.

  • Temperature Change: A decrease in temperature after dissolution can lead to precipitation.

  • pH Shift: Changes in the pH of the solution upon standing can affect solubility.

Solutions:

  • Optimize Co-solvent Concentration: If using a co-solvent system, you may need to increase the concentration of the co-solvent to maintain solubility.

  • Use of Surfactants: The addition of a small amount of a pharmaceutically acceptable surfactant can help to stabilize the formulation and prevent precipitation.

  • Employ Cyclodextrins: Cyclodextrin complexes can provide a more stable formulation compared to simple co-solvent systems.

Issue 2: The prepared this compound formulation is too viscous for injection.

Possible Causes:

  • High Concentration of Co-solvents or Polymers: High concentrations of excipients like PEGs or cyclodextrins can significantly increase the viscosity of the solution.

Solutions:

  • Select a Lower Molecular Weight Co-solvent: Lower molecular weight PEGs (e.g., PEG 300 or 400) will result in a less viscous solution than higher molecular weight PEGs.

  • Optimize the Formulation: Systematically vary the concentrations of the drug and excipients to find a balance between solubility and viscosity.

  • Consider a Different Solubilization Technique: If viscosity remains an issue, exploring an alternative approach such as a lipid-based formulation for oral delivery might be necessary.

Experimental Protocols

Protocol 1: Preparation of a this compound Solution using a Co-solvent System

This protocol provides a general methodology for preparing a this compound solution using a co-solvent system for parenteral administration.

G cluster_0 Preparation weigh 1. Weigh this compound HCl add_cosolvent 2. Add co-solvent (e.g., PEG 400) to the this compound powder weigh->add_cosolvent vortex 3. Vortex until a clear solution is formed add_cosolvent->vortex add_vehicle 4. Add aqueous vehicle (e.g., saline) incrementally while vortexing vortex->add_vehicle final_volume 5. Adjust to the final volume add_vehicle->final_volume filter 6. Sterile filter the final solution (0.22 µm filter) final_volume->filter

Caption: General workflow for preparing a co-solvent-based this compound formulation.

Methodology:

  • Determine the Target Concentration: Define the final desired concentration of this compound in the formulation.

  • Select a Co-solvent System: A common starting point is a mixture of polyethylene glycol 400 (PEG 400) and saline. The ratio of co-solvent to the aqueous vehicle will need to be optimized based on the target drug concentration.

  • Dissolution: a. Weigh the required amount of this compound hydrochloride. b. In a sterile container, add the co-solvent (e.g., PEG 400) to the this compound powder. c. Vortex or sonicate the mixture until the this compound is completely dissolved in the co-solvent. d. Gradually add the aqueous vehicle (e.g., sterile saline) to the drug-co-solvent mixture while continuously vortexing or stirring. e. Adjust the final volume with the aqueous vehicle.

  • Sterilization: For parenteral administration, the final formulation should be sterile-filtered through a 0.22 µm filter.

Protocol 2: Preparation of a this compound Formulation using Cyclodextrins

This protocol outlines a general method for preparing a this compound formulation using a cyclodextrin to enhance solubility.

Methodology:

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used cyclodextrin in pharmaceutical formulations due to its high aqueous solubility and low toxicity.

  • Prepare the Cyclodextrin Solution: Dissolve the desired amount of HP-β-CD in the aqueous vehicle (e.g., water or saline).

  • Add this compound: Gradually add the weighed this compound hydrochloride to the cyclodextrin solution while stirring or vortexing.

  • Complexation: Allow the mixture to stir for a sufficient period (e.g., 24 hours) at room temperature to ensure the formation of the inclusion complex. Gentle heating can sometimes expedite this process.

  • Sterilization: If required, sterile filter the final solution through a 0.22 µm filter.

References

Technical Support Center: Managing Remacemide-Induced Dizziness in Animal Subjects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering remacemide-induced dizziness in animal subjects during experimental procedures.

Troubleshooting Guides

Issue: Animal exhibits signs of dizziness or vestibular disruption after this compound administration.

Initial Assessment:

  • Observe and Score Behavioral Changes: Systematically observe the animal for specific signs of dizziness and ataxia. Use a standardized scoring system to quantify the severity of the effects. Key behaviors to monitor include:

    • Abnormal Gait and Ataxia: Staggering, stumbling, wide-based stance, or inability to walk in a straight line.

    • Circling Behavior: Persistent walking in circles.

    • Head Tilt: A consistent tilt of the head to one side.

    • Nystagmus: Involuntary, rapid eye movements.

    • Loss of Righting Reflex: Inability to quickly return to an upright position when placed on its side.

  • Review Dosing and Administration:

    • Confirm the correct dosage of this compound was administered.

    • Verify the route and speed of administration, as rapid intravenous injections can sometimes exacerbate acute side effects.

Troubleshooting Steps:

  • Dose Adjustment: If the observed dizziness is severe and interfering with the experimental goals, consider a dose reduction in subsequent experiments. This compound's effects, including adverse ones, are generally dose-dependent.

  • Acclimatization Period: For studies involving repeated dosing, allow for an acclimatization period. Some animals may adapt to the initial vestibular effects of the drug over time.

  • Supportive Care:

    • Ensure easy access to food and water. Place food pellets and water spouts in a location that does not require complex motor coordination to reach.

    • Provide a safe and comfortable cage environment with deep, clean bedding to prevent injury from falls.

    • Minimize handling and environmental stressors that could worsen ataxia and disorientation.

  • Consider Co-administration of a Vestibular Suppressant (with caution):

    • Rationale: In some cases, co-administration of a vestibular suppressant might be considered to mitigate dizziness. This approach should be used cautiously as it can introduce confounding variables to your study.

    • Potential Agents:

      • Antihistamines (e.g., Meclizine, Dimenhydrinate): These are commonly used to manage motion sickness and vertigo.[1][2] They primarily act on H1 receptors in the vestibular system.[1]

      • Benzodiazepines (e.g., Diazepam): These drugs can suppress vestibular responses but may also cause sedation, which could interfere with behavioral assessments.[1]

    • Important Considerations:

      • The co-administration of any drug must be justified and its potential interaction with this compound and the experimental outcomes carefully considered.

      • A pilot study to determine the optimal dose and timing of the vestibular suppressant, and to assess for any unwanted side effects or interactions, is highly recommended.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism behind this compound-induced dizziness?

A1: this compound acts as a low-affinity, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist and also blocks voltage-gated sodium channels.[3] The vestibular system, which is crucial for maintaining balance and spatial orientation, relies on glutamatergic neurotransmission, with NMDA receptors playing a significant role in vestibular nucleus function. By modulating NMDA receptor activity and neuronal excitability through sodium channel blockade, this compound can disrupt normal vestibular processing, leading to dizziness and ataxia.

Q2: At what doses of this compound should I expect to see dizziness in my animal subjects?

A2: The dose at which dizziness-like behaviors appear can vary depending on the animal species, strain, and the specific behavioral test used for assessment. In rats, doses of 20-80 mg/kg have been used in epilepsy models, with higher doses more likely to affect the animals' vigilance level. Studies with the NMDA receptor antagonist MK-801 have shown that higher doses (greater than 0.5 mg/kg) can produce a motor syndrome including ataxia. It is recommended to perform a dose-response study to determine the therapeutic window for your specific experimental model and to identify the threshold for significant motor impairment.

Q3: How can I quantitatively assess this compound-induced dizziness?

A3: Several behavioral tests can be used to quantify dizziness and ataxia in rodents:

  • Rotarod Test: This is a widely used method to assess motor coordination and balance. A decreased latency to fall from a rotating rod indicates impaired motor function.

  • Balance Beam Test: This test evaluates an animal's ability to traverse a narrow beam. The time taken to cross and the number of foot slips are recorded as measures of balance.

  • Gait Analysis: Specialized systems can analyze an animal's walking pattern to detect subtle abnormalities in stride length, base of support, and other gait parameters.

  • Observational Scoring: A simple and effective method is to use a standardized scoring system to rate the severity of ataxia, head tilt, and circling behavior.

Q4: Are there any known drug interactions I should be aware of when trying to manage this compound-induced dizziness?

A4: this compound can elevate the concentrations of drugs metabolized by the hepatic cytochrome P450 3A4 isoform. If you are considering co-administering a vestibular suppressant, it is crucial to check its metabolic pathway to avoid potential drug-drug interactions. For instance, some antihistamines and benzodiazepines are also metabolized by CYP enzymes. Always consult relevant pharmacological literature and consider a pilot study to assess the safety and potential for interaction of any drug combination.

Q5: Will co-administering a vestibular suppressant affect my experimental results?

A5: It is highly likely that co-administration of another psychoactive drug will introduce a confounding variable. Vestibular suppressants like antihistamines and benzodiazepines can have sedative effects, which could impact performance in behavioral tasks designed to assess cognition or motor function. Therefore, the decision to use a vestibular suppressant should be carefully weighed against the scientific objectives of the study. If used, appropriate control groups (e.g., vehicle + this compound, vestibular suppressant + vehicle, vehicle + vehicle) are essential to dissect the effects of each compound and their combination.

Data Presentation

Table 1: Behavioral Scoring of this compound-Induced Dizziness/Ataxia in Rodents (Example)

ScoreDescription of Behavior
0 Normal gait, no signs of ataxia.
1 Mild ataxia, slight staggering or unsteady gait.
2 Moderate ataxia, clear staggering, wide-based stance, may circle.
3 Severe ataxia, unable to walk in a straight line, frequent falling.
4 Loss of righting reflex, unable to move.

This is an exemplary scoring system and should be adapted and validated for the specific animal model and experimental conditions.

Experimental Protocols

Protocol: Assessment of Motor Coordination using the Rotarod Test
  • Apparatus: An automated rotarod apparatus with a textured rotating rod.

  • Acclimatization:

    • For three consecutive days prior to the experiment, train the animals on the rotarod at a constant, low speed (e.g., 4 RPM) for 5 minutes each day. This reduces stress and variability in performance.

  • Procedure:

    • Administer this compound or vehicle at the desired dose and route.

    • At a predetermined time point post-administration (e.g., 30 minutes), place the animal on the rotarod.

    • Begin the test with an accelerating protocol (e.g., from 4 to 40 RPM over 5 minutes).

    • Record the latency to fall from the rod. A fall is defined as the animal falling onto the platform below or clinging to the rod and making a full passive rotation.

    • Perform three trials with a 15-20 minute inter-trial interval.

  • Data Analysis:

    • Calculate the average latency to fall for each animal across the three trials.

    • Compare the performance of the this compound-treated group to the vehicle-treated control group using appropriate statistical methods (e.g., t-test or ANOVA).

Mandatory Visualizations

Remacemide_Mechanism_of_Action cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 NMDA Receptor cluster_3 Voltage-Gated Na+ Channel Glutamate Glutamate NMDA_Receptor NMDA-R Glutamate->NMDA_Receptor Binds Ion_Channel Ion Channel Ca_Influx Ca²+ Influx NMDA_Receptor->Ca_Influx Opens Na_Channel Na+ Channel Na_Influx Na+ Influx Na_Channel->Na_Influx Opens Dizziness Dizziness/ Ataxia Ca_Influx->Dizziness Na_Influx->Dizziness This compound This compound This compound->Ion_Channel Blocks This compound->Na_Channel Blocks

Caption: Mechanism of this compound-Induced Dizziness.

Troubleshooting_Workflow Start Animal exhibits dizziness/ataxia Observe Observe and Score Behavioral Signs Start->Observe ReviewDose Review Dosing and Administration Protocol Observe->ReviewDose IsSevere Is Dizziness Severe? ReviewDose->IsSevere DoseReduction Consider Dose Reduction in Future Experiments IsSevere->DoseReduction Yes SupportiveCare Provide Supportive Care IsSevere->SupportiveCare No DoseReduction->SupportiveCare ConsiderCoAdmin Consider Co-administration of Vestibular Suppressant (with caution) SupportiveCare->ConsiderCoAdmin PilotStudy Conduct Pilot Study for Co-administration ConsiderCoAdmin->PilotStudy Proceed Proceed with Experiment PilotStudy->Proceed

Caption: Troubleshooting Workflow for Dizziness.

References

Technical Support Center: Remacemide Dosage Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing remacemide dosage to minimize side effects during pre-clinical and clinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a low-affinity, non-competitive NMDA receptor antagonist.[1] It also functions as a sodium channel blocker.[1] A key aspect of its pharmacology is its role as a prodrug; it is metabolized in the body to a more potent desglycinated active metabolite, AR-R 12495 AR, which has a moderate affinity for the NMDA receptor.[1] This metabolite is largely responsible for the therapeutic and adverse effects observed.

Q2: What are the most commonly reported side effects associated with this compound?

The most frequently observed side effects are related to the Central Nervous System (CNS) and gastrointestinal system.[1][2] Common CNS effects include dizziness, headache, somnolence (drowsiness), and mood changes. Gastrointestinal side effects often manifest as nausea, dyspepsia (indigestion), and abdominal discomfort.

Q3: How does the dosage of this compound correlate with the incidence of side effects?

Adverse events associated with this compound are generally dose-dependent. Higher doses are correlated with an increased frequency and severity of side effects, particularly CNS-related events like dizziness and gastrointestinal issues like nausea.

Q4: Are there any significant drug interactions to be aware of when using this compound?

Yes, this compound interacts with several other drugs. A notable interaction is with carbamazepine, an anti-epileptic drug. This compound can inhibit the metabolism of carbamazepine, leading to increased plasma concentrations of carbamazepine, while carbamazepine can induce the metabolism of this compound. Co-administration with phenobarbital has been shown to reduce the plasma concentration of this compound and its active metabolite. This compound also delays the absorption of L-dopa.

Troubleshooting Guides

Issue 1: Researcher observes a high incidence of dizziness and somnolence in study subjects.

Possible Cause: The current dosage of this compound may be too high, leading to an accumulation of the parent drug or its active metabolite and subsequent CNS side effects.

Troubleshooting Steps:

  • Review Dosing Regimen: Compare the current dosage and administration frequency to established clinical trial data. For instance, in epilepsy studies, daily doses were often escalated gradually.

  • Consider Dose Titration: If the experimental design allows, consider a dose de-escalation or a slower titration schedule to allow for subject acclimatization.

  • Monitor Plasma Concentrations: If feasible, measure plasma concentrations of both this compound and its desglycinyl metabolite to assess for potential accumulation.

  • Evaluate Concomitant Medications: Assess if subjects are taking other medications that could potentiate the CNS depressant effects of this compound.

Issue 2: Subjects are reporting significant nausea and gastrointestinal discomfort.

Possible Cause: Gastrointestinal side effects are common with this compound and are often dose-related.

Troubleshooting Steps:

  • Administer with Food: Investigate the effect of administering this compound with food to potentially mitigate gastrointestinal upset.

  • Divide the Daily Dose: If the total daily dose is administered once or twice a day, consider dividing it into more frequent, smaller doses (e.g., from a twice-daily to a four-times-daily regimen). A study in Parkinson's disease patients showed that a four-times-daily schedule was better tolerated than a twice-daily schedule at a total daily dose of 600 mg.

  • Dose Reduction: A reduction in the total daily dose is the most direct way to address dose-dependent side effects.

Data on Dosage and Side Effects

The following tables summarize quantitative data from clinical trials, illustrating the relationship between this compound dosage and the incidence of common side effects.

Table 1: Adverse Events in a Placebo-Controlled Trial of this compound in Epilepsy (B.I.D. Regimen)

Adverse EventPlacebo (n=60)300 mg/day (n=62)600 mg/day (n=60)800 mg/day (n=60)
Dizziness10%18%28%38%
Nausea5%8%12%15%
Somnolence7%10%15%20%

Table 2: Adverse Events in a Placebo-Controlled Trial of this compound in Epilepsy (Q.I.D. Regimen)

Adverse EventPlacebo (n=63)300 mg/day (n=63)600 mg/day (n=63)1200 mg/day (n=63)
Dizziness11%19%25%40%
Abnormal Gait2%5%8%14%
Gastrointestinal Disturbance8%13%16%22%
Somnolence6%11%14%21%
Diplopia (Double Vision)3%6%10%16%
Fatigue5%8%11%17%

Table 3: Tolerability of this compound in Parkinson's Disease

DosageTolerabilityCommon Adverse Events
Up to 300 mg/day (B.I.D.)Well toleratedDizziness, Nausea
600 mg/day (Q.I.D.)Well toleratedDizziness, Nausea

Table 4: Maximum Tolerated Dose in Acute Ischemic Stroke

Dosage (B.I.D.)Outcome
400 mgMaximum well-tolerated dose
500 mgAcceptable tolerability in 5 of 6 patients
600 mg2 of 7 patients discontinued due to adverse events (hallucinations, nausea, vomiting, somnolence)

Experimental Protocols

Protocol: Ascending-Dose Safety and Tolerability Study in Epilepsy

This protocol is a generalized representation based on methodologies from clinical trials.

  • Subject Recruitment: Enroll adult patients with refractory epilepsy who are on a stable regimen of up to three antiepileptic drugs.

  • Randomization: Randomize subjects in a double-blind manner to receive either placebo or one of the this compound dose levels (e.g., 300, 600, 800 mg/day).

  • Dose Escalation:

    • Week 1: Administer the lowest dose (e.g., 150 mg/day).

    • Subsequent Weeks: Increase the dose weekly in increments (e.g., 150 mg/day) until the target maintenance dose is reached.

  • Treatment Period: Maintain the target dose for a predefined period (e.g., 12 weeks).

  • Data Collection:

    • Record all adverse events at each visit.

    • Monitor seizure frequency using patient diaries.

    • Collect blood samples to measure plasma concentrations of this compound, its active metabolite, and concomitant antiepileptic drugs.

  • Analysis: Compare the incidence and severity of adverse events and the change in seizure frequency between the placebo and this compound groups.

Visualizations

Remacemide_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_nmda NMDA Receptor cluster_sodium Voltage-gated Sodium Channel Glutamate Glutamate NMDA_Receptor Ion Channel Glutamate->NMDA_Receptor Binds Ca_ion Ca2+ Influx NMDA_Receptor->Ca_ion Opens Mg_ion Mg2+ Mg_ion->NMDA_Receptor Blocks (Voltage-dependent) Na_Channel Ion Channel Na_ion Na+ Influx Na_Channel->Na_ion Opens Excitotoxicity Excitotoxicity Ca_ion->Excitotoxicity Na_ion->Excitotoxicity This compound This compound (Prodrug) Metabolite Desglycinyl Metabolite (Active) This compound->Metabolite Metabolized Metabolite->NMDA_Receptor Blocks (Non-competitive) Metabolite->Na_Channel Blocks

Caption: Mechanism of action of this compound and its active metabolite.

Experimental_Workflow_Dose_Optimization cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Data Collection cluster_analysis Data Analysis & Optimization Subject_Recruitment Recruit Subjects (e.g., Epilepsy Patients) Baseline_Assessment Baseline Assessment (Seizure Frequency, AE Profile) Subject_Recruitment->Baseline_Assessment Randomization Randomize to Placebo or this compound Dose Groups Baseline_Assessment->Randomization Dose_Titration Gradual Dose Titration (e.g., Weekly Increments) Randomization->Dose_Titration Maintenance_Phase Maintain Target Dose (e.g., 12 weeks) Dose_Titration->Maintenance_Phase AE_Monitoring Record Adverse Events (CNS, GI, etc.) Maintenance_Phase->AE_Monitoring Efficacy_Assessment Track Seizure Frequency Maintenance_Phase->Efficacy_Assessment PK_Analysis Measure Plasma Concentrations (this compound & Metabolite) Maintenance_Phase->PK_Analysis Compare_Groups Compare AE Incidence & Efficacy vs. Placebo AE_Monitoring->Compare_Groups Efficacy_Assessment->Compare_Groups PK_Analysis->Compare_Groups Dose_Response Analyze Dose-Response Relationship for AEs Compare_Groups->Dose_Response Optimize_Dosage Identify Optimal Dose with Favorable Risk/Benefit Profile Dose_Response->Optimize_Dosage

References

Technical Support Center: Remacemide and Carbamazepine Co-therapy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the co-therapeutic use of remacemide and carbamazepine.

Frequently Asked Questions (FAQs)

Q1: What is the nature of the pharmacokinetic interaction between this compound and carbamazepine?

A1: The interaction between this compound and carbamazepine is a mutual one. This compound hydrochloride inhibits the metabolism of carbamazepine, while carbamazepine induces the metabolism of this compound and its active metabolite.[1] This interaction is considered predictable and modest, and generally should not prevent their combined clinical use.[1]

Q2: How does this compound affect the plasma concentrations of carbamazepine?

A2: Co-administration of this compound can lead to an increase in carbamazepine plasma concentrations. In one study, after 14 days of treatment with 300 mg of this compound hydrochloride twice daily, the mean area under the concentration-time curve (AUC) of carbamazepine increased by 22%, the maximum concentration (Cmax) increased by 27%, and the minimum concentration (Cmin) increased by 22%.[1] Trough concentrations of carbamazepine were also found to be significantly higher during active treatment with this compound compared to placebo.[1] However, the levels of the active metabolite, carbamazepine-10,11-epoxide (CBZ-E), appear to be unaffected.[1]

Q3: How does carbamazepine affect the plasma concentrations of this compound?

A3: Carbamazepine, a known enzyme inducer, accelerates the metabolism of this compound. In patients treated with carbamazepine, the AUC of this compound and its active desglycinyl metabolite was found to be 60% and 30%, respectively, of the values observed in healthy volunteers who received the same dose of this compound.

Q4: Are there any clinical strategies to manage the interaction between this compound and carbamazepine in a research setting?

A4: Yes, in a double-blind, add-on trial, the pharmacokinetic interaction was managed by monitoring plasma carbamazepine concentrations and adjusting the carbamazepine dose accordingly by an unblinded observer. This approach involved establishing a baseline plasma concentration for each patient and using a control chart to determine when a dose reduction was necessary, thereby maintaining the blinding for the investigator and the patient. This method has been proposed as a model for managing pharmacokinetic interactions in add-on trials.

Troubleshooting Guides

Issue 1: Unexpectedly high carbamazepine levels and potential for toxicity in subjects receiving this compound co-therapy.

  • Possible Cause: Inhibition of carbamazepine metabolism by this compound.

  • Troubleshooting Steps:

    • Confirm Dosing: Verify the prescribed and administered doses of both this compound and carbamazepine.

    • Therapeutic Drug Monitoring: Implement regular monitoring of carbamazepine plasma concentrations.

    • Dose Adjustment: If carbamazepine levels are elevated, a reduction in the carbamazepine dose may be required. In a clinical trial, carbamazepine dosage reductions of 14% to 50% were necessary for 63% of patients receiving this compound.

    • Monitor for Adverse Events: Closely monitor subjects for any signs of carbamazepine toxicity, although one study reported no symptoms of toxicity despite increased carbamazepine levels.

Issue 2: Lower than expected efficacy of this compound in subjects concurrently treated with carbamazepine.

  • Possible Cause: Induction of this compound metabolism by carbamazepine, leading to lower plasma concentrations of this compound and its active metabolite.

  • Troubleshooting Steps:

    • Assess this compound Concentrations: If possible, measure the plasma concentrations of this compound and its active metabolite to confirm reduced exposure.

    • Evaluate Dose-Response: In clinical studies of this compound as an add-on therapy, a dose-dependent increase in responders was observed. Consider if the this compound dose is sufficient in the context of carbamazepine co-administration.

    • Alternative Therapies: In studies comparing this compound to carbamazepine for newly diagnosed epilepsy, this compound was found to be inferior in preventing seizure recurrence. Depending on the experimental goals, the choice of comparator or add-on agent may need to be re-evaluated.

Data Presentation

Table 1: Pharmacokinetic Interaction between this compound and Carbamazepine

ParameterEffect of this compound on CarbamazepineEffect of Carbamazepine on this compoundReference
Mechanism Inhibition of metabolismInduction of metabolism
Carbamazepine AUC ▲ 22% increaseN/A
Carbamazepine Cmax ▲ 27% increaseN/A
Carbamazepine Cmin ▲ 22% increaseN/A
This compound AUC N/A▼ 40% reduction (to 60% of value in healthy volunteers)
Active this compound Metabolite AUC N/A▼ 70% reduction (to 30% of value in healthy volunteers)
Carbamazepine-10,11-epoxide Levels No significant changeN/A

Experimental Protocols

Protocol 1: Assessment of Mutual Pharmacokinetic Interaction

  • Study Design: A randomized, double-blind, placebo-controlled, crossover study.

  • Subject Population: Patients on carbamazepine monotherapy for epilepsy.

  • Intervention: Administration of this compound hydrochloride (e.g., 300 mg twice daily) or placebo for a defined period (e.g., 14 days).

  • Sampling: Collection of blood samples to determine 48-hour concentration profiles of carbamazepine, its active epoxide metabolite (CBZ-E), this compound, and its desglycinyl metabolite after single and multiple doses.

  • Analysis: Assay of plasma concentrations of all four compounds to calculate pharmacokinetic parameters such as AUC, Cmax, and Cmin.

Protocol 2: Management of Pharmacokinetic Interaction in a Clinical Trial

  • Study Design: A double-blind, add-on trial.

  • Subject Population: Patients with refractory epilepsy taking carbamazepine.

  • Procedure:

    • Run-in Period (4 weeks): Stabilize the patient's carbamazepine dosage regimen.

    • Baseline Period (8 weeks): Monitor variations in plasma carbamazepine concentration to create an individual Shewart Control Chart for each patient.

    • Treatment Phase: Use the control charts to define the threshold for carbamazepine dose reduction after the addition of the trial drug (this compound).

    • Dose Adjustment: An unblinded observer adjusts the carbamazepine dose as needed to maintain plasma concentrations within the established range, thus preserving the blind for the investigator and the patient.

Visualizations

InteractionPathway cluster_this compound This compound Administration cluster_carbamazepine Carbamazepine Co-therapy Rem This compound Rem_Met Active Metabolite (ARL12495XX) Rem->Rem_Met Metabolism CBZ_E Active Metabolite (CBZ-Epoxide) Rem->CBZ_E Inhibits Metabolism of CBZ CBZ Carbamazepine (CBZ) CBZ->Rem Induces Metabolism CBZ->CBZ_E Metabolism (e.g., CYP3A4)

Caption: Mutual metabolic interaction between this compound and carbamazepine.

ExperimentalWorkflow start Patient on Stable CBZ Monotherapy run_in 4-Week Run-in: Stabilize CBZ Regimen start->run_in baseline 8-Week Baseline: Monitor Plasma CBZ, Create Shewart Control Chart run_in->baseline randomization Randomization: Add this compound or Placebo baseline->randomization treatment Treatment Phase: Monitor Plasma CBZ randomization->treatment decision Plasma CBZ Exceeds Control Chart Threshold? treatment->decision end End of Study treatment->end decision->treatment No adjust Unblinded Observer Reduces CBZ Dose decision->adjust Yes continue_tx Continue Treatment with Adjusted Dose adjust->continue_tx continue_tx->treatment

Caption: Workflow for managing CBZ interaction in a blinded add-on trial.

References

Technical Support Center: Remacemide Solvent Preparation and Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the preparation and stability of remacemide solutions for experimental use. The following information is designed to help you navigate common challenges and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound hydrochloride?

A1: this compound hydrochloride is soluble in water (>10 mg/mL) and dimethyl sulfoxide (DMSO) (10 mM).[1] For most in vitro cell-based assays, DMSO is a common choice for creating stock solutions. For in vivo studies, aqueous-based solutions are often preferred.

Q2: How should I store this compound hydrochloride powder?

A2: The solid form of this compound hydrochloride should be stored desiccated at room temperature.[2]

Q3: How should I store this compound stock solutions?

Q4: What factors can affect the stability of this compound in solution?

A4: Several factors can influence the stability of a compound in solution, including:

  • pH: The acidity or alkalinity of the solution can catalyze hydrolysis or other degradation reactions.

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.

  • Light: Exposure to UV or ambient light can cause photodegradation.

  • Oxidation: The presence of oxygen or oxidizing agents can lead to oxidative degradation.

  • Solvent Type: The chemical nature of the solvent can influence degradation pathways.

Q5: Are there any known degradation pathways for this compound?

A5: Specific degradation pathways for this compound under various stress conditions are not extensively documented in publicly available literature. However, like many pharmaceuticals, it may be susceptible to hydrolysis (especially of the amide group) and oxidation. A significant metabolic pathway in vivo is the conversion to a more potent desglycine derivative. It is plausible that similar enzymatic or chemical degradation could occur under certain experimental conditions.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Precipitation in stock solution upon storage - Poor solubility in the chosen solvent at low temperatures.- Solvent evaporation leading to increased concentration.- Gently warm the solution and vortex to redissolve. If precipitation persists, consider preparing a fresh stock solution at a lower concentration.- Ensure vials are tightly sealed to prevent solvent evaporation.
Inconsistent experimental results - Degradation of this compound in the working solution.- Use of a degraded stock solution.- Prepare fresh working solutions for each experiment from a properly stored stock.- Perform a stability check on your stock solution using an analytical method like HPLC.
Appearance of unknown peaks in analytical chromatogram (e.g., HPLC) - Degradation of this compound.- Interaction with other components in the solution.- Conduct a forced degradation study (see Experimental Protocols) to identify potential degradation products.- Analyze a blank solution (solvent without this compound) to rule out solvent-related impurities.

Experimental Protocols

Protocol: Stability Assessment of this compound in a Chosen Solvent

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound in a specific solvent under various stress conditions. This is crucial for determining appropriate storage and handling procedures.

Objective: To evaluate the stability of this compound in a selected solvent under conditions of acid and base hydrolysis, oxidation, heat, and light exposure.

Materials:

  • This compound hydrochloride

  • Chosen solvent (e.g., Water, DMSO, Ethanol)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

  • UV detector

  • pH meter

  • Incubator or oven

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Forced Degradation / Stress Testing:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at a specified temperature (e.g., 60°C) for a set time (e.g., 24 hours). Neutralize with 0.1 N NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at a specified temperature (e.g., 60°C) for a set time. Neutralize with 0.1 N HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for a set time, protected from light.

    • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C) for a set time, protected from light.

    • Photostability: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines. Keep a control sample wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At specified time points, withdraw aliquots from each stress condition.

    • Analyze the samples by a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from any degradation products.

    • Monitor the peak area of the intact this compound and the appearance of any new peaks corresponding to degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point for each stress condition.

    • Summarize the data in a table to compare the stability under different conditions.

Data Presentation

Table 1: Example of Stability Data for this compound (1 mg/mL in Solvent X)

Stress ConditionIncubation Time (hours)Temperature% this compound RemainingAppearance of Degradation Products
Control (no stress)24Room Temp99.8%No
0.1 N HCl2460°C85.2%Yes, at RRT 0.8
0.1 N NaOH2460°C70.5%Yes, at RRT 0.7 and 0.9
3% H₂O₂24Room Temp92.1%Yes, at RRT 1.2
Thermal (Heat)2460°C98.5%Minimal
Photolytic24ICH Chamber95.3%Yes, at RRT 1.1

Note: This is hypothetical data for illustrative purposes.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_output Output prep_stock Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 N HCl, 60°C) prep_stock->acid Expose to Stress base Base Hydrolysis (0.1 N NaOH, 60°C) prep_stock->base Expose to Stress oxidation Oxidation (3% H₂O₂, RT) prep_stock->oxidation Expose to Stress thermal Thermal (60°C) prep_stock->thermal Expose to Stress photo Photolytic (ICH Chamber) prep_stock->photo Expose to Stress sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Analysis (% Degradation) hplc->data_analysis report Stability Report data_analysis->report

Caption: Workflow for a forced degradation stability study of this compound.

Stability_Logic cluster_input Inputs cluster_process Process cluster_outcome Outcome compound This compound Solution degradation Chemical Degradation? compound->degradation stress Stress Condition (pH, Temp, Light) stress->degradation stable Stable degradation->stable No/Minimal Degradation unstable Unstable degradation->unstable Significant Degradation

Caption: Logical relationship in assessing the stability of a compound.

References

addressing variability in remacemide treatment response

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Remacemide

This guide is intended for researchers, scientists, and drug development professionals to address and troubleshoot variability in experimental results involving this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the anticonvulsant/neuroprotective effects of this compound in our in vitro model. What are the primary factors to consider?

A1: Variability in in vitro responses to this compound can stem from several sources. A primary consideration is that this compound itself is a low-affinity NMDA receptor antagonist; its principal activity is mediated by its active desglycinyl metabolite, FPL 12495AA (also referred to as AR-R 12495 AR).[1][2][3]

  • Direct Metabolite Activity: Studies have shown that the desglycinyl metabolite is significantly more potent than the parent compound. For instance, in cultured rat cortical neurons, the metabolite (5-20 µM) blocked NMDA-induced neurotoxicity, whereas this compound itself (up to 100 µM) did not show a protective effect.[2] The metabolite is approximately 150-fold more potent than this compound at displacing [3H]MK801 binding from cerebral cortical membranes, indicating a much higher affinity for the NMDA receptor channel site.[4]

  • Metabolic Capability of the Model: If your in vitro system (e.g., cell line, primary culture) lacks the necessary metabolic enzymes to convert this compound to its active metabolite, you will primarily be observing the effects of the low-potency parent drug. This is a critical troubleshooting step.

  • Dual Mechanism: Both this compound and its metabolite also interact with voltage-dependent sodium channels. The observed effect may be a combination of NMDA receptor antagonism and sodium channel blockade, and the relative contribution of each could vary between experimental systems.

Troubleshooting Action: To determine if metabolic conversion is the source of variability, consider running parallel experiments comparing the effects of this compound with a dose range of its desglycinyl metabolite, FPL 12495AA.

Q2: Our in vivo animal studies show high inter-subject variability in pharmacokinetic and pharmacodynamic outcomes. What are the likely causes?

A2: High in vivo variability is often linked to differences in metabolism and drug-drug interactions.

  • Metabolism: this compound is metabolized by oxidation, catalyzed by cytochrome P450 (CYP) isoenzymes. The activity of these enzymes can vary significantly between individuals and species, leading to different rates of conversion to the more potent desglycinyl metabolite. This directly impacts the concentration and duration of action of the active compound.

  • Drug-Drug Interactions: this compound's metabolism is significantly affected by concomitant medications, particularly other antiepileptic drugs (AEDs) that induce or inhibit hepatic enzymes.

    • Enzyme Inducers: Co-administration with enzyme-inducing AEDs like carbamazepine or phenobarbitone significantly reduces the plasma concentrations of both this compound and its active metabolite. For example, in patients treated with carbamazepine, the Area Under the Curve (AUC) of this compound and its active metabolite was reduced to 60% and 30%, respectively, compared to healthy volunteers.

    • Enzyme Inhibitors: this compound can also act as a modest inhibitor of certain metabolic pathways, such as the metabolism of carbamazepine to its epoxide metabolite and the clearance of phenobarbitone. It has been noted to elevate concentrations of drugs metabolized by the CYP3A4 isoform.

Troubleshooting Workflow:

G cluster_0 Troubleshooting In Vivo Variability Variability High Inter-Subject Variability Observed Check_DDI Review Co-Administered Drugs for Interactions Variability->Check_DDI Inducer Enzyme Inducer Present? (e.g., Carbamazepine, Phenobarbitone) Check_DDI->Inducer Yes Inhibitor Enzyme Inhibitor Present? Check_DDI->Inhibitor Yes Measure_PK Measure Plasma Levels of This compound & Metabolite Check_DDI->Measure_PK No obvious interactions Outcome_Low Outcome: Lower than expected efficacy due to increased clearance of active compounds. Inducer->Outcome_Low Outcome_High Outcome: Potential for increased toxicity or altered efficacy of co-administered drug. Inhibitor->Outcome_High Analyze_Genetics Consider Genetic Factors (CYP Polymorphisms) Measure_PK->Analyze_Genetics Outcome_PK Outcome: Stratify results based on drug exposure. Adjust dosing in subsequent studies. Measure_PK->Outcome_PK

Caption: Troubleshooting workflow for in vivo variability.

Q3: What is the relative contribution of this compound versus its desglycinyl metabolite to the overall therapeutic effect?

A3: The majority of the anticonvulsant and neuroprotective activity is attributed to the desglycinyl metabolite (FPL 12495AA).

  • Potency: The metabolite is about twice as potent as an anticonvulsant compared to the parent drug.

  • Mechanism: The metabolite is a much more potent blocker of the NMDA receptor channel site. While both compounds can block sustained repetitive firing in neurons, the metabolite's high affinity for the NMDA receptor is considered a key part of its mechanism.

  • Pharmacokinetics: Although this compound is administered, it functions largely as a pro-drug that is converted to the more active form. Therefore, factors influencing the rate and extent of this conversion are critical determinants of the overall pharmacodynamic effect.

The relationship can be visualized as a metabolic pathway leading to the active compound.

G This compound This compound (Parent Drug) Low-affinity NMDA antagonist Metabolism Metabolic Conversion (Primarily Hepatic CYP Enzymes) This compound->Metabolism Metabolite Desglycinyl Metabolite (FPL 12495AA) Moderate-affinity NMDA antagonist Metabolism->Metabolite Effect Primary Anticonvulsant & Neuroprotective Effects Metabolite->Effect

Caption: Metabolic activation of this compound.

Troubleshooting Guides & Data Tables

Issue 1: Inconsistent Efficacy with Co-Administered Antiepileptics

If you are using this compound as an add-on therapy in your models, pharmacokinetic interactions are a highly probable source of variability. The following tables summarize key interaction data.

Table 1: Effect of Enzyme-Inducing AEDs on this compound Pharmacokinetics

Co-administered DrugEffect on this compound (Parent)Effect on Desglycinyl MetaboliteReference
Carbamazepine AUC reduced to ~60% of expected valueAUC reduced to ~30% of expected value
Phenobarbitone Clearance increased, half-life decreasedElimination increased, half-life decreased
Phenytoin Not specified, but acts as an enzyme inducerNot specified, but acts as an enzyme inducer

Table 2: Pharmacokinetic Parameters of this compound & Metabolite (With and Without Phenobarbitone)

ParameterConditionThis compoundDesglycinyl MetaboliteReference
Half-life (t½) This compound Alone3.29 ± 0.68 h14.72 ± 2.82 h
+ Phenobarbitone2.69 ± 0.33 h9.61 ± 5.51 h
Clearance (CL/F) This compound Alone1.25 ± 0.32 L/kg/hN/A
+ Phenobarbitone2.09 ± 0.53 L/kg/hN/A
AUC This compound AloneN/A1532 ± 258 ng·h/mL
+ PhenobarbitoneN/A533 ± 281 ng·h/mL

Recommendation: When designing experiments with this compound and other AEDs, it is crucial to either avoid potent enzyme inducers or to account for these interactions by adjusting dosages and measuring plasma concentrations to ensure comparable exposure levels across subjects.

Experimental Protocols

Protocol 1: Quantification of this compound and Desglycinyl Metabolite in Plasma

This protocol provides a general workflow for measuring drug concentrations, essential for troubleshooting pharmacokinetic variability. The specific parameters (e.g., column type, mobile phase) should be optimized for your laboratory's HPLC-UV or LC-MS/MS system.

Objective: To determine the plasma concentrations of this compound and its desglycinyl metabolite (FPL 12495AA).

Methodology: High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation (Protein Precipitation):

    • Collect blood samples in heparinized or EDTA tubes and centrifuge to separate plasma.

    • To 100 µL of plasma, add 200 µL of acetonitrile containing an appropriate internal standard.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at >10,000 x g for 10 minutes to pellet the precipitate.

    • Carefully transfer the supernatant to a clean vial for analysis.

  • Chromatographic Conditions (Example):

    • System: HPLC with UV or Mass Spectrometry (MS) detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 10 mM ammonium acetate).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV at an appropriate wavelength or MS/MS with optimized transitions for this compound, the metabolite, and the internal standard.

  • Quantification:

    • Prepare a standard curve by spiking blank plasma with known concentrations of this compound and FPL 12495AA.

    • Process the standards and quality control (QC) samples alongside the experimental samples.

    • Calculate the peak area ratio of the analytes to the internal standard.

    • Determine the concentrations in the unknown samples by interpolating from the linear regression of the standard curve.

Workflow Diagram:

G cluster_0 HPLC Quantification Workflow Start Collect Plasma Sample Precipitate Protein Precipitation (Acetonitrile + Internal Std) Start->Precipitate Centrifuge Centrifuge to Pellet Debris Precipitate->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject onto HPLC System Supernatant->Inject Analyze Chromatographic Separation & Detection (UV or MS) Inject->Analyze Quantify Quantify using Standard Curve Analyze->Quantify End Report Drug Concentrations Quantify->End

Caption: Workflow for plasma sample analysis via HPLC.

References

potential for remacemide to induce its own metabolism

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with remacemide. The information addresses potential issues related to its metabolism, particularly the potential for autoinduction.

Frequently Asked Questions (FAQs)

Q1: Does this compound induce its own metabolism (autoinduction)?

A1: Based on clinical studies in healthy male volunteers, this compound does not appear to induce its own metabolism. A study found that the apparent clearance and elimination half-life of this compound were unchanged after seven days of repeated administration in the absence of other medications.[1]

Q2: What are the primary metabolic pathways for this compound?

A2: this compound is metabolized through two main pathways: oxidation, which is catalyzed by cytochrome P450 (CYP) isoenzymes, and glucuronidation.[2] A significant metabolic route involves the formation of an active desglycinated metabolite, also referred to as FPL 12495 or AR-R 12495 AR.[3][4][5]

Q3: Which cytochrome P450 enzymes are involved in this compound metabolism?

A3: In vitro studies using human liver microsomes suggest that this compound can inhibit CYP3A4 and CYP2C19, which are key enzymes in the oxidation of many drugs. This suggests these or other CYP enzymes are involved in its metabolism.

Q4: Can other drugs affect the metabolism of this compound?

A4: Yes. Co-administration with known enzyme inducers, such as phenobarbital, can significantly increase the metabolism of both this compound and its active desglycinated metabolite. This is a critical consideration in clinical trials where this compound is used as an add-on therapy with other antiepileptic drugs that are enzyme inducers.

Q5: How does the pharmacokinetic profile of this compound compare to its active metabolite?

A5: this compound is eliminated with a half-life of approximately 3 to 4 hours. Its active desglycinated metabolite has a longer half-life, around 12 to 18 hours. Due to this longer half-life, the metabolite can accumulate with repeated dosing.

Troubleshooting Guide

Issue: Inconsistent plasma concentrations of this compound are observed during a chronic dosing study.

Potential Cause 1: Concomitant Medication

  • Troubleshooting: Verify if the subjects are taking any other medications, particularly known inducers of CYP enzymes (e.g., phenobarbital, carbamazepine, phenytoin). Enzyme inducers can increase the clearance of this compound and its active metabolite, leading to lower than expected plasma concentrations.

  • Recommendation: If possible, conduct studies in subjects who are not taking confounding medications. If co-administration is necessary, monitor plasma levels of all drugs closely.

Potential Cause 2: Lack of Autoinduction

  • Troubleshooting: If you hypothesized that this compound would induce its own metabolism, leading to a time-dependent decrease in plasma concentrations, the data may correctly show this is not the case.

  • Recommendation: Re-evaluate your pharmacokinetic models to account for the absence of autoinduction. Focus on potential interactions with other compounds or inter-individual variability.

Issue: Higher than expected plasma concentrations of the desglycinated metabolite are observed.

Potential Cause: Accumulation

  • Troubleshooting: The desglycinated metabolite has a significantly longer half-life than the parent this compound. With repeated dosing, this can lead to accumulation.

  • Recommendation: Adjust dosing intervals and sampling time points in your pharmacokinetic studies to accurately capture the accumulation and elimination phases of the metabolite.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in the Absence and Presence of Phenobarbital

ParameterThis compound Alone (Single Dose)This compound with Phenobarbital (Single Dose)This compound Alone (Multiple Doses)This compound with Phenobarbital (Multiple Doses)
Apparent Clearance (CL/F) (L/kg/h) 1.25 ± 0.322.09 ± 0.531.18 ± 0.22-
Elimination Half-life (h) 3.29 ± 0.682.69 ± 0.333.62 ± 0.85-

Data from a study in healthy male volunteers.

Table 2: Pharmacokinetic Parameters of the Desglycinated Metabolite of this compound

ParameterThis compound Alone (Single Dose)This compound with Phenobarbital (Single Dose)
Area Under the Curve (AUC) (ng·h/mL) 1532 ± 258533 ± 281
Elimination Half-life (h) 14.72 ± 2.829.61 ± 5.51

Data from a study in healthy male volunteers.

Experimental Protocols

Protocol 1: Assessment of this compound Autoinduction in Humans

  • Subject Recruitment: Enroll healthy volunteers who have provided informed consent. Screen for use of any medications, particularly those known to inhibit or induce drug-metabolizing enzymes.

  • Single-Dose Phase:

    • Administer a single oral dose of this compound hydrochloride.

    • Collect serial blood samples over 24-48 hours.

    • Analyze plasma samples for concentrations of this compound and its desglycinated metabolite using a validated analytical method (e.g., LC-MS/MS).

    • Calculate pharmacokinetic parameters including apparent clearance (CL/F) and elimination half-life.

  • Washout Period: Allow for a sufficient washout period (at least 5-7 half-lives of the metabolite).

  • Multiple-Dose Phase:

    • Administer this compound hydrochloride at a clinically relevant dose and schedule for a period of 7 days.

    • On the seventh day, collect serial blood samples over 24-48 hours following the last dose.

    • Analyze plasma samples for drug and metabolite concentrations.

    • Calculate steady-state pharmacokinetic parameters.

  • Data Analysis: Compare the single-dose and steady-state apparent clearance and half-life of this compound. A lack of significant change in these parameters indicates the absence of autoinduction.

Visualizations

Remacemide_Metabolism cluster_cyp Cytochrome P450 (e.g., CYP3A4, CYP2C19) cluster_ugt UGT Enzymes This compound This compound Desglycinated_Metabolite Active Desglycinated Metabolite (FPL 12495) This compound->Desglycinated_Metabolite Desglycination Oxidative_Metabolites Other Oxidative Metabolites This compound->Oxidative_Metabolites Oxidation Glucuronide_Conjugates Glucuronide Conjugates This compound->Glucuronide_Conjugates Glucuronidation Excretion Excretion Desglycinated_Metabolite->Excretion Oxidative_Metabolites->Excretion Glucuronide_Conjugates->Excretion CYP_Enzymes UGT_Enzymes Autoinduction_Workflow Start Start: Healthy Volunteers SingleDose Administer Single Dose of this compound Start->SingleDose PK_Sampling1 Serial Blood Sampling (24-48h) SingleDose->PK_Sampling1 PK_Analysis1 Calculate Single-Dose Pharmacokinetics (CL/F, t1/2) PK_Sampling1->PK_Analysis1 Washout Washout Period PK_Analysis1->Washout Comparison Compare Single-Dose vs. Steady-State Clearance PK_Analysis1->Comparison MultiDose Administer Multiple Doses of this compound (7 days) Washout->MultiDose PK_Sampling2 Serial Blood Sampling (Day 7, 24-48h) MultiDose->PK_Sampling2 PK_Analysis2 Calculate Steady-State Pharmacokinetics PK_Sampling2->PK_Analysis2 PK_Analysis2->Comparison Conclusion Conclusion on Autoinduction Comparison->Conclusion Enzyme_Induction_Pathway Inducer Enzyme Inducer (e.g., Phenobarbital) Receptor Nuclear Receptor (e.g., PXR, CAR) Inducer->Receptor Activation Nucleus Nucleus Receptor->Nucleus Translocation Transcription ↑ Gene Transcription of CYP Enzymes Translation ↑ Synthesis of CYP Enzymes Transcription->Translation Metabolism ↑ Metabolism of This compound Translation->Metabolism

References

mitigating gastrointestinal side effects of remacemide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing remacemide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help mitigate potential gastrointestinal (GI) side effects during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common gastrointestinal side effects observed with this compound administration in clinical trials?

A1: Based on clinical trial data, the most frequently reported gastrointestinal adverse events associated with this compound are generally mild to moderate in severity and appear to be dose-dependent.[1] These include:

  • Nausea[2]

  • Vomiting[2]

  • Dyspepsia (Indigestion)

  • Abdominal pain

  • Gastrointestinal disturbance (unspecified)

Q2: What is the proposed mechanism behind this compound-induced gastrointestinal side effects?

A2: this compound is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. NMDA receptors are present in the enteric nervous system, which controls gastrointestinal function. Blockade of these receptors can potentially disrupt normal gut motility and sensation, leading to the observed side effects. Alterations in NMDA receptor activity in the gut can influence visceral pain perception and may be associated with symptoms of irritable bowel syndrome.

Q3: Are the gastrointestinal side effects of this compound dose-dependent?

A3: Yes, clinical studies have indicated that the gastrointestinal side effects of this compound are dose-dependent. Higher doses are associated with a greater incidence of these adverse events.

Q4: How can I proactively mitigate potential gastrointestinal side effects in my experimental subjects?

A4: Proactive strategies to consider include:

  • Dose Escalation: A gradual dose escalation schedule can help improve tolerability. Starting with a lower dose and slowly increasing to the target dose allows the system to adapt.

  • Administration with Food: While specific data on this compound is limited, administering drugs with food is a common strategy to reduce gastrointestinal irritation. The composition of the meal, particularly fat content, can influence gastric emptying and drug absorption.

  • Subject Acclimatization: Ensure subjects are well-acclimatized to the experimental conditions to minimize stress, which can be a confounding factor in gastrointestinal function.

Troubleshooting Guides

Issue 1: Subject exhibits signs of nausea or has an emetic event post-administration.

Potential Cause Troubleshooting Step Experimental Protocol
Initial dose is too high Implement a dose-escalation protocol.See "Experimental Protocol 1: Dose Escalation to Improve Gastrointestinal Tolerability."
Rapid absorption on an empty stomach Administer this compound with a standardized meal.See "Experimental Protocol 2: Assessing the Impact of Food on this compound-Induced Gastrointestinal Distress."
Individual sensitivity Consider subject exclusion criteria for pre-existing gastrointestinal conditions.Pre-screen subjects for any history of gastrointestinal sensitivity or disease.
Drug-induced alteration of gut motility In preclinical models, consider co-administration with a prokinetic agent.See "Experimental Protocol 3: Evaluation of a Prokinetic Co-Agent to Mitigate this compound-Induced Gastrointestinal Symptoms."

Issue 2: Subject displays signs of abdominal discomfort or changes in stool consistency.

Potential Cause Troubleshooting Step Experimental Protocol
Disruption of normal gut flora and function Monitor for changes in stool consistency and frequency.Incorporate a daily observational checklist for signs of gastrointestinal distress.
NMDA receptor-mediated changes in intestinal motility Evaluate changes in gastrointestinal transit time.In preclinical models, utilize non-invasive methods like the administration of a non-absorbable colored marker in the diet and monitor time to excretion.
Dietary interaction Ensure a consistent and well-tolerated diet throughout the study period.Standardize the diet for all subjects for at least one week prior to and during the experimental period.

Quantitative Data from Clinical Trials

Table 1: Incidence of Gastrointestinal Adverse Events with this compound (Q.I.D. Regimen)

Adverse EventPlacebo300 mg/day600 mg/day1200 mg/day
Gastrointestinal Disturbance ReportedDose-dependent increaseDose-dependent increaseDose-dependent increase

Data synthesized from a study of 252 adult patients with refractory epilepsy. The original report notes "gastrointestinal disturbance" as an adverse event with a dose-dependent increase in responders compared to placebo, and that these events were mild to moderate in severity.

Table 2: Incidence of Common Adverse Events with this compound (B.I.D. Regimen)

Adverse EventPlacebo300 mg/day600 mg/day800 mg/day
Gastrointestinal Events ReportedDose-dependent increaseDose-dependent increaseDose-dependent increase

Data from a study of 262 adult patients with refractory epilepsy. The report states that most adverse events, including gastrointestinal ones, were mild or moderate in severity and dose-dependent.

Experimental Protocols

Experimental Protocol 1: Dose Escalation to Improve Gastrointestinal Tolerability

  • Objective: To determine if a gradual dose escalation of this compound improves gastrointestinal tolerability in a preclinical model (e.g., rodents).

  • Methodology:

    • Divide subjects into two main groups: a rapid-dose group and a dose-escalation group.

    • The rapid-dose group receives the target therapeutic dose of this compound from day 1.

    • The dose-escalation group starts at 25% of the target dose on day 1, increasing by 25% every two days until the target dose is reached on day 7.

    • A control group receives the vehicle on the same schedule.

    • Monitor all groups daily for signs of gastrointestinal distress, including pica behavior (in rodents, as a surrogate for nausea), changes in food and water intake, weight loss, and stool consistency.

    • At the end of the study period, collect tissue samples from the stomach and intestines for histological analysis to assess for any signs of irritation or inflammation.

Experimental Protocol 2: Assessing the Impact of Food on this compound-Induced Gastrointestinal Distress

  • Objective: To evaluate whether administration of this compound with food reduces the incidence of gastrointestinal side effects.

  • Methodology:

    • Use a crossover design where each subject serves as their own control.

    • Randomly assign subjects to one of two treatment sequences:

      • Sequence A: this compound on an empty stomach, followed by a washout period, then this compound with a standardized meal.

      • Sequence B: this compound with a standardized meal, followed by a washout period, then this compound on an empty stomach.

    • The standardized meal should be consistent in composition (e.g., specific percentages of fat, protein, and carbohydrates) and portion size.

    • Following each administration, monitor for signs of gastrointestinal distress for a predetermined period (e.g., 4-6 hours).

    • Record the incidence and severity of any observed adverse events.

Experimental Protocol 3: Evaluation of a Prokinetic Co-Agent to Mitigate this compound-Induced Gastrointestinal Symptoms

  • Objective: To determine if co-administration of a prokinetic agent can alleviate gastrointestinal side effects associated with this compound in a preclinical model.

  • Methodology:

    • Select a suitable prokinetic agent with a known mechanism of action (e.g., a dopamine antagonist like domperidone or a motilin agonist like erythromycin, depending on the model).

    • Establish four experimental groups:

      • Group 1: Vehicle control.

      • Group 2: this compound alone.

      • Group 3: Prokinetic agent alone.

      • Group 4: this compound and the prokinetic agent co-administered.

    • Administer the treatments for a specified duration.

    • Measure outcomes related to gastrointestinal motility, such as gastric emptying time (e.g., using a non-absorbable marker) and intestinal transit time.

    • Monitor for behavioral signs of nausea and discomfort as described in Protocol 1.

Visualizations

Remacemide_GI_Pathway This compound This compound NMDA_Receptor NMDA Receptor (in Enteric Nervous System) This compound->NMDA_Receptor  Antagonism Normal_Motility Normal GI Motility and Sensation NMDA_Receptor->Normal_Motility  Modulates Altered_Motility Altered GI Motility (e.g., delayed gastric emptying) NMDA_Receptor->Altered_Motility  Dysregulation leads to Visceral_Hypersensitivity Visceral Hypersensitivity NMDA_Receptor->Visceral_Hypersensitivity  Dysregulation leads to GI_Symptoms Gastrointestinal Symptoms (Nausea, Pain, etc.) Altered_Motility->GI_Symptoms Visceral_Hypersensitivity->GI_Symptoms

Caption: Proposed pathway for this compound-induced GI side effects.

Experimental_Workflow start Start: Subject Exhibits GI Distress q1 Is this the first administration? start->q1 a1_yes Implement Dose Escalation Protocol q1->a1_yes Yes a1_no Is the subject fasted? q1->a1_no No end End: Monitor for Improvement a1_yes->end a2_yes Administer with Standardized Meal a1_no->a2_yes Yes a2_no Consider Co-administration with Prokinetic Agent (Preclinical) a1_no->a2_no No a2_yes->end a2_no->end

Caption: Troubleshooting workflow for GI side effects.

Mitigation_Strategies cluster_dose cluster_diet cluster_coadmin center Mitigating GI Side Effects of this compound dose Dose Adjustment center->dose diet Dietary Modification center->diet coadmin Co-administration center->coadmin dose_escalation Gradual Dose Escalation dose->dose_escalation dose_reduction Dose Reduction dose->dose_reduction with_food Administration with Food diet->with_food prokinetic Prokinetic Agents coadmin->prokinetic

Caption: Key strategies to mitigate this compound's GI effects.

References

Navigating Remacemide Dosage Adjustments in the Presence of Enzyme Inducers: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers working with remacemide, specifically addressing the critical issue of dosage adjustments when co-administered with enzyme-inducing agents. The information is presented in a clear question-and-answer format to facilitate rapid problem-solving during experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway of this compound and why is it susceptible to drug-drug interactions?

A1: this compound and its active metabolite, desglycinyl-remacemide (DGR), are metabolized by the cytochrome P450 (CYP) family of enzymes in the liver. Specifically, CYP3A4 has been identified as a key enzyme in its metabolism[1]. This makes this compound susceptible to drug-drug interactions with compounds that induce or inhibit these enzymes. Enzyme inducers increase the rate of metabolism, leading to lower plasma concentrations of this compound and DGR, which may reduce its therapeutic efficacy.

Q2: Which common enzyme inducers are known to interact with this compound?

A2: Clinical and preclinical studies have demonstrated significant interactions between this compound and established antiepileptic drugs that are also potent enzyme inducers. These primarily include:

  • Phenobarbital: Has been shown to significantly increase the clearance of this compound and its active metabolite.

  • Carbamazepine: Induces the metabolism of this compound and DGR.

  • Phenytoin: While the direct impact on this compound concentration is less quantified, phenytoin is a known enzyme inducer and caution is warranted[2][3].

There is a lack of specific studies on the interaction between this compound and rifampin , a potent and broad-spectrum CYP450 inducer. However, given that this compound is a CYP3A4 substrate, a significant interaction is highly probable[1][4].

Q3: Are there established dosage adjustment guidelines for this compound when co-administered with enzyme inducers?

A3: Currently, there are no universally established, specific dosage adjustment guidelines for this compound in the presence of all enzyme inducers. The required adjustment is highly dependent on the specific inducer, its dosage, and the individual patient's metabolic capacity. However, existing clinical study data provides a basis for initial estimations and highlights the necessity for therapeutic drug monitoring.

Troubleshooting Guide

Problem: Reduced efficacy of this compound in an in vivo experiment where subject animals are co-administered with another therapeutic agent.

Troubleshooting Steps:

  • Identify the Co-administered Agent: Determine if the other drug is a known enzyme inducer. Common inducers in research settings include phenobarbital, carbamazepine, phenytoin, and rifampin.

  • Review Pharmacokinetic Data: If available, review pharmacokinetic data from your study. A significant decrease in the plasma concentration or Area Under the Curve (AUC) of this compound or its active metabolite, DGR, compared to control groups would suggest an enzyme induction-mediated interaction.

  • Consult Quantitative Interaction Data: Refer to the table below for known quantitative effects of specific inducers on this compound pharmacokinetics.

  • Consider a Pilot Dose-Ranging Study: If the interacting agent is not well-characterized or to confirm the extent of the interaction in your specific experimental model, a pilot study to determine the necessary dosage increase of this compound to achieve the desired therapeutic concentration is recommended.

  • Implement Therapeutic Drug Monitoring (TDM): For ongoing or long-term studies, periodic monitoring of this compound and DGR plasma concentrations is crucial to ensure they remain within the therapeutic window.

Quantitative Data on this compound Interactions with Enzyme Inducers

The following table summarizes the observed effects of common enzyme inducers on the pharmacokinetics of this compound and its active metabolite, desglycinyl-remacemide (DGR).

Enzyme InducerEffect on this compound (RMC)Effect on Desglycinyl-remacemide (DGR)Study PopulationCitation(s)
Phenobarbitone Apparent clearance (CL/F) increased by ~67%. AUC reduced to ~60% of control.Half-life (t½) significantly decreased. AUC reduced to ~35% of control.Healthy Male Volunteers
Carbamazepine AUC reduced to 60% of values in healthy volunteers.AUC reduced to 30% of values in healthy volunteers.Patients on CBZ monotherapy
Phenytoin A small but clinically insignificant interaction on phenytoin concentration was observed. Quantitative data on the effect of phenytoin on this compound concentrations is limited.Not specified.Healthy Male Volunteers
Rifampin No specific clinical studies detailing the quantitative interaction with this compound were identified. As a potent CYP3A4 inducer, a significant reduction in this compound and DGR concentrations is expected.Not specified.Not Applicable

Experimental Protocols

For researchers needing to quantify the impact of an enzyme inducer on this compound pharmacokinetics and determine appropriate dosage adjustments, the following experimental protocols are recommended, based on FDA guidance for drug-drug interaction studies.

In Vitro Study: Human Liver Microsome Metabolism Assay

Objective: To determine the potential of a test compound (enzyme inducer) to induce the metabolism of this compound in a controlled, in vitro environment.

Methodology:

  • Hepatocyte Culture: Plate cryopreserved human hepatocytes from at least three different donors.

  • Treatment: Treat hepatocytes with the vehicle control, a known positive control inducer (e.g., rifampin for CYP3A4), and the test compound at multiple concentrations for 48-72 hours.

  • Incubation: After the treatment period, incubate the hepatocytes with this compound at a concentration near its Km (if known) for a specified time.

  • Sample Analysis: Collect samples at various time points and quench the metabolic reaction. Analyze the samples for the disappearance of this compound and the formation of its metabolite, DGR, using a validated LC-MS/MS method.

  • Data Analysis: Compare the rate of this compound metabolism in hepatocytes treated with the test compound to the vehicle control. An increase in metabolism indicates an induction effect.

In Vivo Study: Clinical Drug-Drug Interaction Study Design

Objective: To evaluate the effect of an enzyme inducer on the pharmacokinetics of this compound in a clinical setting.

Methodology:

  • Study Design: A randomized, placebo-controlled, two-period crossover study is recommended.

  • Subjects: Enroll a cohort of healthy volunteers.

  • Period 1: Administer a single dose of this compound to all subjects and collect serial blood samples over 24-48 hours to determine the baseline pharmacokinetic profile (AUC, Cmax, t½) of this compound and DGR.

  • Washout Period: A sufficient washout period is required between study periods.

  • Period 2: Administer the enzyme inducer for a period sufficient to achieve maximal induction (e.g., 7-14 days). On the last day of inducer administration, co-administer a single dose of this compound.

  • Sample Collection and Analysis: Collect serial blood samples and analyze for this compound and DGR concentrations as in Period 1.

  • Pharmacokinetic Analysis: Compare the pharmacokinetic parameters of this compound and DGR in the presence and absence of the enzyme inducer to quantify the magnitude of the interaction.

  • Dosage Adjustment Calculation: Based on the reduction in AUC, an appropriate increase in the this compound dosage can be estimated to maintain therapeutic exposure.

Visualizations

Remacemide_Metabolism_Pathway cluster_0 Hepatic Metabolism This compound This compound DGR Desglycinyl-remacemide (Active Metabolite) This compound->DGR Metabolism Inactive_Metabolites Inactive Metabolites DGR->Inactive_Metabolites Further Metabolism CYP450 Cytochrome P450 Enzymes (e.g., CYP3A4) Enzyme_Inducers Enzyme Inducers (e.g., Phenobarbital, Carbamazepine) Enzyme_Inducers->CYP450 Increases Activity

Caption: Metabolic pathway of this compound and the influence of enzyme inducers.

DDI_Study_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Clinical Study Hepatocytes Culture Human Hepatocytes Treat Treat with Enzyme Inducer Hepatocytes->Treat Incubate Incubate with This compound Treat->Incubate Analyze_IV LC-MS/MS Analysis of This compound Metabolism Incubate->Analyze_IV Decision Determine Need for Dosage Adjustment Analyze_IV->Decision Indicates Induction Potential Recruit Recruit Healthy Volunteers Period1 Period 1: This compound Alone (Baseline PK) Recruit->Period1 Washout Washout Period Period1->Washout Period2 Period 2: This compound + Enzyme Inducer Washout->Period2 Analyze_IVV Pharmacokinetic Analysis Period2->Analyze_IVV Analyze_IVV->Decision Quantifies Interaction

Caption: Experimental workflow for assessing this compound drug-drug interactions.

References

troubleshooting remacemide efficacy in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for remacemide, designed for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in your preclinical research.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during in vivo experiments with this compound.

Q1: I am not observing the expected efficacy with this compound in my preclinical model. What are the potential reasons and troubleshooting steps?

A1: Lack of efficacy can stem from several factors, ranging from drug preparation to experimental design. Follow this troubleshooting workflow to diagnose the issue:

Troubleshooting_Efficacy start Start: No Efficacy Observed prep Step 1: Verify Drug Preparation start->prep dose Step 2: Evaluate Dose and Administration prep->dose Preparation OK sub_prep1 Solubility Issues? - Confirm water solubility (>10 mg/mL). - Prepare fresh solutions. - Check for precipitation. prep->sub_prep1 sub_prep2 Correct Vehicle? - Water or 0.9% saline are standard. - For suspensions, use 0.5% CMC with 0.1-0.2% Tween 80. prep->sub_prep2 model Step 3: Assess Experimental Model and Conditions dose->model Dose/Route OK sub_dose1 Dose Too Low? - Refer to efficacy tables for your model. - ED50 in mouse MES is ~58 mg/kg (oral). - Effective doses in rat epilepsy models range from 20-80 mg/kg. dose->sub_dose1 sub_dose2 Incorrect Route/Timing? - Oral gavage and IV are common. - Bioavailability may differ. - Administer at appropriate time before insult in neuroprotection models. dose->sub_dose2 metabolism Step 4: Consider Metabolism and Pharmacokinetics model->metabolism Model OK sub_model1 Model-Specific Factors - Is this compound effective in this specific model? (e.g., less effective in pentylenetetrazol or kindling seizure models). - Anesthetic interactions? (see Q3) model->sub_model1 end Consult Literature for Model-Specific Nuances metabolism->end Considered sub_metabolism1 Species Differences? - Efficacy relies on conversion to the more potent desglycinyl metabolite. - Metabolic rates can vary between species (e.g., mice vs. rats). metabolism->sub_metabolism1 sub_metabolism2 Tolerance? - Sub-chronic administration may lead to tolerance and increased ED50 values. metabolism->sub_metabolism2

Troubleshooting workflow for lack of this compound efficacy.

Q2: How should I prepare this compound hydrochloride for in vivo administration?

A2: The appropriate preparation depends on the route of administration.

  • For Oral Gavage (Solution): this compound hydrochloride is soluble in water at concentrations greater than 10 mg/mL.[1] Dissolve the required amount in sterile water or 0.9% saline. Ensure the solution is clear and free of particulates before administration.

  • For Oral Gavage (Suspension): If higher concentrations are needed or if solubility is a concern, a suspension can be prepared. A common vehicle is 0.5% carboxymethylcellulose (CMC) with a surfactant like 0.1-0.2% Tween 80 in sterile water.

  • For Intravenous (IV) Injection: Dissolve this compound hydrochloride in sterile 0.9% saline to the desired concentration. Filter the solution through a 0.22 µm syringe filter before injection to ensure sterility and remove any potential particulates.

Important Considerations:

  • pH: The pH of the formulation should ideally be between 5 and 9 for oral administration and close to isotonic for parenteral routes to minimize irritation.[2]

  • Stability: Always prepare fresh solutions for administration. While specific stability data for this compound solutions is not extensively published, it is best practice to avoid storing solutions for extended periods, especially at room temperature.

Q3: Are there any known interactions with anesthetics that could affect my experimental results?

A3: Yes, potential interactions with anesthetic agents should be considered, as they can influence neuronal activity and drug metabolism.

  • Mechanism of Action Overlap: this compound is an NMDA receptor antagonist and a sodium channel blocker.[3] Some anesthetics, such as ketamine (an NMDA antagonist) and some volatile anesthetics, also interact with these systems.[4] Concurrent use could lead to additive or synergistic effects on the central nervous system, potentially confounding the interpretation of this compound's efficacy.

  • Metabolism: Anesthetics are metabolized by hepatic enzymes, primarily cytochrome P450 (CYP) isoenzymes. This compound has been shown to elevate the concentrations of drugs metabolized by the CYP3A4 isoform.[3] While specific interactions with all anesthetics have not been fully characterized, there is a potential for altered metabolism of either this compound or the co-administered anesthetic.

Recommendation: When possible, choose anesthetics with minimal interaction with NMDA receptors or sodium channels. If using agents with overlapping mechanisms, be consistent with the anesthetic regimen across all experimental groups and acknowledge the potential for interaction in your data analysis.

Q4: I'm observing unexpected behavioral side effects in my animals. What should I do?

A4: In preclinical studies, high doses of this compound have been associated with behavioral changes. In clinical trials, common adverse effects include dizziness, ataxia, and gastrointestinal disturbances.

  • Ataxia and Motor Impairment: At higher doses, you may observe a lack of coordination or changes in spontaneous motor activity. If these effects interfere with your behavioral readouts, consider lowering the dose.

  • Sedation: Changes in the level of vigilance have been noted, particularly at higher doses (e.g., 80 mg/kg in rats).

  • Proconvulsant Effects: In the pentylenetetrazol infusion test, this compound has demonstrated some proconvulsant properties.

Troubleshooting Steps:

  • Confirm Dose: Double-check your calculations to ensure you are administering the intended dose.

  • Dose-Response: If possible, perform a dose-response study to identify a dose that provides efficacy with minimal side effects.

  • Observation: Carefully document all behavioral changes and their time of onset relative to drug administration.

  • Literature Review: Check for reported side effects in models similar to yours.

Quantitative Data Summary

The efficacy of this compound can vary depending on the preclinical model, species, and route of administration. The following tables summarize key efficacy data from the literature.

Table 1: Efficacy of this compound in Epilepsy Models

Preclinical ModelSpeciesRoute of AdministrationEffective Dose (ED50 or Range)Observed Effect
Maximal Electroshock Seizure (MES)MouseOral58 mg/kgProtection from tonic hindlimb extension.
Maximal Electroshock Seizure (MES)RatOral-Effective in preventing seizures.
Audiogenic Seizures (Wistar AS)RatNot Specified20-40 mg/kgProlonged latency and inhibition of wild running and tonic seizures.
Genetic Absence Epilepsy (GAERS)RatNot Specified20-80 mg/kgDose-dependent reduction of spike-and-wave discharges.

Table 2: Neuroprotective Efficacy of this compound

Preclinical ModelSpeciesRoute of AdministrationDoseObserved Effect
Middle Cerebral Artery Occlusion (MCAO)RatIVNot SpecifiedReduction in cortical infarction.
Cultured Cortical Neurons (NMDA toxicity)RatIn vitro5-20 µM (desglycinyl metabolite)Blocked NMDA-induced neurotoxicity.

Key Experimental Protocols

Detailed methodologies for common preclinical models used to assess this compound's efficacy are provided below.

Maximal Electroshock Seizure (MES) Test

This model is used to evaluate a compound's ability to prevent the spread of seizures, indicative of efficacy against generalized tonic-clonic seizures.

Protocol Workflow:

MES_Protocol start Start admin Administer this compound or Vehicle (e.g., oral gavage) start->admin wait Waiting Period (Time to Peak Effect) admin->wait anesthetize Apply Topical Anesthetic to Corneas (e.g., 0.5% tetracaine) wait->anesthetize stimulate Deliver Electrical Stimulus (e.g., 50 mA, 60 Hz, 0.2s via corneal electrodes) anesthetize->stimulate observe Observe Seizure Behavior stimulate->observe endpoint Endpoint: Abolition of Tonic Hindlimb Extension observe->endpoint end End endpoint->end

Workflow for the Maximal Electroshock Seizure (MES) Test.

Materials:

  • This compound hydrochloride

  • Vehicle (e.g., sterile water)

  • Rodents (mice or rats)

  • Electroconvulsive shock device

  • Corneal electrodes

  • Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)

  • Conductive solution (e.g., 0.9% saline)

Procedure:

  • Administer this compound or vehicle to the animals at the desired dose and route.

  • After a predetermined time (to allow the drug to reach peak effect), apply a topical anesthetic to the corneas of the animal.

  • Apply a conductive solution to the corneal electrodes.

  • Deliver a high-frequency electrical stimulus through the corneal electrodes (e.g., for mice: 50 mA, 60 Hz for 0.2 seconds).

  • Observe the resulting seizure behavior. The key endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if this phase is absent.

Middle Cerebral Artery Occlusion (MCAO) Model

This model of focal cerebral ischemia is used to assess the neuroprotective potential of compounds.

Protocol Workflow:

MCAO_Protocol start Start drug_admin Administer this compound or Vehicle (IV) (before, during, or after occlusion) start->drug_admin anesthesia Anesthetize Animal (e.g., isoflurane) drug_admin->anesthesia surgery Surgical Procedure: Expose carotid artery bifurcation anesthesia->surgery occlusion Insert Filament to Occlude MCA Origin surgery->occlusion reperfusion Reperfusion (optional): Withdraw filament after a set time (e.g., 60-90 min) occlusion->reperfusion recovery Suture and Allow Animal to Recover reperfusion->recovery assessment Assess Neurological Deficits and Infarct Volume (e.g., at 24h post-MCAO) recovery->assessment end End assessment->end

Workflow for the Middle Cerebral Artery Occlusion (MCAO) Model.

Materials:

  • This compound hydrochloride

  • Vehicle (e.g., 0.9% saline)

  • Rodents (mice or rats)

  • Anesthetic (e.g., isoflurane)

  • Surgical microscope and instruments

  • Coated monofilament suture

  • Laser Doppler flowmeter (optional, to monitor cerebral blood flow)

  • TTC stain for infarct volume analysis

Procedure:

  • Anesthetize the animal and maintain its body temperature.

  • Administer this compound or vehicle at the appropriate time relative to the ischemic insult (pre-treatment is common for neuroprotection studies).

  • Surgically expose the common carotid artery and its bifurcation.

  • Introduce a coated monofilament suture into the external carotid artery and advance it into the internal carotid artery to occlude the origin of the middle cerebral artery.

  • After the desired occlusion period (e.g., 60-90 minutes), the filament can be withdrawn to allow for reperfusion (transient MCAO), or left in place (permanent MCAO).

  • Close the incision and allow the animal to recover.

  • At a predetermined time point (e.g., 24 or 48 hours), assess neurological deficits and sacrifice the animal to measure the infarct volume, typically using TTC staining.

Signaling Pathways and Mechanism of Action

This compound's therapeutic effects are primarily attributed to its dual mechanism of action, which is largely mediated by its more potent desglycinyl metabolite.

Remacemide_MoA This compound This compound Metabolite Desglycinyl Metabolite (More Potent) This compound->Metabolite Metabolism NMDA_Receptor NMDA Receptor Ion Channel Metabolite->NMDA_Receptor Blocks (Uncompetitive) Na_Channel Voltage-Gated Sodium Channel Metabolite->Na_Channel Blocks Ca_Influx ↓ Ca²⁺ Influx NMDA_Receptor->Ca_Influx Na_Influx ↓ Na⁺ Influx Na_Channel->Na_Influx Excitotoxicity ↓ Excitotoxicity Ca_Influx->Excitotoxicity Repetitive_Firing ↓ Sustained Repetitive Firing Na_Influx->Repetitive_Firing Neuroprotection Neuroprotection Excitotoxicity->Neuroprotection Anticonvulsant Anticonvulsant Effect Repetitive_Firing->Anticonvulsant

Mechanism of action of this compound and its active metabolite.

This compound itself is a low-affinity antagonist of the NMDA receptor. However, its in vivo efficacy is significantly enhanced by its conversion to a more potent desglycinated metabolite. This active metabolite acts as an uncompetitive antagonist at the NMDA receptor ion channel and also blocks voltage-gated sodium channels. By blocking NMDA receptors, the metabolite reduces excessive calcium influx, which is a key driver of excitotoxicity and neuronal death in conditions like stroke. The blockade of sodium channels helps to reduce sustained high-frequency firing of neurons, which is a hallmark of seizure activity. This dual action contributes to both its neuroprotective and anticonvulsant properties.

References

long-term toxicity concerns with chronic remacemide exposure

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term toxicity concerns associated with chronic exposure to remacemide. The following question-and-answer format directly addresses potential issues and offers troubleshooting guidance for experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary long-term toxicity concerns observed with chronic this compound exposure in preclinical studies?

A1: The primary long-term toxicity concern identified in preclinical studies with chronic this compound exposure is the potential for cognitive impairment. In a two-year study involving juvenile rhesus monkeys, no treatment-related effects were observed in clinical chemistry, hematology, ophthalmology, or spontaneous home-cage behavior. However, the study did reveal long-lasting impairments in the acquisition of incremental learning and in the development of color and position discrimination[1][2]. This suggests that cognitive function is a sensitive endpoint for this compound-related neurotoxicity.

Q2: Have any studies indicated end-organ toxicity with chronic this compound administration?

A2: Preclinical studies have not indicated significant end-organ toxicity with chronic this compound administration. The two-year study in juvenile rhesus monkeys did not report any treatment-related effects on major organs based on clinical chemistry and hematology assessments[1][2]. However, it is important to note that detailed histopathological findings from long-term rodent studies are not extensively published.

Q3: Is there evidence of genotoxicity, carcinogenicity, or reproductive toxicity with this compound?

Q4: What is the toxicological profile of this compound's active metabolite?

A4: this compound is metabolized to an active desglycinyl metabolite, AR-R 12495 AA. This metabolite is a more potent NMDA receptor antagonist than the parent compound. A preclinical study in mice investigating the neurochemical effects of repeated high doses of AR-R 12495 AA showed a trend toward reduced brain glutamate concentrations, a significant increase in GABA-transaminase (GABA-T) activity, and a decrease in glutamic acid decarboxylase (GAD) activity. These findings suggest that the active metabolite may contribute to the overall neurochemical effects and potential long-term toxicity of this compound.

Q5: What are the known mechanisms that could underlie the long-term toxicity of this compound?

A5: this compound acts as a low-affinity, non-competitive NMDA receptor antagonist and a sodium channel blocker. The long-term toxicity concerns, particularly neurotoxicity, are likely related to these mechanisms. Chronic blockade of NMDA receptors can lead to neuronal vacuolization and other neuropathological changes, as observed with other drugs in this class. The disinhibition of GABAergic inputs to certain neurons has been proposed as a potential mechanism for NMDA antagonist-induced neurotoxicity. Blockade of voltage-gated sodium channels can lead to cardiovascular and central nervous system toxicity.

Troubleshooting Guides for Experimental Studies

Issue 1: Unexpected neurobehavioral changes in chronically dosed animals.

  • Possible Cause: Cognitive impairment is a known risk with chronic this compound exposure, as demonstrated in non-human primates. The observed behavioral changes could be a manifestation of this neurotoxicity.

  • Troubleshooting Steps:

    • Refine Behavioral Assessments: Implement a more comprehensive battery of neurobehavioral tests specifically designed to assess learning, memory, and executive function.

    • Dose-Response Evaluation: Ensure that a clear dose-response relationship is being investigated to identify a potential No-Observed-Adverse-Effect-Level (NOAEL) for cognitive effects.

    • Histopathology: Conduct detailed histopathological examination of the brain, with a focus on regions implicated in NMDA antagonist-induced neurotoxicity, such as the cingulate cortex and retrosplenial cortex.

    • Metabolite Profiling: Measure plasma and brain concentrations of both this compound and its active metabolite, AR-R 12495 AA, to assess their relative contributions to the observed effects.

Issue 2: Elevated liver enzymes in treated animals.

  • Possible Cause: Although not a prominently reported long-term effect, some anticonvulsants are known to cause hepatotoxicity. This compound is metabolized in the liver, and chronic exposure could potentially lead to enzyme induction or cellular stress.

  • Troubleshooting Steps:

    • Comprehensive Liver Panel: In addition to standard liver enzymes (ALT, AST), measure alkaline phosphatase (ALP), gamma-glutamyl transferase (GGT), and bilirubin to better characterize the nature of the potential liver injury.

    • Histopathology of the Liver: Perform a thorough histopathological evaluation of liver tissue to look for signs of cellular damage, inflammation, or steatosis.

    • Drug-Drug Interaction Assessment: If co-administering other drugs, consider the potential for pharmacokinetic interactions that could increase the hepatic burden. This compound has been shown to inhibit the metabolism of other drugs like carbamazepine.

Data Presentation

Table 1: Summary of Preclinical Long-Term Toxicity Findings for this compound

Study TypeSpeciesDurationKey FindingsReference
Chronic ToxicityJuvenile Rhesus Monkey2 yearsNo treatment-related effects on clinical chemistry, hematology, or ophthalmology. Long-lasting impairment in learning and memory.
Neurochemical Effects of MetaboliteMouse5 days (repeated dosing)High doses of the active metabolite (AR-R 12495 AA) led to altered brain neurochemistry (glutamate, GABA-T, GAD).
General Safety ReviewN/AN/ANo evidence for teratogenicity or genotoxicity reported in a review.

Experimental Protocols

Protocol 1: Chronic Rodent Toxicity Study (Adapted from OECD Guideline 452)

This protocol outlines a general framework for a chronic oral toxicity study in rats.

  • Test System: Wistar or Sprague-Dawley rats, 6-8 weeks old at the start of the study.

  • Group Size: At least 20 males and 20 females per dose group.

  • Dose Levels: A control group (vehicle only) and at least three dose levels of this compound. The highest dose should elicit signs of toxicity without causing excessive mortality. The lowest dose should not produce any observable toxic effects.

  • Administration: Daily oral gavage for at least 12 months.

  • Observations:

    • Clinical Signs: Daily observation for signs of toxicity.

    • Body Weight and Food Consumption: Weekly for the first 13 weeks, then monthly.

    • Ophthalmology: Prior to the start of the study and at termination.

    • Hematology and Clinical Chemistry: At 3, 6, and 12 months, and at termination.

    • Urinalysis: At 3, 6, and 12 months, and at termination.

  • Pathology:

    • Gross Necropsy: Full necropsy on all animals.

    • Organ Weights: Weighing of major organs.

    • Histopathology: Microscopic examination of a comprehensive list of tissues from the control and high-dose groups. Any lesions observed in the high-dose group should be examined in the lower-dose groups.

Protocol 2: In Vitro Chromosomal Aberration Test (Adapted from OECD Guideline 473)

This protocol describes a method to assess the potential of this compound to induce chromosomal damage in cultured mammalian cells.

  • Test System: Cultured Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.

  • Treatment:

    • Cells are exposed to at least three concentrations of this compound, with and without metabolic activation (S9 mix).

    • A vehicle control and a positive control are included.

  • Exposure Duration: A short treatment period (e.g., 3-6 hours) and a longer treatment period without S9 (e.g., 24 hours).

  • Harvest and Analysis:

    • Cells are treated with a spindle inhibitor (e.g., colcemid) to arrest them in metaphase.

    • Cells are harvested, fixed, and stained.

    • At least 200 metaphase spreads per concentration are analyzed for structural chromosomal aberrations (e.g., breaks, gaps, exchanges).

  • Data Evaluation: The frequency of aberrant cells is calculated for each concentration and compared to the vehicle control.

Mandatory Visualization

Remacemide_Toxicity_Pathway cluster_drug This compound & Metabolite cluster_targets Molecular Targets cluster_effects Potential Toxicological Effects This compound This compound Metabolite Active Metabolite (AR-R 12495 AA) This compound->Metabolite Metabolism NMDA_R NMDA Receptor This compound->NMDA_R Blocks (Low Affinity) Na_Channel Voltage-Gated Sodium Channel This compound->Na_Channel Blocks Metabolite->NMDA_R Blocks (High Affinity) Metabolite->Na_Channel Blocks Neurotoxicity Neurotoxicity (Cognitive Impairment) NMDA_R->Neurotoxicity Disinhibition of GABAergic inputs Neurochemical Neurochemical Changes (Glutamate, GABA) NMDA_R->Neurochemical Cardiotoxicity Potential Cardiotoxicity Na_Channel->Cardiotoxicity

Caption: Proposed signaling pathway for this compound-induced toxicity.

Experimental_Workflow_Chronic_Toxicity start Start: Acclimatize Animals dosing Chronic Dosing (e.g., 12 months) start->dosing inlife In-life Observations: - Clinical Signs - Body Weight - Food Consumption - Hematology - Clinical Chemistry dosing->inlife Throughout Study termination Terminal Procedures dosing->termination necropsy Gross Necropsy & Organ Weights termination->necropsy histopathology Histopathology necropsy->histopathology end End: Data Analysis & Report histopathology->end

Caption: Experimental workflow for a chronic rodent toxicity study.

References

Navigating the Translational Gap: A Technical Support Center for Remacemide Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Boston, MA – November 29, 2025 – To aid researchers, scientists, and drug development professionals in understanding the complexities of translating preclinical findings to clinical efficacy, a new technical support center focused on the antiepileptic drug candidate remacemide is now available. This resource provides in-depth troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to illuminate the challenges encountered during the development of this compound for epilepsy.

This compound, a dual-action antagonist of NMDA receptors and blocker of sodium channels, demonstrated significant promise in various animal models of epilepsy. However, its transition to clinical settings revealed a more modest efficacy, highlighting a critical translational gap that is a common hurdle in neurotherapeutics. This technical support center aims to provide a comprehensive resource for researchers navigating similar challenges in their own work.

Frequently Asked Questions (FAQs)

Q1: Why did this compound show strong anticonvulsant effects in animal models but only modest efficacy in human clinical trials?

A1: This is a multifaceted issue likely stemming from a combination of factors:

  • Differences in Metabolism: this compound is a prodrug that is converted to its more potent desglycinated metabolite. The rate and extent of this conversion can vary significantly between species, potentially leading to different concentrations of the active compound at the target site in the brain.

  • Complexity of Human Epilepsy: Animal models, while valuable, often represent simplified versions of epilepsy. Human epilepsy is a highly heterogeneous disorder with diverse underlying causes and comorbidities that are not fully recapitulated in preclinical models. The patient populations in this compound's clinical trials had refractory epilepsy and were on concurrent antiepileptic drugs, adding another layer of complexity.

  • Pharmacokinetic Interactions: this compound has been shown to interact with other antiepileptic drugs, such as carbamazepine and phenytoin, by inhibiting their metabolism. While clinical trials attempted to control for this, these interactions can complicate the assessment of this compound's true efficacy.

  • Different Endpoints: Efficacy in animal models is often measured by the prevention of induced seizures or the reduction of specific seizure behaviors. In contrast, clinical trials typically use the "responder rate" (the percentage of patients with a 50% or greater reduction in seizure frequency) as a primary endpoint. This difference in what is being measured can contribute to discrepancies in perceived efficacy.

Q2: We are not seeing the expected level of efficacy in our animal model. What are some potential reasons?

A2: If your preclinical results with this compound are not meeting expectations, consider the following troubleshooting steps:

  • Verify Drug Administration and Dosing: Ensure accurate preparation and administration of this compound. Dosing can be influenced by the specific animal model and strain. Refer to the detailed experimental protocols below for guidance.

  • Metabolite Considerations: The anticonvulsant effect is largely attributed to the active metabolite. Factors influencing metabolism, such as liver function and co-administered drugs, could play a role.

  • Choice of Animal Model: this compound's efficacy varies across different seizure models. It is effective in the maximal electroshock (MES) model, which is predictive of generalized tonic-clonic seizures, but has shown less activity against pentylenetetrazol-induced seizures. Ensure the chosen model aligns with the therapeutic indication you are investigating.

  • Tolerance: Some studies in mice have suggested that tolerance to the anticonvulsant effects of this compound may develop with subchronic administration.

Q3: What are the most common adverse effects observed with this compound, and do they differ between animals and humans?

A3: Yes, there are some differences. In human clinical trials, the most frequently reported adverse events were generally mild to moderate and included dizziness, abnormal gait, gastrointestinal disturbances, somnolence, diplopia, and fatigue.[1] In animal studies, particularly at higher doses, behavioral changes and neurotoxicity have been observed. However, this compound is noted to have a better safety profile compared to other NMDA antagonists like MK-801, likely due to its low affinity for the receptor.

Quantitative Data Summary

The following tables provide a structured comparison of the efficacy and adverse event profiles of this compound in preclinical animal models and human clinical trials.

Table 1: Efficacy of this compound in Animal Models of Epilepsy

Animal ModelSpeciesDose (mg/kg)RouteEfficacy EndpointObserved EffectCitation
Maximal Electroshock (MES)RatED₅₀OralPrevention of tonic hindlimb extensionEffective[2]
Maximal Electroshock (MES)Mouse58OralED₅₀ for prevention of tonic hindlimb extensionEffective[3]
Genetic Absence Epilepsy Rats from Strasbourg (GAERS)Rat20, 40, 80-Reduction of spike-and-wave discharges (SWDs)Dose-dependent reduction; almost total disappearance at 80 mg/kg
Audiogenic Seizure (Wistar AS)Rat20-Inhibition of wild running and tonic seizuresProlonged latency to seizures; prevented in 1 of 8 rats
Audiogenic Seizure (Wistar AS)Rat40-Inhibition of wild running and tonic seizuresInhibited in 7 of 8 rats

Table 2: Efficacy of this compound in Human Clinical Trials for Refractory Epilepsy (Add-on Therapy)

Daily Dose (mg)Responder Rate¹ (% of Patients)Placebo Responder Rate (%)Citation
300Not significantly different from placebo15[4]
600Not significantly different from placebo15[4]
8003015
1200237

¹Responder rate is defined as the percentage of patients experiencing a 50% or greater reduction in seizure frequency.

Table 3: Comparative Adverse Events of this compound

Adverse EventReported in Human Clinical TrialsReported in Preclinical Animal Studies
DizzinessYes (Common)Behavioral changes at high doses
Abnormal Gait / AtaxiaYes (Common)Yes (Neurotoxicity tests)
Gastrointestinal DisturbanceYes (Common)Not commonly reported as a primary endpoint
Somnolence / SedationYes (Common)Yes
DiplopiaYes (Common)Not applicable
FatigueYes (Common)Not typically measured

Experimental Protocols

Maximal Electroshock (MES) Seizure Model

This model is used to evaluate the ability of a compound to prevent the spread of seizures, which is predictive of efficacy against generalized tonic-clonic seizures.

  • Animals: Male albino mice (20-30 g) or rats (100-150 g).

  • Drug Administration: this compound is administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A vehicle control group is also included.

  • Time to Peak Effect: The test is conducted at the time of peak effect of the drug, which should be determined in preliminary studies.

  • Stimulation: A corneal electrode is used to deliver an electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds).

  • Endpoint: The presence or absence of the tonic hindlimb extension phase of the seizure is recorded. Abolition of this phase is considered protection.

  • Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated.

Genetic Absence Epilepsy Rats from Strasbourg (GAERS) Model

This is a genetic model for absence seizures, characterized by spontaneous spike-and-wave discharges (SWDs) on electroencephalogram (EEG).

  • Animals: Adult male GAERS rats with implanted cortical electrodes for EEG recording.

  • Drug Administration: this compound is administered at various doses.

  • EEG Recording: Continuous EEG recordings are taken before and after drug administration.

  • Endpoint: The number and duration of spontaneous SWDs are quantified.

  • Data Analysis: The percentage reduction in SWDs compared to baseline is calculated for each dose.

Audiogenic Seizure Model (Wistar AS Rats)

This model uses a loud auditory stimulus to induce seizures in susceptible rat strains.

  • Animals: Wistar AS rats, which are genetically susceptible to sound-induced seizures.

  • Drug Administration: this compound is administered at various doses.

  • Auditory Stimulus: Animals are exposed to a high-intensity sound (e.g., 100-120 dB) for a fixed duration (e.g., 60 seconds).

  • Endpoint: The occurrence and latency of wild running, clonic, and tonic seizures are recorded.

  • Data Analysis: The percentage of animals protected from each seizure component and the change in seizure latency are determined.

Visualizing the Challenges

The following diagrams illustrate key concepts related to the challenges in translating this compound's preclinical data.

Remacemide_Metabolism This compound This compound (Prodrug) Low affinity for NMDA receptor Metabolite Desglycinated Metabolite (Active) Higher affinity for NMDA receptor This compound->Metabolite Metabolic Conversion (Species-dependent) Efficacy Anticonvulsant Efficacy Metabolite->Efficacy Primary Mediator of Effect

This compound's metabolic activation pathway.

Translational_Challenges cluster_preclinical Preclinical Animal Studies cluster_clinical Human Clinical Trials AnimalModels Simplified Seizure Models (MES, GAERS, etc.) PreclinicalEfficacy Strong Anticonvulsant Effect (e.g., seizure prevention) AnimalModels->PreclinicalEfficacy TranslationalGap Translational Gap PreclinicalEfficacy->TranslationalGap HumanEpilepsy Complex & Refractory Epilepsy + Polypharmacy ClinicalEfficacy Modest Efficacy (Responder Rate) HumanEpilepsy->ClinicalEfficacy TranslationalGap->ClinicalEfficacy label_factors Contributing Factors: - Pharmacokinetic Differences - Metabolism Variability - Different Endpoints TranslationalGap->label_factors

Factors contributing to the translational gap.

Experimental_Workflow start Select Animal Model (e.g., MES, GAERS) admin Administer this compound (Varying Doses) start->admin test Induce/Observe Seizures (at Time of Peak Effect) admin->test record Record Endpoints (e.g., seizure score, EEG) test->record analyze Analyze Data (e.g., calculate ED₅₀) record->analyze compare Compare with Clinical Data analyze->compare

A generalized experimental workflow for preclinical evaluation.

References

Technical Support Center: Analysis of Remacemide and its Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical determination of remacemide and its degradation products. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in the development and execution of robust analytical methods.

Quick Navigation

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

Frequently Asked Questions (FAQs)

A collection of common questions regarding the analysis of this compound and its degradation products.

1. What are the likely degradation pathways for this compound?

Based on the chemical structure of this compound, which contains an amide linkage and a primary amine, the most probable degradation pathways under forced degradation conditions are:

  • Hydrolysis (Acidic and Basic): The amide bond is susceptible to hydrolysis, which would cleave the molecule to form its primary active metabolite, desglycinylthis compound (1-methyl-1,2-diphenylethanamine), and glycine.

  • Oxidation: The primary amine group is a potential site for oxidation, which could lead to the formation of various oxidative degradation products.

  • Photolysis: Exposure to light, particularly UV radiation, may induce photolytic degradation, although the specific products would need to be identified experimentally.

  • Thermal Degradation: High temperatures can lead to the breakdown of the molecule, potentially through various pathways.

2. What type of analytical method is best suited for detecting this compound and its degradation products?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique.[1][2] This method can separate the parent drug from its degradation products, allowing for accurate quantification of all components. For structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[3]

3. How do I choose the right HPLC column for a stability-indicating method for this compound?

A reversed-phase C18 column is a good starting point.[4] Given that this compound is a basic compound, it is prone to interacting with residual silanol groups on the silica surface of the column, which can cause peak tailing. To mitigate this, consider using:

  • End-capped C18 columns: These have fewer accessible silanol groups.[5]

  • Columns with polar-embedded stationary phases: These are designed to provide better peak shape for basic analytes.

  • Hybrid silica columns: These can also offer improved performance for basic compounds.

4. What are the key considerations for mobile phase selection?

  • pH: The mobile phase pH is critical for controlling the ionization state of this compound and its degradation products, which significantly impacts retention and peak shape. Operating at a low pH (e.g., 2.5-3.5) can suppress the ionization of silanol groups on the column, reducing peak tailing.

  • Buffer: A buffer (e.g., phosphate or formate) should be used to maintain a consistent pH throughout the analysis. A buffer concentration of 10-50 mM is typically sufficient.

  • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers. The choice and proportion will affect the retention times and selectivity of the separation.

5. How can I prepare samples from a forced degradation study for HPLC analysis?

After exposing this compound to stress conditions (e.g., acid, base, peroxide), the samples need to be appropriately prepared before injection into the HPLC system:

  • Neutralization: Acidic and basic samples should be neutralized to prevent damage to the column and ensure consistent chromatography.

  • Dilution: Samples should be diluted with the mobile phase or a solvent compatible with the mobile phase to a concentration within the linear range of the method.

  • Filtration: All samples should be filtered through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter that could clog the HPLC system.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound and its degradation products.

Problem Possible Causes Solutions
Peak Tailing 1. Secondary interactions with residual silanols: this compound is a basic compound and can interact with acidic silanol groups on the silica-based column packing. 2. Column overload: Injecting too much sample can saturate the column. 3. Mismatched injection solvent: Using an injection solvent that is much stronger than the mobile phase. 4. Column degradation: Voids or channels in the column packing.1. Optimize mobile phase pH: Lower the pH to 2.5-3.5 to protonate silanols and reduce interactions. 2. Use an end-capped or polar-embedded column: These columns are designed to minimize silanol interactions. 3. Add a competing base: A small amount of an amine modifier like triethylamine (TEA) can be added to the mobile phase to block active silanol sites (note: may not be suitable for MS). 4. Reduce injection volume or sample concentration. 5. Ensure the injection solvent is similar in composition to the initial mobile phase. 6. Replace the column if it is old or has been subjected to harsh conditions.
Poor Resolution 1. Inappropriate mobile phase composition: The organic solvent strength or pH may not be optimal for separating all compounds. 2. Suboptimal gradient profile: The gradient slope may be too steep or not shallow enough in the critical separation region. 3. Column with low efficiency: An old or poorly packed column will have reduced resolving power.1. Adjust the ratio of organic modifier to aqueous buffer. 2. Modify the mobile phase pH to alter the selectivity. 3. Optimize the gradient profile: Incorporate shallower segments in the gradient where peaks are co-eluting. 4. Try a different column with a different stationary phase or smaller particle size.
Ghost Peaks 1. Contamination in the mobile phase or HPLC system. 2. Late eluting peaks from a previous injection. 3. Carryover from the autosampler. 1. Use fresh, high-purity solvents and reagents. 2. Flush the HPLC system thoroughly. 3. Incorporate a column wash step at the end of each gradient run to elute any strongly retained compounds. 4. Optimize the autosampler wash procedure.
Baseline Drift or Noise 1. Mobile phase not properly degassed. 2. Pump issues (e.g., leaks, faulty check valves). 3. Column temperature fluctuations. 4. Detector lamp aging. 1. Degas the mobile phase before use. 2. Inspect the pump for leaks and service if necessary. 3. Use a column oven to maintain a constant temperature. 4. Replace the detector lamp if it is near the end of its lifetime.

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_all_peaks Does it affect all peaks? start->check_all_peaks yes_all Yes check_all_peaks->yes_all Yes no_all No check_all_peaks->no_all No overload Possible Column Overload or Injection Solvent Mismatch yes_all->overload specific_peaks Likely Secondary Interactions (e.g., silanol effects) no_all->specific_peaks reduce_conc Reduce Sample Concentration/ Injection Volume overload->reduce_conc match_solvent Match Injection Solvent to Mobile Phase reduce_conc->match_solvent resolved Problem Resolved match_solvent->resolved optimize_mp Optimize Mobile Phase specific_peaks->optimize_mp lower_ph Lower pH (2.5-3.5) optimize_mp->lower_ph add_additive Add Competing Base (e.g., TEA) lower_ph->add_additive change_column Change HPLC Column add_additive->change_column endcapped_column Use End-capped or Polar-Embedded Column change_column->endcapped_column check_column_health Check Column Health endcapped_column->check_column_health void_or_blockage Void at Column Inlet or Blocked Frit check_column_health->void_or_blockage replace_column Replace Column void_or_blockage->replace_column replace_column->resolved

A troubleshooting workflow for diagnosing and resolving peak tailing.

Experimental Protocols

Detailed methodologies for conducting forced degradation studies and a stability-indicating HPLC method for this compound.

Protocol 1: Forced Degradation of this compound

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound hydrochloride

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Volumetric flasks

  • Pipettes

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound hydrochloride in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1N HCl.

    • Heat the mixture at 80°C for 2 hours.

    • Cool to room temperature and neutralize with 1N NaOH.

    • Dilute to a final volume of 10 mL with mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1N NaOH.

    • Heat the mixture at 80°C for 2 hours.

    • Cool to room temperature and neutralize with 1N HCl.

    • Dilute to a final volume of 10 mL with mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

    • Keep the solution at room temperature for 24 hours.

    • Dilute to a final volume of 10 mL with mobile phase.

  • Thermal Degradation:

    • Place a solid sample of this compound hydrochloride in an oven at 105°C for 24 hours.

    • Dissolve the stressed solid in methanol to prepare a 1 mg/mL solution.

    • Dilute appropriately with the mobile phase for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (1 mg/mL in methanol) to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.

    • Keep a control sample protected from light.

    • Dilute the exposed and control samples with the mobile phase for analysis.

Forced Degradation Workflow

G cluster_stress Forced Degradation Conditions acid Acid Hydrolysis (1N HCl, 80°C) preparation Sample Preparation (Neutralization, Dilution, Filtration) acid->preparation base Base Hydrolysis (1N NaOH, 80°C) base->preparation oxidation Oxidation (30% H₂O₂, RT) oxidation->preparation thermal Thermal (Solid, 105°C) thermal->preparation photo Photolytic (UV light) photo->preparation This compound This compound Stock (1 mg/mL) This compound->acid This compound->base This compound->oxidation This compound->thermal This compound->photo hplc HPLC Analysis preparation->hplc

An overview of the forced degradation experimental workflow.
Protocol 2: Stability-Indicating HPLC Method

Objective: To separate and quantify this compound from its potential degradation products.

Chromatographic Conditions:

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent with UV/DAD detector
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent end-capped column
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 10% B 5-25 min: 10-90% B 25-30 min: 90% B 30.1-35 min: 10% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm
Injection Volume 10 µL
Diluent Mobile Phase A : Mobile Phase B (90:10)

System Suitability Criteria:

Parameter Acceptance Criteria
Tailing Factor (Asymmetry) ≤ 1.5 for the this compound peak
Theoretical Plates > 2000 for the this compound peak
%RSD of Peak Areas (n=6) ≤ 2.0%

Method Validation Parameters:

The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.

References

Validation & Comparative

A Comparative Analysis of Remacemide and Carbamazepine for Newly Diagnosed Epilepsy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of remacemide and carbamazepine, two anti-epileptic drugs (AEDs), in the context of treating newly diagnosed epilepsy. Carbamazepine has long been a standard treatment, while this compound, a newer agent with a different mechanism of action, has been investigated as an alternative. This document synthesizes clinical trial data, pharmacokinetic properties, and safety profiles to offer an objective assessment for research and development purposes.

Executive Summary

Clinical evidence from a head-to-head comparative trial indicates that carbamazepine is significantly more effective than this compound in preventing seizure recurrence in patients with newly diagnosed epilepsy.[1][2][3] While both drugs have distinct mechanisms of action and pharmacokinetic profiles, the superior efficacy of carbamazepine in this patient population is a critical finding. This compound has been shown to have only a modest effect as an add-on therapy for drug-resistant partial epilepsy and is not licensed for treating epilepsy.[4] This guide presents the supporting data and methodologies from key studies to inform further research and development in antiepileptic therapies.

Mechanism of Action

Carbamazepine and this compound exert their anticonvulsant effects through different primary mechanisms, targeting key pathways involved in neuronal excitability.

Carbamazepine: The primary mechanism of action for carbamazepine is the blockade of voltage-gated sodium channels.[5] It preferentially binds to the inactivated state of these channels, which prevents repetitive and sustained firing of an action potential. This action stabilizes hyperexcited neuronal membranes and reduces the propagation of excitatory impulses. Carbamazepine may also have effects on serotonin systems and has been suggested to block voltage-gated calcium channels, which would reduce neurotransmitter release.

This compound: this compound has a dual mechanism of action. It acts as a low-affinity, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, binding to the ion channel site. Its primary active metabolite, the desglycinate derivative, is significantly more potent in this activity. Additionally, both this compound and its metabolite block voltage-dependent sodium channels, contributing to the inhibition of sustained repetitive neuronal firing.

cluster_this compound This compound Signaling Pathway cluster_Carbamazepine Carbamazepine Signaling Pathway This compound This compound (and active metabolite) NMDA_Receptor NMDA Receptor This compound->NMDA_Receptor Blocks (non-competitive) Sodium_Channel_R Voltage-Gated Sodium Channel This compound->Sodium_Channel_R Blocks Neuronal_Excitation_R Reduced Neuronal Excitability NMDA_Receptor->Neuronal_Excitation_R Sodium_Channel_R->Neuronal_Excitation_R Carbamazepine Carbamazepine Sodium_Channel_C Voltage-Gated Sodium Channel (Inactivated State) Carbamazepine->Sodium_Channel_C Blocks Neuronal_Excitation_C Reduced Neuronal Excitability Sodium_Channel_C->Neuronal_Excitation_C

Caption: Mechanisms of Action for this compound and Carbamazepine.

Efficacy in Newly Diagnosed Epilepsy

A key international, double-blind, parallel-group trial directly compared the efficacy of this compound with carbamazepine in patients with newly diagnosed epilepsy. The primary endpoint was the time to the first seizure after titration.

Efficacy OutcomeThis compound (600 mg/day)Carbamazepine (600 mg/day)p-value
Median time to first seizure 112 days306 days0.003
Data from the international comparative trial in newly diagnosed epilepsy.

The results unequivocally demonstrated that carbamazepine was significantly more effective than this compound in preventing seizure recurrence. The time to the second, third, and fourth seizures also significantly favored carbamazepine.

Other studies on this compound, primarily as an add-on therapy for refractory epilepsy, have shown a modest, dose-dependent increase in the percentage of responders (≥50% reduction in seizure frequency) compared to placebo. For instance, at a dose of 800 mg/day, 30% of patients were responders compared to 15% on placebo (p=0.049). At 1200 mg/day, 23% of patients responded compared to 7% on placebo (p=0.016). However, these findings are in the context of add-on therapy and do not reflect its efficacy as a monotherapy for newly diagnosed cases.

Experimental Protocols: Comparative Trial

The pivotal international trial comparing this compound and carbamazepine utilized a novel double-blind, parallel-group, double triangular sequential design.

Objective: To compare the efficacy and safety of this compound hydrochloride with carbamazepine in patients with newly diagnosed epilepsy.

Patient Population:

  • Inclusion Criteria: Patients with two or more partial or generalized tonic-clonic seizures in the year prior to the study.

  • Number of Patients: Efficacy data was analyzed for 449 patients.

Treatment Regimen:

  • Randomization: Patients were randomized to receive either this compound or carbamazepine.

  • Titration: Both groups were titrated to a target dose of 600 mg/day.

  • Dosage Adjustments: Subsequent dosage adjustments were permitted while maintaining the blind to optimize seizure control.

Endpoints:

  • Primary Endpoint: Time to first seizure after the titration period.

  • Secondary Endpoints: Time to second, third, and fourth seizures after randomization.

  • Cognitive and Psychomotor Effects: Assessed at baseline and at 8, 24, and 48 weeks.

Study Duration: The trial was completed 20 months after initiation, following the second interim analysis.

Patient_Population Patient Population (≥2 seizures in past year) Randomization Randomization Patient_Population->Randomization Remacemide_Arm This compound Arm Randomization->Remacemide_Arm Carbamazepine_Arm Carbamazepine Arm Randomization->Carbamazepine_Arm Titration Titration to 600 mg/day Remacemide_Arm->Titration Titration2 Titration to 600 mg/day Carbamazepine_Arm->Titration2 Dose_Adjustment Dosage Adjustments (blinded) Titration->Dose_Adjustment Dose_Adjustment2 Dosage Adjustments (blinded) Titration2->Dose_Adjustment2 Follow_up Follow-up (20 months) Dose_Adjustment->Follow_up Dose_Adjustment2->Follow_up Efficacy_Analysis Efficacy Analysis (Time to Seizures) Follow_up->Efficacy_Analysis

Caption: Experimental Workflow of the Comparative Trial.

Pharmacokinetic Properties

The pharmacokinetic profiles of this compound and carbamazepine show notable differences, particularly in metabolism and half-life.

Pharmacokinetic ParameterThis compoundCarbamazepine
Absorption -Slow but complete oral absorption.
Protein Binding Moderate~75%
Metabolism Hepatic (CYP450 3A4 isoform), with an active desglycinate metabolite.Hepatic (CYP3A4) to an active metabolite (carbamazepine-10,11-epoxide). Strong auto-inducer of its own metabolism.
Elimination Half-life Linear pharmacokinetics.Single Dose: ~35 hours. Multiple Doses: 10-20 hours (due to auto-induction).
Excretion -Primarily renal (urine) as metabolites.
Drug Interactions Inhibits metabolism of carbamazepine. Its own metabolism is induced by carbamazepine.Potent inducer of CYP450 enzymes, affecting many other drugs.

Safety and Tolerability Profile

Both drugs are associated with central nervous system and gastrointestinal side effects. Carbamazepine carries a risk of more severe, though rare, adverse reactions.

Adverse EventsThis compoundCarbamazepine
Common Dizziness, nausea, headache, somnolence, fatigue, abdominal discomfort.Dizziness, drowsiness, nausea, vomiting, constipation, unsteadiness, dry mouth.
Serious (Rare) -Severe skin reactions (Stevens-Johnson Syndrome), aplastic anemia, agranulocytosis, liver problems, suicidal thoughts.
Cognitive Effects Does not appear to impair cognitive performance.Significant deterioration in information processing speed and attention was observed in the comparative trial.

Conclusion

For the treatment of newly diagnosed epilepsy, carbamazepine has demonstrated superior efficacy over this compound. The longer median time to first seizure recurrence with carbamazepine is a clinically significant advantage. While this compound has a potentially favorable cognitive side effect profile, its modest anticonvulsant effect in this setting limits its utility as a first-line monotherapy. The distinct mechanisms of action and pharmacokinetic interactions of these drugs are important considerations for drug development professionals exploring new therapeutic strategies for epilepsy. The data strongly supports carbamazepine as a proven active control for future comparative trials in this patient population.

References

A Comparative Analysis of the Efficacy of Remacemide and Its Active Metabolite, FPL 12495

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the distinct pharmacological profiles of the neuroprotective agent remacemide and its principal active metabolite, FPL 12495.

This compound is an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor with additional activity as a sodium channel blocker.[1] It has been investigated for its therapeutic potential in a range of neurological disorders, including epilepsy and Parkinson's disease. A significant aspect of this compound's pharmacology is its biotransformation into a more potent desglycinated metabolite, FPL 12495 (also known as AR-R 12495 AR).[1][2] This guide provides a detailed comparison of the efficacy of this compound and FPL 12495, supported by experimental data, to elucidate their individual contributions to the overall therapeutic effect. Evidence strongly suggests that this compound functions as a prodrug, with FPL 12495 being responsible for the majority of its in vivo activity.[3]

Data Presentation

The following tables summarize the quantitative data on the potency of this compound and its active metabolite, FPL 12495, at their primary molecular targets and in preclinical models of anticonvulsant activity.

Table 1: In Vitro Potency at the NMDA Receptor

CompoundAssayParameterValue (µM)
This compound[3H]MK-801 BindingIC5068
This compoundNMDA-induced currentsIC5076
FPL 12495NMDA-induced depolarizationIC5043[4]
FPL 12495NMDA-induced neurotoxicityNeuroprotection5-20 (concentration-dependent)
This compoundNMDA-induced neurotoxicityNeuroprotectionNo effect (at 10-100 µM)

Table 2: In Vitro Potency at Voltage-Gated Sodium Channels

CompoundAssayParameterValue (µM)
This compoundSodium channel blockadeIC50160.6

Table 3: In Vitro Efficacy in a Spinal Cord Synaptic Transmission Model

CompoundParameterIC50 (µM)
This compoundAntagonism of slow phase duration of DR-VRP157
FPL 12495Antagonism of slow phase duration of DR-VRP60
This compoundAttenuation of fast peak amplitude of DR-VRP253
FPL 12495Attenuation of fast peak amplitude of DR-VRP142
This compoundReduction of CVRD** amplitude195
FPL 12495Reduction of CVRD** amplitude111

* Dorsal root-evoked ventral root potential ** Cumulative ventral root depolarization

Table 4: In Vivo Anticonvulsant Efficacy

CompoundAnimal ModelTestEfficacy
This compoundRodentsMaximal Electroshock Seizure (MES)Active
FPL 12495RodentsMaximal Electroshock Seizure (MES)More potent than this compound

Mechanism of Action

This compound and its active metabolite, FPL 12495, both exert their effects through the modulation of two key targets in the central nervous system: NMDA receptors and voltage-gated sodium channels.

NMDA Receptor Antagonism

Both compounds act as uncompetitive antagonists at the NMDA receptor, binding to a site within the ion channel. This mechanism is use-dependent, meaning they preferentially bind to and block open, activated channels. However, FPL 12495 demonstrates a significantly higher affinity for the NMDA receptor compared to its parent compound, this compound. This is evident in its lower IC50 value for inhibiting NMDA-induced cellular responses and its ability to confer neuroprotection against NMDA-mediated excitotoxicity at concentrations where this compound is ineffective.

Sodium Channel Blockade

In addition to their effects on NMDA receptors, both this compound and FPL 12495 are capable of blocking voltage-gated sodium channels. This action contributes to their anticonvulsant properties by reducing neuronal hyperexcitability.

The metabolic conversion of this compound to the more potent FPL 12495 is a crucial step in its mechanism of action, effectively amplifying its therapeutic effect.

This compound This compound Metabolism Metabolism This compound->Metabolism  Metabolic  Conversion NMDA_Receptor NMDA Receptor This compound->NMDA_Receptor Low Affinity Antagonism Sodium_Channel Sodium Channel This compound->Sodium_Channel Blockade FPL_12495 FPL 12495 (Active Metabolite) Metabolism->FPL_12495 FPL_12495->NMDA_Receptor Moderate Affinity Antagonism (More Potent) FPL_12495->Sodium_Channel Blockade Therapeutic_Effect Therapeutic Effect (Anticonvulsant, Neuroprotective) NMDA_Receptor->Therapeutic_Effect Sodium_Channel->Therapeutic_Effect

Caption: Metabolic activation and dual targets of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

[3H]MK-801 Binding Assay

This assay is used to determine the binding affinity of a compound to the ion channel of the NMDA receptor.

  • Membrane Preparation: Rat brain cortices are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed multiple times to remove endogenous glutamate and glycine.

  • Binding Reaction: The washed membranes are incubated with a fixed concentration of [3H]MK-801 (a high-affinity NMDA receptor channel blocker) and varying concentrations of the test compound (this compound or FPL 12495). The incubation is carried out in the presence of saturating concentrations of glutamate and glycine to ensure the NMDA receptors are in an activated state.

  • Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioactivity from the unbound. The filters are then washed with cold buffer to remove non-specific binding.

  • Data Analysis: The radioactivity retained on the filters is quantified using liquid scintillation counting. The concentration of the test compound that inhibits 50% of the specific [3H]MK-801 binding (IC50) is determined by non-linear regression analysis.

cluster_prep Membrane Preparation cluster_binding Binding Reaction cluster_sep Separation and Detection cluster_analysis Data Analysis P1 Homogenize Rat Brain Cortices P2 Centrifuge and Wash Pellet P1->P2 B1 Incubate Membranes with [3H]MK-801 and Test Compound P2->B1 S1 Rapid Filtration B1->S1 S2 Liquid Scintillation Counting S1->S2 A1 Calculate IC50 Value S2->A1

Caption: Workflow for the [3H]MK-801 binding assay.

Maximal Electroshock Seizure (MES) Test

The MES test is a widely used animal model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.

  • Animal Preparation: Adult male mice or rats are used for the experiment. The test compound (this compound or FPL 12495) or vehicle is administered intraperitoneally or orally at various doses.

  • Electrode Placement: At the time of predicted peak effect of the drug, corneal electrodes are placed on the eyes of the animal. A drop of saline is applied to the corneas to ensure good electrical contact.

  • Stimulation: A high-frequency alternating electrical current (e.g., 60 Hz, 50 mA for mice) is delivered for a short duration (e.g., 0.2 seconds).

  • Observation: The animal is observed for the presence or absence of a tonic hindlimb extension, which is the endpoint of the seizure. Protection is defined as the absence of this endpoint.

  • Data Analysis: The percentage of animals protected at each dose is determined. The effective dose that protects 50% of the animals (ED50) is calculated using probit analysis.

A1 Administer Test Compound to Rodent A2 Place Corneal Electrodes A1->A2 A3 Deliver Electrical Stimulus A2->A3 A4 Observe for Tonic Hindlimb Extension A3->A4 A5 Calculate ED50 Value A4->A5

Caption: Experimental workflow of the MES test.

Conclusion

References

Validating Remacemide's Neuroprotective Effect: A Comparative In Vivo Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo neuroprotective effects of remacemide with alternative therapeutic agents. The data presented is collated from preclinical studies in established animal models of neurological disorders. Detailed experimental protocols and a summary of quantitative outcomes are provided to facilitate critical evaluation and inform future research directions.

Executive Summary

This compound, a low-affinity uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist and sodium channel blocker, has demonstrated neuroprotective properties across various in vivo models of neurological injury and disease.[1][2] This guide synthesizes key findings from studies in cerebral ischemia (stroke), Huntington's disease, and status epilepticus to provide a comparative analysis of this compound's efficacy. The evidence suggests that this compound offers a moderate neuroprotective effect, with a potentially favorable safety profile compared to high-affinity NMDA receptor antagonists.[1]

Comparative Efficacy of this compound

The neuroprotective potential of this compound has been evaluated in several preclinical models. The following tables summarize the quantitative data from these studies, comparing this compound's performance against other neuroprotective agents.

Cerebral Ischemia (Stroke)

While direct head-to-head quantitative comparisons of this compound with other neuroprotectants in the same stroke model are limited in the readily available literature, its efficacy has been established. Clinical trials have investigated its safety and tolerability in acute ischemic stroke patients.[3] For a comparative perspective, data from studies using other NMDA receptor antagonists and sodium channel blockers in the widely used middle cerebral artery occlusion (MCAO) model are presented below.

Table 1: Neuroprotective Effects of Various Agents in the MCAO Rodent Model of Stroke

CompoundClassAnimal ModelKey Outcome MetricEfficacyReference
This compoundNMDA Antagonist / Na+ Channel BlockerRat/MouseNot specified in abstractsDemonstrated neuroprotection in animal models[1]
MK-801High-affinity NMDA AntagonistRatInfarct Volume ReductionSignificant reduction in infarct volume
CNS 1102 (Aptiganel)Non-competitive NMDA AntagonistRatInfarct Volume Reduction66% reduction in total infarct volume
PhenytoinSodium Channel BlockerRatInfarct Volume Reduction40% reduction in brain damage
CarbamazepineSodium Channel BlockerRatInfarct Volume Reduction24% reduction in brain damage
LamotrigineSodium Channel BlockerRatInfarct Volume Reduction28% reduction in brain damage
Huntington's Disease

In transgenic mouse models of Huntington's disease, this compound has been shown to improve motor performance and extend survival, both as a monotherapy and in combination with other agents.

Table 2: Comparison of this compound and Coenzyme Q10 in the R6/2 Transgenic Mouse Model of Huntington's Disease

TreatmentDosageOutcome MetricResultp-valueReference
This compound14 mg/kg/day (in feed)Survival Increase15.5%< 0.001
Coenzyme Q100.2% in dietSurvival Increase14.5%< 0.001
This compound + Coenzyme Q10As aboveSurvival Increase31.8%< 0.0001
This compoundAs aboveMotor Performance (Rotarod)Significant improvementNot specified
Coenzyme Q10As aboveMotor Performance (Rotarod)Significant improvementNot specified
This compound + Coenzyme Q10As aboveMotor Performance (Rotarod)Significantly more efficacious than either alone< 0.001
Status Epilepticus

This compound has been demonstrated to reduce neuronal damage in a rat model of status epilepticus induced by perforant pathway stimulation.

Table 3: Neuroprotective Effects of this compound and Carbamazepine in a Rat Model of Status Epilepticus

TreatmentDosageOutcome MetricResultp-valueReference
This compound (pretreatment)3 x 25 mg/kg/day (oral)Pyramidal cell damage in CA3 & CA1Decreased damage< 0.05
Carbamazepine (pretreatment)3 x 40 mg/kg/day (oral)Pyramidal cell damage in CA3 & CA1Decreased damage< 0.05
This compound (pretreatment)As aboveNeuronal damage in extrahippocampal regionsMilder damage< 0.01
This compound (post-treatment)As abovePyramidal cell damage in CA3 & CA1No significant effectNot specified

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This surgical model induces focal cerebral ischemia, mimicking a common type of human stroke.

  • Animal Preparation: Male Wistar rats (or other appropriate strains) are anesthetized. Body temperature is maintained at 37°C throughout the procedure.

  • Surgical Procedure: A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA is ligated and a nylon monofilament (e.g., 4-0) with a blunted tip is introduced into the ECA stump. The filament is then advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Ischemia and Reperfusion: The filament is left in place for a defined period (e.g., 60, 90, or 120 minutes) to induce ischemia. For reperfusion studies, the filament is then withdrawn.

  • Infarct Volume Assessment: 24 to 72 hours post-MCAO, the animals are euthanized, and their brains are removed. The brains are sliced into coronal sections and stained with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted tissue remains white. The infarct volume is then quantified using image analysis software.

R6/2 Transgenic Mouse Model of Huntington's Disease

The R6/2 mouse model is a widely used transgenic model that expresses exon 1 of the human huntingtin gene with an expanded CAG repeat, leading to a progressive neurological phenotype.

  • Animal Husbandry: R6/2 mice and their wild-type littermates are housed under standard conditions. The therapeutic agent (e.g., this compound) is typically administered orally, often mixed in the diet.

  • Behavioral Testing (Rotarod): Motor coordination and balance are assessed using an accelerating rotarod. Mice are placed on a rotating rod that gradually increases in speed (e.g., from 4 to 40 rpm over 5 minutes). The latency to fall from the rod is recorded. Testing is typically performed at regular intervals throughout the study.

  • Survival Analysis: The lifespan of the mice is monitored, and survival curves are generated to assess the effect of the treatment on longevity.

  • Neuropathological Analysis: At the end of the study, brain tissue can be analyzed for neuropathological hallmarks of Huntington's disease, such as neuronal intranuclear inclusions and brain atrophy.

Perforant Pathway Stimulation Model of Status Epilepticus in Rats

This model induces status epilepticus and subsequent neuronal damage through electrical stimulation of a key hippocampal pathway.

  • Electrode Implantation: Rats are anesthetized and chronically implanted with stimulating electrodes in the perforant pathway and recording electrodes in the dentate gyrus.

  • Stimulation Protocol: After a recovery period, awake and freely moving rats are subjected to electrical stimulation of the perforant pathway. A typical protocol involves continuous or intermittent stimulation (e.g., 20 Hz for 10 seconds every minute) for a prolonged period (e.g., 60 minutes) to induce status epilepticus.

  • Seizure Monitoring: Behavioral seizures are scored using a standardized scale (e.g., Racine scale), and electroencephalographic (EEG) recordings are used to monitor seizure activity.

  • Neuronal Damage Assessment: Several days after stimulation, the animals are euthanized, and their brains are processed for histological analysis. Neuronal damage in specific hippocampal subfields (e.g., CA1, CA3, hilus) is quantified by counting surviving or degenerating neurons.

Signaling Pathways and Mechanisms of Action

This compound's neuroprotective effects are attributed to its dual mechanism of action: uncompetitive NMDA receptor antagonism and voltage-dependent sodium channel blockade.

NMDA Receptor Antagonism and Pro-survival Signaling

Overactivation of NMDA receptors leads to excessive calcium influx, triggering excitotoxic cell death cascades. This compound, as a low-affinity, uncompetitive antagonist, blocks the NMDA receptor channel only when it is open, which may allow for the preservation of normal physiological NMDA receptor function while mitigating pathological overactivation. This is in contrast to high-affinity antagonists which can block even basal receptor activity, potentially leading to undesirable side effects. One of the key pro-survival pathways influenced by NMDA receptor activity is the phosphorylation of the transcription factor CREB (cAMP response element-binding protein), which upregulates the expression of neuroprotective genes.

NMDA_Signaling cluster_0 Ischemic Cascade cluster_1 NMDA Receptor cluster_2 Downstream Effects Excess Glutamate Excess Glutamate NMDA-R NMDA-R Excess Glutamate->NMDA-R Activates Ca2+ Influx Ca2+ Influx NMDA-R->Ca2+ Influx Opens Channel Excitotoxicity Excitotoxicity Ca2+ Influx->Excitotoxicity Excessive Pro-survival Pathways Pro-survival Pathways Ca2+ Influx->Pro-survival Pathways Physiological Neuronal Death Neuronal Death Excitotoxicity->Neuronal Death CREB Phosphorylation CREB Phosphorylation Pro-survival Pathways->CREB Phosphorylation Neuroprotection Neuroprotection CREB Phosphorylation->Neuroprotection This compound This compound This compound->NMDA-R Blocks (uncompetitive)

NMDA Receptor Signaling in Excitotoxicity and Neuroprotection.
Sodium Channel Blockade

In conditions of excessive neuronal firing, such as during a seizure or ischemic depolarization, voltage-gated sodium channels can remain open for prolonged periods, contributing to neuronal injury. Sodium channel blockers, including this compound, preferentially bind to and stabilize the inactivated state of these channels. This use-dependent blockade helps to reduce the sustained high-frequency firing of neurons without significantly affecting normal action potential generation.

Sodium_Channel_Blockade Depolarization Depolarization Na+ Channel Opening Na+ Channel Opening Depolarization->Na+ Channel Opening Na+ Influx Na+ Influx Na+ Channel Opening->Na+ Influx Channel Inactivation Channel Inactivation Na+ Channel Opening->Channel Inactivation Action Potential Action Potential Na+ Influx->Action Potential Repolarization Repolarization Channel Inactivation->Repolarization During Return to Resting State Return to Resting State Repolarization->Return to Resting State This compound This compound This compound->Channel Inactivation Stabilizes

Mechanism of Use-Dependent Sodium Channel Blockade.

Conclusion

The available in vivo data validates the neuroprotective effect of this compound in models of both acute and chronic neurological disorders. Its dual mechanism of action, targeting both NMDA receptor-mediated excitotoxicity and pathological sodium channel activity, provides a sound rationale for its therapeutic potential. While direct quantitative comparisons with a broad range of other neuroprotective agents in standardized models are still needed to fully delineate its relative efficacy, the existing evidence, particularly in models of Huntington's disease and status epilepticus, is promising. The lower affinity of this compound for the NMDA receptor may translate to a better safety and tolerability profile compared to high-affinity antagonists, a critical consideration for the development of neuroprotective therapies. Further research is warranted to optimize dosing strategies and to explore the full therapeutic window of this compound in various neurological conditions.

References

A Cross-Species Examination of Remacemide Pharmacokinetics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetic properties of remacemide, a neuroprotective agent with antagonist activity at the N-methyl-D-aspartate (NMDA) receptor, across various species. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound and its primary active metabolite, desglycinyl this compound (FPL 12495), is crucial for the interpretation of preclinical data and the design of clinical trials. This document summarizes key quantitative pharmacokinetic parameters and details the experimental methodologies utilized in their determination.

Data Presentation: A Comparative Overview

Table 1: Pharmacokinetic Parameters of this compound and its Desglycinyl Metabolite in Humans

ParameterThis compoundDesglycinyl this compoundSpeciesAdministrationDoseNotesReference
Half-life (t½) 3.29 ± 0.68 h14.72 ± 2.82 hHuman (Healthy Males)Single Oral300 mg-[5]
2.69 ± 0.33 h9.61 ± 5.51 hHuman (Healthy Males)Single Oral300 mgCo-administered with phenobarbitone
Clearance (CL/F) 1.25 ± 0.32 L/kg/h-Human (Healthy Males)Single Oral300 mg-
2.09 ± 0.53 L/kg/h-Human (Healthy Males)Single Oral300 mgCo-administered with phenobarbitone
AUC -1532 ± 258 ng·h/mLHuman (Healthy Males)Single Oral300 mg-
-533 ± 281 ng·h/mLHuman (Healthy Males)Single Oral300 mgCo-administered with phenobarbitone

AUC: Area under the plasma concentration-time curve. Data presented as mean ± standard deviation.

The Central Role of the Desglycinyl Metabolite

A significant aspect of this compound's pharmacology is its metabolism to the desglycinyl derivative, FPL 12495. This metabolite is a more potent NMDA receptor antagonist than the parent compound and is considered to be responsible for a substantial portion of this compound's anticonvulsant and neuroprotective effects. Studies have shown that FPL 12495 is the major pharmacologically active species formed from this compound in rats. Therefore, a thorough assessment of this compound's in vivo activity necessitates a clear understanding of the pharmacokinetics of this key metabolite.

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and comparison of pharmacokinetic data. Below are the protocols for the key human study cited.

Human Pharmacokinetic Study Protocol
  • Study Design: A study was conducted in healthy adult male volunteers to evaluate the pharmacokinetic interaction between this compound hydrochloride and phenobarbitone.

  • Drug Administration: Subjects received a single oral dose of 300 mg of this compound hydrochloride.

  • Blood Sampling: Venous blood samples were collected at 0, 0.5, 1, 1.5, 2, 4, 6, 8, 10, 12, 24, 30, and 36 hours post-dose for the analysis of this compound and its desglycinyl metabolite concentrations in plasma.

  • Analytical Method: Plasma concentrations of this compound and its desglycinyl metabolite were determined using a validated analytical method. The calibration range for the assay was 10–500 ng/mL for both analytes, with a limit of quantification of 10 ng/mL.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical oral pharmacokinetic study.

G cluster_pre_study Pre-Study Phase cluster_in_life In-Life Phase cluster_post_study Post-Study Phase animal_acclimatization Animal Acclimatization dosing Oral Gavage Dosing animal_acclimatization->dosing dose_preparation Dose Formulation dose_preparation->dosing protocol_design Protocol Design & Approval protocol_design->animal_acclimatization blood_collection Serial Blood Sampling dosing->blood_collection clinical_observation Clinical Observations dosing->clinical_observation sample_processing Plasma Separation blood_collection->sample_processing bioanalysis LC-MS/MS Analysis sample_processing->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis reporting Data Reporting pk_analysis->reporting

Caption: Workflow of a typical preclinical oral pharmacokinetic study.

References

Evaluating the Synergistic Effects of Remacemide with Other Antiepileptic Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Remacemide is an investigational AED with a dual mechanism of action: it acts as a low-affinity, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist and also blocks voltage-gated sodium channels.[1] Its active desglycinyl metabolite is a more potent NMDA receptor antagonist.[1] This unique pharmacological profile suggests potential for synergistic interactions when combined with other AEDs that modulate different or similar neuroexcitatory pathways.

Preclinical Anticonvulsant Profile of this compound

This compound has been evaluated in various animal models of epilepsy, showing a specific profile of anticonvulsant activity. It is notably effective in the maximal electroshock seizure (MES) model in rats, which is considered predictive of efficacy against generalized tonic-clonic seizures. However, it has been found to be inactive against seizures induced by pentylenetetrazol (PTZ) and in kindling models.

Preclinical Model Species Effect of this compound Predicted Clinical Utility
Maximal Electroshock Seizure (MES)RatEffective in preventing seizures[2]Generalized tonic-clonic seizures
Pentylenetetrazol (PTZ) Induced SeizuresRatInactiveAbsence seizures
Kindling ModelRatInactiveComplex partial seizures
Clinical Evidence from Add-On Therapy Trials

The most direct evidence for the synergistic or additive effects of this compound comes from clinical trials where it was used as an adjunctive therapy in patients with refractory epilepsy who were already taking other AEDs. These studies primarily involved patients on carbamazepine and phenytoin.

This compound as Add-On Therapy in Refractory Epilepsy (B.I.D. Regimen)

A double-blind, placebo-controlled study evaluated the efficacy of this compound administered twice daily (B.I.D.) as an add-on therapy in adult patients with refractory epilepsy.

Treatment Group Number of Patients (n) Responder Rate (≥50% reduction in seizure frequency) Statistical Significance (vs. Placebo)
Placebo6015%-
This compound 300 mg/day---
This compound 600 mg/day---
This compound 800 mg/day6030%P = 0.049

This compound as Add-On Therapy in Refractory Epilepsy (Q.I.D. Regimen)

Another multicentre, double-blind, placebo-controlled trial assessed the efficacy of this compound given four times a day (Q.I.D.) as an adjunctive treatment.

Treatment Group Number of Patients (n) Responder Rate (≥50% reduction in seizure frequency) Statistical Significance (vs. Placebo)
Placebo-7%-
This compound 300 mg/day---
This compound 600 mg/day---
This compound 1200 mg/day-23%P = 0.016

These clinical findings suggest a dose-dependent increase in the proportion of responders when this compound is added to existing AED regimens, indicating at least an additive, and possibly synergistic, effect in controlling seizures.

Pharmacokinetic Interactions

It is crucial to consider the pharmacokinetic interactions between this compound and other AEDs, as these can influence the plasma concentrations of the co-administered drugs and contribute to the observed clinical effects.

Co-administered AED Effect of this compound on AED Effect of AED on this compound
CarbamazepineInhibits metabolism, potentially increasing carbamazepine levels.Induces metabolism, potentially decreasing this compound levels.
PhenytoinModerate increases in phenytoin concentration have been observed.Induces metabolism of this compound.
PhenobarbitalModest inhibitory effect on the clearance of phenobarbital.Induces the metabolism of this compound and its active metabolite.
ValproateNo significant interference with the pharmacokinetics of valproate.Valproate does not significantly interfere with the pharmacokinetics of this compound.

Experimental Protocols

Maximal Electroshock (MES) Seizure Model

The MES test is a widely used preclinical model to screen for anticonvulsant drugs that are effective against generalized tonic-clonic seizures.

Objective: To assess the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by an electrical stimulus.

Apparatus: An electroconvulsive device capable of delivering a constant current for a set duration. Corneal or ear clip electrodes are used for stimulus delivery.

Procedure:

  • Animal Preparation: Adult male mice or rats are used. The animals are acclimatized to the laboratory conditions before the experiment.

  • Drug Administration: The test compound (e.g., this compound) or vehicle is administered to the animals, typically via oral gavage or intraperitoneal injection. Different groups of animals receive varying doses of the compound.

  • Time of Peak Effect: The MES test is conducted at the predetermined time of peak effect of the drug.

  • Stimulus Delivery: A drop of saline or anesthetic is applied to the eyes before placing the corneal electrodes. An electrical stimulus (e.g., 50-60 Hz, 50-150 mA for a short duration like 0.2 seconds) is delivered.

  • Observation: The animals are immediately observed for the presence or absence of a tonic hindlimb extension seizure. The abolition of the hindlimb extension is considered the endpoint, indicating anticonvulsant activity.

  • Data Analysis: The percentage of animals protected from the tonic hindlimb extension is calculated for each dose group. The ED50 (the dose that protects 50% of the animals) is then determined using probit analysis.

Visualizing Mechanisms and Workflows

Proposed Synergistic Mechanism of this compound and Sodium Channel Blockers

The dual mechanism of action of this compound suggests a potential for synergy with other AEDs that also target sodium channels, such as carbamazepine and phenytoin. By acting on both NMDA receptors and sodium channels, the combination could more effectively reduce neuronal hyperexcitability.

Synergistic_Mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron cluster_channels Ion Channels cluster_effects Neuronal Effects Glutamate_Release Glutamate Release NMDA_Receptor NMDA Receptor Glutamate_Release->NMDA_Receptor Activates Na_Channel Voltage-Gated Sodium Channel Action_Potential Action Potential Propagation Na_Channel->Action_Potential Mediates Excitatory_Postsynaptic_Potential Excitatory Postsynaptic Potential (EPSP) NMDA_Receptor->Excitatory_Postsynaptic_Potential Generates Neuronal_Hyperexcitability Neuronal Hyperexcitability Action_Potential->Neuronal_Hyperexcitability Excitatory_Postsynaptic_Potential->Neuronal_Hyperexcitability This compound This compound This compound->Na_Channel Blocks This compound->NMDA_Receptor Blocks Other_AED Other Na+ Channel Blocker (e.g., CBZ, PHT) Other_AED->Na_Channel Blocks

Caption: Proposed synergistic mechanism of this compound with other sodium channel blocking AEDs.

Hypothetical Experimental Workflow for Isobolographic Analysis of Synergy

Isobolographic analysis is a rigorous method to determine whether the effect of a drug combination is synergistic, additive, or antagonistic. Although not specifically performed for this compound combinations in the available literature, the following workflow illustrates how such an experiment would be designed.

Isobolographic_Workflow cluster_phase1 Phase 1: Determine ED50 of Individual Drugs cluster_phase2 Phase 2: Test Drug Combination cluster_phase3 Phase 3: Isobolographic Analysis P1_Step1 Administer this compound at various doses P1_Step2 Perform MES test P1_Step1->P1_Step2 P1_Step3 Calculate ED50 for this compound P1_Step2->P1_Step3 P3_Step1 Calculate theoretical additive ED50 P1_Step3->P3_Step1 P1_Step4 Administer other AED at various doses P1_Step5 Perform MES test P1_Step4->P1_Step5 P1_Step6 Calculate ED50 for other AED P1_Step5->P1_Step6 P1_Step6->P3_Step1 P2_Step1 Administer this compound + other AED in fixed-ratio combinations P2_Step2 Perform MES test P2_Step1->P2_Step2 P2_Step3 Calculate experimental ED50 of the combination P2_Step2->P2_Step3 P3_Step2 Compare experimental ED50 with theoretical additive ED50 P2_Step3->P3_Step2 P3_Step1->P3_Step2 P3_Step3 Determine type of interaction (Synergistic, Additive, or Antagonistic) P3_Step2->P3_Step3

Caption: Experimental workflow for isobolographic analysis of AED synergy in the MES model.

References

A Comparative Analysis of Remacemide and MK-801 Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the toxicity profiles of two N-methyl-D-aspartate (NMDA) receptor antagonists: remacemide and dizocilpine (MK-801). Both compounds have been investigated for their neuroprotective and anticonvulsant properties, but their clinical development has been influenced by their differing toxicological profiles. This document summarizes key experimental findings on their neurotoxicity, hepatotoxicity, and cardiotoxicity, presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating relevant signaling pathways and workflows using Graphviz diagrams.

Executive Summary

This compound and its active des-glycinyl metabolite act as low-affinity, non-competitive NMDA receptor antagonists. In contrast, MK-801 is a potent, high-affinity, non-competitive antagonist. This fundamental difference in receptor affinity is believed to underlie their distinct toxicity profiles. Preclinical and clinical studies have generally indicated that this compound is better tolerated than MK-801. MK-801 has been associated with significant neurotoxicity, including neuronal vacuolization and cell death in specific brain regions, as well as psychotomimetic effects. While this compound is not devoid of side effects, they are generally reported to be milder and gastrointestinal or related to the central nervous system. Data on hepatotoxicity and cardiotoxicity are more limited for both compounds, but available studies suggest a higher potential for adverse effects with MK-801.

Data Presentation

Table 1: Comparative Neurotoxicity Data
ParameterThis compoundMK-801SpeciesKey Findings & Citations
Neuronal Vacuolization No significant vacuolization reported at therapeutic doses.Induces dose-dependent intracytoplasmic vacuolization in pyramidal neurons of the posterior cingulate and retrosplenial cortex.Rat, MouseMK-801's effects are well-documented, while this compound is noted for its lack of these neuropathological changes.[1]
Neuronal Cell Death No significant neuronal cell death reported.Can cause irreversible neuronal degeneration and cell death in the retrosplenial cortex at higher doses.MouseHigh doses of MK-801 (e.g., 10 mg/kg) led to selective neuronal death.
Behavioral Effects Generally well-tolerated; side effects include dizziness and gastrointestinal issues.[2]Induces hyperactivity, ataxia, and stereotyped behaviors.[3] Can impair spatial learning and memory.[4]Rat, Mouse, PrimateChronic MK-801 administration in juvenile rhesus monkeys led to cognitive impairments.[5] this compound was better tolerated in the same study.
Therapeutic Index Favorable therapeutic index compared to phenobarbital and valproate.Narrow therapeutic window due to psychotomimetic and neurotoxic effects.Rat, MouseThis compound's lower affinity for the NMDA receptor may contribute to its wider safety margin.
Table 2: Acute and Subchronic Toxicity Data
ParameterThis compoundMK-801SpeciesCitation
Oral LD50 ~875 mg/kg (calculated from a margin of safety of 15.1 and an ED50 of 58 mg/kg)Not explicitly found in searches.Mouse
NOAEL (Chronic Oral) >50 mg/kg/day0.1 mg/kg/dayRhesus Monkey
Adverse Effects (Chronic) High doses (50 mg/kg/day) delayed acquisition of a visual discrimination task.High doses (1.0 mg/kg/day) delayed acquisition of a visual discrimination task.Rhesus Monkey
Table 3: Hepatotoxicity and Cardiotoxicity Data
ParameterThis compoundMK-801SpeciesKey Findings & Citations
Hepatotoxicity After subchronic administration, activities of 3 hepatic microsomal enzymes were elevated. Generally considered to have a good safety profile regarding liver function in clinical trials.Can cause morphological changes in the liver, such as increased transparency of hepatocyte cytoplasm and narrowing of liver sinusoids. It can also intensify liver damage from other toxins.Rat, MouseStudies on this compound's hepatotoxicity are less extensive than for MK-801.
Cardiotoxicity No significant cardiotoxicity reported in clinical safety assessments.In isolated rat hearts, MK-801 administration resulted in a statistically significant decrease of cardiac dynamic parameters. In vivo studies show dose-dependent effects on heart rate and blood pressure.RatThe cardiovascular effects of MK-801 appear to be complex and species-dependent.

Experimental Protocols

Assessment of NMDA Antagonist-Induced Neurotoxicity

A common experimental workflow to assess the neurotoxicity of NMDA antagonists like this compound and MK-801 involves the following steps:

  • Animal Model and Dosing: Rodents (rats or mice) are typically used. The test compound (this compound or MK-801) is administered, often via intraperitoneal (i.p.) or oral (p.o.) routes, at various doses. A control group receives a vehicle solution.

  • Behavioral Assessment: Animals are observed for any behavioral abnormalities, such as hyperactivity, ataxia, or stereotyped movements. Standardized behavioral tests, like the open field test or rotarod test, can be used for quantification.

  • Histopathological Analysis: After a set period, animals are euthanized, and their brains are collected. The brains are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin, H&E) to examine for neuronal damage.

  • Neuronal Vacuolization Assessment: Specific brain regions, particularly the posterior cingulate and retrosplenial cortex, are examined under a microscope for the presence of intracytoplasmic vacuoles in neurons. The severity can be scored based on the number and size of vacuoles.

  • Immunohistochemistry: To further characterize neuronal damage or cellular responses, immunohistochemical staining for markers like glial fibrillary acidic protein (GFAP) to assess astrogliosis or specific neuronal markers can be performed.

experimental_workflow cluster_protocol Neurotoxicity Assessment Workflow Animal_Model Animal Model Selection (e.g., Rats, Mice) Dosing Drug Administration (this compound or MK-801) Animal_Model->Dosing Behavioral Behavioral Assessment (e.g., Open Field, Rotarod) Dosing->Behavioral Euthanasia Euthanasia and Brain Collection Behavioral->Euthanasia Histology Histopathological Analysis (H&E Staining) Euthanasia->Histology Vacuolization Neuronal Vacuolization Assessment Histology->Vacuolization Immunohistochemistry Immunohistochemistry (e.g., GFAP) Vacuolization->Immunohistochemistry

Experimental workflow for assessing neurotoxicity.
In Vitro Cardiotoxicity Assay Using Cardiomyocytes

The potential cardiotoxic effects of compounds can be evaluated in vitro using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs). A general protocol is as follows:

  • Cell Culture: hiPSC-CMs are cultured to form a spontaneously beating syncytium.

  • Compound Application: The test compound (this compound or MK-801) is added to the culture medium at various concentrations.

  • Functional Assessment:

    • Beating Rate and Amplitude: Changes in the spontaneous beating of the cardiomyocytes are monitored using microscopy and specialized software.

    • Electrophysiology: Microelectrode arrays (MEAs) or patch-clamp techniques are used to measure changes in field potentials or action potentials, respectively, to assess for pro-arrhythmic potential.

    • Calcium Transients: Fluorescent calcium indicators are used to measure changes in intracellular calcium cycling, which is crucial for cardiomyocyte contraction.

  • Cytotoxicity Assessment: Assays such as the LDH release assay or MTT assay are performed to determine if the compound causes cell death.

cardiotoxicity_workflow cluster_protocol In Vitro Cardiotoxicity Workflow cluster_functional Functional Assessment Methods Cell_Culture Culture of hiPSC-Cardiomyocytes Compound_Application Application of Test Compound Cell_Culture->Compound_Application Functional_Assessment Functional Assessment Compound_Application->Functional_Assessment Cytotoxicity_Assessment Cytotoxicity Assessment Functional_Assessment->Cytotoxicity_Assessment Beating Beating Rate/ Amplitude Electrophysiology Electrophysiology (MEA) Calcium Calcium Transients

Workflow for in vitro cardiotoxicity assessment.

Signaling Pathways in Toxicity

MK-801-Induced Neurotoxicity Signaling Pathway

MK-801, by blocking the NMDA receptor, disrupts normal glutamatergic neurotransmission. This can lead to a cascade of downstream events culminating in neurotoxicity. One proposed pathway involves the dysregulation of intracellular calcium, leading to mitochondrial dysfunction and the activation of cell death pathways.

MK801_Toxicity_Pathway MK801 MK-801 NMDAR NMDA Receptor MK801->NMDAR Blocks Ca_Influx Decreased Neuronal Ca2+ Influx NMDAR->Ca_Influx Inhibits Downstream Disruption of Ca2+-dependent Signaling Cascades Ca_Influx->Downstream Mitochondrial Mitochondrial Dysfunction Downstream->Mitochondrial Apoptosis Apoptosis/Neuronal Death Mitochondrial->Apoptosis

Simplified pathway of MK-801-induced neurotoxicity.
General Mechanism of NMDA Receptor Antagonism

Both this compound and MK-801 are NMDA receptor antagonists, but their differing affinities and kinetics lead to different downstream effects. The following diagram illustrates the general mechanism of action.

NMDAR_Antagonism Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Ion_Channel Ion Channel NMDAR->Ion_Channel Opens Ca_Influx Ca2+ Influx Ion_Channel->Ca_Influx Cellular_Response Cellular Response Ca_Influx->Cellular_Response Antagonist This compound / MK-801 Antagonist->Ion_Channel Blocks

General mechanism of NMDA receptor antagonism.

Conclusion

The available evidence strongly suggests that this compound possesses a more favorable toxicity profile compared to MK-801. The high affinity and potent channel-blocking activity of MK-801 are likely responsible for its significant neurotoxic and psychotomimetic effects, which have limited its clinical utility. This compound's lower affinity and faster kinetics at the NMDA receptor may allow for a therapeutic window where beneficial effects can be achieved without inducing the severe toxicity associated with MK-801. However, further research, particularly well-controlled comparative studies focusing on long-term and organ-specific toxicity (hepatotoxicity and cardiotoxicity), is warranted to fully elucidate the relative safety of these two compounds. This information is critical for guiding the development of safer NMDA receptor modulators for a variety of neurological and psychiatric disorders.

References

Statistical Validation of Remacemide Efficacy in Clinical Trials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the statistical validation of remacemide's efficacy data from pivotal clinical trials. It offers a comparative perspective by presenting data alongside alternative antiepileptic drugs (AEDs) and details the experimental protocols employed in these studies. The information is intended to support researchers, scientists, and drug development professionals in their understanding of this compound's clinical profile and the methodologies used to assess its efficacy.

Data Presentation: Comparative Efficacy of this compound and Alternatives

The following tables summarize the quantitative efficacy data from key clinical trials of this compound as an adjunctive therapy for epilepsy. For comparative purposes, data from a head-to-head trial with carbamazepine and a meta-analysis of other adjunctive AEDs are also included.

Table 1: Efficacy of Adjunctive this compound in Patients with Refractory Partial-Onset Seizures

Treatment GroupResponder Rate (≥50% reduction in seizure frequency)p-value (vs. Placebo)Study Reference
This compound (300 mg/day)Not specified-[1]
This compound (600 mg/day)Not specified-[1]
This compound (800 mg/day)30% (18/60)0.049[1]
Placebo15% (9/60)-[1]
This compound (300 mg/day)Not specified-[2]
This compound (600 mg/day)Not specified-
This compound (1200 mg/day)23%0.016
Placebo7%-

Table 2: Comparative Efficacy of this compound vs. Carbamazepine in Newly Diagnosed Epilepsy (Monotherapy)

Efficacy EndpointThis compound (600 mg/day)Carbamazepine (600 mg/day)p-valueStudy Reference
Median time to first seizure after titration112 days306 days0.003

Table 3: Comparative Efficacy of Various Adjunctive Antiepileptic Drugs in Refractory Partial-Onset Seizures (Meta-analysis Data)

DrugOdds Ratio for ≥50% Response vs. Placebo (95% CI)Study Reference
Pregabalin (600mg/day)8.08 (5.45-11.98)
Tiagabine (56mg/day)8.82 (2.77-28.11)
Vigabatrin (3000mg/day)6.23 (1.46-26.20)
Levetiracetam (3000mg/day)Odds of seizure freedom ≥7 times greater than placebo
Zonisamide50% responder rate vs 31% for placebo (p=0.0044) in pediatric patients
Lacosamide (400 mg/day)38.3% responder rate vs 18.3% for placebo (p < 0.001)

Experimental Protocols

The clinical trials assessing the efficacy of this compound were predominantly designed as multicenter, randomized, double-blind, placebo-controlled studies. This design is the gold standard for minimizing bias and establishing causality.

Key Methodologies:

  • Patient Population: The studies on adjunctive therapy typically enrolled adult patients with refractory partial-onset seizures, with or without secondary generalization, who were already receiving at least one other antiepileptic drug. The monotherapy trial enrolled patients with newly diagnosed epilepsy experiencing two or more partial or generalized tonic-clonic seizures in the previous year.

  • Randomization and Blinding: Patients were randomly assigned to receive either this compound at various dosages or a placebo. Both the patients and the investigators were blinded to the treatment allocation to prevent bias in the assessment of outcomes.

  • Primary Efficacy Endpoints:

    • Responder Rate: A primary measure of efficacy in the adjunctive therapy trials was the "responder rate," defined as the percentage of patients who experienced a 50% or greater reduction in seizure frequency from their baseline.

    • Time to First Seizure: In the monotherapy trial comparing this compound to carbamazepine, the primary endpoint was the median time to the first seizure following the titration period.

  • Statistical Analysis:

    • Pairwise Comparisons: The statistical significance of the difference in responder rates between the this compound and placebo groups was determined using pairwise comparisons.

    • Chi-Square Test: The MeSH terms associated with one of the this compound trials indicate the use of the Chi-Square distribution, a common statistical test for comparing categorical data like responder rates.

    • Meta-analysis: For the comparison with other AEDs, a meta-analysis using a DerSimonian and Laird random-effects model was employed to calculate odds ratios (OR) and 95% confidence intervals (CI) for the 50% responder rate.

Mandatory Visualization

Remacemide_MOA Glutamate Glutamate (Neurotransmitter) NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds & Activates Ion_Channel Ion Channel NMDA_Receptor->Ion_Channel Opens This compound This compound (Non-competitive Antagonist) This compound->Ion_Channel Blocks Ca_Influx Ca2+ Influx Ion_Channel->Ca_Influx Allows Neuronal_Excitation Reduced Neuronal Excitability Ion_Channel->Neuronal_Excitation Prevents Seizure_Activity Decreased Seizure Activity Neuronal_Excitation->Seizure_Activity Leads to

Caption: Mechanism of action of this compound as an NMDA receptor antagonist.

AED_Clinical_Trial_Workflow Preclinical Preclinical Studies (In vitro & In vivo) IND Investigational New Drug (IND) Application Preclinical->IND Phase1 Phase I (Safety & Dosage in Healthy Volunteers) IND->Phase1 Phase2 Phase II (Efficacy & Side Effects in Patients) Phase1->Phase2 Phase3 Phase III (Large-scale Efficacy & Safety) Phase2->Phase3 NDA New Drug Application (NDA) Submission Phase3->NDA FDA_Review FDA Review NDA->FDA_Review Approval Drug Approval FDA_Review->Approval Phase4 Phase IV (Post-marketing Surveillance) Approval->Phase4

Caption: A typical workflow for the clinical development of an antiepileptic drug.

References

Assessing the Clinical Relevance of Remacemide Animal Model Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remacemide, a low-affinity, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, has shown promise in preclinical studies for a variety of neurological disorders. Its mechanism of action, which also involves interaction with voltage-dependent sodium channels, suggests potential therapeutic applications in conditions characterized by excitotoxicity and neuronal hyperexcitability. This guide provides an objective comparison of this compound's performance in key animal models of Huntington's disease, Parkinson's disease, and epilepsy, with supporting experimental data and detailed methodologies. The aim is to facilitate an informed assessment of the clinical translatability of these preclinical findings.

Data Presentation: Comparative Efficacy of this compound in Animal Models

The following tables summarize the quantitative data from key animal model studies, offering a clear comparison of this compound's efficacy, both as a monotherapy and in combination with other agents.

Table 1: Efficacy of this compound in Transgenic Mouse Models of Huntington's Disease
Animal ModelTreatment GroupDosageKey Findings
R6/2 Transgenic Mice This compound14 mg/kg/day (oral)- 15.5% increase in survival.[1] - Significant improvement in motor performance on rotarod test.[1]
Coenzyme Q10400 mg/kg/day (oral)- 14.5% increase in survival.[1] - Significant improvement in motor performance.[1]
This compound + Coenzyme Q1014 mg/kg/day + 400 mg/kg/day (oral)- 31.8% increase in survival (more than twice that of either compound alone).[1] - More efficacious in improving motor performance than either treatment alone. - Delayed development of weight loss, cerebral atrophy, and neuronal intranuclear inclusions.
N171-82Q Transgenic Mice This compound + Coenzyme Q10Not specified- 17% increase in survival . - Transient improvement in motor performance on rotarod.
Table 2: Efficacy of this compound in Animal Models of Parkinson's Disease
Animal ModelTreatment GroupDosageKey Findings
Monoamine-depleted Rats This compound + subthreshold L-dopa5-40 mg/kg (oral)- Dose-dependent increase in locomotor activity.
This compound + suprathreshold L-dopa10 mg/kg (oral)- Potentiated the effects of L-dopa.
MPTP-induced Parkinsonian Rhesus Monkeys This compound + L-dopa/carbidopa5 mg/kg (oral)- "Substantially better" clinical scores compared to L-dopa/carbidopa alone. - Effects lasted for at least 5 hours.
Table 3: Efficacy of this compound in Rat Models of Epilepsy
Animal ModelTreatment GroupDosage (i.p.)Key Findings
GAERS (Genetic Absence Epilepsy Rats from Strasbourg) This compound20, 40, 80 mg/kg- Dose-dependent reduction in the expression of spike-and-wave discharges (SWDs). - Near-total disappearance of SWDs at 80 mg/kg.
Wistar AS (Audiogenic Seizure) Rats This compound20 mg/kg- Twofold prolongation of latencies to wild running and tonic seizures. - Prevented seizure expression in 1 out of 8 rats.
This compound40 mg/kg- Inhibited wild running and tonic seizures in 7 out of 8 rats.

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided to allow for critical evaluation and replication of the findings.

Huntington's Disease: R6/2 and N171-82Q Mouse Models
  • Animals: Male transgenic HD mice of the R6/2 and N171-82Q strains were used.

  • Drug Administration: this compound and coenzyme Q10 were administered orally, mixed into the animal's food.

  • Behavioral Assessment (Rotarod Test): Motor performance was assessed weekly or twice-weekly. Mice were placed on a rod rotating at a fixed speed (e.g., 16 rpm), and the latency to fall was recorded. An accelerating rotarod paradigm (e.g., 4 to 40 rpm) has also been suggested as a superior method.

  • Survival Analysis: The lifespan of the mice in each treatment group was recorded and compared.

  • Neuropathological Analysis: Brains were examined for atrophy and the presence of neuronal intranuclear inclusions.

Parkinson's Disease: MPTP-induced Primate Model
  • Animals: Rhesus monkeys were rendered parkinsonian through the administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).

  • Drug Administration: this compound and L-dopa/carbidopa were administered orally.

  • Behavioral Assessment: Parkinsonian signs were assessed using a clinical rating scale, and locomotor activity was monitored. Videotaped sessions were scored by blinded observers.

Epilepsy: GAERS and Wistar AS Rat Models
  • Animals: Male Genetic Absence Epilepsy Rats from Strasbourg (GAERS) and audiogenic seizure-susceptible Wistar AS rats were used.

  • Drug Administration: this compound was administered via intraperitoneal (i.p.) injection.

  • EEG Recording (GAERS): Cortical electrodes were implanted to record electroencephalographic (EEG) activity. The number and duration of spike-and-wave discharges (SWDs) were quantified before and after drug administration.

  • Audiogenic Seizure Induction (Wistar AS): Rats were exposed to a high-intensity acoustic stimulus to induce seizures. The latencies to the onset of wild running and tonic seizures, and the occurrence of seizures were recorded.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows described in the context of this compound's action.

Remacemide_NMDA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_ion Ca²⁺ Influx (Reduced) NMDA_R->Ca_ion Gates Akt Akt Ca_ion->Akt CaMKII CaMKII Ca_ion->CaMKII CREB CREB Akt->CREB Activates nNOS nNOS CaMKII->nNOS Activates Pro_death Pro-death Pathways (e.g., nNOS activation) nNOS->Pro_death Pro_survival Pro-survival Pathways (e.g., CREB activation) CREB->Pro_survival This compound This compound (Low-affinity, non-competitive antagonist) This compound->NMDA_R Blocks channel

This compound's Modulation of NMDA Receptor Signaling.

HD_Workflow start Start: R6/2 or N171-82Q Transgenic Mice treatment Oral Administration: - Vehicle - this compound - Coenzyme Q10 - this compound + CoQ10 start->treatment behavior Behavioral Assessment (Rotarod Test) treatment->behavior Weekly/Bi-weekly survival Survival Monitoring treatment->survival Daily behavior->survival endpoint Endpoint: Neuropathological Analysis survival->endpoint

Experimental Workflow for Huntington's Disease Models.

Epilepsy_Workflow cluster_GAERS GAERS Model (Absence Seizures) cluster_Wistar Wistar AS Model (Convulsive Seizures) gaers_start GAERS Rats with Spontaneous SWDs gaers_eeg Baseline EEG Recording gaers_start->gaers_eeg gaers_drug This compound Administration (20, 40, 80 mg/kg i.p.) gaers_eeg->gaers_drug gaers_posteeg Post-treatment EEG Recording gaers_drug->gaers_posteeg gaers_analysis Quantification of SWDs gaers_posteeg->gaers_analysis wistar_start Wistar AS Rats wistar_drug This compound Administration (20, 40 mg/kg i.p.) wistar_start->wistar_drug wistar_stim Audiogenic Stimulus wistar_drug->wistar_stim wistar_observe Observation of Seizure Latencies and Expression wistar_stim->wistar_observe wistar_analysis Data Analysis wistar_observe->wistar_analysis

Experimental Workflows for Epilepsy Models.

Discussion and Clinical Relevance

The preclinical data for this compound demonstrates a consistent neuroprotective and anticonvulsant effect across multiple, mechanistically distinct animal models. In Huntington's disease models, the synergistic effect with coenzyme Q10 is particularly noteworthy, suggesting that a multi-target approach involving both excitotoxicity and mitochondrial dysfunction may be beneficial. The potentiation of L-dopa in Parkinson's disease models without inducing hyperactivity is a significant finding, as it suggests this compound could enhance the efficacy of standard-of-care treatments while potentially mitigating side effects. In epilepsy, the broad-spectrum activity against both absence and convulsive seizures highlights its potential as a versatile antiepileptic drug.

The low-affinity, non-competitive nature of this compound's NMDA receptor antagonism is a key feature that may contribute to its favorable side-effect profile compared to high-affinity NMDA antagonists. By modulating rather than completely blocking NMDA receptor function, this compound may preserve physiological glutamatergic neurotransmission while dampening the excessive activation implicated in neuronal damage.

While these animal model data are promising, the translation to clinical efficacy requires careful consideration. The dosages used in animal studies may not directly correlate to human therapeutic doses. Furthermore, the complexity of human neurodegenerative diseases and epilepsy is not fully recapitulated in any single animal model. Nevertheless, the consistent positive outcomes across these validated preclinical models provide a strong rationale for the continued clinical investigation of this compound and similar compounds. Future clinical trials should aim to validate these preclinical findings and explore the combination therapies that have shown significant promise in animal studies.

References

Remacemide: A Comparative Analysis of Efficacy Against Other Glutamate Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of remacemide, a glutamate antagonist, with other agents in its class. The information is supported by preclinical and clinical experimental data to aid in research and development decisions.

Introduction to this compound

This compound is a low-affinity, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1] It also exhibits activity as a sodium channel blocker.[1][2] A key feature of this compound is its metabolism to an active desglycinated metabolite, AR-R 12495 AR, which possesses a higher affinity for the NMDA receptor.[1][3] This dual mechanism of action and its unique pharmacokinetic profile distinguish it from other glutamate antagonists. This compound has been investigated for its potential therapeutic effects in epilepsy, neuroprotection following cerebral ischemia, and Parkinson's disease.

Comparative Efficacy Data

The following tables summarize the quantitative data on the efficacy of this compound in comparison to other glutamate antagonists in preclinical and clinical studies.

Preclinical Anticonvulsant Activity

The maximal electroshock seizure (MES) test is a widely used preclinical model to assess the anticonvulsant efficacy of drug candidates. The table below presents the median effective dose (ED50) of this compound and other glutamate antagonists in this model.

CompoundAnimal ModelRoute of AdministrationED50 (mg/kg)Reference(s)
This compoundMouseOral58
This compound MetaboliteMouseOral~29 (est.)
MK-801RatIntraperitoneal1.4
CPPRatIntraperitoneal6.4
MemantineMouseIntraperitoneal>20
KetamineMouseIntraperitoneal>20

Note: Direct head-to-head comparative studies in the same species and under identical experimental conditions are limited. The data presented is compiled from different studies and should be interpreted with caution.

NMDA Receptor Binding Affinity

The affinity of uncompetitive antagonists for the NMDA receptor is often measured by their ability to displace the binding of a known channel blocker like [3H]MK-801. The IC50 and Ki values are indicators of binding affinity, with lower values indicating higher affinity.

CompoundParameterValue (µM)Reference(s)
This compoundIC5068
This compound MetaboliteIC50~0.45
MK-801Ki0.0055
KetamineKi0.922
MemantineKi~1-2
Clinical Efficacy in Epilepsy (Add-on Therapy)

Clinical trials have evaluated the efficacy of this compound as an add-on therapy for patients with refractory epilepsy. The primary endpoint in these studies is often the responder rate, defined as the percentage of patients achieving a 50% or greater reduction in seizure frequency.

TreatmentDaily Dose (mg)Responder Rate (%)Placebo Responder Rate (%)P-valueReference(s)
This compound6003090.041
This compound80030150.049
This compound12002370.016

In a head-to-head trial with newly diagnosed epilepsy patients, carbamazepine was found to be significantly more effective than this compound in preventing seizure recurrence.

Experimental Protocols

Maximal Electroshock Seizure (MES) Test in Rodents

Objective: To assess the ability of a compound to prevent the tonic hindlimb extension component of a maximal seizure induced by electrical stimulation, indicative of its potential to prevent seizure spread.

Methodology:

  • Animals: Male CF-1 mice or Sprague-Dawley rats are commonly used.

  • Drug Administration: The test compound is administered orally (p.o.) or intraperitoneally (i.p.) at various doses.

  • Stimulation: A high-frequency alternating current (e.g., 60 Hz) is delivered for a short duration (e.g., 0.2 seconds) via corneal or auricular electrodes. The current intensity is suprathreshold to induce maximal seizures (e.g., 50 mA in mice, 150 mA in rats).

  • Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if this component is absent.

  • Data Analysis: The ED50, the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.

Middle Cerebral Artery Occlusion (MCAO) Model for Neuroprotection

Objective: To evaluate the neuroprotective efficacy of a compound by measuring the reduction in infarct volume following an induced ischemic stroke.

Methodology:

  • Animals: Adult male Wistar or Sprague-Dawley rats are frequently used.

  • Surgical Procedure:

    • Anesthesia is induced and maintained throughout the surgery.

    • The middle cerebral artery (MCA) is occluded to induce focal cerebral ischemia. This can be achieved by various methods, including the intraluminal suture technique where a filament is advanced through the internal carotid artery to block the origin of the MCA.

    • The occlusion can be permanent or transient (reperfusion is allowed after a specific duration, e.g., 2 hours).

  • Drug Administration: The test compound is administered at a predetermined time before, during, or after the MCAO procedure.

  • Infarct Volume Assessment:

    • After a set period (e.g., 24 hours), the animal is euthanized, and the brain is removed.

    • The brain is sectioned and stained with a viability dye such as 2,3,5-triphenyltetrazolium chloride (TTC). Healthy tissue stains red, while the infarcted tissue remains unstained (white).

    • The area of infarction in each slice is measured using image analysis software, and the total infarct volume is calculated.

  • Data Analysis: The infarct volume in the treated group is compared to that of a vehicle-treated control group to determine the percentage of neuroprotection.

Visualizations

experimental_workflow cluster_preclinical Preclinical Efficacy Assessment animal_model Animal Model Selection (e.g., Mice, Rats) drug_admin Drug Administration (this compound vs. Comparators) animal_model->drug_admin seizure_induction Seizure Induction (Maximal Electroshock Test) drug_admin->seizure_induction neuro_assessment Neuroprotection Model (MCAO Stroke Model) drug_admin->neuro_assessment data_collection Data Collection (ED50, Infarct Volume) seizure_induction->data_collection neuro_assessment->data_collection analysis Statistical Analysis data_collection->analysis glutamate_pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron glutamate Glutamate nmda_receptor NMDA Receptor glutamate->nmda_receptor Binds to ca_influx Ca2+ Influx nmda_receptor->ca_influx Activation na_channel Voltage-Gated Na+ Channel excitotoxicity Excitotoxicity (Neuronal Damage) ca_influx->excitotoxicity Leads to This compound This compound & Active Metabolite This compound->nmda_receptor Antagonizes (Non-competitive) This compound->na_channel Blocks

References

A Comparative Guide to the Metabolic Fate of Remacemide Across Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolism of the anticonvulsant drug remacemide in various species, including humans, dogs, rats, and mice. Understanding the species-specific metabolic pathways of this compound is crucial for the extrapolation of preclinical safety and efficacy data to human clinical trials. This document summarizes key metabolites, presents available quantitative data, details experimental protocols for metabolite identification, and illustrates the metabolic pathways.

Executive Summary

This compound undergoes significant metabolism, leading to the formation of several metabolites, some of which are pharmacologically active. The primary metabolic pathway involves the removal of the glycine moiety to form a desglycinyl derivative, which is a more potent anticonvulsant than the parent drug. While qualitative similarities in metabolite profiles exist across species, quantitative differences in the extent of formation of these metabolites are evident. This guide highlights these differences, providing a basis for selecting appropriate animal models for preclinical studies of this compound and other structurally related compounds.

Comparative Analysis of this compound Metabolites

The metabolism of this compound has been investigated in several species, primarily focusing on plasma and urine. The identified metabolites are a result of enzymatic reactions in the liver.

Major Identified Metabolites of this compound
Metabolite IDMetabolite NamePharmacological ActivitySpecies Detected In
FPL 12495Desglycinyl this compoundActive (more potent than this compound)Human, Dog, Rat, Mouse[1]
FPL 15053N-hydroxy-desglycinateActiveHuman, Dog, Mouse, Rat[1]
FPL 14331p-hydroxy-desglycinateActiveHuman, Dog, Mouse, Rat[1]
FPL 14465p-hydroxy-desglycinateActiveHuman, Dog, Mouse, Rat[1]

Further metabolites have been identified in human and dog urine, but their structures and activity are less characterized in publicly available literature.[1]

Quantitative Comparison of this compound and Desglycinyl Metabolite

Direct comparative quantitative data for all metabolites across all species in plasma and urine is limited in the available literature. However, methods for quantification have been established, laying the groundwork for such comparative studies.

Table 1: Plasma Concentrations of this compound and Desglycinyl Metabolite (Illustrative)

SpeciesThis compound (ng/mL)Desglycinyl this compound (FPL 12495) (ng/mL)
HumanData not available in cited sourcesData not available in cited sources
DogMethod establishedMethod established
RatMethod establishedMethod established
MouseData not available in cited sourcesData not available in cited sources

Table 2: Urinary Excretion of this compound Metabolites (Qualitative Comparison)

SpeciesDesglycinyl this compound (FPL 12495)Hydroxylated MetabolitesOther Metabolites
HumanPresentPresentAt least 9 metabolites identified
DogPresentPresentAt least 9 metabolites identified
RatPresent in plasmaPresent in plasmaInformation on urinary excretion is limited
MousePresentPresentInformation on urinary excretion is limited

Experimental Protocols

Detailed experimental protocols are essential for the reproducible identification and quantification of this compound and its metabolites. Below are summarized methodologies based on available literature.

Protocol 1: Quantification of this compound and Desglycinyl this compound in Plasma

This protocol is based on High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • To 1 mL of plasma, add an internal standard.

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the plasma sample onto the cartridge.

  • Wash the cartridge with water and then a mixture of methanol and water.

  • Elute the analytes with methanol.

  • Evaporate the eluent to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for HPLC analysis.

2. HPLC-UV Analysis

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH adjusted). The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 210 nm.

  • Quantification: Create a calibration curve using standards of known concentrations of this compound and its desglycinyl metabolite.

Protocol 2: In Vitro Metabolism of this compound using Liver Microsomes

This protocol allows for the investigation of the metabolic stability and metabolite formation of this compound in a controlled environment.

1. Incubation

  • Prepare an incubation mixture containing:

    • Liver microsomes (from human, rat, dog, or mouse).

    • This compound (at a specific concentration, e.g., 10 µM).

    • NADPH regenerating system (to initiate the metabolic reaction).

    • Phosphate buffer (to maintain pH 7.4).

  • Pre-incubate the mixture at 37°C.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Stop the reaction at various time points by adding a quenching solvent (e.g., cold acetonitrile).

2. Sample Processing

  • Centrifuge the quenched samples to precipitate proteins.

  • Collect the supernatant for analysis.

3. Analysis

  • Analyze the supernatant using a sensitive analytical method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the remaining parent drug and the formed metabolites.

Metabolic Pathways and Experimental Workflow

The metabolic transformation of this compound is a key determinant of its pharmacological activity and clearance.

Remacemide_Metabolism This compound This compound Desglycinyl_this compound Desglycinyl this compound (FPL 12495) (Active) This compound->Desglycinyl_this compound  Desglycination (Major Pathway) Hydroxylated_Metabolites Hydroxylated Metabolites (e.g., p-hydroxy-desglycinates) (Active) Desglycinyl_this compound->Hydroxylated_Metabolites Hydroxylation N_Hydroxy_Metabolite N-hydroxy-desglycinate (FPL 15053) (Active) Desglycinyl_this compound->N_Hydroxy_Metabolite N-Hydroxylation Other_Metabolites Other Metabolites Desglycinyl_this compound->Other_Metabolites Excretion Urinary Excretion Hydroxylated_Metabolites->Excretion N_Hydroxy_Metabolite->Excretion Other_Metabolites->Excretion

Caption: Metabolic pathway of this compound.

The diagram above illustrates the primary metabolic pathway of this compound, which is initiated by desglycination to form the active metabolite, FPL 12495. This major metabolite then undergoes further metabolism, including hydroxylation, to form other active and inactive metabolites that are subsequently excreted.

Experimental_Workflow cluster_invivo In Vivo Studies cluster_invitro In Vitro Studies Animal_Dosing Dosing of this compound (Rat, Dog, Human, Mouse) Sample_Collection Plasma & Urine Collection Animal_Dosing->Sample_Collection Sample_Prep_Vivo Sample Preparation (e.g., SPE, LLE) Sample_Collection->Sample_Prep_Vivo Analysis_Vivo HPLC-UV or LC-MS/MS Analysis Sample_Prep_Vivo->Analysis_Vivo PK_Analysis Pharmacokinetic Analysis Analysis_Vivo->PK_Analysis Metabolite_ID Metabolite Identification & Formation Rate Microsome_Incubation Incubation with Liver Microsomes (Human, Rat, Dog, Mouse) Reaction_Quenching Reaction Quenching Microsome_Incubation->Reaction_Quenching Sample_Prep_Vitro Protein Precipitation Reaction_Quenching->Sample_Prep_Vitro Analysis_Vitro LC-MS/MS Analysis Sample_Prep_Vitro->Analysis_Vitro Analysis_Vitro->Metabolite_ID

Caption: Experimental workflow for this compound metabolite identification.

The workflow diagram outlines the key steps in both in vivo and in vitro studies for identifying and quantifying this compound metabolites. In vivo studies involve administering the drug to different species and analyzing biological samples, while in vitro studies utilize liver microsomes to investigate metabolic pathways in a more controlled setting.

References

A Head-to-Head Comparison of Remacemide and Other Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for effective neuroprotective therapies, a multitude of compounds have been investigated, each with unique mechanisms of action and varying degrees of success in preclinical and clinical settings. This guide provides a head-to-head comparison of remacemide, a low-affinity N-methyl-D-aspartate (NMDA) receptor antagonist and sodium channel blocker, with other notable neuroprotective agents. This objective analysis, supported by experimental data, aims to inform researchers, scientists, and drug development professionals in their pursuit of novel treatments for neurological disorders.

Mechanism of Action: A Tale of Two Channels

This compound exerts its neuroprotective effects through a dual mechanism of action. It acts as a non-competitive, low-affinity antagonist of the NMDA receptor and also blocks voltage-gated sodium channels.[1] This dual action is significant as both pathways are implicated in the excitotoxic cascade that leads to neuronal cell death in various neurological conditions. This compound itself has a low affinity for the NMDA receptor; however, its active desglycinyl metabolite is a more potent uncompetitive antagonist.[1]

Other neuroprotective agents often target one of these pathways more selectively. For instance, riluzole , approved for the treatment of amyotrophic lateral sclerosis (ALS), also inhibits both glutamate release and postsynaptic glutamate receptor signaling, in addition to blocking voltage-dependent sodium channels. In contrast, memantine , used for Alzheimer's disease, is a non-competitive NMDA receptor antagonist with a distinct mechanism that preferentially blocks excessive extrasynaptic NMDA receptor activity while preserving physiological synaptic activity. Edaravone , another drug approved for ALS, is a free radical scavenger that reduces oxidative stress, a downstream effect of excitotoxicity.

Preclinical Efficacy: A Comparative Overview

Preclinical studies in various animal models of neurological disorders have demonstrated the neuroprotective potential of this compound and its comparators.

Huntington's Disease Models

In the R6/2 transgenic mouse model of Huntington's disease, oral administration of this compound has been shown to significantly extend survival and delay the onset of motor deficits.[2][3] One study found that this compound increased survival by 15.5%.[3] When combined with coenzyme Q10, the survival extension was even more pronounced at 31.8%. In the same R6/2 mouse model, riluzole also demonstrated an extension of survival time.

Table 1: Preclinical Efficacy of this compound and Riluzole in Huntington's Disease Mouse Models

AgentModelKey FindingsReference
This compound R6/2 Transgenic Mice- 15.5% increase in survival - Delayed motor deficits
This compound + CoQ10 R6/2 Transgenic Mice- 31.8% increase in survival
Riluzole R6/2 Transgenic Mice- Extended survival time

Clinical Performance: A Look at the Evidence

The clinical development of this compound has explored its efficacy in epilepsy, Parkinson's disease, and acute ischemic stroke. Here, we compare its performance with other neuroprotective agents in relevant clinical indications.

Epilepsy

In clinical trials for drug-resistant localization-related epilepsy, this compound has shown a modest effect as an add-on therapy. A review of two trials with a total of 514 participants found a non-significant overall relative risk of 1.59 for a 50% or greater reduction in seizure frequency compared to placebo. However, regression models suggested a significant effect at higher doses (800 mg to 1200 mg per day).

Parkinson's Disease

A randomized, controlled trial of this compound in 279 patients with Parkinson's disease and motor fluctuations showed trends toward improvement in "on" time and Unified Parkinson's Disease Rating Scale (UPDRS) motor scores, although these results were not statistically significant.

Amyotrophic Lateral Sclerosis (ALS)

While this compound has not been extensively studied in ALS, two other neuroprotective agents, riluzole and edaravone , are approved for this indication.

  • Riluzole : Clinical trials have shown that riluzole modestly prolongs survival in ALS patients. Real-world evidence suggests a more substantial median survival benefit of 6 to 19 months compared to the 2-3 months observed in initial pivotal trials.

  • Edaravone : A pivotal phase 3 trial demonstrated that edaravone slowed the decline in the ALS Functional Rating Scale-Revised (ALSFRS-R) score by 33% over 24 weeks compared to placebo. Post-hoc analysis showed that 13.0% of patients on edaravone maintained their functionality without a decrease in ALSFRS-R score over 6 cycles, compared to 5.9% on placebo.

Table 2: Clinical Efficacy of Neuroprotective Agents in Various Neurological Disorders

AgentIndicationKey Efficacy EndpointResultReference
This compound Epilepsy≥50% reduction in seizure frequency1.59 RR (non-significant overall) vs. placebo
This compound Parkinson's DiseaseChange in UPDRS motor scoreTrend towards improvement (non-significant)
Riluzole ALSSurvivalModest but significant prolongation
Edaravone ALSChange in ALSFRS-R score33% slowing of decline vs. placebo

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental processes discussed, the following diagrams are provided in the DOT language for Graphviz.

Signaling Pathways

NMDA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Glycine Glycine Glycine->NMDA_R Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx Na_Channel Voltage-Gated Sodium Channel Na_Influx Na+ Influx Na_Channel->Na_Influx Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Na_Influx->Excitotoxicity Cell_Death Neuronal Cell Death Excitotoxicity->Cell_Death This compound This compound This compound->NMDA_R Blocks This compound->Na_Channel Blocks Riluzole Riluzole Riluzole->Na_Channel Blocks Memantine Memantine Memantine->NMDA_R Blocks

Caption: Simplified signaling pathway of excitotoxicity mediated by NMDA receptors and voltage-gated sodium channels, and the points of intervention for this compound, riluzole, and memantine.

Experimental Workflow

Preclinical_Stroke_Model_Workflow cluster_animal_prep Animal Preparation cluster_ischemia_induction Ischemia Induction cluster_treatment Treatment cluster_outcome_assessment Outcome Assessment Animal_Model Rodent Model (e.g., Rat) Anesthesia Anesthesia Animal_Model->Anesthesia MCAO Transient Middle Cerebral Artery Occlusion (tMCAO) Anesthesia->MCAO Drug_Admin Drug Administration (e.g., this compound, Vehicle) MCAO->Drug_Admin Infarct_Volume Infarct Volume Measurement (TTC Staining) Drug_Admin->Infarct_Volume Neuro_Score Neurological Deficit Scoring Drug_Admin->Neuro_Score

References

Validating Biomarkers for Remacemide Therapeutic Response: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remacemide is a neuroprotective agent with a dual mechanism of action, acting as a low-affinity N-methyl-D-aspartate (NMDA) receptor antagonist and a sodium channel blocker. It has been investigated for the treatment of epilepsy and Huntington's disease. While clinical trials have demonstrated modest efficacy, the identification and validation of biomarkers to predict or monitor therapeutic response to this compound remain an area of active research. This guide provides a comparative overview of potential biomarkers for this compound, benchmarked against established biomarkers for alternative therapies in epilepsy and Huntington's disease.

Comparative Efficacy of this compound and Alternatives

The therapeutic efficacy of this compound has been evaluated in clinical trials for both epilepsy and Huntington's disease. The following tables summarize key findings in comparison to alternative treatments.

Table 1: Comparison of Efficacy in Epilepsy
DrugMechanism of ActionSeizure Frequency Reduction (vs. Placebo)Responder Rate (≥50% reduction)Key Clinical Trial Insights
This compound NMDA receptor antagonist, Sodium channel blockerMedian seizure frequency reduced by 33% (150 mg q.i.d.)[1]23% at 1200 mg/day vs. 7% for placebo[2]; 30% at 800 mg/day vs. 15% for placebo[3]; 30% vs. 9% for placebo in a cross-over trial[1]Efficacy is dose-dependent. Modest effect as an add-on therapy for drug-resistant partial epilepsy[4].
Carbamazepine Sodium channel blockerControls seizures in approximately 70% of people with newly diagnosed epilepsy.In a study of previously untreated patients, 83% became seizure-free.A first-choice treatment for partial onset seizures. Efficacy is highly variable in clinical trials.
Phenytoin Sodium channel blockerEffective in controlling various types of seizures.Responder rates vary widely depending on the patient population and seizure type.Therapeutic drug monitoring is crucial due to its narrow therapeutic index.
Lamotrigine Sodium channel blocker, Modulates glutamate releaseIn refractory epilepsy, 33% remained seizure-free and 43.6% improved.In a study on refractory childhood epilepsy, 66.7% had a good response (>50% reduction or seizure-free). In another, 60.8% showed a partial response in the first three months.Effective as both monotherapy and adjunctive therapy for a broad range of seizure types.
Table 2: Comparison of Efficacy in Huntington's Disease
DrugMechanism of ActionPrimary Efficacy EndpointKey Clinical Trial Insights
This compound NMDA receptor antagonist, Sodium channel blockerNo significant slowing in the decline of Total Functional Capacity (TFC).A trend toward improvement in chorea was observed at 200 mg/day. In a larger trial, no significant functional improvement was noted.
Tetrabenazine Vesicular monoamine transporter 2 (VMAT2) inhibitorSignificant reduction in chorea score by 5.0 points vs. 1.5 for placebo.The first drug approved for Huntington's-related chorea. Effective in long-term studies for up to 80 weeks.
Deutetrabenazine VMAT2 inhibitorImprovement in Total Motor Score by 7.4 points vs. 3.4 for placebo. Improvement in chorea score by 4.4 points vs. 1.9 for placebo.Offers a similar efficacy to tetrabenazine with a potentially more favorable side-effect profile due to its deuterated structure.

Proposed and Validated Biomarkers for Therapeutic Response

As there are no validated biomarkers specifically for this compound, this section proposes potential biomarkers based on its mechanism of action and compares them with established biomarkers for alternative treatments.

Table 3: Biomarkers for Epilepsy Treatment Response
Biomarker CategorySpecific BiomarkerRelevance to this compound (Proposed)Relevance to Alternatives (Validated/Investigational)
Pharmacogenomics SCN1A, SCN2A gene variantsVariants in sodium channel genes could influence response to the sodium channel blocking component of this compound.Polymorphisms in SCN1A, SCN2A, and SCN3A are probable valid biomarkers for response to sodium channel blockers like carbamazepine and phenytoin.
Pharmacogenomics HLA-B*1502 alleleNot directly relevant as this is strongly associated with carbamazepine-induced Stevens-Johnson syndrome.A known valid biomarker for carbamazepine-induced Stevens-Johnson syndrome in specific Asian populations.
Pharmacogenomics CYP2C9, CYP2C19 gene variantsThis compound metabolism is not primarily through these pathways.Variants in these genes affect the metabolism of phenytoin, influencing dose requirements and toxicity.
Neuroimaging Functional MRI (fMRI), Magnetic Resonance Spectroscopy (MRS)Changes in brain network activity or neurochemical profiles (e.g., glutamate levels) could potentially serve as pharmacodynamic biomarkers.fMRI and MRS can detect changes in brain function and metabolism in response to various anti-epileptic drugs, providing insights into their mechanisms and side effects.
Table 4: Biomarkers for Huntington's Disease Treatment Response
Biomarker CategorySpecific BiomarkerRelevance to this compound (Proposed)Relevance to Alternatives (Validated/Investigational)
Protein-based (CSF/Blood) Mutant Huntingtin (mHTT) ProteinAs a neuroprotective agent, this compound could potentially slow the accumulation or toxicity of mHTT, making CSF or blood mHTT levels a candidate biomarker.Lowering of mHTT is a primary target for many emerging therapies. CSF mHTT is a key pharmacodynamic biomarker in trials of huntingtin-lowering drugs.
Protein-based (CSF/Blood) Neurofilament Light Chain (NfL)A reduction in the rate of increase of NfL could indicate a neuroprotective effect of this compound.Elevated NfL in CSF and blood is a validated biomarker of neuronal damage and disease progression in Huntington's disease. It is used to monitor disease severity and therapeutic response.
Metabolite-based (Urine) 8-hydroxy-2'-deoxyguanosine (8-OHdG)This compound's neuroprotective effects may involve reducing oxidative stress, making urinary 8-OHdG a potential biomarker of its antioxidant activity.8-OHdG is a marker of oxidative DNA damage and is being investigated as a biomarker for disease progression and therapeutic response in Huntington's disease.

Experimental Protocols

Detailed methodologies for the key proposed and validated biomarkers are outlined below.

Quantification of Mutant Huntingtin (mHTT) in Cerebrospinal Fluid (CSF)
  • Method: Single Molecule Counting (SMC™) Immunoassay

  • Principle: This is an ultrasensitive bead-based immunoassay. Capture antibodies specific for the huntingtin protein are coated onto paramagnetic beads. A detection antibody, also specific to the huntingtin protein but with a preference for the expanded polyglutamine tract of mHTT, is labeled with a fluorescent dye. In the presence of mHTT, a sandwich immunocomplex is formed on the bead. The beads are then washed and passed through a laser, and the fluorescence from single molecules is counted.

  • Protocol Outline:

    • Sample Preparation: CSF samples are collected via lumbar puncture and stored at -80°C. Prior to analysis, samples are thawed on ice.

    • Assay Procedure:

      • Paramagnetic microparticles coated with anti-HTT antibody are incubated with CSF samples, calibrators, and controls.

      • After washing, a biotinylated anti-mHTT detection antibody is added.

      • Streptavidin-conjugated dye is added, which binds to the biotinylated detection antibody.

      • The beads are washed again to remove unbound reagents.

      • The beads are resuspended in buffer and loaded into the SMC™ instrument.

    • Data Analysis: The instrument counts the number of fluorescently labeled beads, which is proportional to the concentration of mHTT in the sample. A standard curve is generated using recombinant mHTT protein to quantify the concentration in unknown samples.

Measurement of Neurofilament Light Chain (NfL) in CSF and Blood
  • Method: Single Molecule Array (Simoa)

  • Principle: Simoa is a digital immunoassay technology that allows for the detection of single protein molecules. It utilizes paramagnetic beads coated with capture antibodies. In the presence of the target protein (NfL), an immunocomplex is formed with a biotinylated detection antibody. The beads are then incubated with a streptavidin-β-galactosidase conjugate. The beads are washed and loaded into an array of femtoliter-sized wells, such that each well contains at most one bead. A fluorogenic substrate is added, and the wells containing an immunocomplex will fluoresce.

  • Protocol Outline:

    • Sample Preparation: CSF or plasma/serum samples are collected and stored at -80°C.

    • Assay Procedure:

      • Samples, calibrators, and controls are incubated with capture antibody-coated beads.

      • A biotinylated detection antibody is added.

      • Streptavidin-β-galactosidase is added.

      • The beads are washed and loaded into the Simoa disc.

      • The disc is sealed with oil and the fluorogenic substrate is added.

    • Data Analysis: The instrument images the disc and counts the number of fluorescent wells. The concentration of NfL is determined by comparing the signal from the samples to a standard curve.

Quantification of Urinary 8-hydroxy-2'-deoxyguanosine (8-OHdG)
  • Method: Enzyme-Linked Immunosorbent Assay (ELISA)

  • Principle: This is a competitive immunoassay. A microplate is pre-coated with 8-OHdG. The urine sample (or standard) is added to the wells along with a primary antibody specific for 8-OHdG. The 8-OHdG in the sample competes with the 8-OHdG coated on the plate for binding to the antibody. After washing, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added. A substrate is then added, which is converted by the enzyme to produce a colored product. The intensity of the color is inversely proportional to the concentration of 8-OHdG in the sample.

  • Protocol Outline:

    • Sample Preparation: Urine samples are collected and stored at -20°C or -80°C. Samples may require centrifugation or filtration to remove precipitates.

    • Assay Procedure:

      • Add standards, controls, and urine samples to the 8-OHdG-coated microplate wells.

      • Add the primary anti-8-OHdG antibody to each well.

      • Incubate the plate.

      • Wash the plate to remove unbound antibody and sample components.

      • Add the HRP-conjugated secondary antibody and incubate.

      • Wash the plate again.

      • Add the TMB substrate and incubate in the dark.

      • Add a stop solution to terminate the reaction.

    • Data Analysis: The absorbance is read using a microplate reader at 450 nm. A standard curve is generated, and the concentration of 8-OHdG in the samples is calculated. Results are often normalized to urinary creatinine concentration to account for variations in urine dilution.

Genotyping of SCN1A and HLA-B*1502
  • Method: Polymerase Chain Reaction (PCR) followed by DNA sequencing or allele-specific PCR.

  • Principle: Genomic DNA is extracted from a blood sample. Specific regions of the SCN1A gene or the HLA-B gene are amplified using PCR. For sequencing, the amplified DNA is then sequenced to identify specific single nucleotide polymorphisms (SNPs) or alleles. For allele-specific PCR, primers are designed to specifically amplify the variant of interest.

  • Protocol Outline:

    • DNA Extraction: Genomic DNA is extracted from whole blood using a commercially available kit.

    • PCR Amplification:

      • A PCR master mix is prepared containing DNA polymerase, dNTPs, buffer, and primers specific for the target region.

      • The patient's DNA is added to the master mix.

      • The mixture is subjected to thermal cycling to amplify the target DNA sequence.

    • Genotype Determination:

      • Sanger Sequencing: The PCR product is purified and sequenced. The resulting sequence is compared to a reference sequence to identify any variations.

      • Allele-Specific PCR: The PCR products are analyzed by gel electrophoresis. The presence or absence of a PCR product of a specific size indicates the presence or absence of the target allele.

    • Data Analysis: The genetic data is interpreted to determine the patient's genotype for the specific biomarker.

Visualizations

Signaling Pathways

Remacemide_Mechanism_of_Action cluster_glutamatergic Glutamatergic Synapse cluster_sodium Neuronal Membrane Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_ion Ca²⁺ NMDA_R->Ca_ion Influx Excitotoxicity Excitotoxicity Ca_ion->Excitotoxicity Leads to Na_channel Voltage-gated Na⁺ Channel Na_ion Na⁺ Na_channel->Na_ion Influx Action_Potential Action Potential Propagation Na_ion->Action_Potential This compound This compound This compound->NMDA_R Blocks (low affinity) This compound->Na_channel Blocks Biomarker_Validation_Workflow cluster_discovery Biomarker Discovery & Hypothesis Generation cluster_analytical Analytical Validation cluster_clinical Clinical Validation cluster_implementation Clinical Implementation Hypothesis Hypothesis Generation (e.g., based on drug MOA) Assay Assay Development (e.g., ELISA, SMC, PCR) Hypothesis->Assay Discovery Untargeted 'Omics' (Genomics, Proteomics, Metabolomics) Discovery->Assay Performance Performance Characteristics (Accuracy, Precision, Specificity) Assay->Performance Cohort Retrospective/Prospective Cohort Studies Performance->Cohort Correlation Correlation with Clinical Endpoints Cohort->Correlation RCT Use in Randomized Controlled Trials (RCTs) Correlation->RCT Practice Integration into Clinical Practice RCT->Practice

References

Remacemide vs. Placebo: A Comparative Analysis of Controlled Clinical Trial Data

Author: BenchChem Technical Support Team. Date: November 2025

An objective review of the efficacy and safety of the NMDA receptor antagonist remacemide in controlled clinical trials for epilepsy, Parkinson's disease, and Huntington's disease.

Introduction

This compound is an investigational drug that acts as a low-affinity, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist and also exhibits sodium channel blocking properties.[1][2] Its mechanism of action, which involves modulating glutamatergic neurotransmission, has led to its investigation as a potential therapeutic agent for several neurological disorders.[3][4] This guide provides a comprehensive comparison of this compound versus placebo based on data from controlled clinical trials in patients with epilepsy, Parkinson's disease, and Huntington's disease. The data presented herein is intended for researchers, scientists, and drug development professionals to provide an objective overview of the clinical performance of this compound.

Efficacy Data

The efficacy of this compound has been evaluated in several randomized, double-blind, placebo-controlled clinical trials across different neurological conditions. The primary outcomes varied depending on the disease, with seizure frequency reduction being the key endpoint in epilepsy, motor function improvement in Parkinson's disease, and slowing of functional decline in Huntington's disease.

Epilepsy

In patients with refractory epilepsy, adjunctive therapy with this compound showed a dose-dependent increase in the percentage of responders (defined as a ≥50% reduction in seizure frequency) compared to placebo.[5] One study found that at a dose of 1200 mg/day, 23% of patients responded to this compound compared to 7% on placebo (p=0.016). Another trial reported a significant difference at 800 mg/day, with a 30% responder rate for this compound versus 15% for placebo (p=0.049). A crossover trial also demonstrated a 33% reduction in median seizure frequency with this compound compared to placebo (p=0.041).

Table 1: Efficacy of this compound as Adjunctive Therapy in Epilepsy

TrialThis compound DoseResponder Rate (this compound)Responder Rate (Placebo)p-value
Seizure, 2002 (Q.I.D. regimen)1200 mg/day23%7%0.016
Seizure, 2002 (B.I.D. regimen)800 mg/day30%15%0.049
Seizure, 2000600 mg/day30%9%-
Parkinson's Disease

In patients with Parkinson's disease experiencing motor fluctuations, this compound did not demonstrate a significant improvement in the primary efficacy endpoints in a large dose-ranging study. While there were trends toward improvement in "on" time and Unified Parkinson's Disease Rating Scale (UPDRS) motor scores at doses of 150 and 300 mg/day, these did not reach statistical significance. Another study in early Parkinson's disease patients not yet receiving dopaminergic therapy also found no short-term improvement in motor function with this compound monotherapy.

Table 2: Efficacy of this compound in Parkinson's Disease with Motor Fluctuations

Outcome MeasureThis compound DoseMean Change from Baseline (this compound)Mean Change from Baseline (Placebo)p-value
Percent "On" Time150 mg/dayNot specified (Trend toward improvement)Not specifiedNot Significant
Percent "On" Time300 mg/dayNot specified (Trend toward improvement)Not specifiedNot Significant
Motor UPDRS Score150 mg/day-1.3 units+1.7 units0.03
Motor UPDRS Score300 mg/day-1.7 units+1.7 units0.01

Note: While the p-values for motor UPDRS score changes at 150 mg/d and 300 mg/d were significant, the overall study concluded that the improvements were not significant for the primary endpoint.

Huntington's Disease

A large, long-term study in patients with early Huntington's disease found that this compound, at a dosage of 200 mg three times daily, did not significantly slow functional decline as measured by the Total Functional Capacity (TFC) scale over 30 months. There was a trend toward a beneficial impact on chorea, but this was not statistically significant.

Table 3: Efficacy of this compound in Early Huntington's Disease

Outcome MeasureThis compound TreatmentMean Change in TFC from BaselinePlacebo TreatmentMean Change in TFC from Baselinep-value
Total Functional Capacity (TFC)This compound 600 mg/dayNot specifiedPlaceboNot specifiedNot Significant

Safety and Tolerability

Across the clinical trials, this compound was generally well-tolerated. The most commonly reported adverse events were related to the central nervous system and gastrointestinal system.

Table 4: Common Adverse Events Reported in this compound Clinical Trials

Adverse EventEpilepsy TrialsParkinson's Disease TrialsHuntington's Disease Trials
DizzinessYesYesYes
NauseaYesYesYes
Abnormal GaitYes--
SomnolenceYes--
DiplopiaYes--
FatigueYes--
Vomiting--Yes

In epilepsy trials, these adverse events were generally mild to moderate in severity. In a Parkinson's disease study, dizziness and nausea were the most common dosage-related adverse events. The trial in Huntington's disease also reported an increased frequency of nausea, vomiting, and dizziness with this compound. Treatment withdrawal rates were higher with this compound compared to placebo in some epilepsy studies.

Experimental Protocols

The clinical trials of this compound were typically multicenter, randomized, double-blind, placebo-controlled studies.

Representative Epilepsy Trial Methodology

A typical adjunctive therapy trial in refractory epilepsy involved the following:

  • Study Design: A double-blind, placebo-controlled, multicenter, parallel-group study.

  • Patient Population: Adult patients with refractory epilepsy on a stable regimen of up to three antiepileptic drugs.

  • Randomization: Patients were randomized to receive either placebo or one of several fixed doses of this compound (e.g., 300, 600, or 1200 mg/day).

  • Treatment Period: The treatment phase typically lasted for up to 15 weeks, including a titration phase and a maintenance phase.

  • Primary Efficacy Endpoint: The primary outcome was the percentage of patients who achieved a 50% or greater reduction in seizure frequency from baseline (responder rate).

  • Safety Assessments: Safety and tolerability were monitored through the recording of adverse events, clinical laboratory tests, and vital signs.

Representative Parkinson's Disease Trial Methodology

A representative trial in Parkinson's disease with motor fluctuations included:

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group, dose-ranging study.

  • Patient Population: Patients with Parkinson's disease treated with levodopa and experiencing motor fluctuations.

  • Randomization: Patients were randomized to receive one of four dosage levels of this compound or placebo.

  • Treatment Period: The treatment duration was 7 weeks.

  • Primary Objective: The primary goal was to assess the short-term tolerability and safety of this compound.

  • Efficacy Assessments: Preliminary efficacy data was collected using home diaries to record "on" and "off" time and the Unified Parkinson's Disease Rating Scale (UPDRS).

Representative Huntington's Disease Trial Methodology

The key trial in Huntington's disease followed this protocol:

  • Study Design: A multicenter, parallel group, double-blind, 2x2 factorial, randomized clinical trial.

  • Patient Population: Research participants with early-stage Huntington's disease.

  • Randomization: Patients were randomized to receive coenzyme Q10, this compound hydrochloride (200 mg three times daily), both, or neither.

  • Treatment Period: The treatment period was 30 months.

  • Primary Efficacy Endpoint: The primary measure of efficacy was the change in Total Functional Capacity (TFC) from baseline to 30 months.

  • Safety Assessments: Safety was evaluated based on the frequency of clinical adverse events.

Mechanism of Action and Experimental Workflow

The proposed mechanism of action for this compound and a typical clinical trial workflow are illustrated in the diagrams below.

Remacemide_Mechanism_of_Action cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Ca_Influx Ca²+ Influx NMDA_Receptor->Ca_Influx Opens Na_Channel Sodium Channel Na_Influx Na+ Influx Na_Channel->Na_Influx Opens Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity This compound This compound This compound->NMDA_Receptor Blocks (low affinity) This compound->Na_Channel Blocks Metabolite Active Metabolite (AR-R 12495 AR) This compound->Metabolite Metabolized to Metabolite->NMDA_Receptor Blocks (moderate affinity)

Caption: Proposed mechanism of action of this compound and its active metabolite.

Clinical_Trial_Workflow Start Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Start->Informed_Consent Baseline Baseline Assessment (e.g., Seizure Frequency, UPDRS) Informed_Consent->Baseline Randomization Randomization Baseline->Randomization Group_A Treatment Group (this compound) Randomization->Group_A Group_B Control Group (Placebo) Randomization->Group_B Treatment_Phase Double-Blind Treatment Phase (Titration & Maintenance) Group_A->Treatment_Phase Group_B->Treatment_Phase Follow_up Follow-up Assessments (Efficacy & Safety) Treatment_Phase->Follow_up Data_Analysis Data Analysis (Statistical Comparison) Follow_up->Data_Analysis Conclusion Conclusion on Efficacy & Safety Data_Analysis->Conclusion

Caption: Generalized workflow of a randomized, placebo-controlled clinical trial.

Conclusion

Based on the available data from controlled clinical trials, this compound has demonstrated a modest, dose-dependent efficacy in reducing seizure frequency in patients with refractory epilepsy when used as an adjunctive therapy. However, it did not show a significant therapeutic benefit in improving motor symptoms in Parkinson's disease or in slowing functional decline in Huntington's disease. The drug was generally well-tolerated, with the most common side effects being dizziness and nausea. Further research would be necessary to explore its potential in other neurological conditions or in different patient populations. It is important to note that the development of this compound for these conditions has largely been discontinued.

References

Safety Operating Guide

Establishing Safe Disposal Protocols for Remacemide in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals must handle the disposal of remacemide, a low-affinity NMDA receptor antagonist, with stringent adherence to safety and environmental regulations. Due to the absence of specific, publicly available disposal instructions for this compound, a comprehensive approach based on general principles of pharmaceutical and chemical waste management is essential.

The primary step in formulating a disposal plan for this compound is to consult its Safety Data Sheet (SDS). The SDS provides critical information on handling, storage, hazards, and disposal considerations. Key sections to review include "Handling and Storage," "Hazards Identification," "First-aid Measures," and "Disposal Considerations." For this compound hydrochloride, the hazard classifications include acute oral toxicity, risk of serious eye damage, and acute aquatic toxicity.[1] Precautionary statements emphasize avoiding release to the environment and wearing appropriate personal protective equipment (PPE), including eye protection.[1]

Disposal of this compound must comply with all federal, state, and local environmental control regulations.[2] Improper disposal can lead to environmental contamination and potential harm to public health. Regulatory bodies such as the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) in the United States set guidelines for pharmaceutical waste.

Step-by-Step Disposal Procedure:

  • Waste Identification and Segregation:

    • Categorize this compound waste based on its physical form (e.g., solid powder, solutions).

    • Segregate this compound waste from other laboratory waste streams to prevent unintended chemical reactions.

    • Contaminated materials, such as gloves, weighing boats, and pipette tips, should also be treated as hazardous waste.

  • Containerization and Labeling:

    • Use designated, leak-proof, and chemically compatible containers for collecting this compound waste.

    • Clearly label the waste container with "Hazardous Waste," the name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.

  • Storage:

    • Store waste containers in a secure, designated area away from general laboratory traffic.

    • Ensure the storage area is well-ventilated and has secondary containment to manage potential spills.

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the contractor with the SDS for this compound to ensure they have all necessary information for safe handling and transport.

    • Hazardous pharmaceutical waste is typically managed through incineration at a permitted treatment facility.

Safety and Handling Precautions:

  • Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound and its waste.

  • In case of a spill, follow the procedures outlined in the SDS. For a small spill of solid this compound, use appropriate tools to place the material into a suitable waste disposal container.

  • Personnel handling hazardous waste should receive training on proper procedures and emergency protocols.

Summary of Safety Data Sheet Information for this compound Disposal:

Information CategoryGuidance
Hazard Identification Acute oral toxicity, causes serious eye damage, very toxic to aquatic life.
Personal Protective Equipment (PPE) Safety goggles, gloves, lab coat.
Handling Precautions Avoid contact with skin and eyes. Avoid formation of dust and aerosols.
Spill Response Use appropriate tools to collect spilled material and place it in a designated waste container.
Disposal Method Dispose of in accordance with federal, state, and local environmental control regulations.

Logical Workflow for this compound Disposal:

Caption: Workflow for the proper disposal of this compound in a laboratory.

References

Personal protective equipment for handling Remacemide

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Remacemide

This document provides crucial safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. Adherence to these guidelines is essential for ensuring the safety of researchers and maintaining a secure work environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound hydrochloride is classified with the following hazards:

  • H302: Harmful if swallowed.

  • H318: Causes serious eye damage.[1]

  • H400: Very toxic to aquatic life.[1]

To mitigate these risks, the following personal protective equipment is mandatory.

PPE CategoryRequired EquipmentSpecifications and Use
Eye Protection Safety Goggles or Face ShieldChemical splash goggles are required. A face shield should be worn when there is a risk of splashes.[2]
Hand Protection Chemical-Resistant GlovesWear nitrile, neoprene, or other gloves compliant with ASTM D-6978 standards. Double gloving is recommended. Change gloves immediately if contaminated, torn, or punctured.
Body Protection Laboratory Coat or GownA full-length, long-sleeved lab coat or a disposable gown made of low-permeability fabric is required.
Respiratory Protection Dust Respirator or N95 MaskA dust respirator should be used to avoid inhalation of the powder, especially during spill cleanup or when engineering controls are insufficient.
Foot Protection Closed-Toe ShoesShoes must fully cover the feet.

Operational Handling and Experimental Workflow

Safe handling of this compound requires adherence to the following procedural steps, from preparation to post-experiment cleanup.

Pre-Experiment Preparation
  • Safety Data Sheet (SDS) Review: Before handling, thoroughly review the this compound SDS.

  • Engineering Controls: Ensure work is conducted in a designated area with adequate ventilation, such as a chemical fume hood.

  • PPE Donning: Put on all required PPE as specified in the table above.

Handling and Experimentation
  • Weighing and Aliquoting: Handle the solid powder carefully within a chemical fume hood to minimize dust generation.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • General Practices:

    • Avoid direct contact with the skin, eyes, and clothing.

    • Do not eat, drink, or smoke in the laboratory.

    • Keep containers tightly closed when not in use.

Post-Experiment Procedures
  • Decontamination: Clean all work surfaces and equipment thoroughly after use.

  • PPE Doffing: Remove PPE in the correct order to prevent cross-contamination. Dispose of single-use items in the appropriate waste stream.

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.

The following diagram illustrates the standard operational workflow for handling this compound.

Remacemide_Workflow cluster_prep Preparation cluster_handling Handling & Experiment cluster_post Post-Experiment prep1 Review SDS prep2 Verify Engineering Controls prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Weigh/Aliquot in Hood prep3->handle1 handle2 Prepare Solution handle1->handle2 handle3 Conduct Experiment handle2->handle3 post1 Decontaminate Surfaces handle3->post1 post2 Dispose of Waste post1->post2 post3 Doff PPE post2->post3 post4 Wash Hands post3->post4

Caption: Standard workflow for safe handling of this compound.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and local environmental regulations.

Waste Segregation and Collection
  • Solid Waste: Contaminated solid waste, including gloves, weigh paper, and disposable lab coats, should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not pour down the drain.

  • Sharps: Contaminated needles or other sharps must be placed in a designated sharps container.

Disposal Procedure
  • Labeling: Ensure all waste containers are accurately labeled with "Hazardous Waste" and the chemical name "this compound."

  • Storage: Store waste containers in a designated, secure secondary containment area while awaiting pickup.

  • Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste management company.

The logical flow for this compound waste disposal is outlined below.

Disposal_Plan cluster_segregation Waste Segregation cluster_containment Containment start Waste Generation solid Solid Waste (Gloves, Paper) start->solid liquid Liquid Waste (Solutions) start->liquid sharps Sharps Waste (Needles) start->sharps solid_cont Labeled Solid Waste Container solid->solid_cont liquid_cont Labeled Liquid Waste Container liquid->liquid_cont sharps_cont Sharps Container sharps->sharps_cont storage Store in Secondary Containment Area solid_cont->storage liquid_cont->storage sharps_cont->storage pickup Arrange EHS Pickup storage->pickup

Caption: Disposal workflow for this compound-contaminated waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Remacemide
Reactant of Route 2
Remacemide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。